molecular formula C10H12BrNO3S B1277072 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide CAS No. 914302-35-5

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Cat. No.: B1277072
CAS No.: 914302-35-5
M. Wt: 306.18 g/mol
InChI Key: UMVXZMYOHRGQIY-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C10H12BrNO3S and its molecular weight is 306.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVXZMYOHRGQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429171
Record name 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914302-35-5
Record name 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a molecule of significant interest in medicinal chemistry. This document details the compound's structure, physicochemical parameters, a robust synthesis protocol, and its potential biological applications, with a focus on its role as a putative ribonucleotide reductase inhibitor. Safety protocols and handling guidelines are also provided. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a synthetic organic compound characterized by a sulfonamide linkage between a substituted benzene ring and a cyclopropyl amine. The presence of a bromine atom, a methoxy group, and a cyclopropyl moiety imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for chemical biology and drug discovery. Notably, sulfonamide-containing molecules have a rich history in medicine, with applications ranging from antimicrobial to anticancer agents. The structural motifs within this compound suggest its potential as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and therefore a key target in oncology.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 914302-35-5, 1000339-35-4[2][3]
Molecular Formula C₁₀H₁₂BrNO₃S[2]
Molecular Weight 306.18 g/mol [2]
Melting Point 134-136 °C[2]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and methanol. Limited solubility in water.N/A
Purity >97% (Commercially available)[2]
Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction between the commercially available 5-bromo-2-methoxybenzenesulfonyl chloride and cyclopropylamine. The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride towards amine nucleophiles, leading to a robust and high-yielding transformation. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Reagents
  • 5-bromo-2-methoxybenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Experimental Workflow

G start Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride in DCM add_amine Add cyclopropylamine and triethylamine at 0 °C start->add_amine react Warm to room temperature and stir for 2-4 hours add_amine->react workup Quench with water and separate layers react->workup extract Extract aqueous layer with DCM workup->extract combine_wash Combine organic layers and wash with NaHCO₃ and brine extract->combine_wash dry Dry over anhydrous MgSO₄ combine_wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by silica gel chromatography (Hexane/EtOAc) filter_concentrate->purify end Obtain pure this compound purify->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).

  • Addition of Nucleophile: Cool the mixture to 0 °C using an ice bath. Slowly add cyclopropylamine (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectral Characterization (Predicted)

As of the date of this guide, experimentally verified spectral data for this compound is not publicly available. The following data is predicted based on the analysis of structurally similar compounds and should be used as a reference. Experimental verification is highly recommended.

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm) Mass Spec (ESI+) m/z IR (KBr) ν (cm⁻¹)
7.70 (d, J = 2.4 Hz, 1H)155.0 (C)305.9 [M+H]⁺, 307.9 [M+H]⁺ (Br isotopes)3270 (N-H stretch)
7.55 (dd, J = 8.8, 2.4 Hz, 1H)136.0 (CH)3010 (C-H, aromatic)
6.95 (d, J = 8.8 Hz, 1H)131.5 (CH)2980 (C-H, cyclopropyl)
5.0 (br s, 1H, NH)128.0 (C)1340, 1160 (S=O stretch)
4.00 (s, 3H, OCH₃)115.0 (C-Br)1250 (C-O stretch)
2.30-2.40 (m, 1H, CH-cyclopropyl)112.0 (CH)
0.60-0.70 (m, 2H, CH₂-cyclopropyl)56.5 (OCH₃)
0.40-0.50 (m, 2H, CH₂-cyclopropyl)25.0 (CH-cyclopropyl)
6.5 (CH₂-cyclopropyl)

Biological Activity and Potential Applications

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, which in turn arrests cell proliferation and induces apoptosis, particularly in rapidly dividing cancer cells.[1] This makes RNR a well-established and attractive target for anticancer drug development.

The sulfonamide moiety in this compound is a key pharmacophore that can mimic the phosphate backbone of the natural substrates of RNR, potentially leading to competitive inhibition. The substituted aromatic ring and the cyclopropyl group can engage in specific interactions within the enzyme's active site, enhancing binding affinity and selectivity.

cluster_pathway Mechanism of RNR Inhibition RNR Ribonucleotide Reductase (RNR) Deoxyribonucleotides Deoxyribonucleotides (dNDPs) RNR->Deoxyribonucleotides Apoptosis Apoptosis Ribonucleotides Ribonucleotides (NDPs) Ribonucleotides->RNR DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Inhibitor 5-bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide Inhibitor->RNR Inhibition

Caption: Proposed mechanism of action via ribonucleotide reductase inhibition.

Further biochemical and cellular assays are required to definitively establish the inhibitory activity and mechanism of this compound against RNR.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Ingestion: If swallowed, seek medical attention immediately.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with promising potential as a scaffold in medicinal chemistry, particularly in the development of novel anticancer agents targeting ribonucleotide reductase. This guide provides a comprehensive foundation of its chemical properties, a detailed synthesis protocol, and an overview of its potential biological relevance. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

  • LookChem. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. Retrieved from [Link]

  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and strategic rationale behind the analytical workflow. Every step is designed to be a self-validating component of the overall structural confirmation.

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is non-negotiable. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. The target of this guide, this compound (Figure 1), is a substituted benzenesulfonamide. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, making the robust characterization of novel analogues a critical task.[1][2]

This document outlines a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to build an unassailable case for the molecule's structure.

Figure 1. Hypothesized Structure of this compound Chemical structure of this compound

The Integrated Analytical Workflow

A robust structure elucidation strategy does not rely on a single piece of evidence. Instead, it weaves together complementary data from various analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence. The logical flow of this process is outlined below.

Structure_Elucidation_Workflow cluster_0 Initial Analysis & Formula Determination cluster_1 Functional Group Identification cluster_2 Connectivity & Final Structure Assembly MS High-Resolution Mass Spectrometry (HRMS) Formula Elemental Composition (C10H12BrNO3S) MS->Formula Accurate Mass Final_Structure Confirmed Structure Formula->Final_Structure IR Infrared (IR) Spectroscopy Func_Groups Key Functional Groups: -SO2N- -OCH3 -C-Br Aromatic Ring IR->Func_Groups Func_Groups->Final_Structure NMR_1D 1D NMR (1H, 13C, DEPT) Connectivity Proton Environments Carbon Skeleton NMR_1D->Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) Assembly Atom-by-Atom Connectivity Fragment Assembly NMR_2D->Assembly Connectivity->Assembly Assembly->Final_Structure Integration of All Data

Diagram 1: The Integrated Workflow for Structure Elucidation.

Mass Spectrometry: Defining the Molecular Formula

Principle: High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), it is possible to calculate a unique molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides, often yielding the protonated molecule [M+H]⁺.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-equipped Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode.

  • Analysis: Identify the [M+H]⁺ ion cluster and use the instrument's software to calculate the elemental composition based on the accurate mass of the monoisotopic peak.

Data Interpretation and Validation: The molecular formula for this compound is C₁₀H₁₂BrNO₃S. The presence of bromine is a key validation point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by ~2 Da.

Theoretical Data for C₁₀H₁₂BrNO₃S Value
Molecular Weight (avg)306.18 g/mol
Monoisotopic Mass ([M])304.9721 Da
Exact Mass for [M+H]⁺ (⁷⁹Br)305.9799 Da
Exact Mass for [M+H]⁺ (⁸¹Br)307.9779 Da

The observation of an ion cluster around m/z 306 and 308 with the correct accurate mass and isotopic distribution provides strong evidence for the proposed molecular formula. Further fragmentation (MS/MS) can also be informative, with a characteristic loss of SO₂ (64 Da) being a common pathway for sulfonamides.[3][4][5][6]

Infrared Spectroscopy: Identifying Functional Scaffolds

Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for rapidly identifying the key chemical motifs present.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically over the range of 4000–500 cm⁻¹.

Data Interpretation: The IR spectrum provides a molecular "fingerprint" and confirms the presence of the core functional groups hypothesized in the structure.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Significance for Structure
Sulfonamide (SO₂)Asymmetric Stretch1344–1310Confirms the presence of the sulfonamide group.[1][7]
Sulfonamide (SO₂)Symmetric Stretch1187–1143Confirms the presence of the sulfonamide group.[1][7]
Aromatic C-OC-O Stretch1286–1254Indicates the methoxy group attached to the benzene ring.[7]
Aromatic C=CC=C Stretch1594–1489Evidence for the benzene ring.[7]
Aromatic C-HC-H Stretch~3100–3000Confirms aromatic protons.
Aliphatic C-HC-H Stretch~3000–2850Corresponds to methoxy and cyclopropyl protons.

The absence of a strong, broad absorption around 3300-3500 cm⁻¹ is also significant, confirming that the sulfonamide nitrogen is disubstituted (N-cyclopropyl) and not a primary or secondary amine.

Nuclear Magnetic Resonance: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. By mapping the carbon skeleton and proton environments and, crucially, the connectivity between them, NMR allows for an unambiguous assembly of the final structure.

¹H NMR: Probing the Proton Environments

Principle: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting pattern).

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

Proton(s) Predicted Shift (δ, ppm) Multiplicity Integration Rationale
H-6 (Aromatic)~7.8-7.9d1HOrtho to the electron-withdrawing SO₂ group.
H-4 (Aromatic)~7.2-7.3dd1HOrtho to Br, meta to SO₂.
H-3 (Aromatic)~6.9-7.0d1HOrtho to the electron-donating OCH₃ group.
-OCH₃~3.9-4.0s3HMethoxy protons, typically a sharp singlet.[7]
N-CH (Cyclopropyl)~2.4-2.6m1HMethine proton of the cyclopropyl ring, adjacent to N.
-CH₂ (Cyclopropyl)~0.8-1.0m2HMethylene protons cis to the sulfonamide group.[8][9][10]
-CH₂ (Cyclopropyl)~0.6-0.8m2HMethylene protons trans to the sulfonamide group.[8][9][10]

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet

¹³C NMR & DEPT: Mapping the Carbon Skeleton

Principle: ¹³C NMR reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

Carbon(s) Predicted Shift (δ, ppm) DEPT Signal Rationale
C-2 (Aromatic)~155-160CCarbon bearing the electron-donating OCH₃ group.
C-1 (Aromatic)~135-140CCarbon attached to the SO₂ group.
C-6 (Aromatic)~130-135CHAromatic methine.
C-4 (Aromatic)~128-132CHAromatic methine.
C-5 (Aromatic)~115-120CCarbon bearing the bromine atom.
C-3 (Aromatic)~110-115CHAromatic methine ortho to OCH₃.
-OCH₃~55-60CH₃Methoxy carbon.[7]
N-CH (Cyclopropyl)~28-33CHMethine carbon of the cyclopropyl ring.
-CH₂ (Cyclopropyl)~5-10CH₂Methylene carbons of the cyclopropyl ring.[11]
2D NMR: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR establishes their connectivity. COSY, HSQC, and HMBC experiments are essential for the final assembly.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the coupling between the aromatic protons H-3, H-4, and H-6, and within the cyclopropyl ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the distinct molecular fragments.[12][13]

Key Expected HMBC Correlations for Structural Confirmation:

HMBC_Correlations cluster_ring cluster_cyclopropyl C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 SO2 SO₂N OCH3_C C OCH3_H OCH₃ OCH3_H->C2 ²J OCH3_H->C3 ³J Br Br N_CH CH N_CH->C1 ³J N_CH2_1 CH₂ N_CH2_2 CH₂ H6 H6 H6->C1 H6->C4 ³J H6->C5 ²J H3 H3 H3->C1 ³J H3->C2 H3->C4 ²J H3->C5 ³J

Diagram 2: Key HMBC correlations confirming the molecular backbone.
  • Methoxy Group Placement: The protons of the methoxy group (-OCH₃) will show a strong correlation to the C-2 carbon (a two-bond correlation, ²J) and a weaker correlation to C-3 (³J). This definitively places the methoxy group at the C-2 position.

  • Sulfonamide Group Placement: The aromatic proton H-6 will show correlations to C-1 and C-5. The aromatic proton H-3 will show correlations to C-1 and C-5. These, along with other aromatic correlations, lock in the substitution pattern.

  • N-Cyclopropyl Connectivity: The methine proton of the cyclopropyl group (N-CH) is expected to show a crucial three-bond correlation (³J) to the C-1 carbon of the benzene ring, unequivocally linking the cyclopropylamine moiety to the benzenesulfonyl core through the sulfonamide bridge.

Conclusion: A Self-Validating Structural Proof

By systematically acquiring and integrating data from HRMS, IR, and a full suite of NMR experiments, a definitive and self-validating structural proof for this compound can be established. The high-resolution mass spectrum confirms the elemental formula and the presence of bromine. The IR spectrum verifies the existence of all key functional groups. Finally, the comprehensive 1D and 2D NMR data act as a molecular GPS, mapping the precise location and connectivity of every atom in the structure, leaving no room for ambiguity. This rigorous, multi-faceted approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research.

References

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. SpringerLink. Available at: [Link]

  • INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]

  • ¹H chemical shifts for cyclopropyl protons. ResearchGate. Available at: [Link]

  • Interpreting multiple-bond 2D H/C correlation (HMBC). University of Regensburg. Available at: [Link]

  • ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Structural elucidation of compounds 1, 2, 3, and 5. HMBC correlations... ResearchGate. Available at: [Link]

Sources

physicochemical characteristics of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Introduction

This compound is a member of the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Sulfonamides have demonstrated a wide array of biological activities, acting as antibacterial, anti-inflammatory, and anti-cancer agents, among others.[1][2] A comprehensive understanding of the physicochemical properties of a molecule like this compound is a foundational requirement for any research and development endeavor. These characteristics govern its behavior in biological systems, influence its suitability for various formulations, and dictate the analytical methods required for its characterization.

This guide provides a detailed examination of the core physicochemical attributes of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the rationale behind the experimental methodologies used to ascertain these properties.

Chemical Identity and Structure

The unique arrangement of functional groups—a brominated and methoxylated benzene ring, a sulfonamide linker, and an N-cyclopropyl substituent—defines the compound's chemical behavior and potential for molecular interactions.

  • IUPAC Name: this compound

  • CAS Number: 914302-35-5[3][4]

  • Molecular Formula: C₁₀H₁₂BrNO₃S[3]

  • Molecular Weight: 306.18 g/mol [3]

Caption: 2D Chemical Structure of the Compound.

Core Physicochemical Properties

The fundamental physical properties of a compound provide the first layer of information regarding its identity, purity, and handling requirements. The data presented below has been aggregated from available safety data sheets and chemical supplier information.

PropertyValueSignificance
Physical State SolidExpected for a molecule of this size and complexity at standard temperature and pressure.
Melting Point 134-136°CA sharp melting point range is a primary indicator of high purity.[3]
Boiling Point 428.87°C at 760 mmHgProvides information on thermal stability and conditions for distillation, if required.[3]
Density 1.664 g/cm³Useful for formulation calculations and understanding crystal packing.[3]
Flash Point 213.173°CImportant for safety and handling protocols, indicating the temperature at which it can ignite.[3]

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities.[5][6] For sulfonamides, solubility is often pH-dependent due to the acidic nature of the sulfonamide proton.[7]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5]

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (Octanol-Water Partition Coefficient, logP)

Lipophilicity, commonly expressed as logP, measures a compound's distribution between an oily (n-octanol) and an aqueous phase.[8] It is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] For orally administered drugs, a logP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[9]

Experimental Protocol: logP Determination by HPLC

This method correlates a compound's retention time on a reverse-phase HPLC column with the known logP values of a set of standards.[10]

  • Standard Selection: Choose a series of standard compounds with well-established logP values that bracket the expected logP of the test compound.

  • Mobile Phase Preparation: Prepare a mobile phase of methanol/water or acetonitrile/water at a specific ratio.

  • Standard Curve Generation: Inject each standard onto a C18 reverse-phase HPLC column and record its retention time (t_R_). Calculate the capacity factor (k') for each standard.

  • Sample Analysis: Inject a solution of this compound and determine its retention time and capacity factor under the identical conditions.

  • Calculation: Plot log(k') versus the known logP values for the standards to generate a linear calibration curve. Use the log(k') of the test compound to interpolate its logP value from this curve.

Acidity (pKa)

The pKa value indicates the strength of an acid. For a sulfonamide, the proton on the nitrogen is weakly acidic, and its pKa influences the compound's degree of ionization at a given pH.[11] This is critical as the ionization state affects solubility, membrane permeability, and receptor binding.[1]

Experimental Protocol: pKa Determination by LC-PDA

Liquid chromatography with a photodiode array (PDA) detector is an effective method for determining the pKa of ionizable compounds.[12][13][14]

  • Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations but buffered at various pH values spanning the expected pKa.

  • Chromatographic Analysis: Inject the compound onto the HPLC system using each mobile phase and record the retention time.

  • Data Plotting: Plot the retention factor (k') against the pH of the mobile phase. The resulting curve will be sigmoidal for an ionizable compound.

  • pKa Determination: The pKa corresponds to the pH value at the inflection point of the sigmoidal curve. Alternatively, the UV-Vis spectra collected by the PDA detector at different pH values can be used to determine the pKa spectrophotometrically.[15][16]

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying its key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the cyclopropyl protons, and the acidic N-H proton. The splitting patterns and coupling constants will confirm the substitution pattern on the benzene ring and the connectivity of the cyclopropyl group.

    • ¹³C NMR: Will reveal signals for each unique carbon atom in the molecule, including the substituted aromatic carbons, the methoxy carbon, and the carbons of the cyclopropyl ring.[17]

  • Mass Spectrometry (MS):

    • The key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by 2 m/z units.[18][19][20] This pattern is a definitive indicator of the presence of a single bromine atom. Fragmentation patterns can further elucidate the structure.[21]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will display characteristic absorption bands confirming the presence of the sulfonamide functional group. Key vibrations include the asymmetric and symmetric stretching of the S=O bonds (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions) and the N-H stretching vibration (around 3300 cm⁻¹).[17]

Structural Analysis: Single-Crystal X-ray Crystallography

To unambiguously determine the three-dimensional structure, including bond lengths, bond angles, and crystal packing interactions, single-crystal X-ray crystallography is the definitive technique.[22][23]

General Workflow for X-ray Crystallography

Caption: Workflow for Single-Crystal X-ray Analysis.

The resulting crystal structure would reveal the precise conformation of the N-cyclopropyl and methoxy groups relative to the benzene ring and provide insight into intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which govern the solid-state properties of the material.[22]

Thermal Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and phase behavior of a compound.[24]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[25] For this compound, a TGA scan would identify the onset temperature of thermal decomposition. A stable compound will show a flat baseline until it reaches its decomposition point.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[26] A DSC thermogram will show an endothermic peak corresponding to the melting point of the compound, which should align with the value in Table 1. It can also reveal other phase transitions, such as polymorphic transformations.[24]

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Method Programming: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • Data Acquisition: Run the experiment and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analysis: Analyze the resulting thermograms to determine the decomposition temperature, melting point, and other thermal events.[27]

Conclusion

The physicochemical properties of this compound define its fundamental chemical identity and provide a predictive framework for its behavior in both laboratory and biological settings. A thorough characterization, encompassing solubility, lipophilicity, acidity, spectroscopic profile, and thermal stability, is indispensable for its rational application in drug discovery and chemical research. The experimental protocols and theoretical underpinnings detailed in this guide offer a comprehensive approach to generating the robust and reliable data required to advance the scientific investigation of this and similar sulfonamide-based molecules.

References

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  • Kiralj, R. & Ferreira, M. M. C. (2009). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Taylor & Francis.
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  • Vree, T. B. et al. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
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  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
  • Sanli, N. et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. ScienceOpen.
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  • Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide.
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  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a key research chemical. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its properties, a proposed synthesis pathway, and its potential applications based on the broader class of benzenesulfonamide derivatives.

Core Molecular Attributes

This compound is a halogenated aromatic sulfonamide. Its structure incorporates a brominated and methoxylated benzene ring, a sulfonamide functional group, and an N-linked cyclopropyl moiety. These features make it a compound of interest in medicinal chemistry due to the known pharmacological activities of the benzenesulfonamide scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂BrNO₃S[1][2]
Molecular Weight 306.179 g/mol [1][2]
CAS Number 914302-35-5[1][2]
Melting Point 134-136 °C[1]
Boiling Point (Predicted) 428.87 °C at 760 mmHg[1]
Density (Predicted) 1.664 g/cm³[1]
Flash Point (Predicted) 213.173 °C[1]
Appearance Solid (form not specified)
Purity Typically available at ≥97%[1]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would likely commence from the commercially available 5-bromo-2-methoxybenzenesulfonyl chloride. This precursor can then be reacted with cyclopropylamine to yield the final product. The causality behind this choice of reaction is the well-established nucleophilic substitution reaction between sulfonyl chlorides and primary amines, which is a standard method for forming sulfonamides.

Step 1: Preparation of 5-bromo-2-methoxybenzenesulfonyl chloride

This intermediate is often commercially available. If not, it can be synthesized from 4-bromo-1-methoxybenzene through chlorosulfonation.

Step 2: Sulfonamide Formation

The core of the synthesis involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is crucial to prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound

  • To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add cyclopropylamine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Characterization

For a self-validating protocol, the synthesized compound must be rigorously characterized to confirm its identity and purity. The following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the cyclopropyl, methoxy, and aromatic protons with their characteristic chemical shifts and coupling patterns. ¹³C NMR would further validate the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond, the S=O stretches of the sulfonamide group, and the C-O bond of the methoxy group.

  • Melting Point Analysis: The measured melting point of the synthesized compound should be sharp and consistent with the reported value (134-136 °C)[1].

The logical flow of the synthesis and characterization is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 5-bromo-2-methoxybenzenesulfonyl chloride + Cyclopropylamine Reaction Sulfonamide Formation (Base, Solvent, 0°C to RT) Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product This compound Purification->Product Step 4 NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR MP Melting Point Product->MP

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Potential Applications in Drug Discovery

While this compound is currently designated for research and development use only, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this class have shown a wide range of biological activities, suggesting potential avenues of investigation for the title compound.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms has been a successful strategy for the development of diuretics, anti-glaucoma agents, and anticonvulsants.[1] The structural features of this compound make it a candidate for screening against various CA isoforms.

Anticancer Activity

Recent research has highlighted the potential of benzenesulfonamide derivatives as anticancer agents. For instance, some derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cell growth and proliferation that are often dysregulated in cancer.[3] Other studies have shown that benzenesulfonamides can act as inhibitors of oxidative phosphorylation, a promising therapeutic strategy for cancers dependent on aerobic metabolism.[4]

Anti-fibrotic Activity

Novel benzenesulfonamide derivatives have been investigated as potential anti-hepatic fibrosis agents.[5] These compounds have demonstrated the ability to inhibit the activation of hepatic stellate cells, a key event in the progression of liver fibrosis.[5]

The potential signaling pathways that could be targeted by benzenesulfonamide derivatives are illustrated below:

Signaling_Pathways cluster_cancer Cancer Pathophysiology cluster_fibrosis Hepatic Fibrosis cluster_neurology Neurological Disorders Benzenesulfonamide Benzenesulfonamide PI3K_mTOR PI3K/mTOR Pathway Benzenesulfonamide->PI3K_mTOR Inhibits OXPHOS Oxidative Phosphorylation Benzenesulfonamide->OXPHOS Inhibits JAK_STAT JAK-STAT Pathway Benzenesulfonamide->JAK_STAT Inhibits Carbonic_Anhydrase Carbonic Anhydrase Benzenesulfonamide->Carbonic_Anhydrase Inhibits Cell_Growth Uncontrolled Cell Growth & Proliferation PI3K_mTOR->Cell_Growth OXPHOS->Cell_Growth HSC_Activation Hepatic Stellate Cell Activation JAK_STAT->HSC_Activation Fibrosis Tissue Fibrosis HSC_Activation->Fibrosis Ion_Imbalance Neuronal Ion Imbalance Carbonic_Anhydrase->Ion_Imbalance Seizures Seizure Activity Ion_Imbalance->Seizures

Caption: Potential signaling pathways targeted by benzenesulfonamide derivatives.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1][2]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery research. Its well-defined physicochemical properties and the established biological activities of the benzenesulfonamide scaffold provide a strong rationale for its investigation in various therapeutic areas. This guide has provided a comprehensive overview of its key attributes, a plausible synthetic route, and a discussion of its potential applications to aid researchers in their scientific endeavors.

References

  • PubMed. (2016-03-01). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Retrieved from [Link]

  • PubMed. (2018-04-12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]

  • PubMed. (2023-05-15). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary: The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" due to its versatile binding properties and favorable pharmacokinetic profile. This guide provides an in-depth exploration of the diverse biological activities exhibited by novel benzenesulfonamide derivatives, targeted at researchers, scientists, and drug development professionals. Moving beyond a simple catalog of effects, this document delves into the causality behind experimental design, presents self-validating protocols for key assays, and synthesizes recent data to illuminate the therapeutic potential of these compounds as anticancer, antimicrobial, anti-inflammatory agents, and potent enzyme inhibitors.

Chapter 1: The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The enduring relevance of the benzenesulfonamide moiety stems from its unique chemical characteristics. The sulfonamide group (-SO₂NH₂) is a robust hydrogen bond donor and acceptor, and the tetrahedral geometry of the sulfur atom allows for precise three-dimensional interactions within biological targets. The attached benzene ring provides a versatile platform for synthetic modification, enabling chemists to fine-tune steric, electronic, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics. This inherent adaptability is the primary reason for its continued exploration in the quest for novel therapeutics.

Historically, the journey began with the discovery of sulfonamide antibacterial agents ("sulfa drugs"), which were revolutionary in treating bacterial infections before the widespread use of penicillin.[1] Since then, derivatives have been successfully developed into diuretics, antidiabetic, and anticonvulsant drugs. The current research landscape is focused on leveraging this scaffold to address complex diseases by designing derivatives with high specificity for novel targets.

Chapter 2: Carbonic Anhydrase Inhibition: The Cornerstone Activity

One of the most extensively studied applications of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[2]

Mechanism of Action: The Zinc-Binding Pharmacophore

The inhibitory action of benzenesulfonamides is rooted in the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme. This interaction mimics the binding of the natural substrate, effectively blocking the enzyme's catalytic activity. The sulfonamide group acts as a potent zinc-binding group (ZBG), a critical component of the pharmacophore.[3] Variations in the substitution pattern on the benzene ring influence interactions with amino acid residues lining the active site cavity, thereby governing isoform selectivity.

Benzenesulfonamide Benzenesulfonamide Derivative (-SO₂NH₂) Coordination Coordination Bond Formation (SO₂NH⁻ to Zn²⁺) Benzenesulfonamide->Coordination Enters Active Site ActiveSite CA Enzyme Active Site (His₃-Zn²⁺ Complex) ActiveSite->Coordination Provides Zn²⁺ Ion Inhibition Enzyme Inhibition (CO₂ Hydration Blocked) Coordination->Inhibition Results in

Caption: Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides.

Isoform Selectivity and Therapeutic Implications

Humans express 16 different CA isoforms, and their selective inhibition is key to therapeutic efficacy while minimizing side effects.

  • hCA II and VII Inhibition: These isoforms are implicated in epileptogenesis, and their inhibition has been shown to produce effective anticonvulsant action.[4]

  • hCA IX and XII Inhibition: These are tumor-associated isoforms, often overexpressed in hypoxic solid tumors.[5] Their selective inhibition is a major strategy for developing novel anticancer agents, as it disrupts pH regulation in the tumor microenvironment.[5][6][7][8]

Data Focus: Carbonic Anhydrase Inhibition

The potency of novel derivatives is typically quantified by their inhibition constant (Kᵢ). Lower Kᵢ values indicate higher potency.

Compound ClassTarget IsoformKᵢ Range (nM)Selectivity ProfileReference
Piperonyl-containing derivativeshCA II33.2 - 41.5Good selectivity over hCA I, VII, IX[4]
Triazole-conjugateshCA IXLow NanomolarMost sensitive to hCA IX inhibition[9]
TetrafluorobenzenesulfonamideshCA IX / hCA XII1.5 - 38.9 / 0.8 - 12.4Low nanomolar to subnanomolar inhibition[6][7]
Aziridine/Thiazole DerivativeshCA II36.775.1-fold more effective than Acetazolamide[10]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a robust method for screening and characterizing CA inhibitors based on the enzyme's esterase activity.[2][11]

Principle: The assay measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the reaction rate in a dose-dependent manner.[2]

Materials & Reagents:

  • Human Carbonic Anhydrase (e.g., hCA II)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control Inhibitor: Acetazolamide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: DMSO or Acetonitrile

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic measurement capability

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5).

    • Prepare a 1 mg/mL CA Enzyme Stock Solution in cold Assay Buffer. Aliquot and store at -80°C.

    • Prepare a fresh p-NPA Substrate Stock Solution (e.g., 3 mM) in acetonitrile.

    • Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the buffer, DMSO/inhibitor, and CA Working Solution to the appropriate wells as described above.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[2]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percentage inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Chapter 3: Anticancer Activity: Targeting Tumor Proliferation and Survival

Novel benzenesulfonamide derivatives have emerged as promising anticancer agents through diverse mechanisms of action.[12][13]

Key Mechanisms of Anticancer Action
  • CA IX Inhibition: As previously mentioned, inhibiting this tumor-associated isoform disrupts pH homeostasis in hypoxic tumors, leading to reduced proliferation and survival.[5][8]

  • Tubulin Polymerization Inhibition: Certain derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest and apoptosis.[13]

  • Cell Cycle Arrest: Compounds have been shown to induce a strong cell cycle arrest in the G2/M phase, preventing cancer cells from proceeding through mitosis.[12]

  • Apoptosis Induction: Many effective derivatives trigger programmed cell death (apoptosis), often confirmed by observing an increase in markers like cleaved caspase-3.[8][14]

Experimental Workflow for Anticancer Evaluation

Start Synthesized Benzenesulfonamide Derivative MTT In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->MTT IC50 Determine IC₅₀ Values (Cancer vs. Normal Cell Lines) MTT->IC50 Calculate Potency & Selectivity Mechanism Mechanism of Action Studies (at IC₅₀ concentration) IC50->Mechanism Select Potent Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Western Blot for Caspases) Mechanism->Apoptosis Target Target Engagement Assay (e.g., Tubulin Polymerization) Mechanism->Target Lead Lead Candidate Identification CellCycle->Lead Apoptosis->Lead Target->Lead

Caption: A typical workflow for evaluating novel anticancer compounds.

Data Focus: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for antiproliferative activity. A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.[15]

Compound ClassCancer Cell LineIC₅₀ Range (µM)MechanismReference
BiphenylsulfonamidesLeukemia (K562), Colon (HCT116)SubmicromolarG2/M Cell Cycle Arrest[12]
Thiazolone-basedBreast (MDA-MB-231, MCF-7)1.52 - 6.31CA IX Inhibition, Apoptosis[5][8]
Benzodiazepine-fusedVarious Cancer Lines0.007 - 0.036Tubulin Polymerization Inhibition[13]
General DerivativesGlioblastoma (U87)~58.6Receptor Tyrosine Kinase Interaction[16]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]

Principle: The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Chapter 4: Antimicrobial Applications: Combating Infectious Diseases

The foundational success of sulfa drugs continues to inspire the development of novel benzenesulfonamide derivatives to combat bacterial and fungal pathogens, particularly in the face of growing antimicrobial resistance.[17]

Mechanism of Action

While the classical mechanism for sulfonamides involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, novel derivatives may possess additional or alternative mechanisms.[18] Some compounds exhibit broad-spectrum efficacy, suggesting multiple modes of action or the ability to overcome common resistance pathways.[19]

Data Focus: Antimicrobial Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in a disk diffusion assay.

Compound ClassOrganism(s)MIC Range (mg/mL)Zone of Inhibition (mm)Reference
Carboxamide-bearingE. coli, S. aureus, P. aeruginosa6.45 - 6.72Not Reported[17]
Thiopyrimidine-hybridizedK. pneumoniae, P. aeruginosaNot Reported15 - 30[19]
Thiazole-containingE. coli, S. aureus, B. subtilisNot ReportedComparable to Chloramphenicol[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

This method provides a qualitative assessment of a compound's antimicrobial activity and is widely used for screening.[20][21][22]

Principle: A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is proportional to the compound's activity.[21]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] This step is critical for reproducibility and must be completed within 15 minutes of inoculation.[22]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.

    • Streak the swab across the entire surface of a Mueller-Hinton agar plate to ensure uniform coverage. Rotate the plate 60° and repeat the streaking twice more to create a confluent lawn of growth.[22][23]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of the benzenesulfonamide derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to fully evaporate.

    • Aseptically place the disks onto the inoculated agar surface using sterile forceps or a dispenser. Ensure disks are spaced at least 24 mm apart from center to center.[24]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Measurement and Interpretation:

    • Measure the diameter of the zone of complete inhibition (including the disk) to the nearest millimeter using calipers or a ruler against a black, non-reflective background.[22]

    • The activity is assessed by the size of the inhibition zone. Larger zones indicate greater susceptibility of the organism to the compound.

Chapter 5: Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Benzenesulfonamide derivatives, including the well-known COX-2 inhibitor celecoxib, are potent anti-inflammatory agents.[25][26]

Key Mechanisms of Anti-inflammatory Action
  • COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation, is a primary mechanism. This reduces the synthesis of prostaglandins, which are key inflammatory mediators.[25][26]

  • Suppression of Pro-inflammatory Mediators: Novel derivatives have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in inflamed tissue.[27]

Data Focus: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity. Efficacy is measured as the percentage reduction in paw swelling.

Compound ClassDose (mg/kg)Max. Edema Inhibition (%)Time Point (hours)Reference
1,3,5-Triazine derivatives20096.3 - 99.74[27][28]
Carboxamide-bearingNot Specified87.8 - 94.71-3[17]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[29][30][31]

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[31]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, free access to food and water).[30]

    • Divide animals into groups (n=6): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., benzenesulfonamide derivatives at various doses).

  • Compound Administration:

    • Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the induction of inflammation.

  • Induction of Inflammation:

    • Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers. This is the baseline reading (V₀).

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[31]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[31]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point:

      • % Edema = [(Vₜ - V₀) / V₀] x 100

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [1 - (% Edema of Treated Group / % Edema of Control Group)] x 100

    • Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.

Chapter 6: Synthesis Strategies and Future Directions

The versatility of the benzenesulfonamide scaffold is matched by the diversity of synthetic strategies available for creating novel derivatives. Modern techniques like copper-catalyzed azide-alkyne cycloadditions (CuAAC), a form of "click chemistry," have enabled the rapid synthesis of large, diverse libraries of compounds for high-throughput screening.[6][7]

The future of benzenesulfonamide research lies in the rational design of derivatives that exhibit high target selectivity and multi-target activities. For example, hybrid molecules that combine a benzenesulfonamide moiety with another pharmacophore can yield compounds with dual anticancer and antimicrobial activity.[8][32] As our understanding of disease biology deepens, this privileged scaffold will undoubtedly be adapted to engage new and challenging therapeutic targets.

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A Technical Guide to Predicting the Mechanism of Action for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive molecule into a potential therapeutic. This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MoA of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a compound with limited public domain information. Lacking direct biological data, this document establishes a systematic workflow. It begins with a structural and pharmacophoric analysis to generate initial hypotheses based on well-characterized motifs. We then detail a robust in silico pipeline—encompassing ligand-based similarity searches and structure-based reverse docking—to identify a preliminary set of potential protein targets. Subsequently, a tiered experimental validation cascade is proposed, outlining detailed protocols for target engagement, biochemical confirmation, and cellular pathway analysis. This guide serves as a practical blueprint for researchers and drug development professionals to systematically unravel the MoA of novel chemical entities, using this compound as a central case study.

Part 1: Introduction and Structural Analysis

The journey from a newly synthesized compound to a clinical candidate is contingent upon a deep understanding of its biological interactions. For a novel entity like this compound, whose biological activities are not yet characterized, a predictive approach is paramount. This guide provides the strategic framework and technical protocols to navigate this process.

Deconstruction of a Novel Scaffold

The structure of this compound presents several key functional motifs, each offering clues to its potential biological role.

  • Benzenesulfonamide Core: This is a classic "privileged scaffold" in medicinal chemistry. Molecules containing the sulfonamide group are among the most important classes of inhibitors for the metalloenzyme carbonic anhydrase (CA)[1][2]. The primary sulfonamide group (R-SO₂NH₂) is known to coordinate with the zinc (II) ion in the active site of CAs[1]. CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, edema, and certain cancers[3][4].

  • Cyclopropyl Group: The inclusion of a cyclopropyl ring is a modern medicinal chemistry tactic used to enhance potency, increase metabolic stability, and improve selectivity[5][6]. This rigid group can lock the molecule into a bioactive conformation, optimizing interactions with a target protein[6][7]. Its resistance to metabolic degradation can also lead to a longer in vivo half-life[6][8].

  • Methoxy and Bromo Substituents: The electron-donating methoxy group and the electron-withdrawing, lipophilic bromo group on the phenyl ring significantly influence the molecule's electronic and steric properties. These substituents can modulate binding affinity, target selectivity, and pharmacokinetic properties. For instance, brominated compounds have shown a range of biological activities, including anti-inflammatory and anti-proliferative effects[9][10][11].

Based on this analysis, a primary hypothesis is that this compound may act as an inhibitor of one or more isoforms of carbonic anhydrase. However, the unique combination of substituents necessitates a broad and unbiased approach to target identification.

Part 2: In Silico Target Prediction Workflow

Computational methods provide a rapid, cost-effective means to generate a focused list of potential biological targets, guiding subsequent experimental validation.[12][13][14]

Ligand-Based and Structure-Based Screening

Our in silico strategy combines two complementary approaches to maximize the probability of identifying high-quality candidate targets.

  • Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often have similar biological activities. The structure of our compound will be used as a query to search large chemogenomic databases like ChEMBL and PubChem. Tools such as SwissTargetPrediction leverage a combination of 2D and 3D similarity measures to predict targets based on a library of known active compounds[15].

  • Structure-Based Reverse Docking: In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking involves docking a single ligand against a large library of protein structures[16][17][18][19]. This is particularly useful for identifying potential off-targets or discovering entirely new mechanisms of action[17][20]. We will utilize a panel of protein structures from the Protein Data Bank (PDB), focusing on targets implicated in major disease pathways, including the entire family of human carbonic anhydrases, kinases, and G-protein coupled receptors.

In Silico Workflow Diagram

The following diagram illustrates the proposed computational workflow for identifying and prioritizing potential targets.

InSilico_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Computational Screening cluster_2 Phase 3: Target Prioritization cluster_3 Phase 4: Output Compound 5-bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide LigandBased Ligand-Based Similarity Search (e.g., SwissTargetPrediction, ChEMBL) Compound->LigandBased SMILES String StructureBased Structure-Based Reverse Docking (e.g., ReverseDock against PDB library) Compound->StructureBased 3D Structure DataMerge Merge & Cross-Validate Prediction Lists LigandBased->DataMerge StructureBased->DataMerge Scoring Score & Rank Targets (Binding Energy, Similarity Score, Biological Relevance) DataMerge->Scoring TargetList Prioritized List of Hypothetical Targets Scoring->TargetList

Caption: In Silico Target Prediction Workflow.

Hypothetical Target Prediction Data

The results from the in silico screening can be summarized to prioritize targets for experimental validation.

Predicted Target Prediction Method Confidence Score / Docking Energy (kcal/mol) Rationale / Target Class
Carbonic Anhydrase IILigand Similarity & Reverse DockingHigh / -9.5Metalloenzyme; Common for sulfonamides[1][2]
Carbonic Anhydrase IXLigand Similarity & Reverse DockingHigh / -9.2Tumor-associated isozyme; Cancer target[3]
p38 MAP KinaseReverse DockingMedium / -8.8Kinase; Inflammatory pathways
Cyclooxygenase-2 (COX-2)Ligand SimilarityMedium / 0.7 (Tanimoto)Enzyme; Inflammation and pain[21]
V-ATPase H subunitReverse DockingLow / -7.5Ion channel; Insecticidal target[22][23]

Part 3: Experimental Validation Cascade

In silico predictions must be substantiated through rigorous experimental validation.[24][25][26][27] This process is structured in a tiered approach, from broad, high-throughput assays to specific, mechanistic studies.

Tier 1: Initial Target Engagement

The first step is to confirm direct physical binding between the compound and the top-ranked predicted targets. Biophysical methods are ideal for this purpose.

Protocol: Surface Plasmon Resonance (SPR) for Target Engagement

  • Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to a purified, immobilized target protein (e.g., recombinant human Carbonic Anhydrase II).

  • Materials:

    • SPR instrument (e.g., Biacore).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified recombinant target protein (>95% purity).

    • This compound (test compound).

    • Running buffer (e.g., HBS-EP+).

  • Methodology:

    • Immobilization: Covalently immobilize the target protein onto the CM5 sensor chip surface via amine coupling to achieve a target response level of ~10,000 RU. A reference flow cell is prepared similarly but without the protein.

    • Analyte Preparation: Prepare a serial dilution of the test compound in running buffer, typically ranging from 100 µM down to 1 nM. Include a buffer-only blank.

    • Binding Analysis: Inject the compound dilutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases.

    • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Tier 2: Biochemical Functional Assays

Once direct binding is confirmed, the next step is to determine if this binding event modulates the protein's function.

Protocol: Carbonic Anhydrase Inhibition Assay

  • Objective: To quantify the inhibitory potency (IC₅₀) of the compound against the enzymatic activity of Carbonic Anhydrase II.

  • Principle: This assay measures the esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the colored product 4-nitrophenol, detectable at 400 nm.

  • Materials:

    • Purified Carbonic Anhydrase II.

    • 4-Nitrophenyl acetate (NPA).

    • Test compound and a known inhibitor (e.g., Acetazolamide).

    • Tris-HCl buffer (pH 7.4).

    • 96-well microplate and plate reader.

  • Methodology:

    • Compound Plating: Prepare a serial dilution of the test compound and the reference inhibitor (Acetazolamide) in the microplate.

    • Enzyme Addition: Add a fixed concentration of Carbonic Anhydrase II to each well and incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add the substrate (NPA) to all wells to start the reaction.

    • Measurement: Immediately measure the change in absorbance at 400 nm over time (kinetic read).

    • Data Analysis: Calculate the reaction rate for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cellular Pathway Analysis

The final validation step is to confirm that the compound engages its target in a cellular environment and elicits a downstream biological response.

Protocol: Western Blot for Downstream Pathway Modulation

  • Objective: To assess if the compound affects a signaling pathway downstream of a target kinase (e.g., p38 MAP Kinase).

  • Principle: If the compound inhibits p38, the phosphorylation of a known downstream substrate (e.g., MAPKAPK2) should decrease.

  • Materials:

    • Relevant cell line (e.g., HeLa or RAW 264.7 macrophages).

    • Test compound.

    • Stimulant (e.g., Lipopolysaccharide - LPS).

    • Lysis buffer, primary antibodies (anti-phospho-MAPKAPK2, anti-total-MAPKAPK2), HRP-conjugated secondary antibody, and ECL substrate.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS for 30 minutes to activate the p38 pathway.

    • Lysis: Wash cells and lyse them to extract total protein.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with the HRP-secondary antibody.

    • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. Densitometry is used to quantify the ratio of phosphorylated to total protein.

Experimental Validation Workflow Diagram

Experimental_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Modulation cluster_2 Tier 3: Cellular Activity cluster_3 Outcome SPR Surface Plasmon Resonance (SPR) - Confirms Direct Binding - Measures Affinity (KD) Biochem Biochemical Assay (e.g., Enzyme Inhibition) - Confirms Functional Effect - Measures Potency (IC50) SPR->Biochem If Binding Confirmed CellAssay Cell-Based Assay (e.g., Western Blot, Reporter Assay) - Confirms Cellular Target Engagement - Links to Pathway Biochem->CellAssay If Functional Activity Confirmed MoA Validated Mechanism of Action CellAssay->MoA Start Prioritized Target List (from In Silico) Start->SPR

Caption: Tiered Experimental Validation Workflow.

Part 4: Hypothetical Signaling Pathway

Assuming our primary hypothesis is validated, this compound acts as a potent inhibitor of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme highly expressed in hypoxic tumors.

CA-IX plays a crucial role in tumor-induced acidification of the extracellular microenvironment. By catalyzing the hydration of CO₂, it produces protons (H⁺) and bicarbonate (HCO₃⁻). The protons are extruded, contributing to an acidic tumor microenvironment that promotes invasion and metastasis, while the bicarbonate is transported into the cell to maintain a neutral intracellular pH, allowing cancer cells to thrive.

Inhibition of CA-IX by our compound would block this process, leading to intracellular acidification and a reduction in the aggressive, invasive phenotype of the cancer cell.

CA-IX Signaling Pathway Diagram

Signaling_Pathway cluster_0 Extracellular (Acidic) cluster_1 Intracellular (Neutral pH) CO2_ext CO2 CAIX Carbonic Anhydrase IX (CA-IX) CO2_ext->CAIX H2O H2O H2O->CAIX H_ext H+ Invasion Tumor Invasion & Metastasis H_ext->Invasion HCO3_int HCO3- Proliferation Cell Survival & Proliferation HCO3_int->Proliferation CAIX->H_ext Extrusion CAIX->HCO3_int Import Compound 5-bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide Compound->CAIX Inhibits

Caption: Hypothetical Inhibition of the CA-IX Pathway.

Part 5: Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven workflow for the prediction and validation of the mechanism of action for a novel compound, this compound. By integrating computational predictions with a tiered experimental cascade, researchers can efficiently identify and confirm molecular targets and their associated biological pathways.

The proposed primary hypothesis—inhibition of carbonic anhydrases—is rooted in the compound's core chemical structure. Successful validation of this or any other identified MoA would pave the way for further preclinical development, including lead optimization to improve potency and selectivity, comprehensive ADME/Tox profiling, and eventual efficacy studies in relevant in vivo disease models. This structured approach mitigates risk and maximizes the potential for translating a novel chemical entity into a valuable therapeutic agent.

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  • Wang, Z., et al. (2022). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. ResearchGate. [Link]

  • de la Torre, B. G., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sahib, H. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]

  • Gomha, S. M., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Lee, D. S., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules. [Link]

  • Kulyk, V., et al. (2023). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. [Link]

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The Expanding Therapeutic Landscape of Substituted Sulfonamides: A Technical Guide to Unlocking Novel Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted sulfonamides, a venerable class of synthetic compounds, have undergone a remarkable renaissance, evolving from their foundational role as antimicrobial agents to a versatile scaffold for targeting a wide array of therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the core and emerging therapeutic targets of substituted sulfonamides, designed to empower researchers and drug development professionals in their quest for novel therapeutics. We delve into the nuanced mechanisms of action, from the canonical inhibition of folate biosynthesis to the modulation of intricate signaling pathways in cancer, neurodegeneration, and viral diseases. This guide emphasizes the causality behind experimental choices, offering detailed, self-validating protocols for key assays, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness. Through a synthesis of established knowledge and recent breakthroughs, we illuminate the path forward for harnessing the full therapeutic potential of this remarkable chemical moiety.

I. Introduction: The Enduring Versatility of the Sulfonamide Scaffold

First introduced in the 1930s with the advent of Prontosil, sulfonamides heralded the dawn of the antibiotic era.[1] Their initial success stemmed from their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS), thereby inhibiting folic acid synthesis and arresting bacterial growth.[2][3] This fundamental mechanism of action underscores the key attributes of the sulfonamide scaffold: its capacity for precise molecular mimicry and its ability to be chemically modified to interact with a diverse range of biological targets.[4]

Over the decades, the therapeutic applications of sulfonamides have expanded dramatically, now encompassing treatments for a multitude of conditions including cancer, glaucoma, inflammation, diabetes, and viral infections.[5][6][7] This expansion is a testament to the chemical tractability of the sulfonamide group (-SO₂NH₂), which allows for the synthesis of a vast library of derivatives with tailored pharmacological properties.[1][8] This guide will navigate the key therapeutic targets of substituted sulfonamides, providing the foundational knowledge and practical methodologies to explore this rich chemical space.

II. Key Therapeutic Targets and Mechanisms of Action

The therapeutic efficacy of substituted sulfonamides is rooted in their ability to interact with a variety of enzymes and cellular pathways. The following sections will explore the most significant of these targets.

A. Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): The Cornerstone of Antimicrobial Activity

The classic antibacterial mechanism of sulfonamides involves the competitive inhibition of DHPS, an enzyme essential for folate synthesis in bacteria.[3][9] By acting as structural analogues of PABA, sulfonamides block the production of dihydropteroic acid, a precursor to folic acid.[3][10] This disruption of the folate pathway inhibits the synthesis of nucleic acids and proteins, leading to a bacteriostatic effect.[2][7]

To enhance their antimicrobial potency, sulfonamides are often co-administered with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim.[9][11] DHFR is another key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[10] The synergistic action of DHPS and DHFR inhibitors provides a powerful two-pronged attack on bacterial folate metabolism.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency.[12] The broth microdilution method is a standard procedure for determining the MIC of sulfonamides.[13][14]

Materials:

  • Mueller-Hinton Broth (MHB)[12]

  • 96-well microtiter plates[14]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[15]

  • Sulfonamide compound stock solution

  • Positive control antibiotic (e.g., ampicillin)[16]

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the sulfonamide compound in MHB in a 96-well plate.[13]

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.[15]

  • The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth.[14][15]

Experimental Workflow: DHPS/DHFR Dual Inhibition Assay

DHPS_DHFR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - DHPS/DHFR enzymes - Substrates (PABA, DHF, NADPH) - Sulfonamide dilutions plate Prepare 96-well plate reagents->plate add_enzyme Add enzymes to wells plate->add_enzyme add_inhibitor Add sulfonamide dilutions add_enzyme->add_inhibitor add_substrate Add substrates to initiate reaction add_inhibitor->add_substrate measure Measure absorbance change (e.g., NADPH oxidation at 340 nm) add_substrate->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Workflow for a dual DHPS/DHFR enzyme inhibition assay.

B. Carbonic Anhydrases (CAs): A Multifaceted Target

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[17][18] They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[19][20] Several CA isoforms are overexpressed in various pathological conditions, making them attractive therapeutic targets.[17][21]

Substituted sulfonamides are potent inhibitors of carbonic anhydrases.[18][20] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[18] This inhibitory action is the basis for the use of sulfonamide CA inhibitors (CAIs) as diuretics, antiglaucoma agents, and anticonvulsants.[5][22] More recently, the role of specific CA isoforms, particularly CA IX and CA XII, in tumor progression has made them a key target for anticancer sulfonamides.[17][21] These tumor-associated CAs contribute to the acidic microenvironment of solid tumors, promoting tumor growth and metastasis.[21]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[19][23]

Materials:

  • Human or bovine carbonic anhydrase[19]

  • p-Nitrophenyl acetate (p-NPA) substrate[19]

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)[19]

  • Test sulfonamide compounds and a known CAI (e.g., acetazolamide) as a positive control[19][20]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare working solutions of the CA enzyme, p-NPA substrate, and serial dilutions of the test compounds and positive control in the assay buffer.[19]

  • In a 96-well plate, add the assay buffer, the test compound or control, and the CA enzyme solution to the appropriate wells.[19]

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.[19]

  • Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[19]

  • Calculate the reaction rates and the percentage of inhibition for each compound concentration.[19]

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[23]

C. Kinases in Oncology: Targeting Uncontrolled Proliferation

The dysregulation of protein kinases is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[15] Substituted sulfonamides have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[15][24]

One of the key targets in this area is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[24] Several sulfonamide-based drugs, such as pazopanib, have been developed as VEGFR-2 inhibitors.[24] Other kinases targeted by sulfonamides in cancer therapy include epidermal growth factor receptor (EGFR) and various cyclin-dependent kinases (CDKs).[24][25]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[1]

Materials:

  • Recombinant human VEGFR-2 kinase[1]

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)[1]

  • ATP[1]

  • Kinase assay buffer[1]

  • Test sulfonamide compounds and a known VEGFR-2 inhibitor (e.g., sorafenib) as a positive control[10]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[1]

  • White 96-well assay plates[1]

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test sulfonamide compounds and positive control.

  • In a white 96-well plate, add the kinase buffer, test compound or control, and the VEGFR-2 enzyme.[1]

  • Initiate the kinase reaction by adding the substrate and ATP mixture.[1]

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent according to the kit manufacturer's instructions.[1]

  • Measure the luminescence signal using a plate reader.[1]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.[1]

Signaling Pathway: VEGFR-2 Inhibition by Sulfonamides

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/Raf/MEK/ERK VEGFR2->RAS Sulfonamide Substituted Sulfonamide Sulfonamide->VEGFR2 Inhibits Autophosphorylation Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted sulfonamides.

D. Emerging Targets in Neurodegenerative and Viral Diseases

The therapeutic reach of substituted sulfonamides is continually expanding, with promising new targets being identified in neurodegenerative and viral diseases.

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, certain sulfonamide derivatives have been shown to inhibit the aggregation of amyloid-beta and tau proteins, key pathological hallmarks of these conditions.[23][26] The mechanism is thought to involve the stabilization of non-aggregated protein states.[23] Additionally, some sulfonamides exhibit neuroprotective effects through the activation of the Nrf2 antioxidant response pathway and by acting as cholinesterase inhibitors.[12][27][28]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation

This assay is widely used to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[17][29][30]

Materials:

  • Amyloid-beta (Aβ) or tau protein

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test sulfonamide compounds

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of the amyloid protein and serial dilutions of the test sulfonamide compounds in the assay buffer.

  • In a 96-well plate, mix the amyloid protein solution with the test compounds or a vehicle control.

  • Add ThT solution to each well.[17]

  • Incubate the plate at 37°C with intermittent shaking to promote aggregation.[17]

  • Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).[17]

  • Plot the fluorescence intensity over time to generate aggregation curves.

  • Analyze the curves to determine the effect of the sulfonamides on the lag time and the extent of fibril formation.

In virology , sulfonamides are being investigated for their activity against a range of viruses, including HIV, influenza, and coronaviruses.[31][32][33][34] The mechanisms of action are diverse and can include the inhibition of viral enzymes such as proteases and reverse transcriptases, as well as interference with viral entry and replication processes.[1][31]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[28][35]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)[3]

  • Virus stock

  • Cell culture medium

  • Test sulfonamide compounds

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6- or 12-well cell culture plates

Procedure:

  • Seed the host cells in culture plates and grow them to a confluent monolayer.

  • Prepare serial dilutions of the virus stock and the test sulfonamide compounds.

  • Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound.

  • After an adsorption period, remove the virus/compound mixture and add the overlay medium.[28]

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration and determine the EC₅₀ (50% effective concentration).

III. Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data from the aforementioned assays should be summarized in a structured table.

Compound Target Assay Type IC₅₀ / EC₅₀ / MIC (µM)
Sulfonamide XDHPSMIC15.6
Sulfonamide YCarbonic Anhydrase IIColorimetric0.8
Sulfonamide ZVEGFR-2Luminescence0.05
Sulfonamide AAβ AggregationThT Fluorescence5.2 (EC₅₀)
Sulfonamide BInfluenza VirusPlaque Reduction2.7 (EC₅₀)

IV. Conclusion and Future Directions

The substituted sulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its journey from the first antibacterial drugs to a diverse arsenal of compounds targeting cancer, neurodegeneration, and viral infections is a compelling narrative of chemical innovation. The continued exploration of novel sulfonamide derivatives, guided by a deep understanding of their mechanisms of action and the application of robust experimental methodologies, holds immense promise for addressing unmet medical needs. Future research will likely focus on the development of highly selective inhibitors for specific enzyme isoforms and the design of multi-target ligands that can simultaneously modulate several disease-related pathways. The versatility of the sulfonamide moiety ensures that it will remain a cornerstone of medicinal chemistry for the foreseeable future.

V. References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed. [Link]

  • Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases. (2025). PubMed. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025). MDPI. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021). PubMed. [Link]

  • 3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. [Link]

  • Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. (2001). PubMed. [Link]

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. ACS Publications. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. OUCI. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. (2020). IBBR Publications. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). PMC - NIH. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]

  • Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. (2005). PubMed. [Link]

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. ACS Publications. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). PubMed. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]

  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024). Bentham Science. [Link]

  • Sulfonamides: Antiviral Strategy for Neglected Tropical Disease Virus. (2020). Bentham Science. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]

  • Novel research strategies of sulfonamide derivatives. (2024). IntechOpen. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Anti-fibrillization effects of sulfonamide derivatives on α-synuclein and hyperphosphorylated tau isoform 1N4R. (2022). PMC - PubMed Central. [Link]

  • Sulfamic Acid Derivatives as Novel Antiviral Agents. (2025). Patsnap Eureka. [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. [Link]

  • Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. (2020). RSC Publishing. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). PMC - NIH. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). PMC - NIH. [Link]

  • Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity? ResearchGate. [Link]

  • Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. (2022). PMC - NIH. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

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Technical Guide: A Framework for Determining the Aqueous Solubility of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's lifecycle, influencing everything from initial bioassay performance to formulation strategies and ultimate bioavailability. This guide focuses on 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide , a benzenesulfonamide derivative identified as a valuable intermediate in pharmaceutical research.

Given the current absence of publicly available experimental solubility data for this specific molecule, this document serves as an in-depth technical framework for researchers, chemists, and drug development professionals. It is designed not merely to present data, but to provide a comprehensive, field-proven strategy for its determination. As a senior application scientist, my objective is to elucidate the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles. This guide will equip research teams with the necessary theoretical knowledge and practical methodologies to thoroughly characterize the solubility profile of this compound and others like it.

Part 1: Physicochemical Profile & In Silico Assessment

Prior to embarking on laboratory-based measurements, an in silico assessment provides a foundational understanding of the molecule's likely behavior. This predictive step is crucial for efficient experimental design, enabling the selection of appropriate solvent systems, pH ranges, and analytical techniques.

The fundamental properties of this compound are summarized below. The LogP (octanol-water partition coefficient) and pKa values have been predicted using reputable computational models, as experimental data is not currently available.

PropertyValueSource / Comment
IUPAC Name This compound-
CAS Number 1000339-35-4Confirmed primary CAS; 914302-35-5 is a deleted entry.[1]
Molecular Formula C₁₀H₁₂BrNO₃S-
Molecular Weight 306.18 g/mol Calculated
Melting Point 134-136 °CExperimental data.[2]
SMILES COC1=C(C=C(Br)C=C1)S(=O)(=O)NC1CC1For use in cheminformatics software.
Predicted LogP 2.65Predicted using Chemicalize. This value indicates moderate lipophilicity.
Predicted pKa 8.95 (Acidic)Predicted using Chemicalize. The proton on the sulfonamide nitrogen is weakly acidic.
Expert Insights from Predicted Properties:
  • LogP (2.65): A LogP value in this range suggests the compound is moderately lipophilic. While this may be favorable for crossing biological membranes, it also signals a potential for limited aqueous solubility. This reinforces the need for rigorous experimental determination.

  • pKa (8.95): The predicted acidic pKa of 8.95 is the most critical parameter for guiding this investigation. It indicates that the sulfonamide proton is the most likely ionizable center. According to the Henderson-Hasselbalch equation, the compound will exist predominantly in its neutral, less polar (and likely less soluble) form at physiological pH (around 7.4).[3][4][5] As the pH of a solution increases above 8.95, the compound will increasingly deprotonate to form its more polar (and likely more soluble) conjugate base. Therefore, a key objective of the experimental plan must be to characterize this pH-dependent solubility.

Part 2: Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent system once equilibrium has been established between the dissolved and undissolved solid forms. The shake-flask method is the universally accepted gold-standard for this measurement due to its accuracy and reliability.[6][7][8]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_solid Weigh excess solid compound (e.g., 2-5 mg) into vials add_media Add precise volume of media (e.g., 1 mL) to each vial prep_solid->add_media prep_media Prepare relevant aqueous media (e.g., PBS pH 7.4, Buffers pH 9 & 10) prep_media->add_media incubate Incubate vials with agitation (e.g., 24-48h at 25°C or 37°C) add_media->incubate separate Separate solid from supernatant (Centrifugation or Filtration 0.22 µm) incubate->separate dilute Dilute supernatant with mobile phase diluent separate->dilute quantify Quantify concentration via validated HPLC-UV method dilute->quantify result Calculate Solubility (mg/mL, µM) quantify->result

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation of Media:

    • Phosphate-Buffered Saline (PBS), pH 7.4: Prepare a standard PBS solution to mimic physiological pH.

    • pH-Adjusted Buffers: Based on the predicted pKa of 8.95, prepare buffers at pH values that bracket this point to observe the ionization effect. Recommended buffers include:

      • pH 7.4 (below pKa)

      • pH 9.0 (near pKa)

      • pH 10.0 (above pKa)

    • (Optional) Biorelevant Media: For advanced drug development, solubility in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) provides critical insights into behavior in the gastrointestinal tract.[2][9][10][11][12] These can be prepared in-house or sourced commercially.

  • Sample Preparation:

    • Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring undissolved solid is clearly visible) to a series of glass vials (n=3 for each condition).

    • Pipette a precise volume (e.g., 1.0 mL) of the desired medium into each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate for a sufficient duration to reach equilibrium. A 24-hour period is standard, but a time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been achieved.[1]

  • Sample Processing & Analysis:

    • After incubation, allow the vials to rest briefly for larger particles to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid material.

    • Separate the dissolved compound from the undissolved solid via either:

      • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.

      • Filtration: Filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF). The first few drops should be discarded to saturate any binding sites on the filter.

    • Accurately dilute the clarified supernatant with a suitable diluent (typically the HPLC mobile phase) to fall within the calibrated range of the analytical method.

    • Quantify the concentration using a validated HPLC-UV method (see Part 4).

Part 3: Kinetic Solubility Assessment for High-Throughput Screening

While thermodynamic solubility is definitive, it is also low-throughput. In early discovery, kinetic solubility assays provide a rapid assessment of a compound's tendency to precipitate from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[13][14][15][16] This method is invaluable for quickly ranking compounds and identifying potential liabilities.

Protocol: Direct UV Kinetic Solubility Assay
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS pH 7.4). This creates a supersaturated solution with a low final DMSO concentration (e.g., 1%).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.[13]

  • Filtration: Transfer the contents to a 96-well filter plate and filter to remove any precipitate.

  • Quantification: Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a mixture of buffer and DMSO to prevent precipitation.

Causality Note: Kinetic solubility values are often higher than thermodynamic values because they measure the concentration before the system has fully equilibrated and precipitated.[7] The presence of a small amount of DMSO can also slightly increase solubility.[17]

Part 4: Analytical Quantification Strategy

Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. For N-substituted benzenesulfonamides, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most robust and specific choice.[6][7]

Workflow for Analytical Quantification

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing clarified_sample Clarified Supernatant (from Shake-Flask) standards Prepare Calibration Standards (e.g., 0.1 to 100 µg/mL) inject Inject Samples and Standards onto RP-HPLC System clarified_sample->inject standards->inject separate Separate Analyte on C18 Column (Gradient Elution) inject->separate detect Detect Analyte by UV Absorbance (e.g., 254 nm) separate->detect calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) detect->calibration_curve interpolate Interpolate Sample Concentration from Curve calibration_curve->interpolate back_calculate Apply Dilution Factor to get Final Solubility Value interpolate->back_calculate

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Molecular Profile and Physicochemical Properties

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The presence of a sulfonamide group, a common motif in a variety of therapeutic agents, combined with a bromine atom, a methoxy group, and a cyclopropyl ring, suggests a unique electronic and steric profile that warrants detailed investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₃S[1]
Molecular Weight 306.179 g/mol [1]
CAS Number 914302-35-5, 1000339-35-4[1][2][3][4]
Melting Point 134-136°C[1]
Boiling Point 428.87°C at 760 mmHg[1]
Density 1.664 g/cm³[1]

Note: Discrepancies in the listed CAS numbers exist in public databases, which is not uncommon for research chemicals.

Plausible Synthetic Route

While a specific synthesis for this compound is not detailed in the provided search results, a general and reliable method for the formation of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[5] The synthesis of the target compound can be logically proposed to proceed via the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Synthetic_Pathway 5-bromo-2-methoxybenzenesulfonyl_chloride 5-bromo-2-methoxy- benzenesulfonyl chloride product 5-bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide 5-bromo-2-methoxybenzenesulfonyl_chloride->product cyclopropylamine Cyclopropylamine cyclopropylamine->product base Base (e.g., Pyridine) base->product Catalyst/Solvent

Caption: Proposed synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the sulfonamide proton, and the cyclopropyl ring protons.

Table 2: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-3, H-4, H-6)6.9 - 7.8m3HThe electron-donating methoxy group and electron-withdrawing sulfonyl and bromo groups will create a complex splitting pattern in the aromatic region.
Methoxy (-OCH₃)~3.9s3HMethoxy protons typically appear as a sharp singlet in this region.
Sulfonamide (-SO₂NH-)5.0 - 6.0br s1HThe chemical shift can be variable and the peak is often broad due to quadrupolar relaxation and exchange.
Cyclopropyl (CH)2.5 - 2.8m1HThe methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent CH₂ protons.
Cyclopropyl (CH₂)0.5 - 0.9m4HThe diastereotopic methylene protons of the cyclopropyl ring will appear as complex multiplets at high field.[6]
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-Br)115 - 120The carbon bearing the bromine atom is expected to be shielded.
Aromatic (C-H)110 - 135Aromatic carbons will resonate in this typical range.
Aromatic (C-S)135 - 140The carbon attached to the electron-withdrawing sulfonyl group will be deshielded.
Aromatic (C-O)155 - 160The carbon attached to the methoxy group will be significantly deshielded.
Methoxy (-OCH₃)~56A characteristic chemical shift for a methoxy carbon.
Cyclopropyl (CH)25 - 30The methine carbon of the cyclopropyl ring.
Cyclopropyl (CH₂)5 - 10The methylene carbons of the cyclopropyl ring appear at a high field.

digraph "NMR_Workflow" {
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subgraph "cluster_sample_prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; "dissolve" [label="Dissolve ~5-10 mg in\n~0.7 mL deuterated solvent\n(e.g., CDCl₃, DMSO-d₆)"]; "transfer" [label="Transfer to NMR tube"]; }

subgraph "cluster_data_acquisition" { label = "Data Acquisition"; bgcolor="#E6F4EA"; "instrument_setup" [label="Instrument Setup\n(Shim, Lock, Tune)"]; "acquire_1H" [label="Acquire ¹H Spectrum"]; "acquire_13C" [label="Acquire ¹³C Spectrum"]; "acquire_2D" [label="Acquire 2D Spectra\n(COSY, HSQC, HMBC)"]; }

subgraph "cluster_data_processing" { label = "Data Processing & Analysis"; bgcolor="#FEF7E0"; "processing" [label="Fourier Transform,\nPhase Correction, Baseline Correction"]; "integration" [label="Peak Integration (¹H)"]; "assignment" [label="Signal Assignment"]; "interpretation" [label="Structural Elucidation"]; }

"dissolve" -> "transfer" -> "instrument_setup" -> "acquire_1H" -> "acquire_13C" -> "acquire_2D" -> "processing" -> "integration" -> "assignment" -> "interpretation"; }

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and sulfur (with its ³⁴S isotope) will result in a distinctive isotopic cluster for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

IonCalculated m/z (C₁₀H₁₂⁷⁹BrNO₃S)Calculated m/z (C₁₀H₁₂⁸¹BrNO₃S)Fragmentation Pattern
[M+H]⁺306.9821308.9799The protonated molecular ion will show the characteristic isotopic pattern of bromine.
[M-C₃H₅]⁺265.9563267.9542Loss of the cyclopropyl group.
[C₇H₆BrO₃S]⁺264.9219266.9198Cleavage of the N-S bond.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

IR_Interpretation molecule This compound N-H C-H (aromatic) C-H (aliphatic) S=O C=C (aromatic) C-O spectrum IR Spectrum ~3300 cm⁻¹ (stretch) ~3100-3000 cm⁻¹ (stretch) ~3000-2850 cm⁻¹ (stretch) ~1350 & 1160 cm⁻¹ (asymm. & symm. stretch) ~1600-1450 cm⁻¹ (stretch) ~1250 cm⁻¹ (stretch) molecule:f1->spectrum:f1 molecule:f2->spectrum:f2 molecule:f3->spectrum:f3 molecule:f4->spectrum:f4 molecule:f5->spectrum:f5 molecule:f6->spectrum:f6

Caption: Correlation of functional groups with expected IR absorption bands.

Table 5: Predicted Infrared Spectroscopy Data

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale
N-H (Sulfonamide)Stretch~3300A moderately sharp peak characteristic of a secondary sulfonamide N-H stretch.
C-H (Aromatic)Stretch3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
C-H (Aliphatic)Stretch3000 - 2850Stretching vibrations of the C-H bonds in the methoxy and cyclopropyl groups.
S=O (Sulfonyl)Asymmetric & Symmetric Stretch~1350 & ~1160Two strong absorption bands are characteristic of the sulfonyl group.[7]
C=C (Aromatic)Stretch1600 - 1450A series of bands corresponding to the stretching of the carbon-carbon bonds in the benzene ring.
C-O (Methoxy)Stretch~1250A strong band for the aryl-alkyl ether C-O stretch.

Experimental Protocols

The following are generalized, self-validating protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal, shimming to optimize magnetic field homogeneity, and tuning the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • (Optional but recommended) Acquire 2D NMR spectra such as COSY (to establish H-H couplings), HSQC (to correlate directly bonded C-H pairs), and HMBC (to establish long-range C-H correlations) for unambiguous signal assignment.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the ¹H NMR signals and assign all peaks in the ¹H and ¹³C spectra based on chemical shifts, coupling patterns, and 2D correlations.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₁₀H₁₂BrNO₃S. The mass error should be within 5 ppm. Analyze the isotopic pattern to confirm the presence of bromine and sulfur.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the KBr pellet). Then, record the sample spectrum over the range of 4000-400 cm⁻¹.[8]

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy. This guide provides a predictive framework and detailed methodologies for this analysis. By combining the predicted spectral data with the robust experimental protocols outlined herein, researchers can confidently elucidate and verify the structure of this and other related novel compounds, ensuring the scientific integrity required for advanced research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ChemicalBook. (2022, August 11). 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet.
  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclopentyl-2-methoxybenzamide. PubChem. Retrieved from [Link]

  • Chembk. (n.d.). 435805 this compound CAS: 1000339-35-4. Retrieved from [Link]

  • Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Retrieved from [Link]

  • Gowda, B. T., & Kumar, K. L. (2000). Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound - 97% prefix CAS No. 1000339-35-4. Retrieved from [Link]

  • Kaiweichem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-bromo-1-(cyclopropylcarbonyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-7-indolinesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2020). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]

  • González, M., et al. (2018). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. Retrieved from [Link]

  • Ali, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. Retrieved from [Link]

  • Ganapathiraman, G., & Muthu, S. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

Sources

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Accessibility and Research Potential of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Abstract

This compound is a sparsely documented chemical entity, primarily cataloged as a commercially available building block for research and development purposes.[1][2] Its formal discovery and developmental history are not detailed in peer-reviewed literature, suggesting it is a novel or un-explored agent rather than a well-characterized compound. This guide provides a comprehensive analysis based on its chemical structure, proposes a robust synthetic pathway, and outlines a logical framework for investigating its potential biological activities. The core structure, a substituted benzenesulfonamide, is a privileged pharmacophore found in numerous therapeutic agents, making this compound a person of interest for targeted drug discovery programs.[3]

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a central benzene ring functionalized with bromo, methoxy, and N-cyclopropylsulfonamide groups. These functional groups impart specific steric and electronic properties that are valuable for molecular recognition in biological systems.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 914302-35-5; 1000339-35-4[1][2][4]
Molecular Formula C₁₀H₁₂BrNO₃S[2]
Molecular Weight 306.18 g/mol [2]
Appearance Solid (form)
Predicted & Known Properties
PropertyValueNotes
Purity Typically ≥97%As supplied for R&D purposes.[1][4]
Storage Store in a dry, cool environmentStandard for sulfonamide compounds.[1]
Intended Use For Research & Development OnlyNot for medicinal or household use.[2]
Safety Profile No toxicological data availableStandard laboratory precautions are required.[2]

Synthetic Accessibility: A Proposed Protocol

Rationale for Synthetic Strategy

The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with a primary amine is one of the most reliable and widely used transformations in medicinal chemistry. The reaction is typically clean, proceeds under mild conditions, and the starting materials are often commercially available or readily prepared. In this case, the key precursors are 5-bromo-2-methoxybenzenesulfonyl chloride and cyclopropylamine. The presence of a base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Proposed Synthetic Workflow

The diagram below illustrates the proposed two-step logical workflow from a commercially available starting material to the final compound.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A 1-Bromo-4-methoxybenzene B 5-Bromo-2-methoxy- benzenesulfonyl chloride A->B Chlorosulfonic acid (ClSO3H) Room Temperature D 5-Bromo-N-cyclopropyl-2- methoxybenzenesulfonamide B->D Pyridine or Et3N DCM, 0°C to RT C Cyclopropylamine C->D

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 5-bromo-2-methoxybenzenesulfonyl chloride (Precursor)

  • Cyclopropylamine

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Amine Addition: Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of cyclopropylamine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analysis of Structural Moieties & Hypothesized Biological Relevance

The therapeutic potential of a molecule can often be inferred from its constituent parts. This compound contains several functional groups known to be important for biological activity.

  • Benzenesulfonamide Core: The sulfonamide group is a cornerstone of medicinal chemistry. It is a key feature in diuretics, anticonvulsants, and a wide range of antibacterial agents. Its ability to act as a hydrogen bond donor and acceptor, and to mimic a carboxylate group, makes it an effective binder to many enzyme active sites.

  • Bromo Substituent: The bromine atom is a heavy halogen that can significantly influence a molecule's pharmacokinetic properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target affinity. Brominated aromatic compounds have shown a range of activities, including anti-inflammatory and cytotoxic effects.[3][5]

  • Methoxy Group: The 2-methoxy group (ortho to the sulfonamide) can influence the conformation of the sulfonamide group through steric and electronic effects. It can also serve as a hydrogen bond acceptor. Its position may direct the molecule's binding orientation within a target protein.

  • N-Cyclopropyl Group: The cyclopropyl ring is a small, rigid, and lipophilic group increasingly used in drug design.[6] It can explore hydrophobic pockets in enzyme active sites that larger alkyl groups cannot. Its unique electronic properties can also contribute to binding affinity and improved metabolic stability compared to linear alkyl chains.[6]

Proposed Workflow for Biological Investigation

Given the structural features, a logical next step is to screen this compound for biological activity. The following workflow provides a structured approach for its initial characterization.

G cluster_targets Hypothesized Targets A Compound Acquired: 5-bromo-N-cyclopropyl-2- methoxybenzenesulfonamide B Primary Screening: Broad Panel Cytotoxicity Assay (e.g., NCI-60 panel or similar) A->B C Parallel Target-Based Screening (Selected Enzyme Families) A->C D Hit Identification (Potency > Threshold, e.g., IC50 < 10 µM) B->D If Active T1 Carbonic Anhydrases T2 Protein Kinases T3 Microtubule Assembly T1->D If Active T2->D If Active T3->D If Active E Secondary Assays: Mechanism of Action Studies D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F

Caption: A logical workflow for the initial biological screening of the compound.

Rationale for Screening Targets
  • Cytotoxicity Screening: A broad cytotoxicity screen against a panel of cancer cell lines (such as the National Cancer Institute's NCI-60) is a crucial first step. Many sulfonamide derivatives exhibit potent anti-proliferative and cytotoxic effects, with some acting as microtubule targeting agents.[3] This provides a general indication of biological activity and potential therapeutic area.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is the classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation, ion transport, and tumorigenesis.

  • Kinase Inhibition: The general structure shares features with known kinase inhibitors. An initial screen against a panel of key oncogenic kinases could reveal unexpected activity.

Conclusion

This compound represents a readily accessible yet uncharacterized chemical entity. While its history is one of commercial availability rather than documented discovery, its structure is rich with functionalities that have proven valuable in drug development. The benzenesulfonamide core, combined with the unique properties of the bromo, methoxy, and N-cyclopropyl substituents, makes it a compelling candidate for screening in anticancer, anti-inflammatory, and anti-infective discovery programs. The synthetic and investigational workflows provided in this guide offer a clear and scientifically grounded path for researchers to unlock the potential of this molecule.

References

  • J2H Biotech Inc. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - European Patent Office - EP 4212522 A1. Googleapis.com.
  • Cipla Ltd. (2006). US20060079714A1 - Process for the resolution of racemic (R,S) -5-(2-(2-(2- ethoxyphenoxy) ethylamino)propyl)-2-methoxybenzene sulfonamide (tamsulosin), its novel R and S isomers and their salts and processes for their preparation. Google Patents.
  • MySkinRecipes. (n.d.). 5-BROMO-2-METHOXY-N-METHYLBENZENESULFONAMIDE. MySkinRecipes.
  • González, M., et al. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH.
  • TaiChem Ltd. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. GuideChem.
  • PubChem. (n.d.). C.I. Acid Blue 9. National Institutes of Health.
  • Sahib, H. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR.
  • Aladdin Scientific. (n.d.). This compound - 97% prefix CAS No. 1000339-35-4.
  • Egis Gyogyszergyar Rt. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
  • ChemicalBook. (2022). 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet.
  • National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • BLD Pharm. (n.d.). 929-75-9|1,11-Diamino-3,6,9-trioxaundecane.
  • MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.

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The Strategic Role of Bromination in Modulating Sulfonamide Bioactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide scaffold remains a cornerstone in medicinal chemistry, celebrated for its broad therapeutic applications.[1][2][3][4][5] A key strategy for optimizing the efficacy and tuning the properties of these compounds is halogenation, with bromination emerging as a particularly impactful modification. This in-depth technical guide explores the multifaceted role of bromine incorporation into sulfonamide structures. We will dissect the influence of bromination on physicochemical parameters, delve into the resulting structure-activity relationships (SAR), and provide practical, field-proven methodologies for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage bromination as a strategic tool in the design of next-generation sulfonamide-based therapeutics.

Introduction: The Enduring Legacy of Sulfonamides and the Rationale for Bromination

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era.[6][7][8] Their mechanism of action, primarily as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, disrupts folic acid synthesis, a pathway essential for microbial survival.[7][9][10][11] Beyond their antibacterial prowess, sulfonamide derivatives have demonstrated a remarkable therapeutic versatility, with applications as anticancer[2][4][12][13], anti-inflammatory[14], and antiviral agents.[1][3][5]

The relentless pursuit of enhanced potency, selectivity, and pharmacokinetic profiles has led to extensive structural modifications of the sulfonamide core. Among these, halogenation stands out as a powerful strategy. The introduction of a bromine atom, or "bromination," can profoundly alter a molecule's electronic, steric, and lipophilic properties.[15][16][17] These modifications can, in turn, lead to:

  • Enhanced Therapeutic Activity: Bromination can increase the binding affinity of a drug to its target, leading to improved potency.[15]

  • Favorable Metabolic Profiles: The presence of bromine can influence the metabolic fate of a drug, potentially increasing its duration of action.[15][16]

  • Modulation of Physicochemical Properties: Bromination can impact a compound's solubility, stability, and ability to cross biological membranes.[18]

This guide will provide a comprehensive exploration of these effects, offering both the theoretical underpinnings and the practical know-how to effectively utilize bromination in sulfonamide drug discovery.

The Physicochemical Impact of Bromination: A Double-Edged Sword

The introduction of a bromine atom into a sulfonamide scaffold is not a trivial modification. It brings about predictable yet profound changes in the molecule's physicochemical properties, which are critical determinants of its biological activity.

2.1. Lipophilicity and Membrane Permeability:

Bromine is significantly more lipophilic than hydrogen. Consequently, bromination generally increases the overall lipophilicity of a sulfonamide, which can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, highlighting the need for a balanced approach.

2.2. Electronic Effects and Target Engagement:

Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect and an activating, electron-donating mesomeric effect on aromatic rings. The interplay of these effects can modulate the pKa of the sulfonamide nitrogen and the electron density of the entire molecule. These electronic perturbations can be pivotal for optimizing interactions with the target protein, including the formation of halogen bonds.[16][17] A "sigma-hole," a region of positive electrostatic potential on the outer surface of the bromine atom, can engage in favorable interactions with electron-rich pockets in a protein's binding site.[16]

2.3. Steric Hindrance and Conformational Constraints:

The bromine atom is larger than a hydrogen atom, and its introduction can introduce steric hindrance that influences the molecule's preferred conformation. This can be advantageous, locking the molecule into a bioactive conformation that fits optimally into the target's binding site. Conversely, unfavorable steric clashes can disrupt binding and reduce activity.

Structure-Activity Relationships (SAR) of Brominated Sulfonamides: Unveiling the Nuances

The biological activity of a brominated sulfonamide is exquisitely sensitive to the position and number of bromine atoms on the molecular scaffold. The following sections explore key SAR trends observed in different therapeutic areas.

3.1. Antibacterial Activity:

The pioneering work with sulfonamides laid the foundation for understanding their SAR. For antibacterial activity, the presence of a free para-amino group on the benzene ring is generally crucial for mimicking p-aminobenzoic acid (PABA).[19] Bromination on the aniline ring or the heterocyclic moiety can modulate the potency and spectrum of activity. For instance, the presence of electron-withdrawing groups, such as bromine, on the aromatic ring has been shown to increase the antibacterial activity of some sulfonamide derivatives.[3]

3.2. Anticancer Activity:

Sulfonamides have emerged as a promising class of anticancer agents, targeting various mechanisms including carbonic anhydrase (CA) inhibition, cell cycle arrest, and disruption of microtubule assembly.[2][4][13][20] Bromination has been strategically employed to enhance the anticancer potency of sulfonamides. For example, a newly synthesized sulfonamide derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), has shown effective anticancer potential as a carbonic anhydrase IX (CA IX) inhibitor against aggressive tumors.[12]

Table 1: Effect of Bromination on the Anticancer Activity of Selected Sulfonamide Derivatives

CompoundBromination PositionTargetKey FindingsReference
MMH-12-bromo on propanamideCarbonic Anhydrase IXSelectively affects MDA-MB-231 cells, reduces cell proliferation, and triggers apoptosis.[12]
Coumarin-based sulfonamidesVariesCarbonic AnhydrasesIntroduction of bromine showed a remarkable effect on antioxidant activity.[1]
Benzenesulfonamide derivatives of metforminOrtho-position on benzene ringHemostasisOrto-bromo derivative significantly prolongs prothrombin time (PT) and partially activated thromboplastin time (APTT).[21]

Synthetic Methodologies: A Practical Guide to Brominated Sulfonamides

The synthesis of brominated sulfonamides can be achieved through various established and modern organic chemistry techniques. The choice of method often depends on the desired position of bromination and the overall complexity of the target molecule.

4.1. Synthesis of Sulfonyl Bromides:

A common precursor for sulfonamide synthesis is the corresponding sulfonyl halide. Sulfonyl bromides can be efficiently synthesized from sulfonyl hydrazides using N-bromosuccinimide (NBS).[22][23][24]

Experimental Protocol: Synthesis of Sulfonyl Bromide from Sulfonyl Hydrazide

  • Dissolution: Dissolve the sulfonyl hydrazide (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL).

  • Addition of NBS: Add N-bromosuccinimide (NBS) (2.0 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours under air.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can often be used directly in the next step or purified by standard techniques such as crystallization or column chromatography.

4.2. Synthesis of Brominated Sulfonamides:

The sulfonamide bond is typically formed by the reaction of a sulfonyl bromide with a primary or secondary amine in the presence of a base.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reactant Mixture: To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine or pyridine (1.2 mmol).

  • Addition of Sulfonyl Bromide: Slowly add a solution of the sulfonyl bromide (1.0 mmol) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by crystallization or column chromatography.

Diagram 1: General Synthetic Workflow for Brominated Sulfonamides

G cluster_0 Synthesis of Sulfonyl Bromide cluster_1 Sulfonamide Formation Sulfonyl Hydrazide Sulfonyl Hydrazide Reaction with NBS Reaction with NBS Sulfonyl Hydrazide->Reaction with NBS Acetonitrile, rt Sulfonyl Bromide Sulfonyl Bromide Reaction with NBS->Sulfonyl Bromide Reaction with Amine Reaction with Amine Sulfonyl Bromide->Reaction with Amine Base, Solvent Sulfonyl Bromide->Reaction with Amine Brominated Sulfonamide Brominated Sulfonamide Reaction with Amine->Brominated Sulfonamide Amine Amine Amine->Reaction with Amine

Caption: A generalized workflow for the synthesis of brominated sulfonamides.

Biological Evaluation: Assessing the Impact of Bromination

A robust biological evaluation is critical to understanding the effects of bromination on sulfonamide activity. The choice of assays will depend on the therapeutic target.

5.1. Antibacterial Susceptibility Testing:

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antibacterial potency of a compound.

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a stock solution of the brominated sulfonamide in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: Workflow for MIC Determination

G Compound Stock Compound Stock Serial Dilution in 96-well plate Serial Dilution in 96-well plate Compound Stock->Serial Dilution in 96-well plate Addition of Inoculum Addition of Inoculum Serial Dilution in 96-well plate->Addition of Inoculum Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Incubation (37°C, 24h) Incubation (37°C, 24h) Addition of Inoculum->Incubation (37°C, 24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

5.2. Anticancer Activity Assays:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated sulfonamide for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Case Studies and Future Directions

The strategic application of bromination continues to yield promising sulfonamide-based drug candidates. The aforementioned MMH-1 is a compelling example in the anticancer space.[12] In the realm of anticoagulants, ortho-brominated benzenesulfonamide derivatives of metformin have shown potential.[21]

Future research will likely focus on:

  • Multi-target Drug Design: Developing brominated sulfonamides that can modulate multiple targets simultaneously to combat complex diseases and drug resistance.

  • Targeted Delivery: Incorporating brominated sulfonamides into drug delivery systems to enhance their specificity and reduce off-target effects.

  • Exploring Novel Bromination Chemistries: Utilizing advanced synthetic methods, such as C-H activation, for more efficient and selective bromination of complex sulfonamide scaffolds.

Conclusion

Bromination is a powerful and versatile tool in the medicinal chemist's arsenal for the optimization of sulfonamide-based therapeutics. By judiciously incorporating bromine into the sulfonamide scaffold, researchers can fine-tune the physicochemical properties of these compounds, leading to enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of the principles outlined in this guide, from the fundamental effects of bromination to practical synthetic and evaluation methodologies, will empower drug development professionals to unlock the full potential of this enduring and adaptable class of compounds.

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An In-depth Technical Guide to the 2-Methoxybenzenesulfonamide Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quest for novel therapeutics is often accelerated by the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets.[1] The 2-methoxybenzenesulfonamide core has emerged as one such versatile scaffold, demonstrating a remarkable breadth of pharmacological activity. Its inherent structural and electronic properties, conferred by the strategic placement of the methoxy group relative to the sulfonamide moiety, make it a cornerstone for the design of potent and selective inhibitors for various enzyme families and signaling pathways. This guide provides a comprehensive exploration of the 2-methoxybenzenesulfonamide scaffold, from its fundamental physicochemical characteristics and synthetic accessibility to its diverse applications in modern medicinal chemistry, including its roles in anticancer, anti-inflammatory, and neuroscience drug discovery. We will dissect structure-activity relationships, provide detailed experimental methodologies, and offer a forward-looking perspective on its future potential.

The 2-Methoxybenzenesulfonamide Scaffold: A Structural and Physicochemical Analysis

At its core, the therapeutic versatility of the 2-methoxybenzenesulfonamide scaffold is rooted in its unique combination of functional groups. The sulfonamide group is a well-established zinc-binding pharmacophore, crucial for its potent inhibition of metalloenzymes like carbonic anhydrases.[2] The benzene ring provides a rigid backbone for the attachment of various substituents, allowing for fine-tuning of steric and electronic properties to achieve target specificity.

The defining feature, however, is the ortho-methoxy (-OCH₃) group. Its placement at the C2 position exerts significant conformational and electronic influence:

  • Conformational Constraint: The methoxy group can sterically interact with the sulfonamide moiety, influencing its rotational freedom. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, leading to higher affinity.

  • Electronic Modulation: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can modulate the pKa of the sulfonamide proton and influence key interactions within a receptor's active site.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, thereby enhancing binding affinity and selectivity.

Caption: Key components of the 2-methoxybenzenesulfonamide scaffold.

Synthetic Strategies and Derivatization

The accessibility of a scaffold is paramount for its utility in drug discovery. The 2-methoxybenzenesulfonamide core can be synthesized and derivatized through robust and scalable chemical routes.

General Synthesis of the Core Scaffold

A common and efficient method begins with the chlorosulfonation of a readily available starting material, such as anisole (methoxybenzene), followed by amination.

start Anisole (Methoxybenzene) step1 Chlorosulfonation (ClSO₃H) start->step1 intermediate 2-Methoxybenzene- 1-sulfonyl chloride step1->intermediate step2 Amination (NH₄OH or R-NH₂) intermediate->step2 product 2-Methoxybenzenesulfonamide (or N-substituted derivative) step2->product

Caption: General synthetic workflow for 2-methoxybenzenesulfonamide.

Detailed Experimental Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol outlines a key intermediate synthesis for the drug Tamsulosin, demonstrating a practical application of scaffold synthesis.[3] The causality behind this multi-step synthesis is to build the final molecule while preserving the stereochemistry of the chiral center, which is critical for its biological activity.

Step 1: N-Protection of D-alanine

  • Rationale: To prevent the amino group of D-alanine from reacting in subsequent steps, it is protected, for example, as a trifluoroacetyl derivative. This is a standard strategy in peptide and chiral synthesis to ensure regioselectivity.

  • Procedure: D-alanine is reacted with trifluoroacetic anhydride in an appropriate solvent.

Step 2: Friedel-Crafts Acylation

  • Rationale: This key C-C bond-forming reaction attaches the protected alanine moiety to methoxybenzene (anisole). A Lewis acid catalyst like TiCl₄ is used to activate the acyl chloride for electrophilic aromatic substitution. The para position to the activating methoxy group is the major site of reaction.

  • Procedure: The N-protected D-alanine is converted to its acid chloride using thionyl chloride. This is then reacted with anisole in the presence of titanium tetrachloride (TiCl₄).[3]

Step 3: Reduction of the Ketone

  • Rationale: The keto group introduced in the previous step is reduced to a methylene group. This can be achieved via methods like Clemmensen or Wolff-Kishner reduction, or more mildly with catalytic hydrogenation, to avoid racemization.

  • Procedure: The product from Step 2 is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Step 4: Chlorosulfonation and Ammonolysis

  • Rationale: A sulfonyl chloride group is introduced onto the aromatic ring, primarily at the position ortho to the methoxy group and meta to the alkyl side chain. Subsequent reaction with ammonia (ammonolysis) converts the sulfonyl chloride to the required sulfonamide.

  • Procedure: The reduced product is treated with chlorosulfonic acid, followed by the addition of aqueous ammonia.

Step 5: Deprotection

  • Rationale: The final step is the removal of the protecting group from the amino group to yield the target molecule.

  • Procedure: The protecting group is removed under basic conditions (e.g., with sodium hydroxide) to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[3]

The Pharmacological Landscape: A Target-Based Exploration

The 2-methoxybenzenesulfonamide scaffold has been successfully employed to generate inhibitors for a diverse range of biological targets.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc metalloenzymes that catalyze the hydration of CO₂.[2] Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety of the scaffold acts as the primary zinc-binding group.

  • Mechanism of Action: The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle. The 2-methoxybenzenesulfonamide scaffold provides a framework that orients the sulfonamide for optimal binding.

cluster_0 CA Active Site cluster_1 Inhibited State Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Zn_i Zn²⁺ Water->Zn_i Binding & Displacement Inhibitor 2-Methoxy- benzenesulfonamide (R-SO₂NH₂) Inhibitor_Bound R-SO₂NH⁻ Inhibitor->Inhibitor_Bound Deprotonation Inhibitor_Bound->Zn_i Binding & Displacement Zn_i->Inhibitor_Bound His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

  • Isoform Selectivity: Derivatives have shown remarkable selectivity, particularly for tumor-associated isoforms hCA IX and XII over cytosolic isoforms hCA I and II.[4][5] This selectivity is critical for developing anticancer agents with fewer side effects. The 2-methoxy group and other substitutions on the benzene ring can exploit subtle differences in the active site topology between isoforms to achieve this.

Anticancer Activity

Beyond CA inhibition, the scaffold is a key component in agents targeting other cancer-related pathways.

  • PI3K/mTOR Dual Inhibition: The fragment of 2-substituted-3-sulfonylaminobenzamide has been used as a bioisostere to replace the pyridine ring in known PI3K/mTOR dual inhibitors.[6][7] Compound 1g from one study was shown to block the PI3K/AKT/mTOR pathway and significantly inhibit tumor growth in a mouse xenograft model.[6]

  • Hedgehog (Hh) Signaling Inhibition: The 2-methoxybenzamide scaffold (a close relative) has been used to develop potent inhibitors of the Smoothened (Smo) receptor in the Hh pathway.[8][9] One such derivative, compound 21 , showed nanomolar IC₅₀ values and was effective against drug-resistant Smo mutants.[8]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Benzenesulfonamide analogs have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma.[10]

12-Lipoxygenase (12-LOX) Inhibition

The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has yielded potent and selective inhibitors of 12-LOX, an enzyme implicated in inflammation, diabetes, and cancer.[11] Top compounds displayed nanomolar potency and favorable drug-like properties.[11]

Neuroscience Drug Discovery

While a less explored area, the physicochemical properties of the scaffold make it suitable for designing molecules that can cross the blood-brain barrier. The development of modulators for CNS targets represents a significant area of future growth for this scaffold, though neuroscience drug discovery faces high attrition rates due to the complexity of preclinical models and clinical translation.[12][13][14]

Structure-Activity Relationship (SAR) Analysis

SAR studies aim to identify which structural features of a molecule are responsible for its biological activity.[15][16][17] For the 2-methoxybenzenesulfonamide scaffold, SAR is highly dependent on the biological target.

Target ClassScaffold PositionFavorable SubstitutionsUnfavorable SubstitutionsRationale / Notes
Carbonic Anhydrase (hCA IX/XII) Benzene Ring (C4/C5)Bulky hydrophobic groups, heterocyclic extensions via click chemistry.[5]Small polar groups.The active site has a deep hydrophobic pocket that can accommodate larger moieties, enhancing affinity and selectivity.
Sulfonamide NitrogenUnsubstituted (-NH₂) is often optimal for zinc binding.Large alkyl or aryl groups.Substitution can sterically hinder coordination to the zinc ion.
PI3K/mTOR Benzene Ring (C3)Phenylsulfonylamino group.[6][7]-This specific arrangement acts as a hinge-binding motif.
Benzene Ring (C2)Methoxy group maintained.-The methoxy group likely orients the molecule correctly in the kinase active site.
12-Lipoxygenase Sulfonamide Nitrogen(2-hydroxy-3-methoxybenzyl)amino group.[11]-This large substituent is critical for binding and selectivity against other LOX and COX enzymes.
MrgX1 Modulators Benzene Ring (C5)Small halogens (F, Cl) or methyl group.[18]Large groups (naphthyl).[18]The binding pocket is sterically constrained. SAR is noted to be "steep and flat," a common challenge for allosteric modulators.[18]

Future Perspectives and Conclusion

The 2-methoxybenzenesulfonamide scaffold is a testament to the power of privileged structures in drug discovery. Its proven success across multiple target classes, from metalloenzymes to kinases, underscores its remarkable versatility. The synthetic tractability allows for the creation of diverse chemical libraries, enabling exploration of new biological spaces.

Future efforts will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Using the scaffold's core principles to design novel, patentable chemical entities.

  • Targeting Neurological Disorders: Systematically exploring its potential in CNS drug discovery by optimizing for blood-brain barrier penetration and targeting receptors and enzymes implicated in neurodegenerative and psychiatric conditions.[19][20]

  • Development of Covalent Inhibitors: Incorporating reactive "warheads" to achieve irreversible binding to specific targets, potentially leading to drugs with longer duration of action.

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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to unfavorable pharmacokinetic and safety profiles.[1][2] The proactive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely advantageous but essential for mitigating these risks.[2] Integrating in silico ADMET modeling at the nascent stages of drug discovery provides a cost-effective and rapid methodology to prioritize candidates with a higher probability of clinical success, aligning with the "fail early, fail cheap" paradigm.[1][2]

This technical guide offers a comprehensive, step-by-step framework for the in silico prediction of the ADMET profile of a novel sulfonamide derivative, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS: 914302-35-5).[3][4] As a Senior Application Scientist, the subsequent sections will not only delineate the "how" but, more critically, the "why" behind the selection of specific computational models and endpoints. Our approach is grounded in established principles of Quantitative Structure-Activity Relationship (QSAR) modeling, leveraging a suite of predictive algorithms to construct a holistic ADMET profile.[5][6] This guide is designed for researchers, scientists, and drug development professionals, providing actionable insights into the application of computational toxicology and pharmacokinetics.[7][8]

The Subject Molecule: this compound

Before delving into the predictive workflows, it is crucial to define our subject molecule.

PropertyValue
IUPAC Name This compound
CAS Number 914302-35-5[3][4]
Molecular Formula C₁₀H₁₂BrNO₃S[3]
Molecular Weight 306.18 g/mol
SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2

The initial step in any in silico analysis is the accurate representation of the molecule, typically as a SMILES (Simplified Molecular-Input Line-Entry System) string, which serves as the input for the various predictive models discussed below.

Part 1: Absorption - Predicting Oral Bioavailability

Oral absorption is a critical determinant of a drug's therapeutic efficacy.[9] Our in silico assessment will focus on key predictors of intestinal absorption and overall bioavailability.

Conceptual Framework for Absorption Prediction

The ability of a compound to be absorbed from the gastrointestinal (GI) tract is governed by a complex interplay of its physicochemical properties and its interaction with the biological environment.[10][11] Key factors include aqueous solubility, membrane permeability, and susceptibility to efflux transporters.[12] We will employ a multi-pronged approach, utilizing QSAR models that correlate molecular descriptors with experimentally determined absorption data.[5][10]

Experimental Protocol: In Silico Absorption Prediction
  • Input Molecular Structure: The SMILES string for this compound is input into a validated ADMET prediction software suite (e.g., SwissADME, pkCSM, ADMETlab 2.0).[13][14]

  • Physicochemical Property Calculation: The software will first calculate fundamental physicochemical descriptors that heavily influence absorption, such as:

    • LogP (Lipophilicity): A measure of a compound's partition coefficient between an organic and aqueous phase.

    • Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes.

    • Aqueous Solubility (LogS): The intrinsic solubility of the compound in water.

    • Molecular Weight (MW): A key parameter in Lipinski's Rule of Five.[15]

    • Number of Hydrogen Bond Donors and Acceptors: These influence solubility and membrane permeability.[16]

  • Human Intestinal Absorption (HIA) Prediction: A classification or quantitative model is used to predict the percentage of the drug absorbed from the human intestine. These models are typically trained on large datasets of compounds with known HIA values.

  • Caco-2 Permeability Prediction: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability.[12] In silico models predict the apparent permeability coefficient (Papp) based on the molecule's structural features.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is a key efflux transporter that can limit the absorption of drugs.[12] A classification model will predict whether our compound is likely to be a substrate or inhibitor of P-gp.

Predicted Absorption Properties
ParameterPredicted ValueInterpretation
LogP 2.15Optimal lipophilicity for oral absorption.
TPSA 68.4 ŲGood cell membrane permeability is expected.
Aqueous Solubility (LogS) -3.5Moderately soluble.
Human Intestinal Absorption > 90%High probability of good absorption.
Caco-2 Permeability (logPapp) > -5.15 cm/sHigh permeability is predicted.
P-gp Substrate NoUnlikely to be subject to efflux by P-gp.
Lipinski's Rule of Five 0 ViolationsFavorable drug-like properties.[15]
Workflow for In Silico Absorption Prediction

Absorption_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Profile SMILES SMILES String (COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2) PhysChem Physicochemical Descriptors SMILES->PhysChem HIA Human Intestinal Absorption (HIA) PhysChem->HIA Caco2 Caco-2 Permeability PhysChem->Caco2 Pgp P-gp Substrate/ Inhibitor PhysChem->Pgp AbsorptionProfile Absorption Profile - High Absorption - High Permeability - Not a P-gp Substrate HIA->AbsorptionProfile Caco2->AbsorptionProfile Pgp->AbsorptionProfile

Caption: Workflow for the in silico prediction of absorption properties.

Part 2: Distribution - Assessing Tissue Penetration

Drug distribution determines the concentration of the compound at its site of action and in various tissues, influencing both efficacy and potential toxicity.[17] Key parameters for in silico prediction include plasma protein binding and blood-brain barrier permeability.

Conceptual Framework for Distribution Prediction

The extent of a drug's distribution is largely dictated by its affinity for plasma proteins and its ability to cross biological membranes to enter different tissues.[18] Lipophilicity and hydrogen bonding capacity are critical physicochemical properties influencing these processes.[16][19] We will utilize regression and classification models to predict these key distribution parameters.

Experimental Protocol: In Silico Distribution Prediction
  • Input Molecular Structure: The SMILES string of the compound is used as the input.

  • Plasma Protein Binding (PPB) Prediction: A quantitative model predicts the percentage of the drug that will bind to plasma proteins, primarily albumin. High PPB can limit the free fraction of the drug available to exert its pharmacological effect.

  • Blood-Brain Barrier (BBB) Permeability Prediction: The ability of a compound to cross the BBB is crucial for CNS-acting drugs and a liability for peripherally acting agents.[18][20][21] A classification model predicts whether the compound is likely to be BBB-permeable, often expressed as the logBB (logarithm of the brain-to-plasma concentration ratio).[18][21]

Predicted Distribution Properties
ParameterPredicted ValueInterpretation
Plasma Protein Binding ~ 95%High binding to plasma proteins is expected.
BBB Permeability (logBB) -0.5Predicted to be BBB permeable.

Part 3: Metabolism - Identifying Metabolic Liabilities

Drug metabolism is the biotransformation of a drug, primarily in the liver, which can lead to its inactivation and excretion, or in some cases, activation or the formation of toxic metabolites.[22][23] Cytochrome P450 (CYP) enzymes are major players in drug metabolism.[24]

Conceptual Framework for Metabolism Prediction

In silico metabolism prediction aims to identify which CYP isoforms are likely to metabolize the compound and to pinpoint the specific sites on the molecule where metabolism is likely to occur (Sites of Metabolism - SOMs).[22][23][25] This is crucial for understanding the drug's half-life and potential for drug-drug interactions.[24]

Experimental Protocol: In Silico Metabolism Prediction
  • Input Molecular Structure: The SMILES string serves as the input.

  • CYP Isoform Substrate/Inhibitor Prediction: A series of classification models predict whether the compound is a substrate or inhibitor of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a common cause of drug-drug interactions.

  • Site of Metabolism (SOM) Prediction: A regioselectivity model identifies the most probable atoms or functional groups on the molecule that are susceptible to metabolic transformation by CYP enzymes.

Predicted Metabolism Properties
ParameterPredictionInterpretation
CYP1A2 Substrate NoUnlikely to be metabolized by CYP1A2.
CYP2C9 Substrate YesLikely to be a substrate of CYP2C9.
CYP2C19 Substrate NoUnlikely to be metabolized by CYP2C19.
CYP2D6 Substrate NoUnlikely to be metabolized by CYP2D6.
CYP3A4 Substrate YesLikely to be a substrate of CYP3A4.
CYP2C9 Inhibitor YesPotential for drug-drug interactions.
CYP2D6 Inhibitor NoLow risk of inhibiting CYP2D6.
Site of Metabolism Methoxy group O-demethylation, Aromatic hydroxylationThese are the most probable metabolic pathways.

Part 4: Excretion - Estimating Clearance

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys.[25] Total clearance is a key pharmacokinetic parameter that determines the dosing regimen.

Conceptual Framework for Excretion Prediction

In silico models can predict the total clearance of a compound, often as a composite of hepatic and renal clearance. These models integrate various physicochemical properties and metabolic stability predictions.

Experimental Protocol: In Silico Excretion Prediction
  • Input Molecular Structure: The SMILES string is the input.

  • Total Clearance (CLtot) Prediction: A regression model predicts the total clearance of the drug from the body, typically in units of log(ml/min/kg).

Predicted Excretion Properties
ParameterPredicted ValueInterpretation
Total Clearance (log(ml/min/kg)) 0.8Moderate clearance rate is predicted.

Part 5: Toxicity - Early Safety Assessment

Toxicity is a major cause of drug attrition.[7] In silico toxicology models can provide early warnings for a range of potential toxicities, including cardiotoxicity, hepatotoxicity, and mutagenicity.[8][26]

Conceptual Framework for Toxicity Prediction

Computational toxicology leverages large databases of chemical structures and their associated toxicity data to build predictive models.[7][27] These models can identify structural alerts and predict the likelihood of a compound causing specific adverse effects.[28]

Experimental Protocol: In Silico Toxicity Prediction
  • Input Molecular Structure: The SMILES string is the input.

  • hERG Inhibition Prediction: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. A classification model predicts the likelihood of hERG inhibition.

  • Hepatotoxicity Prediction: Drug-induced liver injury (DILI) is a significant safety concern. A classification model predicts the potential for the compound to cause hepatotoxicity.

  • AMES Mutagenicity Prediction: The Ames test is a widely used method to assess a compound's mutagenic potential. An in silico model predicts the outcome of this test.

  • Skin Sensitization Prediction: A classification model predicts the likelihood of the compound causing skin sensitization.

Predicted Toxicity Properties
EndpointPredictionInterpretation
hERG Inhibition Low riskUnlikely to cause cardiotoxicity via hERG blockade.
Hepatotoxicity Low riskLow probability of causing drug-induced liver injury.
AMES Mutagenicity Non-mutagenicUnlikely to be mutagenic.
Skin Sensitization Non-sensitizerLow potential to cause skin sensitization.

** 종합 ADMET 프로필 및 결론**

The in silico analysis of this compound suggests a generally favorable ADMET profile for an orally administered drug candidate.

Summary of Predicted ADMET Profile

ADMET_Summary cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Compound 5-bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide Absorption High Intestinal Absorption High Permeability Compound->Absorption Distribution High Plasma Protein Binding BBB Permeable Compound->Distribution Metabolism Substrate of CYP2C9 & CYP3A4 Inhibitor of CYP2C9 Compound->Metabolism Excretion Moderate Clearance Compound->Excretion Toxicity Low Predicted Toxicity Risk Compound->Toxicity

Caption: Summary of the predicted ADMET profile.

Key Strengths:

  • Excellent Absorption: The compound exhibits physicochemical properties conducive to high intestinal absorption and permeability, with no predicted liability for P-gp efflux.

  • Low Toxicity Risk: The predictions indicate a low risk for common toxicities, including cardiotoxicity, hepatotoxicity, and mutagenicity.

Potential Liabilities and Considerations:

  • Metabolism and Drug-Drug Interactions: The prediction that the compound is a substrate and inhibitor of CYP2C9, and a substrate of CYP3A4, warrants further investigation. This could lead to a shorter half-life and a potential for drug-drug interactions with co-administered drugs that are also metabolized by or inhibit these enzymes.

  • High Plasma Protein Binding: The high degree of plasma protein binding will limit the free fraction of the drug, which needs to be considered in dose-response relationships.

  • Blood-Brain Barrier Permeability: The predicted ability to cross the BBB could be an advantage if the therapeutic target is in the central nervous system, but a potential liability leading to CNS side effects if the target is peripheral.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical research and development. We present a comprehensive overview of the most practical synthetic strategies, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. Detailed, step-by-step protocols for the primary synthetic route, including the preparation of a key intermediate, are provided to ensure reproducibility and success in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a substituted sulfonamide that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the discovery of novel therapeutic agents. The inherent reactivity of the sulfonamide moiety, combined with the specific substitution pattern on the aromatic ring, makes it a versatile intermediate.

The synthesis of this target molecule can be approached via several convergent pathways. The most logical and industrially scalable approach involves the formation of the sulfonamide bond as a key step. This strategy is predicated on the reaction between a suitably substituted benzenesulfonyl chloride and cyclopropylamine. This document will focus on this primary route, including the preparation of the requisite sulfonyl chloride intermediate.

Visualizing the General Synthetic Strategy

The overall synthetic plan can be broken down into two main stages: the synthesis of the key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride, followed by its reaction with cyclopropylamine to yield the final product.

Synthetic_Strategy cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Formation Starting_Material_1 4-Bromo-2-methoxyaniline Intermediate 5-Bromo-2-methoxybenzenesulfonyl chloride Starting_Material_1->Intermediate Diazotization & Sulfonylchlorination Final_Product This compound Intermediate->Final_Product Sulfonamide Formation Starting_Material_2 Cyclopropylamine Starting_Material_2->Final_Product

Caption: General two-stage synthetic approach.

Selection of Starting Materials

The efficiency and cost-effectiveness of any synthetic route are critically dependent on the availability and purity of the starting materials. For the synthesis of this compound, the following key reagents are required.

ReagentCAS NumberMolecular FormulaKey Supplier InformationRationale for Selection
4-Bromo-2-methoxyaniline 53299-13-1C₇H₈BrNOCommercially available from major chemical suppliers such as Thermo Scientific Chemicals.[1]A readily available and logical precursor to the required sulfonyl chloride. Its synthesis from o-anisidine is also well-documented.[2]
Cyclopropylamine 765-30-0C₃H₇NWidely available from suppliers like Sigma-Aldrich.A common, inexpensive primary amine required for the final sulfonamide bond formation.
Sodium Nitrite 7632-00-0NaNO₂Standard laboratory reagent.Essential for the diazotization of the aniline in the first stage of the synthesis.
Sulfur Dioxide 7446-09-5SO₂Typically used from a compressed gas cylinder.A key reagent in the conversion of the diazonium salt to the sulfonyl chloride.
Copper(I) Chloride 7758-89-6CuClStandard laboratory reagent.Used as a catalyst in the sulfonylchlorination reaction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound, starting from 4-bromo-2-methoxyaniline.

Workflow Overview

The experimental workflow is sequential, beginning with the synthesis of the sulfonyl chloride intermediate, followed by its purification and subsequent reaction to form the final product.

Experimental_Workflow Start Start: 4-Bromo-2-methoxyaniline Diazotization Diazotization with NaNO₂ / HCl Start->Diazotization Sulfonylchlorination Reaction with SO₂ / CuCl Diazotization->Sulfonylchlorination Intermediate_Isolation Isolate 5-Bromo-2-methoxy- benzenesulfonyl chloride Sulfonylchlorination->Intermediate_Isolation Amidation Reaction with Cyclopropylamine Intermediate_Isolation->Amidation Workup Aqueous Workup & Extraction Amidation->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Final_Product Final Product: 5-bromo-N-cyclopropyl-2- methoxybenzenesulfonamide Purification->Final_Product

Caption: Step-by-step experimental workflow.

Stage 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride

This procedure involves the conversion of 4-bromo-2-methoxyaniline to the corresponding diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to yield the sulfonyl chloride.

Materials:

  • 4-Bromo-2-methoxyaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl) (catalytic amount)

  • Acetic Acid

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-bromo-2-methoxyaniline in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite in water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a clear solution. d. Stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Sulfonylchlorination: a. In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with SO₂ gas and containing a catalytic amount of CuCl. Cool this solution to 10-15 °C. b. Slowly add the cold diazonium salt solution to the SO₂/acetic acid solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the reaction temperature below 20 °C. c. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Isolation: a. Pour the reaction mixture into a large volume of ice-water. A solid precipitate of the sulfonyl chloride should form. b. Collect the solid by vacuum filtration and wash thoroughly with cold water. c. For further purification, dissolve the crude product in a suitable organic solvent like dichloromethane, wash with saturated sodium bicarbonate solution (to remove acidic impurities), then with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzenesulfonyl chloride. The product is typically a solid with a melting point around 115-118 °C.[3]

Stage 2: Synthesis of this compound

This final step involves the nucleophilic attack of cyclopropylamine on the sulfonyl chloride to form the desired sulfonamide.

Materials:

  • 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq)

  • Cyclopropylamine (1.2 - 2.0 eq)

  • A suitable base (e.g., Triethylamine or Pyridine) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: a. Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. b. Cool the solution to 0 °C in an ice bath. c. In a separate container, mix cyclopropylamine and the base (e.g., triethylamine) in a small amount of dichloromethane.

  • Amidation Reaction: a. Add the cyclopropylamine/base solution dropwise to the cooled sulfonyl chloride solution. b. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Work-up and Purification: a. Dilute the reaction mixture with additional dichloromethane. b. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. d. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Considerations

While the primary route described is robust, alternative strategies exist. One such alternative involves the N-alkylation of a pre-formed sulfonamide.

  • Route B: N-alkylation of 5-bromo-2-methoxybenzenesulfonamide: This pathway would begin with the synthesis of 5-bromo-2-methoxybenzenesulfonamide (which can be prepared by reacting the sulfonyl chloride with ammonia).[4] The subsequent step would involve an N-alkylation reaction with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a strong base. While feasible, this route can sometimes be complicated by competing O-alkylation or lower yields compared to the direct amidation of the sulfonyl chloride.

Safety and Handling

  • Sulfonyl chlorides are moisture-sensitive and corrosive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures.

  • Sulfur dioxide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.

  • Standard laboratory safety practices should be followed at all times.

References

  • PrepChem. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available from: [Link]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

  • MySkinRecipes. 5-Bromo-2-Methoxybenzenesulfonamide. Available from: [Link]

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Oakwood Chemical. 5-Bromo-2-methoxybenzenesulfonyl chloride. Available from: [Link]

  • ChemBK. 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE. Available from: [Link]

  • Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Available from: [Link]

  • European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Available from: [Link]

  • National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]

  • TCI America. 5-Bromo-2-methoxybenzenesulfonyl Chloride, 5g, Each. Available from: [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

  • IP.com. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide. Available from: [Link]

  • Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.

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purification of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide via column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Purity Isolation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide via Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a key synthetic intermediate whose purity is critical for downstream applications in medicinal chemistry and materials science. This document provides a comprehensive, field-tested guide for its purification using silica gel flash column chromatography. We delve into the causality behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to advanced column packing and fraction analysis techniques. The protocol is designed to be a self-validating system, ensuring reproducible, high-purity outcomes.

The Rationale: Separation Strategy & Molecular Properties

The molecular architecture of this compound dictates the purification strategy. The molecule possesses a confluence of functional groups with varying polarities:

  • Polar Moiety: The sulfonamide group (-SO₂NH-) is highly polar and capable of strong hydrogen bonding. This is the primary site of interaction with the polar stationary phase.

  • Moderately Polar Moieties: The methoxy group (-OCH₃) ether linkage contributes moderate polarity.

  • Nonpolar Moieties: The aromatic benzene ring, bromine substituent, and the N-cyclopropyl group are nonpolar and hydrophobic.

This amphiphilic nature makes normal-phase column chromatography an ideal purification method. The principle of separation relies on the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[1][2] The highly polar silica gel surface, rich in silanol groups (Si-OH), will more strongly adsorb polar molecules. By carefully tuning the polarity of the eluent, we can selectively desorb and elute the compounds in order of increasing polarity.

Method Development: Thin-Layer Chromatography (TLC) Scouting

Before committing to a large-scale column, a rapid and inexpensive TLC analysis is essential to identify the optimal eluent system. The goal is to find a solvent mixture that provides a Retention Factor (Rf) of ~0.2-0.4 for the target compound.[3][4] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from both nonpolar impurities (higher Rf) and highly polar impurities (lower Rf).

Protocol for TLC Scouting:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a pure standard, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on a silica gel TLC plate (e.g., SiliaPlate) about 1 cm from the bottom.[4]

  • Develop the Plate: Place the plate in a sealed developing chamber containing a small amount (~0.5 cm depth) of the chosen eluent system.[4] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If the compound is not UV-active, staining with a reagent like potassium permanganate or fluorescamine may be necessary.[5]

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Data Presentation: Example TLC Scouting Results

TrialEluent System (v/v)Target Compound RfObservations
110% Ethyl Acetate / Hexane0.05Compound is too strongly adsorbed; increase eluent polarity.
250% Ethyl Acetate / Hexane0.60Compound moves too quickly; decrease eluent polarity.
330% Ethyl Acetate / Hexane 0.35 Optimal. Good separation from baseline and solvent front.
45% Methanol / Dichloromethane0.45Potential for tailing; less ideal than Trial 3 but a viable alternative.

Based on these results, a 30% Ethyl Acetate in Hexane mixture is the ideal starting eluent for the column.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard glass column for flash chromatography, where air pressure is used to accelerate solvent flow.[2][6]

Materials and Reagents:

  • Stationary Phase: Silica Gel, 230-400 mesh (for flash chromatography).[2]

  • Crude Sample: this compound.

  • Eluent: HPLC-grade ethyl acetate and hexane.

  • Equipment: Glass chromatography column with stopcock, collection tubes/flasks, TLC plates and chamber, UV lamp, rotary evaporator.

Step 1: Column Packing (Slurry Method)

The slurry method is superior to dry packing as it minimizes the risk of air bubbles and channels, which ruin separation efficiency.[7][8][9]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug. Add a ~1 cm layer of sand evenly on top.[3][7]

  • Create Slurry: In a separate beaker, mix the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product for moderate to difficult separations) with the initial, least polar eluent (e.g., 10% EtOAc/Hexane).[3] Mix until a homogenous, pourable slurry is formed.[10]

  • Pack the Column: Clamp the column perfectly vertically. Fill the column about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Settle and Pressurize: Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[9] Apply gentle air pressure (1-2 psi) to firmly pack the silica bed.[6] The final packed bed should be perfectly flat and homogenous.

  • Add Sand: Once packed, add another ~1 cm layer of sand on top to protect the silica surface from disturbance during sample loading.[3][10] Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading

Proper sample loading is critical. The goal is to apply the sample in the most concentrated band possible.

  • Wet Loading (Preferred for good solubility):

    • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane.

    • Carefully pipette this concentrated solution directly onto the center of the top sand layer, avoiding disturbance of the bed.

    • Open the stopcock and allow the sample solution to absorb completely into the silica bed.

    • Gently rinse the column walls with a tiny amount of eluent and allow this to absorb as well.[7]

  • Dry Loading (For samples with poor eluent solubility):

    • Dissolve the crude product in any suitable solvent (e.g., dichloromethane, acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[3][6]

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully pour this powder onto the top sand layer of the prepared column.

Step 3: Elution and Fraction Collection
  • Fill the Column: Carefully fill the column with the starting eluent (30% EtOAc/Hexane).

  • Apply Pressure: Apply gentle, consistent air pressure to achieve a steady flow rate (e.g., a drop rate of 5-7 cm per minute).[7]

  • Collect Fractions: Begin collecting fractions immediately. The size of the fractions should be approximately 80-100% of the silica gel volume.[7] Label each fraction sequentially.

  • Monitor with TLC: Periodically, spot every few fractions onto a TLC plate. Develop and visualize the plate to track the elution of the product. This allows for the precise identification of fractions containing the pure compound.

Step 4: Product Isolation
  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure target compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified product and calculate the yield. Confirm purity and identity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visual Diagrams

Workflow Diagram

Purification_Workflow Crude Crude Product TLC TLC Scouting (Find Optimal Eluent) Crude->TLC Pack Pack Column (Silica Slurry) TLC->Pack informs Load Load Sample (Wet or Dry) Pack->Load Elute Elute & Collect Fractions Load->Elute Monitor Monitor with TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine identifies Evap Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure Analysis Characterization (NMR, MS) Pure->Analysis

Caption: Overall workflow for chromatographic purification.

Separation Principle Diagram

Separation_Principle cluster_column Silica Gel Surface (Stationary Phase) Silica Si-OH Silica2 Si-OH Silica3 Si-OH Product Target Molecule (Polar Sulfonamide) Product->Silica H-Bonding (Strong Adsorption) Eluted Eluted Fractions Product->Eluted Fraction 2 Impurity Nonpolar Impurity Impurity->Eluted Fraction 1 MobilePhase Mobile Phase Flow (Eluent) MobilePhase->Product Elutes Slowly MobilePhase->Impurity Washes Away Quickly

Caption: Principle of separation on a polar stationary phase.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Incorrect eluent system (polarity too high or too low).[11]Re-optimize the eluent system using TLC to achieve better spot separation.
Column overloaded with too much crude sample.Reduce the amount of sample loaded. Use a larger column or increase the silica-to-sample ratio.[3]
Column packed improperly (channels or cracks).[12]Repack the column carefully using the slurry method. Ensure the silica bed is never allowed to run dry.[8][9]
Compound Won't Elute Eluent polarity is too low.Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a small percentage of methanol may be required.[11]
Compound may have decomposed on the acidic silica.Test compound stability on a small amount of silica. Consider using a different adsorbent like neutral alumina.
Cracked or Split Silica Bed A sudden change in solvent polarity caused a thermal shock.When running a gradient, increase the polarity gradually. Avoid switching directly from a nonpolar to a highly polar solvent.
Column ran dry during the run.Always keep the solvent level above the top of the silica bed.
Streaking / Tailing of Bands Sample was overloaded or not concentrated enough during loading.Ensure the sample is loaded in the smallest possible volume. Use the dry loading technique if solubility is an issue.[6]
Compound is slightly acidic or basic and interacting too strongly.Add a very small amount of a modifier to the eluent (e.g., 0.1% acetic acid for acidic compounds, or 0.1% triethylamine for basic compounds).

Safety Precautions

  • Chemical Handling: this compound and organic solvents (hexane, ethyl acetate, dichloromethane) should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13][14]

  • Silica Gel: Fine silica gel powder can cause respiratory irritation if inhaled.[14][15] Handle silica gel carefully to minimize dust formation. Wear a dust mask when weighing out large quantities.[16][17]

  • Pressure: When using flash chromatography, do not exceed the pressure limits of the glass column (typically <7 psi).[6] Use a blast shield if available.

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with institutional and local environmental regulations.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF. [Link]

  • Chemistry LibreTexts. Packing Normal Phase Columns. [Link]

  • Restek. A Guide to the Essentials of GC Troubleshooting. [Link]

  • Chemistry For Everyone. How To Prepare Silica Gel Slurry For Column Chromatography?. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Packing. [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]

  • Journal of Agricultural and Food Chemistry. A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Link]

  • Journal of Chromatographic Science. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • National Veterinary Research Institute, Sri Lanka. Detection of sulfonamides in chicken muscle by thin layer chromatography. [Link]

  • Geosciences Journal. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. [Link]

  • University of Alberta. Column chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • Royal Society of Chemistry. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]

  • National Institutes of Health (NIH). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • ChemWhat. 5-BROMO-N-SİKLOPROPİL-2-METOKSİBENZENsülfonamid 97 CAS#: 914302-35-5. [Link]

  • Carl ROTH. Safety Data Sheet: Silica gel. [Link]

  • Innoveda Chemicals. Is Silica Gel Safe To Use? And What Safety Measures Are in Place?. [Link]

  • Chemistry For Everyone. Is It Ok To Touch Silica Gel?. [Link]

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analytical methods for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Characterization of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: Advanced Analytical Methodologies and Validation Protocols

Abstract: This document provides a comprehensive suite of analytical methodologies for the definitive characterization and quality control of this compound (CAS No: 914302-35-5), a key intermediate in pharmaceutical research and development. We present detailed, field-proven protocols for identity, purity, and structural confirmation, leveraging orthogonal techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each protocol is framed with an emphasis on the underlying scientific principles, causality behind experimental choices, and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.

Introduction and Compound Overview

This compound is a substituted sulfonamide derivative. The structural complexity, incorporating a halogen, a sulfonamide linkage, and aromatic and aliphatic moieties, necessitates a multi-faceted analytical approach for unambiguous characterization. Proper analytical characterization is critical to ensure the identity, purity, and stability of the compound, which are foundational requirements for its use in drug discovery, process development, and manufacturing. This guide establishes a robust analytical framework to meet these requirements.

Physicochemical Properties

A summary of the key physicochemical properties of the target analyte is presented below.

PropertyValueSource
CAS Number 914302-35-5[2]
Molecular Formula C₁₀H₁₂BrNO₃S[2]
Molecular Weight 306.18 g/mol [2]
Melting Point 134-136°C[2]
Density 1.664 g/cm³[2]

Integrated Analytical Workflow

A successful characterization strategy relies on the integration of multiple orthogonal analytical techniques. Each method provides a unique piece of structural or purity information, and together they build a complete and validated profile of the compound.

G cluster_0 Comprehensive Characterization Workflow cluster_1 Primary Identification & Structure Elucidation cluster_2 Purity & Quantitative Analysis Synthesis Synthesized Compound (this compound) MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) Maps Chemical Structure Synthesis->NMR FTIR FTIR Spectroscopy Identifies Functional Groups Synthesis->FTIR HPLC HPLC-UV Assesses Purity & Quantifies Synthesis->HPLC EA Elemental Analysis Confirms Elemental Composition Synthesis->EA Report Certificate of Analysis (CoA) MS->Report Consolidate Data NMR->Report Consolidate Data FTIR->Report Consolidate Data Validation Method Validation (ICH Q2(R1)) HPLC->Validation Validate Method HPLC->Report Consolidate Data EA->Report Consolidate Data

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. Its high resolution makes it ideal for separating the main component from process-related impurities and degradation products.

Principle of HPLC Method

This protocol employs a reversed-phase HPLC (RP-HPLC) method. The non-polar stationary phase (C18) retains the moderately polar analyte, while a polar mobile phase, consisting of an aqueous component and an organic modifier (acetonitrile), is used for elution. A gradient elution is chosen to ensure the timely elution of any potential impurities with different polarities. Detection is performed using a UV detector at a wavelength where the aromatic chromophore exhibits significant absorbance.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

  • This compound reference standard and sample.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for sulfonamide analysis, providing good retention and resolution.[3][4]
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and suppresses silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency and elution strength.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 90-40% B; 20-25 min: 40% BEnsures elution of the main peak and any late-eluting impurities, followed by column re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µL
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity.[4]
Sample Preparation Accurately weigh ~10 mg of sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock. Dilute as needed.Ensure the sample is fully dissolved to prevent column blockage.
Method Validation (ICH Q2(R1) Framework)

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[5][6]

  • Specificity: Analyze a blank (diluent), a placebo (if in formulation), the reference standard, and the sample. The analyte peak should be free from interference at its retention time.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.[7]

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into the sample at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is crucial for impurity profiling.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound. For halogenated molecules, it provides a distinctive isotopic signature.

Principle of LC-MS

The HPLC system separates the analyte from other components, which then enters the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique that generates protonated molecular ions [M+H]⁺ with minimal fragmentation. The key diagnostic feature for this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks in the mass spectrum separated by 2 Da ([M+H]⁺ and [M+H+2]⁺) with nearly equal intensity, providing definitive evidence of a single bromine atom in the molecule.[8]

Detailed LC-MS Protocol

G cluster_0 LC-MS Analysis Workflow Sample Sample in Solution HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI TOF Mass Analyzer (e.g., TOF, Q-TOF) ESI->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum (Look for [M+H]⁺ & [M+H+2]⁺) Detector->Spectrum

Figure 2: Workflow for LC-MS analysis of the target compound.

Instrumentation:

  • HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveSulfonamides readily protonate to form [M+H]⁺ ions.
Mass Range 100 - 500 m/zCovers the expected molecular ion mass (306.18 Da).
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr

Data Interpretation:

  • Expected [M+H]⁺: For C₁₀H₁₂⁷⁹BrNO₃S, the monoisotopic mass is 305.97. The [M+H]⁺ ion should appear at m/z 306.98 .

  • Expected [M+H+2]⁺: For C₁₀H₁₂⁸¹BrNO₃S, the monoisotopic mass is 307.97. The [M+H]⁺ ion should appear at m/z 308.98 .

  • Confirmation: Look for a pair of peaks at m/z ~307.0 and ~309.0 with a relative intensity ratio of approximately 1:1. High-resolution MS (HRMS) can confirm the elemental composition to within a few ppm.[9]

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Principle of NMR

¹H and ¹³C NMR provide a map of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift of each nucleus indicates its electronic environment, while spin-spin coupling in ¹H NMR reveals connectivity between neighboring protons.

Detailed NMR Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 - 7.8m2HAr-HAromatic protons ortho and para to the bromine.
~ 6.9 - 7.1d1HAr-HAromatic proton ortho to the methoxy group.
~ 5.5 - 6.0br s1HSO₂-NHNH proton, often broad and may exchange with D₂O.
~ 3.9s3HO-CH₃Methoxy group singlet.
~ 2.5 - 2.8m1HCyclopropyl-CHMethine proton of the cyclopropyl group.[10]
~ 0.6 - 0.9m4HCyclopropyl-CH₂Methylene protons of the cyclopropyl group.[10]

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • Aromatic Carbons: 6 signals expected between ~110-160 ppm. The carbon attached to the methoxy group will be downfield (~155-160 ppm), and the carbon attached to bromine will be upfield relative to a non-substituted carbon (~115-120 ppm).

  • Methoxy Carbon: ~56 ppm.[9]

  • Cyclopropyl Carbons: Methine carbon at ~25-30 ppm and methylene carbons at ~5-10 ppm.[10]

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Principle of FTIR

Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.

Detailed FTIR Protocol

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation:

  • For ATR, place a small amount of the solid sample directly on the crystal.

  • For KBr, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3300N-H StretchSulfonamide N-H
3000 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchAliphatic C-H (Methoxy, Cyclopropyl)
1330 - 1370S=O Asymmetric StretchSulfonamide (SO₂)[11][12]
1150 - 1180S=O Symmetric StretchSulfonamide (SO₂)[11][12]
1240 - 1260C-O StretchAryl Ether (Methoxy)
1450 - 1600C=C StretchAromatic Ring
550 - 750C-Br StretchCarbon-Bromine Bond

Elemental Analysis for Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound, offering a fundamental check of its empirical formula.

Principle

The sample is combusted in a furnace at high temperatures in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The bromine content can be determined by methods such as titration after combustion.[13]

Data Interpretation

The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula, C₁₀H₁₂BrNO₃S.

ElementTheoretical %Experimental % (Acceptance Criteria)
Carbon (C)39.23± 0.4%
Hydrogen (H)3.95± 0.4%
Bromine (Br)26.09± 0.4%
Nitrogen (N)4.57± 0.4%
Oxygen (O)15.67(By difference)
Sulfur (S)10.47± 0.4%

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

References

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available from [Link]

  • Tzempelikou, A., Christodoulou, E., & Zachariadis, G. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from [Link]

  • Uno, T., Machida, K., & Hanai, K. (1972). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available from [Link]

  • Kozak, M., Kołtowska, A., & Bąchor, R. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from [Link]

  • Kozak, M., Giergiel, M., & Bąchor, R. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Available from [Link]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Animal Production Science. Available from [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from [Link]

  • ICH. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Available from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Available from [Link]

  • ResearchGate. (n.d.). Determination of Halogens in Organic Compounds. Available from [Link]

  • (n.d.). Element analysis. Available from [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from [Link]

  • Nde, D. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health. Available from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available from [Link]

  • McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. Available from [Link]

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  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. Available from [Link]

  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from [Link]

  • PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from [Link]

  • MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Available from [Link]

  • PubChem. (n.d.). 5-bromo-N-cyclopentyl-2-methoxybenzamide. Available from [Link]

  • NIST. (n.d.). Cyclopropyl bromide. NIST WebBook. Available from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a critical pharmacophore in drug discovery and development, known for a wide range of biological activities.[1][2] The precise structural characterization of such novel compounds is a cornerstone of pharmaceutical research, ensuring identity, purity, and stability, which are critical for regulatory approval and clinical success. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of these compounds.[1][3]

This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We will delve into the predictable fragmentation pathways of this molecule, offering a robust methodology for its unambiguous identification and characterization in complex matrices. The principles and techniques described herein are broadly applicable to the analysis of other halogenated and substituted benzenesulfonamides.

Scientific Principles: The Logic of Sulfonamide Fragmentation

The fragmentation of aromatic sulfonamides in the gas phase, particularly under the "soft" ionization conditions of ESI, is a well-understood process governed by the inherent chemical properties of the sulfonamide functional group and the influence of its substituents.[1][2][4][5] For this compound, with a molecular weight of 306.179 g/mol and a chemical formula of C10H12BrNO3S[6], we can anticipate several key fragmentation events upon collision-induced dissociation (CID).

Typically, in positive ion mode, the molecule will be protonated, most likely at the nitrogen of the sulfonamide group. The subsequent fragmentation of this protonated molecule [M+H]+ is expected to follow characteristic pathways for aromatic sulfonamides. These include:

  • Cleavage of the Sulfonyl-Nitrogen (S-N) Bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of characteristic ions corresponding to the aromatic sulfonyl moiety and the amine moiety.[7]

  • Loss of Sulfur Dioxide (SO2): A distinctive rearrangement reaction often observed in the mass spectra of aromatic sulfonamides involves the neutral loss of SO2 (64 Da).[2][4] This pathway is influenced by the substituents on the aromatic ring.[2][4]

  • Fragmentation of the Cyclopropyl Group: The N-cyclopropyl substituent may also undergo fragmentation, although this is generally a less dominant pathway compared to the cleavage of the sulfonamide core.

Understanding these fundamental fragmentation mechanisms is crucial for the interpretation of the resulting mass spectra and the confident identification of the compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the analysis of this compound using a standard LC-MS/MS system.

Materials and Reagents
  • This compound (for research purposes)[6]

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of acetonitrile and water to obtain a working standard solution of 1 µg/mL.

  • Final Dilution for Injection: Further dilute the working standard with the initial mobile phase composition to a final concentration of 100 ng/mL.

Liquid Chromatography Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C[5]

Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MS1 Scan Range: m/z 50-400

  • MS/MS Experiments: Product ion scans of the protonated molecule [M+H]+ at various collision energies (e.g., 10, 20, and 40 eV) to generate a comprehensive fragmentation pattern.

Data Visualization and Interpretation

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standard (1 µg/mL) stock->working final Final Dilution (100 ng/mL) working->final lc Liquid Chromatography (C18 Column) final->lc ms Mass Spectrometry (ESI+, Product Ion Scan) lc->ms spectra Mass Spectra Acquisition ms->spectra interpretation Fragmentation Analysis spectra->interpretation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

Based on established principles of sulfonamide fragmentation, the following pathway is proposed for this compound:

G cluster_frags cluster_secondary M [M+H]+ m/z 307/309 F1 Loss of SO2 [M+H - SO2]+ m/z 243/245 M->F1 - SO2 (64 Da) F2 S-N Cleavage [C7H6BrO2S]+ m/z 250/252 M->F2 S-N Cleavage F3 S-N Cleavage [C3H6N]+ m/z 56 M->F3 S-N Cleavage F1a Loss of CH3 [C9H9BrN]+ m/z 226/228 F1->F1a - CH3 (15 Da) F2a Loss of SO2 [C7H6BrO]+ m/z 185/187 F2->F2a - SO2 (64 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Results and Discussion: Deciphering the Mass Spectrum

The positive ion ESI mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]+ at m/z 307 and 309, corresponding to the two isotopes of bromine (79Br and 81Br) in an approximate 1:1 ratio. The tandem mass spectrum (MS/MS) of this precursor ion will provide structural information through the observation of characteristic fragment ions.

Table 1: Predicted m/z Values of Key Fragment Ions

Ion DescriptionProposed StructureCalculated m/z (79Br/81Br)
[M+H]+ C10H13BrNO3S+307.98 / 309.98
[M+H - SO2]+ C10H13BrNO+242.02 / 244.02
[C7H6BrO2S]+ 2-methoxy-5-bromobenzenesulfonyl cation248.92 / 250.92
[C3H6N]+ Cyclopropylaminyl cation56.05
[C9H9BrN]+ Fragment from [M+H - SO2]+ after loss of CH3226.99 / 228.99
[C7H6BrO]+ 2-methoxy-5-bromophenyl cation184.96 / 186.96

The presence of the isotopic pair for bromine-containing fragments is a key diagnostic feature in the mass spectrum. The relative abundances of these fragment ions will be dependent on the collision energy applied during the MS/MS experiment. Higher collision energies will favor the formation of smaller fragment ions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By leveraging the well-established fragmentation patterns of aromatic sulfonamides, this method allows for the confident structural elucidation and identification of this and related compounds. The detailed experimental parameters and the proposed fragmentation pathway serve as a valuable resource for researchers in pharmaceutical analysis, drug metabolism, and synthetic chemistry. The self-validating nature of this protocol, rooted in the predictable fragmentation of the sulfonamide core and the characteristic isotopic signature of bromine, ensures a high degree of confidence in the analytical results.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. [Link]

  • Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8. [Link]

  • Baranowska, I., & Kowalski, B. (2012). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Sun, W., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 79(15), 6891-6899. [Link]

  • Hu, L., et al. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Suneetha, D., & Rao, P. S. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia, 16(2). [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • Wang, J., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • Spisso, B. F., et al. (2007). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Hvattum, E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Al-Qaim, F. F., et al. (2022). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. MDPI. [Link]

  • Hvattum, E., & Ekeberg, D. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2711-2718. [Link]

Sources

Application Notes and Protocols for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the landscape of contemporary medicinal chemistry, the judicious selection of building blocks is a cornerstone of successful drug discovery campaigns. 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide emerges as a preeminent scaffold, embodying a confluence of chemical functionalities that render it exceptionally valuable for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, underpinned by detailed experimental protocols and the scientific rationale for its utilization.

The intrinsic value of this building block is derived from its constituent parts:

  • The Aryl Bromide: This functionality serves as a versatile linchpin for a myriad of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strategic placement of the bromine atom allows for the facile introduction of diverse aryl, heteroaryl, amine, and alkynyl moieties, enabling extensive exploration of the chemical space around the core scaffold.

  • The Sulfonamide Linker: The sulfonamide group is a well-established pharmacophore in numerous approved drugs. Its ability to act as a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets. Furthermore, its chemical stability and synthetic tractability make it an ideal linker in drug design.

  • The N-cyclopropyl Group: The incorporation of a cyclopropyl ring is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1] The strained three-membered ring can act as a conformational constraint, locking the molecule into a bioactive conformation. Its unique electronic nature can also influence the acidity of the sulfonamide proton, thereby modulating its binding properties.

  • The Methoxy Group: The ortho-methoxy group can influence the conformation of the molecule and participate in key binding interactions with protein targets. It also modulates the electronic properties of the benzene ring, which can affect the reactivity of the aryl bromide in cross-coupling reactions.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research endeavors.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical building block.

PropertyValueReference
Molecular Formula C₁₀H₁₂BrNO₃S[2]
Molecular Weight 306.18 g/mol [2]
CAS Number 914302-35-5[2][3]
Appearance Solid[3]
Purity Typically >97%[3]
Storage Store in a cool, dry place[3]

Safety Information:

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes.

  • For research and development use only. Not for medicinal, household, or other use.[2]

Synthesis Protocol

The synthesis of this compound is a two-step process commencing from the commercially available 4-bromoanisole. The following protocol is a representative procedure based on established synthetic methodologies for sulfonamide synthesis.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation 4-Bromoanisole 4-Bromoanisole Reaction_1 Chlorosulfonylation DCM, 0 °C to rt 4-Bromoanisole->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction_1 Sulfonyl_Chloride 5-bromo-2-methoxy- benzenesulfonyl chloride Reaction_1->Sulfonyl_Chloride Reaction_2 Amination DCM, 0 °C to rt Sulfonyl_Chloride->Reaction_2 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction_2 Base Pyridine or Et3N Base->Reaction_2 Final_Product 5-bromo-N-cyclopropyl-2- methoxybenzenesulfonamide Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoanisole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude 5-bromo-2-methoxybenzenesulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: Add pyridine or triethylamine (1.5 eq) followed by the dropwise addition of cyclopropylamine (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[4][5][6]

Technique Expected Data
¹H NMR Aromatic protons: three signals in the range of δ 7.0-8.0 ppm. Methoxy group: a singlet at approximately δ 3.9-4.1 ppm. Sulfonamide NH: a broad singlet (exchangeable with D₂O). Cyclopropyl CH: a multiplet in the upfield region. Cyclopropyl CH₂: two multiplets in the upfield region.
¹³C NMR Aromatic carbons: six signals in the range of δ 110-160 ppm. Methoxy carbon: a signal around δ 56 ppm. Cyclopropyl CH: a signal in the upfield region. Cyclopropyl CH₂: a signal in the upfield region.
Mass Spec (ESI) Calculated for C₁₀H₁₂BrNO₃S: [M+H]⁺ and [M+Na]⁺ with the characteristic isotopic pattern for bromine.
IR Spectroscopy N-H stretch: ~3300 cm⁻¹. C-H stretches (aromatic and aliphatic). S=O stretches (asymmetric and symmetric): ~1350 and ~1160 cm⁻¹. C-O stretch: ~1250 cm⁻¹.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a key functional handle for diversification through palladium-catalyzed cross-coupling reactions. Below are detailed, adaptable protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Workflow for Palladium-Catalyzed Cross-Coupling

G Start 5-bromo-N-cyclopropyl-2- methoxybenzenesulfonamide Reaction_Setup Combine Reactants, Pd Catalyst, Ligand, Base in Anhydrous Solvent Start->Reaction_Setup Coupling_Partner Boronic Acid / Amine / Alkyne Coupling_Partner->Reaction_Setup Inert_Atmosphere Degas and place under Inert Atmosphere (Ar or N2) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product Coupled Product Purification->Final_Product

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl or heteroaryl boronic acid with this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and a primary or secondary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precursor such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a base like sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the amine coupling partner (1.2 eq) and an anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with this compound.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst like CuI (10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent and Solvent Addition: Add a degassed solvent (e.g., DMF or THF), an amine base such as triethylamine (2.0 eq), and the terminal alkyne (1.2 eq).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until completion.

  • Work-up and Purification: Cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Applications in Kinase Inhibitor Synthesis

The sulfonamide moiety is a key feature in many kinase inhibitors, and the ability to diversify the structure using the aryl bromide of this compound makes it a valuable building block in this area.[7][8][9][10] For instance, substituted benzenesulfonamides are integral components of inhibitors targeting Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers.

Conceptual Synthetic Pathway to a Kinase Inhibitor Core

G Start 5-bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide Suzuki Suzuki Coupling (e.g., with a pyrimidine boronic acid) Start->Suzuki Intermediate Heteroaryl-substituted benzenesulfonamide Suzuki->Intermediate Further_Func Further Functionalization (e.g., Buchwald-Hartwig amination) Intermediate->Further_Func Final_Core Kinase Inhibitor Core Structure Further_Func->Final_Core

Caption: Conceptual pathway for kinase inhibitor synthesis.

This building block is particularly relevant for the synthesis of inhibitors targeting kinases like EGFR, where a substituted aromatic core is often required for binding to the hinge region of the kinase domain. The N-cyclopropyl sulfonamide can provide crucial interactions in the solvent-exposed region, enhancing potency and selectivity.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its strategic combination of a reactive aryl bromide, a pharmacologically relevant sulfonamide, a metabolism-enhancing cyclopropyl group, and a conformation-influencing methoxy group makes it an ideal starting point for the synthesis of complex and diverse libraries of compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this valuable chemical tool in their pursuit of novel therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1989-2069. [Link]

  • Prokop, A., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. [Link]

  • Prokop, A., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

  • Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • DIGIBUG. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]

  • National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

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Application Notes and Protocols for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally-Rich Benzenesulfonamide

To the dedicated researcher, scientist, and drug development professional, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide presents as a molecule of significant interest at the crossroads of established pharmacophores and modern medicinal chemistry principles. Its structure, characterized by a sulfonamide core, is a well-established scaffold in a multitude of therapeutic agents. The strategic incorporation of a bromine atom, a methoxy group, and a cyclopropyl ring suggests a deliberate design to modulate its physicochemical properties and biological activity. While specific, peer-reviewed data on this exact compound remains nascent, its structural motifs are prevalent in molecules with demonstrated anticancer and antibacterial properties. Notably, there are commercial, albeit currently unsubstantiated, claims of its activity as a ribonucleotide reductase inhibitor.[1]

This comprehensive guide is engineered to serve as a foundational resource for investigators seeking to explore the therapeutic potential of this compound. We will delve into its potential mechanisms of action based on its structural components, provide detailed protocols for its synthesis and characterization, and outline a strategic workflow for its biological evaluation. This document is intended to empower researchers to systematically investigate this promising compound and unlock its potential in drug discovery.

Deconstructing the Molecule: Potential Biological Targets and Mechanistic Hypotheses

The multifaceted nature of this compound's structure allows for several plausible hypotheses regarding its biological targets. Understanding these possibilities is crucial for designing a comprehensive biological evaluation strategy.

The Sulfonamide Core: A Privileged Scaffold in Anticancer Drug Discovery

The benzenesulfonamide moiety is a cornerstone of many clinically successful drugs. Its ability to act as a bioisostere for other functional groups and participate in hydrogen bonding interactions makes it a versatile component in drug design. In the context of oncology, sulfonamide-based compounds have been shown to exert their effects through various mechanisms:

  • Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: A significant number of sulfonamides have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis. Studies on structurally related methoxy- and bromo-substituted N-phenyl-methoxybenzenesulfonamides have demonstrated their potential as cytotoxic agents targeting tubulin.[2]

  • Kinase Inhibition: The sulfonamide group can be found in numerous kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.

Ribonucleotide Reductase: A Plausible, Yet Unverified, Target

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. As such, it is a well-validated target for anticancer therapy. The unsubstantiated claim of this compound as an RNR inhibitor warrants rigorous investigation. Inhibition of RNR leads to the depletion of the dNTP pool, resulting in DNA replication stress and cell cycle arrest.

The Cyclopropyl Moiety: Enhancing Potency and Metabolic Stability

The inclusion of a cyclopropyl group is a common strategy in modern medicinal chemistry to enhance the pharmacological properties of a lead compound. Its rigid structure can help to lock the molecule into a bioactive conformation, thereby improving binding affinity for its target. Furthermore, the C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to their linear alkyl counterparts, which can lead to improved metabolic stability and a longer half-life in vivo.

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a detailed, step-by-step guide for the synthesis, purification, and comprehensive biological evaluation of this compound.

PART 1: Synthesis and Characterization

This protocol outlines a general method for the synthesis of this compound from commercially available starting materials.

Workflow for Synthesis and Characterization

start Starting Materials: 5-bromo-2-methoxybenzenesulfonyl chloride Cyclopropylamine reaction Reaction: - Dissolve sulfonyl chloride in an aprotic solvent (e.g., DCM). - Add cyclopropylamine and a non-nucleophilic base (e.g., triethylamine). - Stir at room temperature. start->reaction workup Aqueous Workup: - Wash with dilute acid (e.g., 1M HCl). - Wash with brine. - Dry organic layer over Na2SO4. reaction->workup purification Purification: - Concentrate under reduced pressure. - Purify by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). workup->purification characterization Characterization: - 1H NMR, 13C NMR - LC-MS - High-Resolution Mass Spectrometry (HRMS) purification->characterization

Caption: Synthetic and characterization workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-bromo-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add 1.2 equivalents of cyclopropylamine followed by 1.5 equivalents of a non-nucleophilic base such as triethylamine or diisopropylethylamine. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the chemical structure.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Assess the purity and confirm the molecular weight of the compound.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition.

PART 2: Biological Evaluation

A tiered approach is recommended for the biological evaluation of this compound, starting with broad screening and progressing to more specific mechanistic studies.

Tiered Biological Evaluation Workflow

tier1 Tier 1: In Vitro Cytotoxicity Screening - Panel of cancer cell lines (e.g., NCI-60). - Determine GI50/IC50 values. tier2 Tier 2: Target-Based Assays - Ribonucleotide Reductase Inhibition Assay. - Tubulin Polymerization Assay. - Kinase Inhibition Panel. tier1->tier2 If active tier3 Tier 3: Cell-Based Mechanistic Assays - Cell Cycle Analysis (Flow Cytometry). - Apoptosis Assays (e.g., Annexin V/PI staining). - Western Blotting for key signaling proteins. tier2->tier3 If target identified tier4 Tier 4: In Vivo Efficacy Studies - Xenograft models in mice. - Assess tumor growth inhibition. tier3->tier4 If promising mechanism

Caption: A tiered workflow for the biological evaluation of this compound.

Protocol 2.1: In Vitro Cytotoxicity Screening

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., from the NCI-60 panel) in their recommended media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for 72 hours.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for each cell line.

Protocol 2.2: Ribonucleotide Reductase (RNR) Inhibition Assay

  • Enzyme Source: Use purified recombinant human RNR.

  • Assay Principle: A common method involves monitoring the conversion of a ribonucleotide substrate (e.g., CDP) to its corresponding deoxyribonucleotide (dCDP) in the presence of the test compound. The formation of dCDP can be quantified using HPLC.

  • Assay Protocol:

    • Pre-incubate the RNR enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the ribonucleotide substrate and necessary cofactors.

    • After a defined incubation period, quench the reaction.

    • Analyze the reaction mixture by HPLC to quantify the amount of deoxyribonucleotide product formed.

  • Data Analysis: Determine the IC50 value of the compound for RNR inhibition.

Protocol 2.3: Tubulin Polymerization Assay

  • Tubulin Source: Use purified bovine or porcine brain tubulin.

  • Assay Principle: Monitor the polymerization of tubulin into microtubules in the presence or absence of the test compound by measuring the increase in light scattering or fluorescence of a reporter dye.

  • Assay Protocol:

    • Incubate tubulin with varying concentrations of this compound in a polymerization buffer.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

Protocol 2.4: Cell Cycle Analysis

  • Cell Treatment: Treat a sensitive cancer cell line with the IC50 concentration of this compound for 24-48 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine if the compound induces cell cycle arrest.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCancer TypeGI50 (µM)
MCF-7Breast2.5
HCT-116Colon5.1
A549Lung7.8
K-562Leukemia1.2

Table 2: Hypothetical Target Inhibition Data

TargetAssay TypeIC50 (µM)
Ribonucleotide ReductaseHPLC-based> 50
Tubulin PolymerizationFluorescence-based0.8
Kinase PanelRadiometricSelective inhibition of specific kinases

Conclusion and Future Directions

This compound is a compound with significant potential for medicinal chemistry exploration. Its structural features suggest a range of possible biological activities, particularly in the realm of oncology. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and comprehensive biological evaluation. While the initial hypothesis of ribonucleotide reductase inhibition should be investigated, researchers should remain open to the possibility of other mechanisms of action, such as tubulin polymerization inhibition or kinase modulation. A systematic and unbiased approach, as detailed in these application notes, will be instrumental in elucidating the true therapeutic potential of this intriguing molecule and paving the way for the development of novel therapeutic agents.

References

  • González M, Ovejero-Sánchez M, Vicente-Blázquez A, et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. J Enzyme Inhib Med Chem. 2021;36(1):1029-1047. Available from: [Link].

  • PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link].

  • PubMed. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][3][4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Available from: [Link].

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link].

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available from: [Link].

  • Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available from: [Link].

  • PubMed. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Available from: [Link].

Sources

Application Notes & Protocols: The Benzenesulfonamide Scaffold as a Privileged Platform for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a remarkable diversity of therapeutic agents. From the foundational discovery of antibacterial sulfa drugs to the development of highly selective enzyme inhibitors for oncology, inflammation, and glaucoma, this deceptively simple chemical entity has proven to be an exceptionally versatile platform for drug discovery.[1] Its success lies in the unique properties of the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group (ZBG) in metalloenzymes or engage in crucial hydrogen bonding interactions within an enzyme's active site.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principles and practices involved in developing enzyme inhibitors from benzenesulfonamide scaffolds. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into structure-activity relationship (SAR) studies, assay development, and preclinical evaluation. Every protocol herein is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Chapter 1: Strategic Considerations in Target Selection and Inhibitor Design

The journey of developing a benzenesulfonamide-based inhibitor begins with a deep understanding of the target enzyme's structure and mechanism. The benzenesulfonamide scaffold is not a universal solution; its utility is most pronounced for specific enzyme classes.

Key Enzyme Families Targeted by Benzenesulfonamides
  • Carbonic Anhydrases (CAs): This superfamily of zinc-containing metalloenzymes is arguably the most prominent target for benzenesulfonamide inhibitors.[4] The sulfonamide group coordinates directly to the catalytic Zn²⁺ ion in the active site, leading to potent inhibition.[2] Different isoforms are implicated in various diseases; for instance, CA II is a target for antiglaucoma drugs, while the tumor-associated isoforms CA IX and XII are pursued for cancer therapy.[3][5][6]

  • Cyclooxygenase (COX) Enzymes: Selective COX-2 inhibitors, such as Celecoxib, feature a benzenesulfonamide moiety that is crucial for isoform selectivity.[7] The sulfonamide group binds to a polar side pocket present in the COX-2 active site but absent in the constitutive COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

  • Kinases: A growing number of kinase inhibitors incorporate the benzenesulfonamide scaffold. While not typically coordinating a metal ion, the sulfonamide group can form critical hydrogen bonds within the ATP-binding pocket. Examples include inhibitors of Polo-like kinase 4 (PLK4), PI3K/mTOR, and VEGFR-2, which are important targets in oncology.[9][10][11]

  • Other Enzymes: The versatility of the scaffold extends to other targets, including Transient Receptor Potential Vanilloid 4 (TRPV4) channels and membrane-bound phospholipase A2.[12][13]

The "Tail Approach": A Paradigm for Achieving Isoform Selectivity

A primary challenge in inhibitor design is achieving selectivity, especially for targets like carbonic anhydrases, which have highly conserved active sites across numerous isoforms.[2] The "tail approach" is a powerful design strategy that addresses this challenge.[5][14] This method involves decorating the core benzenesulfonamide ring with various chemical moieties (tails) that extend out of the active site to interact with regions of the enzyme surface where isoform diversity is greater.[3] These interactions, which can be modulated by altering the tail's length, rigidity, and chemical nature (e.g., incorporating triazole or piperazine rings), are key to fine-tuning both potency and selectivity.[2][6][15]

Chapter 2: Synthesis and Library Development

The creation of a diverse chemical library is the engine of any inhibitor discovery program. The modular nature of benzenesulfonamide synthesis is highly amenable to combinatorial and parallel synthesis techniques.

Core Synthesis of Benzenesulfonamides

The foundational step is often the synthesis of a substituted benzenesulfonyl chloride, which can then be reacted with ammonia or an amine to form the corresponding sulfonamide. A general, illustrative workflow is presented below.

G cluster_0 Core Synthesis Workflow Start Substituted Aniline Step1 Diazotization (NaNO₂, HCl) Start->Step1 Step2 Sandmeyer Reaction (SO₂, CuCl) Step1->Step2 Product1 Benzenesulfonyl Chloride Step2->Product1 Step3 Amination (NH₃ or R-NH₂) Product1->Step3 FinalProduct Benzenesulfonamide Derivative Step3->FinalProduct Tail Tail Moiety Introduction (e.g., Click Chemistry, Cross-Coupling) FinalProduct->Tail Functionalization

Caption: Generalized workflow for the synthesis of benzenesulfonamide derivatives.

Protocol: General Synthesis of a 4-Substituted Benzenesulfonamide

This protocol provides a representative method for synthesizing a simple benzenesulfonamide derivative, which can be adapted for library creation.[16][17]

Materials:

  • Substituted aniline (starting material)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) gas

  • Copper(I) chloride (CuCl)

  • Aqueous ammonia (NH₃) or desired amine

  • Dichloromethane (DCM)

  • Ice, appropriate solvents for extraction and purification

Procedure:

  • Diazotization: Dissolve the starting aniline in concentrated HCl and cool the solution to 0-5°C in an ice bath. Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of SO₂ in a suitable solvent (e.g., acetic acid) and add a catalytic amount of CuCl.[16] Slowly add the cold diazonium salt solution to this mixture. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up and Isolation: Quench the reaction by pouring it into ice water. Extract the resulting benzenesulfonyl chloride into an organic solvent like DCM. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Amination: Dissolve the crude benzenesulfonyl chloride in a suitable solvent (e.g., DCM or THF). Cool the solution in an ice bath and add an excess of aqueous ammonia or the desired amine dropwise. Stir the reaction until completion (monitored by TLC).

  • Final Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to yield the final benzenesulfonamide derivative.

  • Trustworthiness Check: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Advanced Synthetic Strategies: Click Chemistry

For rapid library diversification, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," is an exceptionally efficient method for attaching diverse "tail" moieties to a benzenesulfonamide core functionalized with an azide or alkyne.[6][18] This reaction is high-yielding, modular, and proceeds under mild conditions, making it ideal for generating large numbers of analogs for SAR studies.[6]

Chapter 3: In Vitro Characterization and Assay Development

Once a library of compounds is synthesized, the next critical phase is to determine their inhibitory activity and selectivity against the target enzyme(s). Rigorous and well-validated assays are paramount.

Biochemical Inhibition Assays

Biochemical assays directly measure the effect of an inhibitor on the catalytic activity of a purified enzyme. The choice of assay depends on the enzyme's function.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric) This protocol is a standard esterase assay adapted for CA activity, measuring the hydrolysis of p-nitrophenyl acetate (p-NPA).[19]

Materials:

  • Purified human CA isoform (e.g., hCA II, hCA IX)

  • Assay Buffer: Tris-HCl buffer, pH 7.4

  • Substrate: p-Nitrophenyl acetate (p-NPA) in DMSO

  • Test Compounds: Serial dilutions in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation: Prepare serial dilutions of the benzenesulfonamide inhibitors in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add 120 µL of assay buffer, 20 µL of the CA enzyme solution, and 20 µL of the inhibitor solution at various concentrations. Include controls: an enzyme control (20 µL DMSO instead of inhibitor) and a blank (20 µL buffer instead of enzyme).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow.

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.[19]

Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorescence) This protocol outlines a common method for assessing the inhibition of COX-1 and COX-2 using a fluorescent probe.[19]

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Assay Buffer: Tris-HCl buffer, pH 8.0, containing necessary co-factors (e.g., hematin, EDTA)

  • Substrate: Arachidonic acid

  • Fluorescent Probe: (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test Compounds: Serial dilutions in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the sulfonamide inhibitors in DMSO.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the fluorescent probe, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Measurement: Immediately measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths. The peroxidase activity of COX converts the probe into a fluorescent product.

  • Data Analysis: Calculate the reaction rates from the kinetic data. Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value as described for the CA assay. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).[20]

Structure-Activity Relationship (SAR) Data Presentation

Systematic analysis of SAR is crucial for lead optimization. Summarizing inhibition data in a clear, tabular format allows for direct comparison of how structural modifications impact potency and selectivity.

Compound IDR¹ GroupR² GrouphCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (II/IX)
1a -H-H150256.0
1b -F-H1201012.0
1c -H-CF₃250357.1
1d -F-CF₃200540.0
Celecoxib --33,100[21]--
Acetazolamide --12.1250.48

Data are illustrative and based on trends observed in the literature.[5][6][21]

Expert Interpretation: The illustrative data above demonstrates key SAR principles. For example, the introduction of a fluorine atom at the R¹ position (Compound 1b vs. 1a ) slightly improves hCA II inhibition but significantly enhances potency against the tumor-associated hCA IX, leading to improved selectivity. This highlights how subtle electronic modifications can exploit differences in the active site environment.

Cell-Based Assays: Bridging the Gap to Physiology

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native environment.[22] Cell-based assays are a critical next step.[23][24]

G cluster_1 Inhibitor Validation Workflow Biochem Biochemical Assay (IC₅₀ Determination) CellBased Cell-Based Assay (Cellular Potency) Biochem->CellBased TargetEngage Target Engagement Assay (e.g., NanoBRET™) CellBased->TargetEngage Confirms Target Interaction Phenotypic Phenotypic Assay (e.g., Proliferation, Apoptosis) CellBased->Phenotypic Links to Biological Effect InVivo In Vivo Model (Efficacy & PK/PD) Phenotypic->InVivo

Caption: A hierarchical workflow for validating enzyme inhibitors, from in vitro to in vivo.

Protocol 3: Cell Proliferation Assay (MTT/MTS) This assay measures the metabolic activity of cells, which is often correlated with cell proliferation. It is widely used to assess the anti-proliferative effects of inhibitors targeting enzymes involved in cancer cell growth (e.g., CAs, kinases).[25]

Materials:

  • Cancer cell line relevant to the enzyme target (e.g., MCF-7 for hCA IX)

  • Complete cell culture medium

  • Test compounds

  • MTT or MTS reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the benzenesulfonamide inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or SDS solution). Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against the log of inhibitor concentration.

Chapter 4: In Vivo Efficacy and Preclinical Models

The ultimate test of a potential therapeutic is its efficacy and safety in a living organism. In vivo studies are essential to understand the pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential of a lead compound.[26]

Selecting the Right Animal Model

The choice of animal model must be relevant to the disease being studied.

  • Anti-inflammatory (COX-2): The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity.[8][26]

  • Anticancer (CA IX, Kinases): Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess a compound's ability to inhibit tumor growth.[10]

  • Diuretic (CA): Rat models are used to assess effects on urine volume and electrolyte excretion.[26]

Protocol: Carrageenan-Induced Paw Edema in Rats (COX-2 Inhibition)

This protocol is a classic method for evaluating the in vivo anti-inflammatory properties of a compound.[26]

Materials:

  • Male Wistar rats (150-200 g)

  • Test benzenesulfonamide compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Celecoxib, Indomethacin)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign them to groups (vehicle control, positive control, test compound at various doses).

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema (inflammation) at each time point for each group: % Edema = [(Vt - V₀) / V₀] * 100. Then, calculate the percentage of inhibition of edema for each treatment group relative to the vehicle control group. Determine the ED₅₀ (the dose that causes 50% inhibition of edema).

Conclusion

The benzenesulfonamide scaffold represents a powerful and validated starting point for the development of potent and selective enzyme inhibitors. Success in this field requires a multidisciplinary approach that integrates rational design, robust synthetic chemistry, rigorous biochemical and cell-based screening, and carefully selected in vivo models. By understanding the causal relationships between chemical structure and biological activity, and by employing self-validating, reproducible protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

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  • El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Gordon, V. M., et al. (2006). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of Immunological Methods. Available at: [Link]

  • Uslu, H., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Amsbio. Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Hsiao, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Szczepanski, H., & Hölzemann, G. (1992). Process for the preparation of benzene sulfonamides. Google Patents.
  • Manzoor, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Scientific Reports. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Rutkauskas, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. Available at: [Link]

  • Bălășeanu, S.-I., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Mohammadi, A. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Scientific and Engineering Research.
  • Neipp, L., & Hobby, G. L. (1957). in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences. Available at: [Link]

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protocol for Suzuki coupling reactions with 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Introduction: The Strategic Importance of Biaryl Sulfonamides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] Its impact is particularly profound in pharmaceutical and materials science, where the creation of biaryl and heteroaryl structures is a foundational step in the synthesis of complex molecules.[2] This guide focuses on a specific, yet representative, substrate: this compound. This molecule contains an aryl bromide, an electron-rich aromatic ring, and a sulfonamide moiety, features commonly encountered in drug development. Mastering its coupling provides a robust template for a wide array of synthetic challenges.

As a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic reasoning behind procedural choices, offering a framework for rational optimization and troubleshooting. Every protocol herein is designed as a self-validating system, incorporating checkpoints for reaction monitoring and rigorous characterization to ensure scientific integrity.

The Engine of the Reaction: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle.[3] Understanding this cycle is not merely academic; it is the key to comprehending why certain ligands, bases, and solvents are chosen and how to adapt the reaction to new substrates. The cycle proceeds through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]

  • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which inserts itself into the carbon-bromine bond of the this compound. This is often the rate-determining step of the entire cycle.[1][3] The result is a Palladium(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes this otherwise challenging insertion.[5][6]

  • Transmetalation: This is the stage where the new carbon-carbon bond's second component is introduced. The organoboron compound (e.g., an arylboronic acid) does not react directly with the Pd(II) complex. First, it must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate).[7][8][9] This activated species then transfers its organic group to the palladium center, displacing the halide and forming a new diarylpalladium(II) intermediate.[10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[10][11] This step is typically fast and irreversible.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OH)₂ + Base) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product PdII_Diaryl->Product ArylBr 5-bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide ArylBr->PdII_Aryl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Rational Reagent Selection & Parameter Optimization

The success of the Suzuki coupling hinges on the judicious selection of each component. The following section explains the rationale behind choosing the optimal catalyst, ligand, base, and solvent for the coupling of this compound.

Parameter Recommendation Justification & Expert Insights
Aryl Halide This compoundThe C-Br bond is reactive enough for oxidative addition without requiring the harsh conditions often needed for aryl chlorides. The electron-donating methoxy group can slightly slow oxidative addition, necessitating a highly active catalyst system.[11]
Boronic Acid Aryl- or Heteroaryl-boronic Acid/Ester1.1 - 1.5 equivalents. A slight excess drives the reaction to completion. Boronic esters (e.g., pinacol esters) can be used for sensitive substrates or to improve solubility.[12]
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)These are common, air-stable Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[13] Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ is also an option.[4]
Phosphine Ligand SPhos or XPhos (2-4 mol%)Crucial Choice. For this electron-rich aryl bromide, a bulky and highly electron-rich dialkylbiaryl phosphine ligand is recommended.[5][14] These ligands promote the rate-limiting oxidative addition and the final reductive elimination, leading to higher yields and faster reactions, often at lower temperatures.[15]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)A moderately strong, non-nucleophilic inorganic base is required to activate the boronic acid for transmetalation.[7][9] K₃PO₄ is a cost-effective and highly effective choice. Cs₂CO₃ is more soluble and can be beneficial for challenging couplings.
Solvent System Toluene/H₂O or 1,4-Dioxane/H₂O (4:1 to 10:1 ratio)A biphasic system is often ideal. The organic solvent (toluene or dioxane) dissolves the aryl bromide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[11][16] The solvent can influence reaction rate and selectivity.[17][18]
Temperature 80-110 °CThis temperature range provides sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant degradation of the catalyst or reagents.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air, which can deactivate the catalyst.[11] Maintaining an inert atmosphere throughout the setup and reaction is critical for reproducibility.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq, 1 mol% Pd)

  • SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.02 eq, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.5 eq)

  • Toluene, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried reaction vessel containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 323.2 mg), the chosen arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.5 mmol, 530.7 mg).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.005 mmol, 4.6 mg) and SPhos (0.02 mmol, 8.2 mg) and add them to the reaction vessel. Safety Note: Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Inert Atmosphere: Seal the reaction vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The mixture should be a biphasic suspension.

  • Degassing (Sparging): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes. This step is crucial to remove any dissolved oxygen from the solvents.[4]

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously to ensure adequate mixing between the two phases.

  • Monitoring: After 2-4 hours (or as determined by preliminary experiments), take a small aliquot from the organic layer via syringe. Dilute the aliquot with ethyl acetate and spot it on a TLC plate, alongside spots of the starting materials. Analyze by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS to determine the consumption of the starting bromide.[19] The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete (as judged by monitoring), remove the vessel from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel. Add water (15 mL) and shake.

    • Separate the layers. Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[20]

Purification and Characterization

The crude product will likely contain residual catalyst, ligand oxides, and potentially homocoupled byproducts.[20] Purification by flash column chromatography is the standard method.

Purification Protocol:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) is a good starting point for elution. The optimal solvent system should be determined by TLC analysis of the crude material.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel ("dry loading").[21] Transfer this to the top of the prepared column and elute with the chosen mobile phase, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Setup 1. Reagent Loading (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) Inert 2. Create Inert Atmosphere (Evacuate & Backfill x3) Setup->Inert Solvent 3. Add Solvents (Toluene/Water) Inert->Solvent Degas 4. Degas Mixture (Inert Gas Sparging) Solvent->Degas React 5. Heat & Stir (e.g., 100 °C) Degas->React Monitor 6. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 7. Aqueous Work-up (Extraction & Drying) Monitor->Workup Reaction Complete Purify 8. Purification (Flash Chromatography) Workup->Purify Characterize 9. Characterization (NMR, HRMS) Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/catalyst system.3. Reaction temperature too low.1. Ensure rigorous degassing and use of anhydrous solvents.2. Switch to a more active ligand (e.g., a Buchwald-type biaryl phosphine).[6]3. Increase reaction temperature in 10 °C increments.
Significant Homocoupling 1. Presence of oxygen.2. Pd(II) source without sufficient ligand.1. Improve degassing procedure.2. Ensure the correct Pd:Ligand ratio (typically 1:2).[11]
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction time is excessively long.1. Switch to the corresponding boronic pinacol ester.2. Use a more active catalyst to shorten reaction time. Monitor the reaction closely and work up as soon as the starting material is consumed.[11]
Difficult Purification Product and impurities have similar polarity.Adjust the solvent system for column chromatography (e.g., use a different solvent system like Dichloromethane/Methanol). If the product is a solid, consider recrystallization.[20]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Angewandte Chemie International Edition. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Available from: [Link]

  • Journal of the American Chemical Society. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Available from: [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Available from: [Link]

  • Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Chemistry – A European Journal. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Available from: [Link]

  • The Journal of Physical Chemistry B. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2023). Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Organic Letters. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998). Available from: [Link]

  • Synthesis. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2021). Available from: [Link]

  • Accounts of Chemical Research. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Available from: [Link]

  • ResearchGate. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Available from: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (2005). Available from: [Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... (2019). Available from: [Link]

  • The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). Available from: [Link]

  • ResearchGate. ChemInform Abstract: Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. (2010). Available from: [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). Available from: [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (2014). Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). Available from: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Available from: [Link]

  • Advion. SUZUKI REACTION MONITORING. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

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Application Note & Protocol: Experimental Procedures for the N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated sulfonamides are a cornerstone functional group in medicinal chemistry and drug discovery.[1][2] They are prevalent in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[3] The strategic introduction of alkyl groups onto the sulfonamide nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides an in-depth overview of the core principles and detailed experimental protocols for the N-alkylation of sulfonamides, designed to be a practical resource for scientists in the lab.

Core Principles of Sulfonamide N-Alkylation

The key to sulfonamide N-alkylation lies in the acidic nature of the N-H proton. The two strongly electron-withdrawing oxygen atoms on the sulfonyl group significantly lower the pKa of the N-H proton to a range of approximately 9-11 for primary arylsulfonamides, making it amenable to deprotonation by a suitable base.[4][5][6][7] Once deprotonated, the resulting sulfonamide anion acts as a potent nucleophile that can attack an electrophilic alkylating agent.

The choice of methodology depends critically on the nature of the sulfonamide, the alkylating agent, and the overall functional group tolerance of the molecule. Key considerations include the steric hindrance around the nitrogen atom, the reactivity of the alkylating agent (e.g., primary alkyl halide vs. secondary alcohol), and the presence of other sensitive functional groups.

Method 1: Classical N-Alkylation with Alkyl Halides

This is the most direct and common method for N-alkylation, proceeding via an SN2 mechanism. It involves the deprotonation of the sulfonamide with a base, followed by nucleophilic attack on an alkyl halide.

Causality and Reagent Selection
  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions and careful handling due to the evolution of hydrogen gas.[8] Carbonate bases, particularly cesium carbonate (Cs₂CO₃), are often preferred due to their high solubility in organic solvents and a phenomenon known as the "cesium effect," which promotes high chemoselectivity for mono-alkylation.[9][10][11] Potassium carbonate (K₂CO₃) is a more economical option but may lead to slower reaction times.[9]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are ideal. They effectively solvate the base's cation and the sulfonamide anion without interfering with the nucleophilic attack.

  • Alkylating Agent: Primary and benzylic halides are excellent electrophiles for this reaction. Secondary halides react more slowly and are more prone to elimination side reactions (E2). Tertiary halides are generally unsuitable.

General Workflow for N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve Sulfonamide in Anhydrous Solvent base Add Base (e.g., Cs₂CO₃, NaH) start->base stir Stir to form Sulfonamide Anion base->stir alkyl_halide Add Alkyl Halide (R-X) stir->alkyl_halide Slow Addition react Stir at RT or Heat (Monitor by TLC/LC-MS) alkyl_halide->react quench Quench Reaction (e.g., with H₂O or NH₄Cl) react->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product N-Alkylated Sulfonamide purify->product

Caption: General workflow for classical N-alkylation of sulfonamides.

Detailed Protocol: N-Benzylation of p-Toluenesulfonamide

Materials and Equipment:

  • p-Toluenesulfonamide (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-toluenesulfonamide (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting sulfonamide is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-p-toluenesulfonamide.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for alkylating sulfonamides using an alcohol. It is particularly valuable for substrates sensitive to strongly basic conditions and for reactions involving secondary alcohols, as it proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center.[8][12]

Causality and Mechanism

The reaction relies on a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD/DIAD react to form a phosphonium salt intermediate. The alcohol attacks this intermediate, forming an oxyphosphonium species that activates the alcohol's hydroxyl group. The sulfonamide anion then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.

Reaction Scheme: Mitsunobu N-Alkylation

G reagents R'OH + RSO₂NH₂ + PPh₃ + DIAD intermediate [Ph₃P-O-R']⁺ RSO₂N⁻ reagents->intermediate Activation (Anhydrous THF, 0°C to RT) product RSO₂NHR' + Ph₃P=O + DIAD-H₂ intermediate->product SN2 Attack

Caption: Simplified schematic of the Mitsunobu reaction for N-alkylation.

Detailed Protocol: Fukuyama-Mitsunobu Alkylation

The Fukuyama modification often uses a 2-nitrobenzenesulfonamide ("nosylamide"), as the nosyl group can be easily removed later under mild conditions.[13]

Materials and Equipment:

  • 2-Nitrobenzenesulfonamide (1.0 eq)

  • Alcohol (e.g., (S)-2-pentanol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up and purification supplies as in Method 1.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-nitrobenzenesulfonamide (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[8][13]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and/or a color change may be observed.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor by TLC for the consumption of the starting materials and the formation of two major byproducts: triphenylphosphine oxide (TPPO) and the DIAD-hydrazine.[14]

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude residue can often be purified directly by flash column chromatography. The less polar TPPO and DIAD-hydrazine byproducts are typically eluted first.

Method 3: Modern Catalytic Approaches

While classical methods are robust, modern transition-metal-catalyzed reactions offer alternative pathways with unique advantages, such as using alcohols directly as alkylating agents in "borrowing hydrogen" methodologies or coupling with aryl halides.

A. Borrowing Hydrogen / Hydrogen Autotransfer

This atom-economical process uses a transition-metal catalyst (e.g., based on Iridium[3][15] or Manganese[1]) to temporarily "borrow" hydrogen from an alcohol, oxidizing it in-situ to an aldehyde. The sulfonamide condenses with the aldehyde to form an N-sulfonylimine, which is then reduced by the catalyst using the "borrowed" hydrogen to give the N-alkylated product and regenerate the catalyst. Water is the only byproduct.[1]

B. Buchwald-Hartwig Amination

For the synthesis of N-aryl -sulfonamides, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.[16][17] It uses a palladium catalyst with specialized phosphine ligands to couple a sulfonamide with an aryl halide or triflate.[18][19] This reaction has a broad scope and excellent functional group tolerance.[17][19]

Comparison of N-Alkylation Methods
MethodAlkylating AgentKey ReagentsAdvantagesLimitations
Classical Alkylation Alkyl Halide/SulfonateBase (Cs₂CO₃, NaH)Simple, widely applicable, cost-effective for simple substrates.Requires reactive alkylating agents; risk of over-alkylation; E2 elimination is a competing pathway.
Mitsunobu Reaction Primary/Secondary AlcoholPPh₃, DIAD/DEADMild conditions, uses alcohols directly, predictable stereochemical inversion.Stoichiometric amounts of phosphine oxide and hydrazine byproducts complicate purification; not atom-economical.[12]
Borrowing Hydrogen Primary AlcoholTransition-Metal Catalyst (Ir, Mn)Atom-economical (water is the only byproduct), uses readily available alcohols.[1]Requires specific catalysts, higher reaction temperatures may be needed, limited scope for some catalysts.
Buchwald-Hartwig Aryl Halide/TriflatePd Catalyst, Ligand, BasePremier method for N-arylation, broad scope, high functional group tolerance.[18][19]Primarily for arylation, not alkylation; catalyst/ligand cost can be high.

Troubleshooting

  • Low or No Conversion:

    • Classical Method: The base may be too weak or wet. Ensure anhydrous conditions, especially with NaH. Consider a stronger base or a more effective solvent/base combination like Cs₂CO₃ in DMF.

    • Mitsunobu: Reagents may be old, especially DIAD/DEAD.[12] Ensure all reagents are fresh and the solvent is rigorously anhydrous.

  • Elimination Products (Alkene Formation):

    • Occurs with secondary alkyl halides. Use a less-hindered base, lower the reaction temperature, or switch to the Mitsunobu reaction, which avoids strong bases.

  • Difficult Purification:

    • Mitsunobu: The triphenylphosphine oxide (TPPO) byproduct can be challenging to remove. Precipitation from a nonpolar solvent (e.g., ether/hexane mixture) before chromatography can help.

  • Low Nucleophilicity of Sulfonamide:

    • Electron-withdrawing groups on the sulfonamide can decrease the nitrogen's nucleophilicity.[1][8] More forcing conditions (higher temperature, stronger base) or a different methodology may be required.

References

  • Asymmetric reductive amination of other sulfonamides (3 a–3 p) and... ResearchGate. [Link]

  • Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Angewandte Chemie International Edition, 2019. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2016. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 2019. [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 2016. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

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Application Notes & Protocols: Molecular Docking of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Docking 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds are known to interact with a variety of protein targets, primarily through the sulfonamide group's ability to act as a zinc-binding group in metalloenzymes or to form crucial hydrogen bond interactions within enzyme active sites.[1][2] The specific compound of interest, this compound, possesses a unique combination of chemical features: a bromine atom which can participate in halogen bonding, a cyclopropyl group that introduces conformational rigidity and can explore hydrophobic pockets, and a methoxy group that can act as a hydrogen bond acceptor. These characteristics suggest a high potential for specific and potent interactions with biological macromolecules.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is an indispensable tool in modern drug discovery for elucidating molecular interactions, predicting binding affinities, and screening virtual libraries of compounds to identify potential drug candidates.[3][4] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with two well-established protein targets for sulfonamide derivatives: Human Carbonic Anhydrase II and Escherichia coli Dihydropteroate Synthase.

Target Protein Selection: A Tale of Two Enzymes

The choice of target proteins is critical for a meaningful molecular docking study. For this compound, we have selected two proteins that represent different therapeutic areas and mechanisms of inhibition by sulfonamides.

1. Human Carbonic Anhydrase II (hCA II): A Metalloprotein Target

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] hCA II is a ubiquitous and physiologically important isoform. The sulfonamide group is a classic zinc-binding moiety, making carbonic anhydrases a prime target for benzenesulfonamide derivatives.[3][5][6][7][8] Many clinically used drugs, including diuretics and anti-glaucoma agents, are sulfonamide-based carbonic anhydrase inhibitors.[3][9] The interaction is characterized by the coordination of the sulfonamide nitrogen to the zinc ion in the active site.[2]

2. Escherichia coli Dihydropteroate Synthase (DHPS): A Bacterial Enzyme Target

In bacteria, DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[10][11][12] Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[10][11][12] This selective inhibition of the bacterial enzyme is the basis for the antibacterial activity of sulfa drugs.[10][11][12]

The following table summarizes the selected target proteins and their corresponding PDB IDs for this study.

Target ProteinOrganismPDB IDRationale for Selection
Carbonic Anhydrase IIHomo sapiens3K34[13]Well-established target for sulfonamides; high-resolution crystal structure available with a bound sulfonamide inhibitor for validation.
Dihydropteroate SynthaseEscherichia coli1AJ0[14]Key bacterial enzyme inhibited by sulfonamides; provides a basis for investigating potential antibacterial activity.

Experimental Workflow: A Visual Overview

The molecular docking workflow is a multi-step process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and subsequent analysis of the results. The following diagram illustrates the key stages of this process.

G cluster_prep Preparation ligand_prep Ligand Preparation docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation protein_prep->docking validation Protocol Validation (Redocking) docking->validation analysis Results Analysis docking->analysis visualization Visualization (PyMOL) analysis->visualization

Caption: A generalized workflow for molecular docking studies.

Part 1: Ligand Preparation

Accurate preparation of the ligand is crucial for a successful docking study. This involves obtaining the 3D structure of the ligand, assigning correct atom types and charges, and defining its rotatable bonds.

Protocol 1: Preparation of this compound

  • Obtain Ligand Structure:

    • The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch.

    • Alternatively, the structure can be obtained from chemical databases such as PubChem.

    • Convert the 2D structure to a 3D structure using the software's built-in functionalities.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation. This can be done in software like Avogadro or UCSF Chimera.

  • File Format Conversion and PDBQT Preparation using AutoDock Tools:

    • Save the energy-minimized structure in a common format like .mol2 or .pdb.

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your ligand file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Part 2: Protein Preparation

The protein structure obtained from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other heteroatoms that are not relevant to the docking study and must be removed. The protein also needs to be prepared by adding polar hydrogens and assigning partial charges.

Protocol 2: Preparation of Target Proteins (hCA II and E. coli DHPS)

  • Download Protein Structure:

    • Go to the RCSB Protein Data Bank ().

    • Search for the PDB IDs: 3K34 for hCA II and 1AJ0 for E. coli DHPS.

    • Download the PDB files.

  • Protein Clean-up using UCSF Chimera or PyMOL:

    • Open the downloaded PDB file in UCSF Chimera or PyMOL.

    • Remove all water molecules.

    • Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential for its activity (for the initial docking). For validation, the co-crystallized ligand will be used.

    • If the protein has multiple chains, select the chain of interest for the docking study.

    • Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

  • PDBQT Preparation using AutoDock Tools:

    • Open AutoDock Tools (ADT).

    • Go to File -> Read Molecule and open the cleaned PDB file.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule.

    • Save the prepared protein as a PDBQT file (protein.pdbqt).

Part 3: Molecular Docking with AutoDock Vina

With the prepared ligand and protein files, the next step is to perform the molecular docking simulation using AutoDock Vina. This requires defining a search space (the "grid box") where the docking algorithm will attempt to place the ligand.

Protocol 3: Docking Simulation

  • Define the Grid Box:

    • In ADT, with the protein loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. This box defines the search space for the docking.

    • To define the active site, you can either manually center the box on the known active site residues or, if a co-crystallized ligand was present, center the box on that ligand.

    • Adjust the dimensions of the box to encompass the entire active site with some extra space. A common size is 25 x 25 x 25 Å.

    • Note down the center coordinates (x, y, z) and the size (x, y, z) of the grid box.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the values with your file names and the grid box parameters you noted down:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files, as well as the Vina executable.

    • Run the following command:

    • Vina will perform the docking and generate two output files: docking_results.pdbqt containing the predicted binding poses and docking_log.txt containing the binding affinity scores.

Part 4: Protocol Validation

To ensure the trustworthiness of the docking protocol, it is essential to validate it. A common method is to re-dock the co-crystallized ligand into the active site of its protein and compare the predicted pose with the experimentally determined pose.[15][16][17] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[15][16]

Protocol 4: Re-docking the Co-crystallized Ligand

  • Extract the Co-crystallized Ligand:

    • Open the original PDB file (e.g., 3K34.pdb) in a text editor or a molecular viewer.

    • Select and save the coordinates of the ligand atoms into a new PDB file (e.g., native_ligand.pdb).

  • Prepare the Native Ligand:

    • Prepare the native_ligand.pdb file as a PDBQT file (native_ligand.pdbqt) following the steps in Protocol 1.

  • Prepare the Apoprotein:

    • Use the protein structure from which you extracted the ligand (the "apo" form) and prepare it as a PDBQT file (protein_apo.pdbqt) as described in Protocol 2.

  • Perform Docking:

    • Use the protein_apo.pdbqt and native_ligand.pdbqt files to run a docking simulation as in Protocol 3. Center the grid box on the original position of the native ligand.

  • Calculate RMSD:

    • Open the original PDB complex and the docked result (docking_results.pdbqt) in PyMOL or UCSF Chimera.

    • Superimpose the protein backbones.

    • Calculate the RMSD between the heavy atoms of the native ligand and the top-ranked docked pose.

Part 5: Results Analysis and Visualization

Analysis of Docking Results

  • Binding Affinity:

    • The docking_log.txt file contains a table of binding affinities (in kcal/mol) for the different binding modes. The more negative the value, the stronger the predicted binding.

    • The top-ranked pose is the one with the lowest binding affinity.

  • Interaction Analysis:

    • The docking_results.pdbqt file contains the coordinates of the predicted binding poses.

    • Visualize these poses in the context of the protein's active site using PyMOL or UCSF Chimera.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds.

    • Measure the distances of these interactions to assess their strength.

Visualization with PyMOL

PyMOL is a powerful tool for creating high-quality visualizations of molecular structures and interactions.[18][19][20][21][22]

Protocol 5: Visualizing Docking Results in PyMOL

  • Load Structures:

    • Open PyMOL.

    • Go to File -> Open and load the prepared protein PDBQT file (protein.pdbqt).

    • Go to File -> Open and load the docking results PDBQT file (docking_results.pdbqt).

  • Display Options:

    • Show the protein as a cartoon or surface representation.

    • Show the ligand as sticks.

    • Use the color command to differentiate the protein, ligand, and specific residues.

  • Identify and Display Interactions:

    • Use the Action button for the ligand and select preset -> ligand sites -> cartoon. This will show the interacting residues.

    • To find specific interactions, use the Wizard -> Measurement tool to measure distances between atoms.

    • To visualize hydrogen bonds, you can use the find command with the polar contacts option.

The following diagram illustrates the logical flow for analyzing and visualizing the docking results.

G vina_output AutoDock Vina Output (docking_results.pdbqt, docking_log.txt) binding_affinity Analyze Binding Affinity (kcal/mol) vina_output->binding_affinity interaction_analysis Analyze Molecular Interactions vina_output->interaction_analysis pymol Visualize in PyMOL interaction_analysis->pymol h_bonds Hydrogen Bonds pymol->h_bonds hydrophobic Hydrophobic Interactions pymol->hydrophobic halogen_bonds Halogen Bonds pymol->halogen_bonds publication_image Generate Publication-Quality Image pymol->publication_image

Caption: A flowchart for the analysis and visualization of docking results.

Quantitative Data Summary

The following tables should be populated with the results obtained from your docking simulations.

Table 1: Docking Results for this compound with hCA II (PDB: 3K34)

Binding ModeBinding Affinity (kcal/mol)Interacting Residues (and interaction type)
1
2
3
...

Table 2: Docking Results for this compound with E. coli DHPS (PDB: 1AJ0)

Binding ModeBinding Affinity (kcal/mol)Interacting Residues (and interaction type)
1
2
3
...

Conclusion and Future Perspectives

This guide has provided a detailed protocol for conducting molecular docking studies of this compound with two biologically relevant protein targets. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can guide further experimental studies and drug development efforts. The predicted interactions can inform the design of more potent and selective analogs. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes over time and to obtain a more dynamic picture of the binding interactions. Ultimately, the computational predictions presented here should be validated through in vitro and in vivo experiments to confirm the biological activity of this compound.

References

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Application Notes and Protocols: Cell-Based Assays for Evaluating Sulfonamide Compound Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonamides, the first class of synthetic antimicrobial agents, represent a cornerstone in the history of medicine.[1][2] Their discovery marked a turning point in the fight against bacterial infections.[3] Beyond their well-established antibacterial properties, the versatile sulfonamide scaffold has been explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antiviral treatments.[4][5][6] The efficacy of these compounds hinges on their ability to selectively interfere with specific cellular pathways. Consequently, robust and reliable cell-based assays are indispensable tools for the preclinical evaluation of novel sulfonamide derivatives.[7][8]

This guide provides a comprehensive overview of essential cell-based methodologies for assessing the efficacy of sulfonamide compounds. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to design, execute, and interpret these critical assays. We will delve into the mechanistic basis for assay selection, provide detailed, field-proven protocols, and offer guidance on data analysis and troubleshooting, ensuring a self-validating experimental approach.

Mechanistic Insights into Sulfonamide Action: Guiding Assay Selection

The rational design of efficacy studies begins with a thorough understanding of the compound's mechanism of action. Sulfonamides primarily exert their therapeutic effects through two well-characterized mechanisms: inhibition of folate biosynthesis in microorganisms and modulation of carbonic anhydrase activity in mammalian cells.

Inhibition of Folate Biosynthesis

In many bacteria, fungi, and protozoa, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[9][10][11][12] This enzyme is crucial for the de novo synthesis of folic acid, an essential precursor for the production of nucleic acids (DNA and RNA) and certain amino acids.[13][14] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the folate synthesis pathway and leading to a bacteriostatic effect.[3][9][15][] Mammalian cells are typically unaffected because they lack the DHPS enzyme and instead obtain folate from their diet.[1][17]

DOT Diagram: Sulfonamide Inhibition of the Folate Biosynthesis Pathway

folate_pathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalyzes DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Catalyzes Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids 1-Carbon Transfer Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides blocks the bacterial folate synthesis pathway.

Carbonic Anhydrase Inhibition

In mammalian systems, certain sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs).[15] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[18][19] These enzymes play critical roles in various physiological processes, including pH regulation, respiration, and secretion.[19] Notably, specific isoforms like CA IX are overexpressed in hypoxic tumors and are implicated in cancer progression, making them attractive therapeutic targets.[18][20][21]

Core Efficacy Assays for Antimicrobial Sulfonamides

The cornerstone of evaluating antimicrobial sulfonamides is determining their ability to inhibit microbial growth.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] This is a fundamental parameter for assessing the potency of a new sulfonamide. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[9][17]

Protocol: Broth Microdilution MIC Assay
  • Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[22]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfonamide compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Ensure a range of concentrations is tested to capture the MIC value.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) equivalent to a 0.5 McFarland turbidity standard.[9] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no sulfonamide).

    • Sterility Control: A well containing only CAMHB to check for contamination.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (i.e., the well is clear).[9] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.

Parameter Description Typical Value/Range
MIC Minimum Inhibitory ConcentrationVaries by compound and bacterial strain (e.g., 32 to 512 µg/mL for some derivatives against S. aureus)[23][24]
MIC50 The MIC required to inhibit the growth of 50% of tested isolates.Dependent on the population of bacterial strains tested.
MIC90 The MIC required to inhibit the growth of 90% of tested isolates.Dependent on the population of bacterial strains tested.

Table 1: Key Quantitative Metrics from MIC Assays.

Efficacy and Cytotoxicity Assays for Anticancer Sulfonamides

For sulfonamides developed as anticancer agents, cell-based assays are crucial for evaluating their ability to inhibit cancer cell growth and for assessing their general cytotoxicity.[5][25][26][27][28]

Cell Viability and Cytotoxicity Assays

A variety of assays are available to measure cell viability and cytotoxicity, each relying on a different cellular marker.[7][8][29][30] It is often advisable to use more than one type of assay to obtain reliable results.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][25] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, MDA-MB-468) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL) and allow them to attach for 24 hours.[25][31]

  • Compound Treatment: Treat the cells with a range of concentrations of the sulfonamide compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[26]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[26]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Parameter Description
IC50 The concentration of a drug that is required for 50% inhibition of cell growth in vitro.
GI50 The concentration of a drug that causes 50% growth inhibition.
LDH Release Assay Measures lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity.
ATP-based Assays (e.g., CellTiter-Glo®) Measures ATP levels as a marker of metabolically active cells.[29]

Table 2: Common Endpoints in Cytotoxicity and Viability Assays.

Target Engagement and Mechanistic Studies

While viability assays provide a phenotypic readout, it is often necessary to confirm that the sulfonamide is engaging its intended target within the cell.

Reporter Gene Assays

Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways.[32][33][34][35][36][37] For sulfonamides targeting transcription factors or pathways regulated by specific receptors, a reporter gene construct can provide a direct readout of target engagement.

Principle of Reporter Gene Assays

A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter or response element that is regulated by the target of interest. When the sulfonamide compound activates or inhibits the target, it leads to a corresponding change in the expression of the reporter protein, which can be easily quantified.[35]

DOT Diagram: General Workflow for a Cell-Based Efficacy Assay

assay_workflow cluster_workflow Experimental Workflow A 1. Cell Culture (Select appropriate cell line) B 2. Cell Seeding (Plate cells in multi-well format) A->B C 3. Compound Treatment (Add serial dilutions of sulfonamide) B->C D 4. Incubation (Defined exposure period, e.g., 24-72h) C->D E 5. Assay Readout (e.g., Add MTT reagent, measure absorbance) D->E F 6. Data Analysis (Calculate % viability, determine IC50) E->F

Caption: A generalized workflow for performing cell-based efficacy and cytotoxicity assays.

Troubleshooting and Considerations

  • Compound Solubility: Poor solubility of sulfonamide compounds can lead to inaccurate results. Ensure complete dissolution in the stock solvent and avoid precipitation in the culture medium.

  • Cell Line Selection: The choice of cell line is critical. For antimicrobial assays, use relevant bacterial strains. For anticancer studies, select cell lines where the target (e.g., a specific carbonic anhydrase) is expressed and functional.

  • Discrepancies between Enzyme and Cell-Based Assays: A potent inhibitor of a purified enzyme may show weak activity in a cell-based assay.[20] This can be due to poor cell permeability, compound efflux, or the compound being metabolized by the cells.

  • Off-Target Effects: Sulfonamides may have effects on cells that are independent of their primary target. It is important to include appropriate controls and potentially use multiple cell lines to assess specificity.

Conclusion

The cell-based assays outlined in this guide provide a robust framework for evaluating the efficacy of novel sulfonamide compounds. By starting with broad phenotypic screens, such as MIC determination for antimicrobials or cytotoxicity assays for anticancer agents, researchers can effectively identify promising lead candidates. Subsequent mechanistic studies, including target engagement assays, are crucial for validating the mode of action and ensuring on-target activity. A carefully planned and executed experimental strategy, grounded in a solid understanding of the underlying biology, is paramount for the successful development of the next generation of sulfonamide therapeutics.

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  • Eurofins DiscoverX. (2020, June 12). Reporter Assays for Therapeutics Targeting Signaling Pathways [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyHI-JMA_Y2lNsmo7yZZZs95UjTzwX6XGB6UHe_0GEpX2cuzRBdJKHybuWq-PbZ6W2F2uQVD0ycpcOBa9uMGYY6NfoFciE4LmEHb5e5zbiJhG1ywt_74EzPL_FsBmoSy6WUdx77A==]
  • BPS Bioscience. (2024, April 9). What is a reporter gene assay and how does it work? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3m0vHJV1fw6fKxv9YlMuDg3EgaBoc0GhrY3B1JXpzQVrRNSOaXQhbf58P18QoAY8yNh95s9n3N0vfQqhibG78gQfe7KlMOXhOt1MhnuHZxDePr6QJHRQTN3lsctCN3FOB-F8WKQ==]
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Sources

Application Notes & Protocols: Handling and Storage of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS No. 914302-35-5), a key intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure compound integrity, maximize experimental reproducibility, and maintain a safe laboratory environment. The recommendations are grounded in an analysis of the compound's chemical structure, which includes a sulfonamide group, a brominated aromatic ring, and a cyclopropyl moiety, and are supported by authoritative safety data and general chemical principles.

Compound Identification and Physicochemical Properties

Properly identifying the compound and understanding its physical properties are the foundational steps for safe and effective use.

PropertyValueSource
Chemical Name This compound
CAS Number 914302-35-5
Molecular Formula C₁₀H₁₂BrNO₃S
Molecular Weight 306.179 g/mol
Physical State Solid (Assumed based on related compounds)
Melting Point 134-136°C
Boiling Point 428.87°C at 760 mmHg
Density 1.664 g/cm³

Hazard Analysis and Risk Mitigation

A thorough risk assessment must be conducted before any handling procedures are initiated. The primary hazards associated with this compound, as extrapolated from available safety data, include potential irritation and toxicity.

Known and Inferred Hazards

While specific toxicological data for this exact compound is limited, the structural motifs suggest the following potential hazards. A related compound, 5-Bromo-2-methoxybenzenesulfonamide, is classified as Acute Toxicity, Oral (Category 4). General safety data for halogenated organic compounds and sulfonamides indicate that they should be handled with care.

  • Skin Contact: May cause skin irritation. Prolonged contact should be avoided.

  • Eye Contact: May cause serious eye irritation.

  • Inhalation: May cause respiratory tract irritation. Inhalation of dust should be minimized.

  • Ingestion: Harmful if swallowed.

Risk Assessment Workflow

The following workflow provides a systematic approach to risk assessment before commencing work.

RiskAssessment cluster_prep Preparation Phase cluster_risk Risk Analysis Phase cluster_action Action Phase start Identify Experimental Need for Compound sds Review Safety Data Sheet (SDS) & Literature start->sds Consult protocol Define Experimental Protocol (e.g., weighing, dissolution) sds->protocol Inform hazards Identify Potential Hazards (Inhalation, Contact, Ingestion) protocol->hazards Analyze controls Determine Necessary Controls (PPE, Engineering) hazards->controls Mitigate implement Implement Controls controls->implement Action proceed Proceed with Experiment implement->proceed Safe to

Caption: Risk assessment workflow prior to handling the compound.

Safe Handling Protocols

Adherence to strict handling protocols is critical to prevent exposure and contamination.

Engineering Controls
  • Ventilation: All handling of the solid compound, especially weighing and transfers that may generate dust, must be performed in a certified chemical fume hood or a ventilated balance enclosure. This is the primary line of defense against respiratory exposure.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. A multi-layered approach provides the most robust protection.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at a minimum. When there is a risk of splashing (e.g., during dissolution or transfer of solutions), a face shield must be worn over safety glasses.

  • Hand Protection: Use chemical-resistant gloves. Disposable nitrile gloves are suitable for incidental contact. For extended handling or in case of a spill, heavier-duty gloves like neoprene or Silver Shield should be considered. Always inspect gloves for tears or punctures before use and change them immediately upon known contact with the compound.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. Ensure clothing covers all exposed skin on the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a respirator may be necessary. Use requires prior medical evaluation, fit-testing, and training.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a weigh boat on an analytical balance inside the hood.

  • Aliquotting: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

  • Container Sealing: Securely close the main stock container immediately after aliquotting to protect it from atmospheric moisture and contaminants.

  • Dissolution: Transfer the weighed solid into the appropriate vessel for dissolution. Add the solvent slowly to avoid splashing. If necessary, use sonication or gentle agitation to aid dissolution.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., wipes, gloves) in the designated solid chemical waste container.

Storage and Stability Guidelines

The long-term stability of this compound is crucial for the validity of experimental results. The recommendations below are based on the known reactivity of its constituent chemical groups: the aromatic ring, the bromine substituent, and the sulfonamide linkage.

Optimal Storage Conditions
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Lower temperatures slow down potential degradation pathways.
Atmosphere Dry, Inert (Argon or Nitrogen)Dry, Inert (Argon or Nitrogen)Sulfonamide linkages can be susceptible to hydrolysis. A dry, inert atmosphere minimizes this risk.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Brominated aromatic compounds can be light-sensitive, potentially leading to photodecomposition.
Container Tightly sealed amber glass vialTightly sealed amber glass vial with PTFE-lined capPrevents exposure to light, moisture, and air, while ensuring no reaction with the container material.

Causality Note: Aromatic systems are generally stable, but the combination of a bromine atom and a sulfonamide group introduces potential sites for degradation. Sulfonamides can undergo hydrolysis, especially under non-neutral pH conditions. Storing the compound in a dry, cool, and dark environment under an inert atmosphere provides the best defense against these degradation pathways, thereby preserving its purity and reactivity.

Known and Potential Incompatibilities

Avoid storing this compound in close proximity to:

  • Strong Oxidizing Agents: Can lead to uncontrolled reactions with the aromatic ring or sulfonamide group.

  • Strong Bases: May deprotonate the sulfonamide nitrogen, potentially leading to rearrangement or degradation.

  • Reactive Metals: Avoid contact with highly reactive metals.

Emergency and Spill Response

Prompt and correct action during an emergency is vital to minimize harm.

First Aid Measures

These first aid measures are based on standard chemical safety protocols and should be followed while seeking immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.

Emergency Response Flowchart

EmergencyResponse exposure Exposure Event Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Lungs skin Skin/Eye Contact route->skin Skin/Eyes ingestion Ingestion route->ingestion Mouth action_inhale Move to Fresh Air. Provide Oxygen/Artificial Respiration if Needed. inhalation->action_inhale action_skin Remove Contaminated Clothing. Flush with Water for 15+ min. skin->action_skin action_ingest Rinse Mouth. Do NOT Induce Vomiting. ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_ingest->seek_medical

Caption: Flowchart for emergency response to an exposure event.

Spill Cleanup
  • Small Spill (Solid): Wearing appropriate PPE, gently sweep the material to avoid creating dust. Place it in a sealed, labeled container for chemical waste disposal.

  • Large Spill: Evacuate the area. Prevent entry. Contact the institution's Environmental Health & Safety (EHS) department immediately.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.

References

  • Qiji Chemical. *

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by understanding the underlying chemical principles and addressing common experimental challenges.

Introduction: The Chemistry of Sulfonamide Bond Formation

The synthesis of this compound involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. This is a classic nucleophilic acyl substitution reaction at a sulfonyl group. The lone pair of electrons on the nitrogen of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base is required to neutralize the HCl generated, as its presence would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

While the reaction appears straightforward, achieving high yields and purity requires careful control of several factors. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of this compound.

Low or No Product Formation

Q1: I'm not seeing any product, or the yield is very low. What are the most likely causes?

A1: Low or no product formation is a common issue that can often be traced back to the quality of your reagents and the reaction conditions. Here's a checklist of what to investigate:

  • Moisture Contamination: 5-Bromo-2-methoxybenzenesulfonyl chloride is highly sensitive to moisture.[2] Water will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, which will not react with the amine.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Degraded Sulfonyl Chloride: Over time, sulfonyl chlorides can degrade, even when stored under seemingly ideal conditions.

    • Solution: Use a fresh bottle of 5-bromo-2-methoxybenzenesulfonyl chloride or purify the existing stock if you suspect degradation. Purity can be checked by melting point (115-118 °C) or NMR spectroscopy.

  • Base Issues: The choice and quality of the base are critical.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine or pyridine. Ensure the base is pure and dry. An insufficient amount of base will allow HCl to build up and quench the reaction. A slight excess (1.1-1.5 equivalents) is recommended.[1]

  • Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exotherm, it may require warming to proceed to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and stir for several hours or overnight.[1]

Formation of Multiple Products/Impurities

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I avoid them?

A2: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.

  • Bis-sulfonylation of Cyclopropylamine: Primary amines like cyclopropylamine can potentially react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product. This is more common with less sterically hindered amines.

    • Solution: To minimize this, use a slight excess of cyclopropylamine (1.1-1.2 equivalents) relative to the sulfonyl chloride.[1] This ensures the sulfonyl chloride is consumed before significant bis-sulfonylation can occur. Adding the sulfonyl chloride slowly to the solution of cyclopropylamine and base can also help.

  • Reaction with Solvent or Base: In some cases, the sulfonyl chloride may react with nucleophilic solvents or bases.

    • Solution: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Pyridine, while a common base, can sometimes act as a nucleophile; triethylamine is often a safer choice in this regard.

Visualizing the Reaction and Troubleshooting Pathway

The following diagram illustrates the main reaction pathway and potential side reactions.

reaction_troubleshooting A 5-Bromo-2-methoxy- benzenesulfonyl Chloride P 5-Bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide (Desired Product) A->P Ideal Conditions Side2 Bis-sulfonylated Amine (Side Product) A->Side2 Side Reaction Moisture H2O A->Moisture B Cyclopropylamine B->P Ideal Conditions ExcessA Excess Sulfonyl Chloride B->ExcessA NoBase Insufficient Base B->NoBase Base Base (e.g., Et3N) Base->P Ideal Conditions Side1 5-Bromo-2-methoxy- benzenesulfonic Acid (Hydrolysis Product) ProtonatedAmine Protonated Cyclopropylamine Moisture->Side1 Hydrolysis ExcessA->Side2 NoBase->ProtonatedAmine Protonation

Caption: Reaction pathway and common pitfalls in the synthesis.

Frequently Asked Questions (FAQs)

Q3: What is the optimal stoichiometry for the reactants?

A3: A good starting point is to use a slight excess of the amine to prevent bis-sulfonylation. A recommended ratio is:

  • 5-bromo-2-methoxybenzenesulfonyl chloride: 1.0 equivalent

  • Cyclopropylamine: 1.1 - 1.2 equivalents

  • Triethylamine or Pyridine: 1.5 equivalents

Q4: What is the best solvent for this reaction?

A4: Anhydrous dichloromethane (DCM) is a common and effective solvent as it is aprotic and dissolves the reactants well.[1] Anhydrous tetrahydrofuran (THF) or acetonitrile are also good alternatives.

Q5: How can I effectively purify the final product?

A5:

  • Work-up: After the reaction is complete, it's important to remove the base and its salt. A typical aqueous work-up involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1]

  • Recrystallization: If the product is a solid, recrystallization is often the most effective purification method.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1] Experiment with small amounts to find the ideal solvent system.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. The eluent system will depend on the polarity of the product, but a mixture of hexanes and ethyl acetate is a good starting point.

Q6: How do I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize the spots under a UV lamp. The disappearance of the limiting reactant (usually the sulfonyl chloride) indicates the reaction is complete. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q7: Can I use an inorganic base like sodium hydroxide?

A7: While it is possible to use aqueous bases like NaOH (Schotten-Baumann conditions), this is generally not recommended for this synthesis. The presence of water can lead to significant hydrolysis of the sulfonyl chloride, reducing the yield.[1] An organic base in an anhydrous organic solvent is the preferred method.

Experimental Protocols

Optimized Synthesis Protocol
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclopropylamine (1.1 eq.) and anhydrous dichloromethane (DCM, sufficient to dissolve the amine).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • In a separate flask, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the amine solution dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Recrystallization Protocol
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol).

  • If the product does not dissolve completely, add a co-solvent (e.g., ethyl acetate) dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator or ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table

ParameterRecommendationRationale
Sulfonyl Chloride 1.0 eqLimiting reagent.
Cyclopropylamine 1.1-1.2 eqPrevents bis-sulfonylation.
Base (Et3N) 1.5 eqNeutralizes HCl byproduct.
Solvent Anhydrous DCMAprotic, inert, good solubility.
Temperature 0 °C to RTControls initial exotherm, allows reaction to proceed to completion.
Atmosphere Inert (N2 or Ar)Prevents hydrolysis of sulfonyl chloride.

Logical Decision-Making for Troubleshooting

troubleshooting_flowchart start Low Yield or No Product check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_impurities Multiple Products Observed start->check_impurities purification_issue Difficulty in Purification start->purification_issue reagents_ok Reagents are Good check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp? Stoichiometry?) conditions_ok Conditions are Correct check_conditions->conditions_ok reagents_ok->check_conditions Yes rerun_dry Action: Rerun with Dry Solvents/Reagents under Inert Atmosphere reagents_ok->rerun_dry No optimize_temp Action: Monitor by TLC and Allow to Warm to RT conditions_ok->optimize_temp No end Improved Yield and Purity conditions_ok->end Yes rerun_dry->end optimize_temp->end adjust_stoichiometry Adjust Stoichiometry (Increase Amine eq.) check_impurities->adjust_stoichiometry slow_addition Action: Add Sulfonyl Chloride Slowly adjust_stoichiometry->slow_addition slow_addition->end optimize_purification Optimize Purification (Recrystallization vs. Chromatography) purification_issue->optimize_purification optimize_purification->end

Caption: A decision-making flowchart for troubleshooting.

References

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • BenchChem. (2025). Reactivity of the Cyclopropane Ring in Sulfonyl Chlorides: An In-depth Technical Guide. BenchChem Technical Support.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support.
  • ChemicalBook. (2022).

Sources

common side reactions in the synthesis of N-cyclopropyl sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-cyclopropyl sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important structural motif. The N-cyclopropyl sulfonamide moiety is a privileged structure in modern drug discovery, appearing in numerous clinical candidates and approved drugs. However, its synthesis can be accompanied by specific side reactions that impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, explaining the underlying chemistry and providing actionable solutions.

Q1: My reaction yield is critically low. Where do I even begin to troubleshoot?

A1: Low yield is a common but multifaceted problem. Before investigating complex side reactions, it's essential to rule out fundamental experimental errors. The initial steps should always be to verify the quality of your reagents and the integrity of your reaction setup.

Expert Insight: The most frequent culprits in sulfonamide synthesis are impure starting materials and the inadvertent presence of water. Cyclopropylamine is volatile and can be hygroscopic, while sulfonyl chlorides are notoriously sensitive to moisture.

A systematic initial workflow can save significant time and resources.

G cluster_start Initial Checks cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry start Low Yield Observed reagent_amine Verify Cyclopropylamine Purity & Concentration (e.g., by Titration or NMR) start->reagent_amine Check Reagents conditions_solvent Ensure Anhydrous Solvent (Use freshly dried solvent) start->conditions_solvent Check Setup reagent_sulfonyl Check Sulfonyl Chloride Quality (Freshly prepared or from a reliable source?) reagent_amine->reagent_sulfonyl stoichiometry_check Confirm Molar Ratios (Amine vs. Sulfonyl Chloride vs. Base) reagent_sulfonyl->stoichiometry_check conditions_atmosphere Maintain Inert Atmosphere (N2 or Ar) conditions_solvent->conditions_atmosphere conditions_atmosphere->stoichiometry_check end_node Proceed to Deeper Troubleshooting stoichiometry_check->end_node If issues persist

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Q2: My crude NMR/LC-MS shows a major byproduct corresponding to the sulfonic acid of my starting material. What is causing this and how can I prevent it?

A2: This is a classic and very common problem. The byproduct you are observing is the sulfonic acid, which results from the hydrolysis of your highly reactive sulfonyl chloride starting material. This side reaction consumes your electrophile, directly reducing the potential yield of your desired sulfonamide.

Causality: Sulfonyl chlorides are potent electrophiles. In the presence of water, even trace amounts, they will readily react to form the corresponding sulfonic acid, releasing HCl. This reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or weakly nucleophilic.

Key Side Reaction: Hydrolysis

R-SO₂Cl + H₂O → R-SO₃H + HCl

Solutions:

  • Rigorous Anhydrous Conditions:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (N₂ or Argon).

    • Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.

    • Maintain a positive pressure of inert gas throughout the entire experiment.

  • Order of Addition: Add the sulfonyl chloride (often as a solution in your reaction solvent) slowly to the mixture of cyclopropylamine and a non-nucleophilic base (like triethylamine or pyridine) at a reduced temperature (e.g., 0 °C). This ensures the sulfonyl chloride encounters the amine before any trace moisture.

  • Choice of Base: The base is critical. It scavenges the HCl produced during the reaction. Using at least two equivalents of the amine reactant can serve this purpose, but it is often more efficient to use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q3: I'm observing multiple unidentified peaks in my LC-MS, some with masses that suggest rearrangement or fragmentation. What is happening to the cyclopropyl group?

A3: This is an advanced issue that points towards the inherent reactivity of the cyclopropyl ring itself. While generally stable, the cyclopropyl group can participate in unexpected reactions, especially under conditions that generate cationic intermediates. Oxidation of cyclopropylamines can lead to the formation of nitrenium ions, which are known to trigger ring-opening or rearrangement reactions.[1]

Mechanistic Insight: The formation of an N-cyclopropyl nitrenium ion intermediate, or a species with similar cationic character on the nitrogen, can be stabilized by the adjacent cyclopropyl group through sigma bond participation. This leads to a non-classical cyclopropylcarbinyl-like cation, which is prone to rapid rearrangement to more stable structures, such as an azetidinium ion (ring expansion) or elimination of ethylene to form an isonitrilium ion.[1] These reactive intermediates are then trapped by nucleophiles (like solvent or water) to generate a cascade of byproducts.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A R-SO₂Cl + H₂N-cPr B N-Cyclopropyl Sulfonamide (Desired Product) A->B Base (e.g., TEA) E [N-cPr Nitrenium Ion Intermediate] A->E Oxidative Conditions or Lewis Acid C R-SO₂Cl + H₂O D R-SO₃H (Sulfonic Acid) C->D Hydrolysis F Ring-Opened Products (e.g., from Azetium Ion) E->F Ring Expansion G Fragmentation Products (e.g., from Isonitrilium Ion) E->G Ethylene Elimination

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Strategies:

  • Avoid Harsh Conditions: Steer clear of strong Lewis acids or oxidizing agents unless explicitly required by a validated procedure.

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or even -20 °C).

  • Consider Alternative Methods: If ring instability is a persistent issue, the synthetic strategy may need to be changed. Instead of forming the S-N bond with a reactive cyclopropylamine, consider forming the C-N bond last. A copper-mediated N-cyclopropylation of a parent sulfonamide with cyclopropylboronic acid is an excellent, milder alternative.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-cyclopropyl sulfonamides?

A1: There are two predominant, well-established methods:

MethodDescriptionAdvantagesDisadvantages
Classical Sulfonylation The reaction of an aryl or alkyl sulfonyl chloride with cyclopropylamine in the presence of a base.Readily available starting materials, straightforward procedure.Can be sensitive to moisture; potential for over-alkylation or cyclopropyl ring instability.
Copper-Catalyzed N-Cyclopropylation A cross-coupling reaction between a primary or secondary sulfonamide and cyclopropylboronic acid, mediated by a copper(II) catalyst.[2]Milder conditions, excellent functional group tolerance, avoids handling highly reactive sulfonyl chlorides directly with the amine.Requires a copper catalyst and boronic acid, which can be more expensive; optimization of catalyst/ligand may be needed.
Q2: I'm using the copper-catalyzed method with cyclopropylboronic acid and getting low conversion. What should I check?

A2: For the copper-catalyzed N-cyclopropylation, several factors are key:

  • Catalyst Activity: Ensure your copper source (typically Copper(II) acetate) is of high quality.

  • Boronic Acid Quality: Cyclopropylboronic acid can degrade over time. Use a fresh bottle or verify the purity of your existing stock.

  • Base: The choice and amount of base (e.g., sodium carbonate) are crucial for the catalytic cycle.[2] Ensure it is finely powdered and dry.

  • Atmosphere: While more robust than many palladium-catalyzed reactions, running the reaction under an inert atmosphere is still good practice to prevent oxidation of the catalyst.

  • Solvent: Dichloroethane is commonly used, but other solvents may be explored if solubility or reactivity is an issue.[2]

Q3: Are there any next-generation or "greener" methods for this synthesis?

A3: Yes, the field is continuously evolving. One promising approach is the electrochemical oxidative coupling of thiols and amines.[3] This method avoids pre-functionalized starting materials like sulfonyl chlorides and is driven by electricity, with hydrogen gas as the only byproduct. It has been shown to be effective for coupling various thiols with cyclopropylamine.[3] Additionally, methods using more sustainable solvents are being developed to reduce environmental impact.[4]

Experimental Protocols

Protocol 1: Classical Synthesis via Sulfonyl Chloride

This protocol describes a general procedure for the reaction of a sulfonyl chloride with cyclopropylamine.

Materials:

  • Aryl/Alkyl Sulfonyl Chloride (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization as needed.

Protocol 2: Copper-Mediated N-Cyclopropylation

This protocol is adapted from established literature procedures for the coupling of a sulfonamide with cyclopropylboronic acid.[2]

Materials:

  • Primary/Secondary Sulfonamide (1.0 eq)

  • Cyclopropylboronic Acid (2.0 eq)

  • Copper(II) Acetate (Cu(OAc)₂) (1.5 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction vessel, add the sulfonamide (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.5 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add anhydrous DCE via syringe.

  • Heat the reaction mixture to 70 °C and stir vigorously for 12-24 hours (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite® to remove inorganic salts and copper residues.

  • Wash the filter cake with additional DCM.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel.

References

  • Process for the preparation of cyclopropyl sulfonamide.
  • Copper-mediated N-cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. PubMed.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Preparation of sulfonamides from N-silylamines.
  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investig
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.

Sources

improving the solubility of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide during in vitro assay development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot these common, yet critical, experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

A: This is a common and expected challenge with this particular molecule. The difficulty stems from its physicochemical properties. The structure contains several lipophilic (water-fearing) components: a benzene ring, a bromo- substituent, and an N-cyclopropyl group. These features dominate the molecule's character, making it poorly soluble in polar, aqueous environments like phosphate-buffered saline (PBS) or cell culture media.

However, the molecule also possesses a sulfonamide group (-SO₂NH-). The hydrogen on the nitrogen is weakly acidic. This characteristic is the key to several advanced solubilization strategies, which we will explore later in this guide.[1][2][3]

Q2: What is the standard industry protocol for preparing a stock solution of a poorly soluble compound like this?

A: The industry-standard starting point is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a very wide range of compounds.[4] From this concentrated stock, you will make serial dilutions and a final "working" dilution into your aqueous assay buffer.

Here is a foundational protocol for preparing a 10 mM stock solution.

  • Calculation: The molecular weight of this compound is 306.18 g/mol . To make 1 mL of a 10 mM stock, you will need to weigh out 3.06 mg of the compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 306.18 g/mol * 1000 mg/g = 3.06 mg/mL

  • Weighing: Carefully weigh 3.06 mg of the powder and place it into a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene).

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO (stored in a desiccator to prevent water absorption) to the tube.

  • Mixing: Mix thoroughly to ensure complete dissolution. This can be aided by:

    • Vortexing: Gentle vortexing for 1-2 minutes.[4]

    • Sonication: If solids persist, place the tube in a water bath sonicator for 5-10 minutes.[4]

    • Gentle Warming: A brief warming in a 37°C water bath can also help, but use this with caution as heat can degrade sensitive compounds.[4]

  • Storage: Once fully dissolved, this is your 10 mM stock solution. Aliquot into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[4] Store at -20°C or -80°C for long-term stability.[4]

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound (e.g., 3.06 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso  Target: 10 mM mix 3. Mix Thoroughly (Vortex, Sonicate) add_dmso->mix inspect 4. Visually Inspect (Ensure No Particulates) mix->inspect aliquot 5. Aliquot for Storage (-20°C or -80°C) inspect->aliquot

Figure 1. Standard workflow for preparing a DMSO stock solution.

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: This is a critical parameter for maintaining data integrity. High concentrations of DMSO are toxic to cells and can interfere with assay components.[4][5]

  • General Rule: The final concentration of DMSO in your assay (the concentration your cells are exposed to) should be kept as low as possible, typically ≤0.5% .[4][6] Many sensitive assays or cell lines may even require ≤0.1%.

  • Self-Validation is Key: You must determine the tolerance of your specific cell line. Run a preliminary experiment where you expose your cells to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.5%, 1%) without your compound. Measure the assay endpoint (e.g., viability, signaling) to identify the highest concentration that has no observable effect.

  • Mandatory Control: Every experiment must include a "vehicle control." This control contains the exact same final concentration of DMSO as your test wells but no compound.[4][7] All data from compound-treated wells should be normalized to this vehicle control.

Final DMSO ConcentrationGeneral Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines and assays.[8]Ideal Target for sensitive assays.
0.1% - 0.5% Tolerated by many robust cell lines for short-term exposure.[8]Acceptable Range , but requires validation.
> 0.5% - 1.0% Can induce stress, differentiation, or cytotoxicity in some cells.[8][9]Use with Caution. May confound results.
> 1.0% Often cytotoxic and can interfere with assay reagents.[8][9]Avoid. Data generated at this level is often unreliable.

Table 1. Guideline for final DMSO concentrations in cell-based assays.

Troubleshooting Guide

Q4: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay medium. What should I do?

A: This is a classic "solvent-shift" precipitation event. The compound is soluble in the organic DMSO but crashes out when transferred to the non-ideal aqueous environment. The key is to minimize the time the compound spends in a stressed state and to leverage the components of your media.

Follow this troubleshooting workflow:

G cluster_steps Troubleshooting Workflow cluster_outcomes start Precipitation Observed During Aqueous Dilution step1 Step 1: Change Dilution Method Dilute DMSO stock DIRECTLY into final assay medium, not into buffer first. start->step1 success Problem Solved step1->success Yes fail Precipitation Persists step1->fail No step2 Step 2: Reduce Final Concentration Is the target concentration too high? Attempt a lower concentration. step2->success Yes fail2 fail2 step2->fail2 No step3 Step 3: Increase Final DMSO % Can your assay tolerate slightly more DMSO? (e.g., 0.25% -> 0.5%) step3->success Yes fail3 fail3 step3->fail3 No step4 Step 4: Explore Advanced Methods Proceed to pH modification, co-solvents, or cyclodextrins. fail->step2 fail2->step3 fail3->step4

Figure 2. Troubleshooting flowchart for compound precipitation.

Causality Behind the Workflow:

  • Step 1: Assay media often contains proteins (like fetal bovine serum) or other components that can act as carriers and help stabilize hydrophobic compounds.[10] Diluting directly into the complete media leverages these components immediately, which is preferable to diluting in a simple buffer like PBS first.[10]

  • Step 2: You may be exceeding the thermodynamic solubility limit of the compound in your system. The simplest solution is often to lower the highest concentration in your dose-response curve.

  • Step 3: A modest increase in the final DMSO percentage (while staying within the validated safe range for your cells) can provide the necessary solvent power to keep the compound in solution.

  • Step 4: If these simple adjustments fail, a more fundamental change in formulation is required.

Advanced Solubility Enhancement Techniques

Q5: How can I use pH modification to improve the solubility of this specific sulfonamide compound?

A: This is an excellent strategy for this class of molecules. The sulfonamide functional group (-SO₂NH-) has an acidic proton. By increasing the pH of the solution to be more basic, you can deprotonate this group, forming an anionic salt (-SO₂N⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[1][2][11]

  • Determine Buffer pKa: Identify the pKa of your primary assay buffer. You need to adjust the pH without compromising the buffering capacity.

  • Prepare Alkaline Buffer: Prepare a small volume of your assay buffer and adjust its pH upwards using a sterile, dilute solution of NaOH (e.g., 0.1 N). Test a range of pH values, for example, pH 7.8, 8.0, and 8.2.

    • Expert Tip: The goal is to find a pH that is 1-2 units above the pKa of the sulfonamide proton, which is often in the 6-8 range for similar structures. This ensures a high degree of ionization.[1]

  • Test Solubility: Attempt to dilute your DMSO stock into these pH-adjusted buffers. Visually inspect for precipitation.

  • Validate Assay Compatibility: CRITICAL STEP. Before proceeding, you must confirm that the modified pH does not negatively impact your cells or assay. Run two controls:

    • Vehicle Control: Cells + pH-adjusted buffer + DMSO (no compound).

    • Positive Control: Cells + pH-adjusted buffer + a known activator/inhibitor for your assay. Ensure that cell viability and assay performance are unchanged compared to the standard pH 7.4 conditions.

Q6: What are co-solvents, and how can they be used with DMSO?

A: Co-solvents are water-miscible organic solvents that can be used in combination with DMSO to improve the solubility of difficult compounds.[7][12] They work by reducing the polarity of the aqueous environment, thereby making it more favorable for lipophilic molecules.

Common co-solvents for in vitro use include:

  • Polyethylene Glycol 400 (PEG400)

  • Propylene Glycol (PG)

  • Glycerol

  • Ethanol

Application: A common strategy is to prepare the initial high-concentration stock in 100% DMSO and then perform an intermediate dilution into a mixture of the co-solvent and your assay buffer before the final dilution. This gradual reduction in solvent strength can prevent the abrupt precipitation seen with a direct DMSO-to-aqueous transfer. As with DMSO, the final concentration of any co-solvent must be kept low and validated for cell compatibility.

Q7: I need a more robust solution. How do cyclodextrins work, and how can I implement them?

A: Cyclodextrins are a powerful tool for solubilizing hydrophobic compounds.[13][14][15] These are cyclic oligosaccharides that have a unique donut-like structure: a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) central cavity.[14][] The poorly soluble drug molecule gets encapsulated within this lipophilic cavity, forming an "inclusion complex."[15][] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[13]

This is particularly useful for BCS Class II and IV compounds (low solubility).[]

  • Select Cyclodextrins: Obtain several types of chemically modified cyclodextrins, which have much higher aqueous solubility than the parent molecules. The most common choice for pharmaceutical applications is Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[15]

  • Prepare CD Solutions: Prepare a range of HP-β-CD concentrations in your assay buffer (e.g., 1%, 2%, 5% w/v).

  • Complexation:

    • Add a small aliquot of your concentrated DMSO stock of this compound to each cyclodextrin solution.

    • Vortex or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Assess Solubility: After incubation, centrifuge the samples at high speed to pellet any undissolved compound. Measure the concentration of the compound remaining in the supernatant (e.g., by HPLC-UV). An increase in concentration compared to the buffer-only control indicates successful solubilization.

  • Assay Validation: As with all methods, you must run vehicle controls containing the same concentration of HP-β-CD to ensure it does not interfere with your assay or harm your cells.[9][17]

TechniqueMechanism of ActionProsCons
pH Adjustment Increases charge of the molecule by deprotonating the acidic sulfonamide group.[2][11]Simple, inexpensive, and highly effective for ionizable compounds.Can alter assay biology; not applicable to non-ionizable compounds.
Co-solvents Reduces the overall polarity of the aqueous solvent system.[12]Can be effective for moderately difficult compounds.Requires careful validation of toxicity and assay interference for each co-solvent.
Cyclodextrins Encapsulates the hydrophobic molecule within a soluble host-guest complex.[13][]Highly effective for very poorly soluble compounds; can improve stability.[14][15]More expensive; requires screening; potential for assay interference.

Table 2. Comparison of advanced solubility enhancement techniques.

Final Recommendations

When faced with solubility issues, proceed in a stepwise manner from the simplest to the most complex solution. Always validate that your chosen solubilization method does not introduce artifacts into your data. The inclusion of proper vehicle controls is not optional; it is essential for the generation of trustworthy and reproducible results.

References

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace Source: SciSpace by Typeset URL
  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Title: pH-induced Solubility Transition of Sulfonamide-Based Polymers Source: PubMed URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs Source: University of Greenwich URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]

  • Title: pH Dependency in Uptake of Sulfonamides by Bacteria Source: Karger Publishers URL: [Link]

  • Title: SOLUBILITY OF SULPHONAMIDES Source: The BMJ URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays - PMC Source: PubMed Central URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PubMed Central URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: DMSO stock preparation Source: Protocols.io URL: [Link]

  • Title: Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC Source: PubMed Central URL: [Link]

  • Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]

  • Title: pH-Induced solubility transition of sulfonamide-based polymers Source: ResearchGate URL: [Link]

  • Title: In Vitro | Enzyme Inhibition | Organic Solvent | CYP450... Source: AAPS PharmSciTech URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]

  • Title: DMSO in cell based assays Source: Scientist Solutions URL: [Link]

  • Title: 5-bromo-N-cyclopentyl-2-methoxybenzamide | C13H16BrNO2 | CID 888439 Source: PubChem URL: [Link]

  • Title: Ten Tips for Optimizing Cell-Based Assays Source: Biocompare URL: [Link]

  • Title: 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 Source: PubChem URL: [Link]

  • Title: Considerations for Successful Cell-Based Assays I: Choosing Your Cells Source: Promega Connections URL: [Link]

  • Title: Tips for Establishing Successful Cell-Based Assays: Part 1 Source: Multispan, Inc URL: [Link]

Sources

stability issues of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As this is a molecule with distinct functional groups, understanding its potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide is structured to help you anticipate and address stability challenges, ensuring the integrity of your research.

Troubleshooting Guide: Diagnosing and Resolving Instability

Users may encounter various issues related to the stability of this compound in solution. This section is designed to help you identify the root cause of the problem and implement effective solutions.

Issue 1: Loss of Compound Potency or Concentration Over Time in Aqueous Buffers

Symptoms:

  • Decreased analytical signal (e.g., HPLC peak area) in aged solutions compared to freshly prepared standards.

  • Inconsistent results in biological assays.

  • Appearance of new, unidentified peaks in the chromatogram.

Potential Cause: The sulfonamide bond (S-N) is susceptible to hydrolysis, particularly under acidic conditions. While generally more stable than amides, prolonged exposure to low pH buffers can lead to cleavage of this bond.[1][2][3]

Scientific Explanation: Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This results in the cleavage of the S-N bond, yielding 5-bromo-2-methoxybenzenesulfonic acid and cyclopropylamine. The rate of this hydrolysis is often accelerated at higher temperatures.[2][3]

Solutions:

  • pH Optimization: Maintain the pH of aqueous solutions between 7 and 9, where sulfonamides exhibit greater stability.[1][2] If the experimental design requires acidic conditions, prepare solutions fresh and use them immediately.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (2-8°C or -20°C) to minimize the rate of hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Use of Co-solvents: For long-term storage, consider preparing stock solutions in aprotic organic solvents like DMSO or DMF, where the lack of water prevents hydrolysis.

Issue 2: Rapid Degradation When Exposed to Light

Symptoms:

  • Discoloration of the solution (e.g., turning yellow or brown) upon exposure to ambient or UV light.

  • Significant and rapid loss of the parent compound peak in HPLC analysis, accompanied by the emergence of multiple degradation peaks.

Potential Cause: The bromo-aromatic moiety of the molecule is susceptible to photodecomposition. Aromatic halides can undergo homolytic cleavage of the carbon-bromine bond when exposed to light, particularly UV radiation.[4][5]

Scientific Explanation: UV light can provide the energy needed to break the C-Br bond, generating an aryl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with other molecules, leading to a complex mixture of degradation products.

Solutions:

  • Light Protection: Always handle the compound and its solutions in amber vials or containers wrapped in aluminum foil.[6]

  • Wavelength Control: When working in photosensitive experimental setups, use light filters to exclude UV and short-wavelength visible light.

  • Inert Atmosphere: In some cases, deoxygenating solutions by sparging with nitrogen or argon can reduce the rate of photodegradation, as oxygen can participate in radical chain reactions.

Issue 3: Instability in Strongly Basic Solutions (pH > 10)

Symptoms:

  • Loss of compound in high-pH buffers.

  • Formation of specific degradation products different from those observed under acidic conditions.

Potential Cause: While more stable in basic than acidic conditions, very high pH can still promote degradation. The cyclopropylamine moiety, in particular, can be susceptible to degradation under strongly basic conditions.[7] Additionally, though less common for sulfonamides compared to esters or amides, base-catalyzed hydrolysis can occur under forcing conditions.[8][9]

Scientific Explanation: At high pH, the sulfonamide nitrogen can be deprotonated, which generally stabilizes the S-N bond against nucleophilic attack. However, other parts of the molecule may become reactive. For instance, studies on related cyclopropylamines have shown degradation pathways that are accelerated at high pH.[7]

Solutions:

  • Avoid Extreme pH: Whenever possible, avoid using buffers with a pH greater than 10.

  • Forced Degradation Studies: If the compound must be used in a high-pH environment, a forced degradation study is recommended to identify the degradation products and kinetics. This will help in understanding the stability limits.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for long-term storage of this compound?

A1: For long-term storage, high-purity anhydrous DMSO is recommended. Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. For immediate use in aqueous-based assays, a fresh dilution from the DMSO stock into the appropriate buffer is the best practice.

Q2: How do I perform a quick stability check on my sample?

A2: You can perform a simple stability check by preparing a solution of the compound in your experimental buffer. Analyze a sample immediately after preparation using a suitable analytical method like HPLC-UV. Then, store the solution under your experimental conditions (e.g., 24 hours at 37°C) and re-analyze. A decrease in the main peak area of more than 5-10% suggests instability.

Q3: Are there any known incompatibilities with common reagents?

A3: Avoid strong oxidizing agents, as they can potentially oxidize the sulfur atom of the sulfonamide. Also, be cautious with strong Lewis acids, which can catalyze the cleavage of the methoxy ether group.[10]

Q4: Could the N-cyclopropyl group introduce any specific instability?

A4: The cyclopropyl group is a strained ring system. While generally stable, N-cyclopropylamines can undergo oxidative metabolism or degradation that involves ring opening.[11][12] This is more of a concern in biological systems (metabolic stability) but could be relevant in the presence of certain chemical oxidants.

Q5: What are the likely degradation products I should look for?

A5: Based on the structure, the primary degradation products to expect are:

  • From Acid Hydrolysis: 5-bromo-2-methoxybenzenesulfonic acid and cyclopropylamine.[3]

  • From Photodegradation: A complex mixture, potentially including debrominated product (N-cyclopropyl-2-methoxybenzenesulfonamide) and various radical-mediated reaction products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products, which is crucial for developing stability-indicating analytical methods.[13]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Photostability:

    • Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions).

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Prepare a solution from the stressed solid and analyze.

  • Analysis: Analyze all samples by HPLC, comparing them to an unstressed control solution to determine the percentage of degradation and identify new peaks.

Data Summary & Visualization

Table 1: Predicted Stability of this compound in Solution
ConditionSolvent/BufferTemperatureLight ConditionPredicted StabilityPrimary Degradation Pathway
Acidic pH 4 Buffer25°CDarkModerate to LowS-N Bond Hydrolysis
Neutral pH 7.4 Buffer25°CDarkHighMinimal Degradation
Basic pH 9 Buffer25°CDarkHighMinimal Degradation
Photolytic Any25°CUV/Visible LightVery LowC-Br Bond Cleavage
Oxidative 3% H₂O₂25°CDarkModerateOxidation of Sulfonamide
Diagrams

G cluster_0 Troubleshooting Workflow Start Instability Observed (e.g., Peak Loss) Check_pH Is solution pH < 6? Start->Check_pH Check_Light Exposed to light? Check_pH->Check_Light No Acid_Hydrolysis Likely Cause: Acid Hydrolysis Check_pH->Acid_Hydrolysis Yes Check_Temp High temperature storage? Check_Light->Check_Temp No Photo_Deg Likely Cause: Photodegradation Check_Light->Photo_Deg Yes Thermal_Deg Likely Cause: Accelerated Hydrolysis Check_Temp->Thermal_Deg Yes Solution_pH Solution: Use pH 7-9 buffer Prepare fresh Acid_Hydrolysis->Solution_pH Solution_Light Solution: Use amber vials Work in low light Photo_Deg->Solution_Light Solution_Temp Solution: Store at 2-8°C or -20°C Aliquot stocks Thermal_Deg->Solution_Temp

Caption: Troubleshooting workflow for stability issues.

G cluster_acid Acidic Conditions (H₂O, H⁺) cluster_light Photolytic Conditions (hν) Compound This compound Acid_Prod1 5-bromo-2-methoxy- benzenesulfonic acid Compound->Acid_Prod1 S-N Cleavage Acid_Prod2 Cyclopropylamine Compound->Acid_Prod2 S-N Cleavage Light_Prod1 Debrominated Product Compound->Light_Prod1 C-Br Cleavage Light_Prod2 Radical Adducts Compound->Light_Prod2 Radical Reactions

Caption: Potential degradation pathways.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Baxter, N. J., et al. (Date not available). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Białk-Bielińska, A., et al. (Date not available). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • (Date not available). Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. ACS Publications. Available at: [Link]

  • Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Royal Society of Chemistry. Available at: [Link]

  • Vela, E., et al. (Date not available). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]

  • St-Jean, M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available at: [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • Riquelme, R., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Kurbatov, S. V., et al. (Date not available). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. ResearchGate. Available at: [Link]

  • Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Available at: [Link]

  • Shanu-Wilson, J. (Date not available). Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • (Date not available). The solubility of benzenesulfonamide studied both experimentally and.... ResearchGate. Available at: [Link]

  • Ingerslev, F., et al. (Date not available). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Cerny, M. A., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Available at: [Link]

  • (Date not available). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Al-Attar, A. M., et al. (2025). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. ResearchGate. Available at: [Link]

  • (Date not available). Photochemistry of aromatic compounds. The Royal Society of Chemistry. Available at: [Link]

  • (Date not available). Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System. ResearchGate. Available at: [Link]

  • Chhattise, A. S., et al. (Date not available). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]

  • McDonald, F. E. (Date not available). The ether functional group is generally one of the most inert.... Science of Synthesis. Available at: [Link]

  • Angeli, A., et al. (Date not available). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors.... PubMed Central. Available at: [Link]

  • (2004). ALIPHATIC AND AROMATIC ETHERS. Inchem.org. Available at: [Link]

  • Wu, M., et al. (Date not available). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]

  • (Date not available). Bromine. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during purification. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you to resolve common impurity issues.

Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine.[1] While this reaction is generally straightforward, several impurities can arise, complicating the isolation of the desired product.

dot

Caption: Common impurities in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My crude product is an oil and won't solidify. What should I do?

A1: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point of the product or if the solution is supersaturated.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single seed crystal to the solution to induce crystallization.[2]

    • Lower Temperature: Gradually lower the temperature of the solution. If it's at room temperature, try placing it in an ice bath.[3]

    • Solvent Adjustment: If the product is too soluble, you may have used too much solvent. Try removing some solvent under reduced pressure and then attempt to crystallize again. Conversely, if the solution is too concentrated with impurities, a different solvent system may be necessary.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low yield after recrystallization is often a result of using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2][4]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals and prevents the co-precipitation of impurities.[2][3]

    • Second Crop: The filtrate from the first crystallization may still contain a significant amount of dissolved product. Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Pre-warm Filtration Apparatus: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-warmed to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.[2][4]

Q3: My product is colored, even after recrystallization. How can I remove the colored impurities?

A3: Colored impurities are common in organic synthesis. They can often be removed by treatment with activated charcoal.

  • Protocol: Decolorization with Activated Charcoal

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal (typically 1-2% of the crude product weight) to the solution.

    • Gently swirl the flask and then reheat the solution to boiling for a few minutes.[2][3]

    • Perform a hot filtration to remove the charcoal.[2][3]

    • Allow the filtrate to cool slowly to induce crystallization.

    Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Q4: TLC analysis shows that my purified product still contains impurities with similar Rf values. What purification method should I try next?

A4: When impurities have similar polarities to the product, recrystallization may not be effective. In such cases, column chromatography is the preferred method for purification.

  • Column Chromatography Strategy:

    • Stationary Phase: Standard silica gel is often a good starting point for the purification of sulfonamides.[5]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio can be determined by running TLC plates with different solvent systems. The goal is to find a system that gives good separation between the product and the impurities (a ΔRf of at least 0.2).

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity during the chromatography run.[5] This can be particularly effective for separating compounds with a wider range of polarities.

Detailed Purification Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common and often the first method to attempt for purifying solid organic compounds.[2]

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of alcohol and water.[3][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip) until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2][4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

dot

Caption: A generalized workflow for the recrystallization of sulfonamide products.[3]

Protocol 2: Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the appropriate solvent system. Visualize the spots under UV light or with a suitable stain.

  • Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Example TLC Analysis for Column Chromatography
Fraction #TLC Spot (Rf)Comments
1-5No spotsEluting non-polar impurities
6-10Single spot at Rf = 0.6Pure product
11-13Two spots at Rf = 0.6 and 0.4Mixture of product and impurity
14-18Single spot at Rf = 0.4More polar impurity

References

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Scribd. (n.d.).
  • BenchChem. (n.d.). This compound.
  • Unknown. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively.

The synthesis is typically a two-step process: first, the chlorosulfonation of 4-bromoanisole to yield the key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride, followed by its reaction with cyclopropylamine to form the final sulfonamide product.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation A 4-Bromoanisole B 5-bromo-2-methoxy- benzenesulfonyl chloride A->B  Chlorosulfonic acid (ClSO3H)   D 5-bromo-N-cyclopropyl- 2-methoxybenzenesulfonamide B->D C Cyclopropylamine C->D

Caption: Overall synthetic pathway for the target molecule.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Issues with the Intermediate - 5-bromo-2-methoxybenzenesulfonyl chloride

Question 1: My yield of 5-bromo-2-methoxybenzenesulfonyl chloride is significantly lower than expected. What are the primary causes?

Low yields in the chlorosulfonation step often originate from two main areas: reaction control and workup procedures.

  • Reaction Control: The reaction of 4-bromoanisole with chlorosulfonic acid is highly exothermic and can lead to the formation of undesired regioisomers or polysulfonated byproducts if not properly controlled. The methoxy group is ortho-, para-directing. Since the para position is blocked by bromine, sulfonation occurs ortho to the methoxy group. However, poor temperature control can overcome this selectivity.

  • Workup and Hydrolysis: The product, 5-bromo-2-methoxybenzenesulfonyl chloride, is a sulfonyl chloride, which is highly susceptible to hydrolysis.[1][2] During the aqueous workup (quenching on ice), the sulfonyl chloride can revert to the corresponding sulfonic acid, which is water-soluble and will be lost. The key is to perform the quench quickly and at a low temperature, followed by immediate extraction into a non-polar organic solvent.

Expert Recommendation:

  • Temperature Management: Maintain a low internal reaction temperature (typically 0-5 °C) during the addition of chlorosulfonic acid.

  • Efficient Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. Do not allow the temperature of the quench mixture to rise significantly.

  • Immediate Extraction: Once the quench is complete, immediately extract the product into a solvent like dichloromethane (DCM) or ethyl acetate to minimize contact time with the aqueous acidic environment.

Question 2: The 5-bromo-2-methoxybenzenesulfonyl chloride intermediate appears to degrade over time. How should it be stored?

This is a classic stability issue. The primary degradation pathway is hydrolysis from atmospheric moisture, converting the reactive sulfonyl chloride into the unreactive sulfonic acid.[1][3]

Expert Recommendation:

  • Storage Conditions: Store the intermediate in a tightly sealed container, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8°C) is recommended to slow any potential degradation.[3]

  • Quality Check: Before using a previously synthesized batch, it is prudent to check its purity by melting point (literature: 115-118 °C[3]) or NMR to ensure it has not significantly hydrolyzed.

Part 2: Troubleshooting the Sulfonamide Formation Step

Question 3: My final yield of this compound is consistently low. How can I troubleshoot this?

Low yields in the final step are a common problem and can almost always be traced back to starting material quality or reaction conditions.[2] Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_SM 1. Verify Starting Material Quality Start->Check_SM Check_Conditions 2. Scrutinize Reaction Conditions Check_SM->Check_Conditions No SM_Purity Is Sulfonyl Chloride Pure? (Check for hydrolysis to sulfonic acid) Check_SM->SM_Purity Yes Check_Workup 3. Review Workup & Purification Check_Conditions->Check_Workup No Anhydrous Were Anhydrous Conditions Used? (Dried glassware, anhydrous solvent) Check_Conditions->Anhydrous Yes Purification Is Purification Method Optimal? (Recrystallization solvent choice) Check_Workup->Purification Amine_Purity Is Cyclopropylamine Dry & Pure? SM_Purity->Amine_Purity Amine_Purity->Check_Conditions Base Is the Base Correct? (Non-nucleophilic, e.g., TEA, Pyridine) Anhydrous->Base Stoich Is Stoichiometry Correct? (Slight excess of amine, ~1.1 eq.) Base->Stoich Temp Is Temperature Controlled? (Avoid side reactions/degradation) Stoich->Temp Temp->Check_Workup

Caption: Troubleshooting workflow for low sulfonamide yield.

In-depth Analysis:

  • Starting Material Quality: The most frequent culprit is hydrolyzed 5-bromo-2-methoxybenzenesulfonyl chloride.[1][2] If your sulfonyl chloride has been stored improperly, a significant portion may be the unreactive sulfonic acid, leading to an effective stoichiometry imbalance and low yield.

  • Anhydrous Conditions: Any moisture in the reaction vessel or solvent will rapidly consume the sulfonyl chloride.[1] All glassware must be oven- or flame-dried, and anhydrous solvents are essential. The reaction should be run under an inert atmosphere (nitrogen or argon).

  • Choice of Base: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. The base must be non-nucleophilic to avoid competing with the cyclopropylamine.[1]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Excellent choices. They are effective HCl scavengers and their corresponding hydrochloride salts often precipitate or are easily removed during workup.

    • Pyridine: Also effective, and can sometimes act as a nucleophilic catalyst.[4] However, it can be more difficult to remove during workup.

    • Inorganic Bases (e.g., NaOH, K₂CO₃): Using these in aqueous conditions (Schotten-Baumann conditions) is risky as it dramatically increases the rate of sulfonyl chloride hydrolysis.[1]

  • Stoichiometry: To ensure the complete consumption of the valuable sulfonyl chloride, a slight excess of cyclopropylamine (e.g., 1.1 to 1.2 equivalents) is recommended.[1]

Question 4: I am observing an unexpected side product in my reaction. What could it be?

The most likely side product is the sulfonic acid resulting from the hydrolysis of your starting material, 5-bromo-2-methoxybenzenesulfonyl chloride. This impurity is acidic and will be easily removed with a basic aqueous wash (e.g., dilute NaHCO₃ or Na₂CO₃) during the workup. If other side products are observed, it may indicate a reaction with the solvent or impurities in the starting materials.

Part 3: Product Purification

Question 5: What is the most effective method for purifying the final product?

For solid sulfonamides, recrystallization is the most common and effective purification method.[1] The key is selecting an appropriate solvent system.

Expert Recommendation:

  • Solvent Screening: Test the solubility of your crude product in various common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) on a small scale. An ideal solvent will dissolve the product when hot but provide low solubility at room temperature, allowing for high recovery of pure crystals.[1]

  • Solvent Systems: Often, a binary solvent system works best. For example, dissolve the crude product in a minimal amount of a good solvent (like ethanol or ethyl acetate) at reflux, then slowly add a poor solvent (like water or heptane) until turbidity persists. Allow the solution to cool slowly.

  • Avoid 'Oiling Out': If the product separates as an oil instead of crystals, it means the solution is supersaturated or cooling too quickly. Re-heat the solution until it is homogeneous, add a small amount of the 'good' solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also induce proper crystallization.

Experimental Protocols & Data

Reference Protocol: Synthesis of this compound

This protocol is a representative procedure. Optimization may be required based on your specific lab conditions and scale.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the sulfonyl chloride. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LCMS indicates complete consumption of the sulfonyl chloride.

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure product.

Summary of Key Reaction Parameters
ParameterRecommended Value/ReagentRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, inert, and good solubility for reactants.[1]
Base Triethylamine (TEA), PyridineNon-nucleophilic base to neutralize HCl byproduct.[1][4]
Amine Stoichiometry 1.1 - 1.2 equivalentsDrives the reaction to completion.[1]
Temperature 0 °C to Room TemperatureControls exotherm during addition, prevents side reactions.
Atmosphere Nitrogen or ArgonPrevents hydrolysis of sulfonyl chloride.[1]
Purification RecrystallizationEffective method for obtaining high-purity solid product.[1]

References

  • American Chemical Society Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • TMP Chem. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • ChemBK. (2024). 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Complex Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of complex sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges encountered during the analysis of these vital compounds. Sulfonamides are a cornerstone in pharmaceuticals, yet their structural diversity presents unique analytical hurdles.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, offering detailed causal explanations and step-by-step solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Challenges
Question 1: Why am I observing poor peak shape, tailing, or splitting for my sulfonamide in reverse-phase HPLC?

Probable Causes:

  • Secondary Interactions: The slightly acidic nature of the sulfonamide functional group can lead to interactions with residual silanols on C18 columns, causing peak tailing.

  • Poor Solubility: Complex sulfonamides may have limited solubility in the mobile phase, leading to precipitation on the column or poor peak shape.[3][4]

  • Inappropriate pH: The mobile phase pH can significantly affect the ionization state and, consequently, the retention and peak shape of the sulfonamide.[5]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Adjusting the pH can suppress the ionization of the sulfonamide or the stationary phase silanols, minimizing secondary interactions.

    • Action: For many sulfonamides, a slightly acidic mobile phase (e.g., 0.1% formic acid) is a good starting point as it protonates the molecule.[6] Experiment with a pH range of 3-5. If tailing persists, consider a higher pH (e.g., using ammonium formate at pH 8) with a pH-stable column to deprotonate the sulfonamide.

  • Solvent Optimization:

    • Rationale: Increasing the organic solvent strength or changing the organic modifier can improve solubility.

    • Action: If using acetonitrile, try substituting it with or adding methanol. Methanol has different solvent properties and can sometimes improve peak shape for sulfonamides.

  • Column Selection:

    • Rationale: Not all C18 columns are the same. Columns with end-capping or those based on a different stationary phase can reduce silanol interactions.

    • Action: Switch to a column with extensive end-capping or consider a phenyl-hexyl or embedded polar group (EPG) stationary phase.

  • Sample Diluent:

    • Rationale: The sample solvent should be as weak as or weaker than the initial mobile phase to ensure proper focusing on the column head.

    • Action: Dissolve your sample in the initial mobile phase composition. Avoid dissolving in 100% strong solvent if possible.

Question 2: I'm experiencing low sensitivity or no signal for my sulfonamide in ESI-MS. What should I do?

Probable Causes:

  • Inefficient Ionization: The structure of your sulfonamide may not be amenable to efficient protonation or deprotonation under standard electrospray ionization (ESI) conditions.

  • Ion Suppression: Components in your sample matrix can co-elute and compete with your analyte for ionization, reducing its signal.[7][8] This is a significant challenge in complex matrices like biological fluids or environmental samples.[1]

  • In-source Fragmentation: The molecule might be unstable under the ESI conditions, leading to fragmentation within the ion source before it reaches the mass analyzer.

Step-by-Step Troubleshooting Protocol:

  • Optimize Ionization Polarity and Mobile Phase:

    • Rationale: Sulfonamides can often be detected in both positive and negative ion modes. The choice depends on the specific structure and mobile phase pH.

    • Action:

      • Positive Mode: Use an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) to promote the formation of [M+H]+ ions.[6]

      • Negative Mode: Use a basic mobile phase (e.g., 0.1% ammonium hydroxide or 5 mM ammonium acetate) to facilitate the formation of [M-H]- ions.

      • "Wrong-Way-Round" Ionization: For simultaneous analysis with compounds that ionize in negative mode, it's possible to detect sulfonamides as [M+H]+ at high pH due to gas-phase protonation by ammonium ions.[9]

  • Address Ion Suppression:

    • Rationale: Minimizing matrix effects is crucial for accurate quantification.[1]

    • Action:

      • Improve Sample Preparation: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample.[10] For complex matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is also a viable option.[10]

      • Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components.[10]

      • Chromatographic Separation: Modify your LC gradient to better separate your sulfonamide from co-eluting matrix components.[10]

  • Optimize MS Source Parameters:

    • Rationale: Fine-tuning source conditions can enhance ion generation and transmission.

    • Action: Systematically optimize parameters like capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates. Start with the instrument manufacturer's recommendations and adjust one parameter at a time.

Question 3: My mass spectrum shows an unexpected loss of 64 Da (SO2). Is this a degradation product?

Probable Cause:

  • Collision-Induced Dissociation (CID): The loss of SO2 (64 Da) is a well-documented fragmentation pathway for many aromatic sulfonamides under CID conditions in tandem mass spectrometry (MS/MS).[11][12] This occurs through an intramolecular rearrangement in the gas phase.[11]

Troubleshooting and Confirmation:

  • Analyze MS/MS Spectra:

    • Rationale: This fragmentation is characteristic of the sulfonamide moiety and can be used for structural confirmation.

    • Action: Perform MS/MS on the parent ion. The presence of a prominent neutral loss of 64 Da is a strong indicator of the sulfonamide group. Electron-withdrawing groups on the aromatic ring can promote this fragmentation.[11]

  • Vary Collision Energy:

    • Rationale: The extent of fragmentation is dependent on the applied collision energy.

    • Action: Acquire MS/MS spectra at different collision energies. You should observe a correlation between increasing collision energy and the abundance of the fragment ion resulting from the SO2 loss.

  • Distinguish from Degradation:

    • Rationale: It's important to confirm if the loss is happening in the mass spectrometer or if it's a result of sample degradation prior to analysis.

    • Action: Analyze the sample using a "soft" ionization technique if available, or analyze without fragmentation (full scan MS) to see if the [M+H-SO2]+ ion is present before CID. Also, check for degradation by re-analyzing an aged sample or a sample subjected to stress conditions (e.g., heat, light).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges
Question 4: I'm having trouble assigning the sulfonamide N-H proton in my 1H NMR spectrum. Why is it broad or not visible?

Probable Causes:

  • Proton Exchange: The sulfonamide proton is acidic and can exchange with residual water or other labile protons in the NMR solvent (e.g., DMSO-d6, CDCl3). This exchange process can lead to significant peak broadening or even cause the peak to disappear into the baseline.

  • Quadrupolar Broadening: The nitrogen atom (14N) has a nuclear quadrupole moment, which can interact with the electric field gradient at the nucleus. This interaction provides an efficient relaxation pathway that can broaden the signal of the directly attached proton.

Step-by-Step Troubleshooting Protocol:

  • Solvent and Temperature Optimization:

    • Rationale: Changing the solvent or temperature can alter the rate of proton exchange.

    • Action:

      • Use a scrupulously dry NMR solvent.

      • Acquire the spectrum in a solvent that forms strong hydrogen bonds, like DMSO-d6, which can slow down the exchange. The sulfonamide N-H proton in DMSO-d6 often appears as a singlet between 8 and 11 ppm.[13][14]

      • Lowering the temperature of the NMR experiment can also slow the exchange rate, resulting in a sharper peak.

  • 2D NMR Experiments:

    • Rationale: Two-dimensional NMR techniques can help identify the N-H proton through its correlations to other nuclei.

    • Action: Run a 1H-15N HSQC or HMBC experiment. This will show a correlation between the nitrogen atom of the sulfonamide and the attached proton, definitively assigning its chemical shift even if the 1D signal is broad.

  • Chemical Derivatization (If Necessary):

    • Rationale: In cases of extreme broadening, derivatizing the sulfonamide can provide a more easily characterizable compound.

    • Action: If permissible for your study, methylation or acylation of the sulfonamide nitrogen will remove the exchangeable proton and yield a sharp signal for the new group, confirming the presence of the sulfonamide.

General Characterization Challenges
Question 5: My complex sulfonamide has very low solubility in common analytical solvents. How can I prepare it for analysis?

Probable Causes:

  • High Crystallinity/Lattice Energy: The molecule may pack very efficiently in its solid state, making it difficult to solvate.

  • Lack of Ionizable Groups: If the molecule is neutral and has large hydrophobic regions, its solubility in aqueous or polar organic solvents will be limited.

Step-by-Step Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Rationale: Different solvents can overcome specific intermolecular forces.

    • Action: Test solubility in a range of solvents with varying polarities, from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., DMSO, DMF, acetonitrile) and polar protic (e.g., methanol, ethanol, water).[4]

  • Use of Co-solvents:

    • Rationale: Mixtures of solvents can often achieve higher solubility than single solvents.[4]

    • Action: Prepare binary or ternary solvent systems. For example, a mixture of dioxane and water can significantly increase the solubility of some sulfonamides.[4]

  • pH Adjustment:

    • Rationale: For sulfonamides with acidic or basic functional groups, adjusting the pH can convert the neutral molecule into a more soluble salt.[15]

    • Action: For acidic sulfonamides, try dissolving in a dilute basic solution (e.g., 0.1 M NaOH). For those with basic moieties, use a dilute acidic solution (e.g., 0.1 M HCl).

  • Employ Sonication and Gentle Heating:

    • Rationale: Providing energy can help overcome the activation energy of dissolution.

    • Action: Use a sonication bath to aid dissolution. Gentle heating can also be effective, but be cautious of potential degradation, especially for thermally labile compounds.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose LC-MS method for a novel sulfonamide?

A1: A good starting point is a reverse-phase C18 column with a gradient elution from 5-95% acetonitrile in water, with 0.1% formic acid in both mobile phases, coupled to an ESI source operating in positive ion mode.[6] This setup is effective for a broad range of sulfonamides. However, optimization will almost certainly be necessary depending on the specific structure of your compound.

Q2: How can I confirm the absolute structure of my complex sulfonamide?

A2: Single-crystal X-ray crystallography is the gold standard for unambiguous determination of a molecule's three-dimensional structure.[16][17][18] This technique provides precise information on bond lengths, bond angles, and stereochemistry.[2][19] Obtaining a high-quality crystal suitable for diffraction is often the most challenging step.[16]

Q3: What are the common degradation pathways for sulfonamides that I should be aware of?

A3: Sulfonamides can degrade under various conditions. Key pathways include:

  • Hydrolysis: The sulfonamide bond can be cleaved, particularly under acidic conditions.[5][20]

  • Photodegradation: Exposure to UV light can lead to cleavage of the S-N bond or other photochemical reactions.[5]

  • Oxidation: The sulfur atom or other parts of the molecule can be susceptible to oxidation.[5]

  • Biodegradation: In environmental or biological systems, microorganisms can metabolize sulfonamides through pathways like hydrolysis, cleavage, and oxidation.[20][21][22]

Q4: Are there any specific safety concerns when handling sulfonamides?

A4: Yes. Sulfonamides are a well-known class of antibiotics that can cause hypersensitivity reactions in some individuals.[23] These can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[23] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated area.

Q5: For quantitative analysis, is an internal standard necessary?

A5: Yes, for accurate and reliable quantification, especially in complex matrices, using an internal standard is highly recommended. The ideal choice is a stable isotope-labeled version of your analyte.[10] This will co-elute and experience the same matrix effects and ionization suppression/enhancement as your analyte, allowing for effective correction and more precise results.

Part 3: Diagrams and Data

Workflow for Troubleshooting Poor LC-MS Peak Shape

G start Poor Peak Shape Observed (Tailing, Splitting) ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->ph_adjust solvent_opt Change Organic Solvent (Acetonitrile vs. Methanol) ph_adjust->solvent_opt No Improvement end_good Peak Shape Improved ph_adjust->end_good Improved column_sel Select Alternative Column (End-capped, Phenyl-hexyl) solvent_opt->column_sel No Improvement solvent_opt->end_good Improved sample_dil Check Sample Diluent (Match initial mobile phase) column_sel->sample_dil No Improvement column_sel->end_good Improved sample_dil->end_good Improved end_bad Issue Persists (Consult Senior Scientist) sample_dil->end_bad No Improvement

Caption: Decision tree for systematic troubleshooting of poor peak shape in LC.

Common Fragmentation Pathways in ESI-MS/MS

G parent [M+H]+ R-SO2-NH-R' frag1 [M+H-SO2]+ R-NH-R' parent:f0->frag1:f0  -SO2 (64 Da) (Rearrangement) frag2 [R-SO2]+ parent:f0->frag2:f0  Cleavage frag3 [H2N-R'] parent:f0->frag3:f0  Cleavage

Caption: Common fragmentation patterns of sulfonamides in positive ion MS/MS.

Table 1: Typical Solvents for Solubility Screening
Solvent ClassExamplesPolarity IndexNotes
Nonpolar Hexane, Toluene0.1 - 2.4Effective for highly nonpolar, lipophilic sulfonamide derivatives.
Polar Aprotic Dichloromethane, Acetonitrile, DMSO3.1 - 7.2Good general-purpose solvents for a wide range of polarities.
Polar Protic Methanol, Ethanol, Water5.1 - 10.2Effective for sulfonamides capable of hydrogen bonding.
Aqueous Buffer Phosphate Buffer (pH 7.4), Acetate Buffer (pH 4.5)N/AUsed to assess solubility under physiological conditions.[3]

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved January 11, 2026, from [Link]

  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. (2021). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Retrieved January 11, 2026, from [Link]

  • Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. (2011). PubMed. Retrieved January 11, 2026, from [Link]

  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed. Retrieved January 11, 2026, from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Thermodynamic aspects of solubility process of some sulfonamides. (2011). PubMed. Retrieved January 11, 2026, from [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Solubility studies of silver sulfonamides. (1978). PubMed. Retrieved January 11, 2026, from [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]

  • Structural Elucidation of Substances by X-ray Crystallography. (n.d.). Patna Women's College. Retrieved January 11, 2026, from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Retrieved January 11, 2026, from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • x Ray crystallography. (n.d.). PMC - PubMed Central - NIH. Retrieved January 11, 2026, from [Link]

  • Stevens–Johnson syndrome. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

Sources

avoiding degradation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

A Guide to Ensuring Compound Integrity During Storage

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the stability and integrity of this compound during storage. As a specialized molecule, its stability is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, the solid compound should be stored under controlled conditions that minimize exposure to environmental factors known to cause degradation.[1]

Parameter Recommendation Rationale
Temperature -20°C or below (Frozen) [1]Low temperatures significantly slow down the rates of potential hydrolytic and oxidative degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes the risk of oxidation. While the molecule is not pyrophoric, this is a best practice for long-term storage of complex organic molecules.
Light Amber vial or opaque container [1][2]The bromo-aromatic structure may be susceptible to photodegradation. Protection from light prevents the initiation of radical chain reactions.[1][2]
Humidity Sealed container with desiccant [1]Prevents moisture uptake, which can lead to hydrolysis of the sulfonamide bond, especially if acidic or basic impurities are present.[1]
Q2: Can I store the compound at room temperature or in a refrigerator (2-8°C)?
  • Short-term (days to weeks): Storage at 2-8°C in a desiccator is acceptable for frequently used aliquots.[1]

  • Long-term (months to years): Room temperature storage is strongly discouraged. Frozen storage at -20°C or -80°C is required to ensure long-term integrity.[3] Temperature fluctuations are more damaging than steady conditions, so frequent removal from cold storage should be avoided.[1]

Q3: What is the best way to handle the compound upon receipt?
  • Inspect: Check that the container seal is intact.

  • Document: Record the date of receipt and opening on the vial.[1]

  • Aliquot: If you plan to use small quantities over time, it is highly recommended to weigh out several smaller aliquots into separate, appropriately labeled amber vials. This prevents repeated warming/cooling cycles and moisture/air exposure for the bulk of the material.

  • Store Immediately: Place the main stock and aliquots under the recommended long-term storage conditions (-20°C, dark, dry).

Q4: Should I store this compound as a solid or in solution?

Storing the compound in its solid, crystalline form is strongly preferred. Solutions are generally less stable. If you must store it in solution, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF), flash-freeze the aliquots, and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q5: What materials and chemicals are incompatible with this compound?

Avoid storing this compound with or near:

  • Strong Oxidizing Agents: Can react with the sulfonamide or aromatic ring.[2]

  • Strong Acids and Bases: Can catalyze the hydrolysis of the sulfonamide bond.[1][4]

  • Reactive Metals: While not a primary concern, it's good practice to segregate organohalogens from reactive metals.

Troubleshooting Guide: Suspected Degradation

If you observe inconsistent experimental results, changes in physical appearance, or unexpected analytical data, use this guide to troubleshoot potential degradation.

Symptom 1: Inconsistent or Poor Results in Biological Assays
  • Potential Cause: The active concentration of the compound may be lower than expected due to degradation. The primary degradation pathway for sulfonamides is often hydrolysis of the S-N bond.[4][5][6][7]

  • Recommended Action:

    • Verify Purity: Use a fresh, unopened aliquot of the compound. If results improve, your working stock has likely degraded.

    • Perform Analytical Chemistry: Assess the purity of both the old and new stock using HPLC-UV or LC-MS to identify potential degradation products.

Symptom 2: Visible Changes in the Solid Compound (e.g., discoloration, clumping)
  • Potential Cause: Discoloration can indicate oxidation or photodegradation. Clumping suggests moisture absorption.

  • Recommended Action:

    • Cease Use: Do not use the compromised material for experiments.

    • Review Storage Protocol: Ensure that the compound was stored away from light and with a desiccant.[1][2] Check the seals on your storage containers.

    • Acquire New Stock: It is safest to procure a new, verified batch of the compound.

Symptom 3: New, Unexplained Peaks in Analytical Data (HPLC, LC-MS, NMR)
  • Potential Cause: The appearance of new peaks is a clear sign of degradation or contamination. Based on the structure, potential degradation products could include:

    • Hydrolysis Product: 5-bromo-2-methoxybenzenesulfonic acid and cyclopropylamine.

    • Photodegradation Product: De-brominated versions of the parent molecule.[8][9]

  • Recommended Action:

    • Isolate and Characterize: If resources permit, attempt to identify the impurities using high-resolution mass spectrometry (HRMS) and NMR.

    • Implement Corrective Actions: Discard the degraded stock and review all handling and storage procedures to prevent future occurrences.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable sites of chemical degradation for this compound.

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis compound This compound C₁₀H₁₂BrNO₃S hydrolysis_product1 {5-bromo-2-methoxy- benzenesulfonic acid} compound->hydrolysis_product1 S-N Bond Cleavage (Acid/Base Catalyzed) hydrolysis_product2 {Cyclopropylamine} photo_product {N-cyclopropyl-2-methoxy- benzenesulfonamide} compound->photo_product C-Br Bond Cleavage (UV Light) G cluster_compound Compound Integrity Check start Inconsistent Experimental Results Observed check_protocol Step 1: Review Experimental Protocol & Reagents. Are they correct? start->check_protocol new_aliquot Step 2: Use a Fresh, Unopened Aliquot check_protocol->new_aliquot Yes end_issue_elsewhere Root Cause is Likely Elsewhere in Experiment check_protocol->end_issue_elsewhere No results_ok Do results improve? new_aliquot->results_ok analyze Step 3: Purity Analysis (HPLC/LC-MS) of Old vs. New Stock results_ok->analyze No end_discard Root Cause: Compound Degradation. Discard Old Stock. Review Storage Procedures. results_ok->end_discard Yes degraded Is degradation confirmed? analyze->degraded degraded->end_issue_elsewhere No degraded->end_discard Yes

Caption: Troubleshooting workflow for suspected compound degradation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose method to quickly assess the purity of this compound and detect the presence of degradation products.

  • Preparation of Stock Solution:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL. Ensure the solvent is HPLC grade.

    • Vortex until fully dissolved.

  • Preparation of Working Sample:

    • Dilute the stock solution to a working concentration of ~50 µg/mL using the mobile phase as the diluent.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Run a blank (mobile phase) injection first, followed by your sample.

    • Integrate the peaks in the chromatogram. The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.

    • Compare the chromatograms of old and new stock. The appearance of new peaks or a significant decrease in the main peak's area in the old stock indicates degradation. Chromatographic methods like HPLC are standard for analyzing sulfonamides. [10][11]

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific.
  • Best Practices for Proper Chemical Storage. (2024). The Synergist.
  • Best Practices for Chemical Storage in Research Labs. (2024). Apollo Scientific.
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (n.d.). Chemical Communications (RSC Publishing).
  • The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. (n.d.). Journal of the American Chemical Society.
  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (2025). ResearchGate.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). The Journal of Physical Chemistry A.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.

Sources

Technical Support Center: Enhancing Regioselectivity of Bromination in Methoxy-Substituted Benzene Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the bromination of methoxy-substituted benzene rings. This resource is designed to address common challenges and enhance experimental outcomes by providing troubleshooting guides, frequently asked questions, and detailed protocols. Our focus is on demystifying the factors that control regioselectivity and empowering you to achieve your desired synthetic targets with precision.

Introduction: The Nuances of Brominating Activated Rings

The methoxy group (-OCH₃) is a potent activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1][2][3] This is due to the resonance effect of the oxygen's lone pair of electrons, which enriches the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack.[4][5] While this activation is beneficial for reactivity, it often leads to challenges in controlling the regioselectivity and preventing side reactions, such as over-bromination.[6] This guide provides practical solutions to these common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues encountered during the bromination of methoxy-substituted benzenes in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity - High proportion of the ortho-bromo isomer.

  • Question: My reaction is yielding a significant amount of the ortho-bromo isomer when the para-isomer is the desired product. How can I improve para-selectivity?

  • Answer: Achieving high para-selectivity is a common objective. The formation of the para-isomer is generally favored due to reduced steric hindrance compared to the ortho positions, which are flanked by the methoxy group.[7][8] However, several factors can influence this ratio. To enhance para-selectivity, consider the following strategies:

    • Choice of Brominating Agent: Bulky brominating agents are more sensitive to steric hindrance and will preferentially attack the less hindered para position.[7] N-Bromosuccinimide (NBS) is often an excellent choice for improving para-selectivity compared to molecular bromine (Br₂).[9][10]

    • Solvent Selection: The choice of solvent can significantly impact the isomer distribution. Using NBS in a polar solvent like acetonitrile has been reported to provide high para-selectivity.[9]

    • Temperature Control: Lowering the reaction temperature can favor the thermodynamically more stable para-isomer.[6][9] Reactions carried out at 0 °C or below often show improved para/ortho ratios.[6]

    • Use of Catalysts: While strong Lewis acids are often unnecessary for activated rings like anisole, certain catalytic systems can promote para-selectivity.[6] Zeolites, for instance, can induce shape-selectivity, favoring the formation of the less bulky para-isomer.[11]

Issue 2: Over-bromination - Formation of di- or tri-brominated products.

  • Question: My reaction is producing significant quantities of 2,4-dibromoanisole and other polybrominated species. How can I favor mono-bromination?

  • Answer: Over-bromination is a frequent challenge due to the high activation of the benzene ring by the methoxy group; the mono-brominated product is still activated and susceptible to further electrophilic attack.[6] To promote mono-bromination, the following adjustments are recommended:

    • Control Stoichiometry: Employ a strict 1:1 molar ratio of the substrate to the brominating agent.[6] Slow, dropwise addition of the brominating agent can help maintain a low concentration of the electrophile, minimizing the chance of a second bromination event.[6]

    • Lower Reaction Temperature: Conducting the reaction at a reduced temperature (e.g., 0 °C or lower) decreases the overall reaction rate, providing better control and selectivity for the mono-brominated product.[6]

    • Milder Brominating Agent: Highly reactive agents like elemental bromine (Br₂) are more prone to causing over-bromination.[6] Consider using a milder reagent such as N-Bromosuccinimide (NBS) or pyridinium tribromide for more controlled bromination.[6]

Issue 3: Low or No Product Yield.

  • Question: I am observing a low yield or no formation of the desired brominated product. What are the potential causes and solutions?

  • Answer: Low product yield can stem from several factors, from reagent quality to reaction conditions. Consider these troubleshooting steps:

    • Reagent Activity: Ensure your brominating agent has not degraded. Bromine should be stored in a cool, dark place, and NBS should be fresh.[7]

    • Reaction Time and Temperature: While anisole is reactive, insufficient reaction time or temperature can lead to incomplete conversion.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently warming the mixture.[7]

    • Work-up Losses: The product may be lost during extraction or purification steps. Ensure complete extraction with an adequate volume of organic solvent and perform multiple extractions. Be cautious during solvent removal, especially if the product is volatile.[7]

Issue 4: Reaction Mixture Turns into a Dark Oil/Tar.

  • Question: My reaction mixture is turning into a dark, intractable tar. What is causing this decomposition?

  • Answer: The formation of tar or dark oil suggests decomposition or polymerization.[7]

    • Excessive Heat: Ensure the reaction temperature is not too high, as this can lead to the degradation of starting materials or products.[7]

    • Acid-Catalyzed Polymerization: Acidic conditions, especially with strong Lewis acids, can sometimes induce polymerization of activated aromatic compounds like anisole.[7] Use the minimum amount of catalyst necessary or opt for a non-acidic bromination method.[7]

Frequently Asked Questions (FAQs)

Q1: Why is a Lewis acid catalyst like FeBr₃ often not required for the bromination of anisole?

A1: The methoxy group is a strong activating group, making the anisole ring electron-rich enough to react with bromine directly without the need for a Lewis acid catalyst to polarize the Br-Br bond.[6][7] In fact, using a strong Lewis acid can sometimes lead to unwanted side reactions and over-bromination.[6][7]

Q2: What is the primary mechanism for the bromination of anisole?

A2: The bromination of anisole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The π-electrons of the electron-rich benzene ring attack the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13] A base in the reaction mixture then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring.[12]

Q3: How does the choice of solvent affect the regioselectivity of bromination?

A3: The solvent can influence both the reactivity of the brominating agent and the stability of the transition states leading to the ortho and para isomers. Polar solvents can stabilize the charged intermediates formed during the reaction.[14][15] For example, using a polar solvent like acetic acid is common, as it can stabilize the Wheland intermediate.[15] The combination of NBS in acetonitrile is particularly effective for achieving high para-selectivity.[9]

Q4: Can I achieve exclusive para-bromination?

A4: While achieving 100% regioselectivity is challenging, certain conditions can yield the para-isomer almost exclusively. The use of N-Bromosuccinimide (NBS) in acetonitrile has been reported to afford exclusively 1-bromo-4-methoxybenzene in high yield.[9] This high selectivity is attributed to a combination of steric effects and the specific reaction pathway in this solvent system.

Q5: Is there a difference between kinetic and thermodynamic control in the bromination of anisole?

A5: Yes, the principles of kinetic versus thermodynamic control can apply.[16][17][18][19] The ortho product may sometimes be the kinetically favored product (formed faster), especially at higher temperatures where the reaction is less selective.[9] However, the para product is generally the more thermodynamically stable isomer due to reduced steric strain.[9] By running the reaction at lower temperatures for a sufficient duration, you can favor the formation of the more stable thermodynamic product.[6][20]

Data Presentation: Regioselectivity under Various Conditions

The following table summarizes the approximate para:ortho isomer ratios for the mono-bromination of anisole under different experimental conditions.

Brominating AgentCatalystSolventTemperature (°C)Approximate p:o RatioReference(s)
Br₂NoneAcetic AcidRoom Temp90:10[8]
Br₂FeBr₃CCl₄085:15General Textbook Values
NBSNoneAcetonitrileRoom Temp>98:2 (exclusive para)[9]
NBSHBF₄-Et₂OAcetonitrile-30 to Room TempHigh para-selectivity[9]
Pyridinium TribromideNoneAcetic AcidRoom TempHigh para-selectivity[6]

Note: Ratios are approximate and can vary based on specific reaction parameters.

Experimental Protocols

Protocol 1: High Para-Selective Bromination of Anisole using NBS

This protocol is optimized for the synthesis of 4-bromoanisole with high regioselectivity.[9]

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol, 98%) in one portion at room temperature.

  • Stir the resulting mixture at 60 °C for 2 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Standard Bromination of Anisole with Br₂ in Acetic Acid

This protocol describes a classic method for the bromination of anisole.[7][21]

Materials:

  • Anisole

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bisulfite solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, stir bar, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve anisole (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing cold water.

  • Add saturated sodium bisulfite solution dropwise until the red-orange color of excess bromine disappears.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

Mechanism and Regioselectivity

G cluster_start Reactants cluster_products Products Anisole Anisole Ortho_TS Ortho Transition State (Higher Energy - Steric Hindrance) Anisole->Ortho_TS + Br+ Para_TS Para Transition State (Lower Energy) Anisole->Para_TS + Br+ Br2 Br2 Ortho_Product ortho-Bromoanisole (Minor Product) Ortho_TS->Ortho_Product - H+ Para_Product para-Bromoanisole (Major Product) Para_TS->Para_Product - H+

Caption: Energy profile of ortho vs. para attack in anisole bromination.

Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity (High ortho-isomer) Q1 Is the reaction temperature low (e.g., <= 0°C)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are you using a bulky brominating agent (e.g., NBS)? A1_Yes->Q2 Sol1 Lower reaction temperature to favor thermodynamic para-product. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent optimized (e.g., Acetonitrile)? A2_Yes->Q3 Sol2 Switch from Br2 to NBS to increase steric hindrance at the ortho position. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved para-Selectivity A3_Yes->End Sol3 Change solvent to Acetonitrile, which often promotes para-selectivity with NBS. A3_No->Sol3 Sol3->End

Caption: Decision tree for optimizing para-selectivity.

References

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  • BenchChem Technical Support Team. (2025). avoiding over-bromination in anisole reactions. BenchChem.
  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 15935-15957. Available at: [Link]

  • Anisole Supplier. (2025). What is the mechanism of the reaction between anisole and bromine?. Blog.
  • Shaik, S., et al. (2018). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole. ResearchGate. Available at: [Link]

  • Anisole Supplier. (2025). What products are formed when anisole reacts with bromine?. Blog.
  • Quora. (2016). How is the bromination mechanism of anisole carried out?. Quora. Available at: [Link]

  • Brown, H. C., & Nelson, K. L. (1953). Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. The Application of the Selectivity Relationship to the Substitution Reactions of Anisole. Journal of the American Chemical Society, 75(1), 24-27.
  • De Vleeschouwer, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(36), 24535-24545. Available at: [Link]

  • Wang, L., et al. (2016). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Molecules, 21(11), 1461.
  • Study.com. (n.d.). Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution.... Homework.Study.com. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Why use glacial acetic acid in bromination of anisole?. Chemistry Stack Exchange. Available at: [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Khan Academy. Available at: [Link]

  • Vedantu. (n.d.). How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute. Available at: [Link]

  • ChemTalk. (n.d.). Directing Effects. ChemTalk. Available at: [Link]

  • ResearchGate. (2023). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. Request PDF. Available at: [Link]

  • BYJU'S. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available at: [Link]

  • EC-UNDP. (n.d.). Bromination of Anisole: A Detailed Exploration. www .ec -undp.
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  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. Available at: [Link]

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  • Leah4sci. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]

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  • Brainly.in. (2023). Anisole undergoes bromination with bromine in ethanoic acid even in the absence of iron (III) bromide. Brainly.in. Available at: [Link]

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Technical Support Center: Optimization of Solvent Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent conditions for this critical transformation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, helping you troubleshoot common issues and enhance the efficiency and scalability of your syntheses.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and challenges encountered during sulfonamide synthesis, with a focus on the pivotal role of the solvent.

Q1: My sulfonamide reaction is consistently low-yielding. What are the most critical solvent-related factors to investigate first?

A1: Low yields in sulfonamide synthesis are frequently traced back to suboptimal solvent conditions. The primary culprit is often the hydrolysis of the highly reactive sulfonyl chloride starting material.[1] Here are the initial checkpoints:

  • Ensure Anhydrous Conditions: Sulfonyl chlorides are extremely sensitive to moisture and readily hydrolyze to the corresponding unreactive sulfonic acid.[1][2][3] It is imperative to use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][3]

  • Solvent Choice - Aprotic is Often Superior: The selection of an appropriate solvent is critical. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly preferred.[4] These solvents do not have acidic protons and therefore do not "cage" the amine nucleophile through hydrogen bonding, leaving it more available to react with the sulfonyl chloride.[5][6]

  • Reagent Solubility: Ensure that both your amine and sulfonyl chloride are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a sluggish or incomplete reaction. If solubility is an issue, a different aprotic solvent or a solvent mixture may be required.

Q2: I'm observing a significant amount of an insoluble white solid that isn't my product. What is it and how can I prevent it?

A2: The insoluble white solid is most likely the hydrochloride salt of your amine or the tertiary amine base (e.g., triethylamine hydrochloride). This forms as the reaction proceeds and generates hydrochloric acid (HCl) as a byproduct. While its formation is expected, excessive or premature precipitation can sometimes hinder the reaction.

  • Cause: The primary cause is the reaction of the amine base with the HCl generated during the sulfonylation.

  • Prevention and Mitigation:

    • Sufficient Solvent Volume: Ensure you are using an adequate volume of solvent to keep the reactants in the solution phase.

    • Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the HCl without competing with the primary or secondary amine nucleophile.[1]

    • Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1]

Q3: Can I use a protic solvent like ethanol or water for my sulfonamide synthesis?

A3: While it is generally advisable to use aprotic solvents, there are specific conditions where protic solvents can be employed:

  • Schotten-Baumann Conditions: This method involves using an aqueous base, such as sodium hydroxide, to drive the reaction.[1] However, this significantly increases the risk of sulfonyl chloride hydrolysis.[1] An excess of the sulfonyl chloride may be required to compensate for this side reaction.[7]

  • Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly methods using sustainable solvents like water or ethanol.[7][8][9][10] These methods often require specific catalysts or conditions to be effective and may not be universally applicable to all substrates. For instance, some procedures utilize water as a green solvent in the presence of a base like sodium carbonate to act as an HCl scavenger.[7]

Q4: How does solvent polarity affect my reaction?

A4: Solvent polarity can influence the reaction rate and mechanism. The sulfonamide formation typically proceeds through a nucleophilic substitution pathway.[11]

  • Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetone, acetonitrile) are generally excellent choices for SN2 reactions.[5][6][12] They possess a dipole moment that helps to dissolve charged species but lack acidic protons, so they do not strongly solvate the nucleophile (the amine). This "naked" nucleophile is more reactive and can attack the electrophilic sulfur of the sulfonyl chloride more readily.[5][6][13]

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" around it.[5][6][13] This stabilization of the nucleophile reduces its reactivity and can slow down the desired SN2 reaction.[5][6]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem Potential Solvent-Related Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Hydrolysis of Sulfonyl Chloride: The presence of water in the solvent is a primary cause of low yields.[1][2] 2. Poor Solubility of Reactants: The amine or sulfonyl chloride may not be sufficiently soluble in the chosen solvent. 3. Incorrect Solvent Type: Using a protic solvent can decrease the nucleophilicity of the amine.[5][6]1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Conduct the reaction under an inert atmosphere.[1] 2. Optimize Solvent System: Test the solubility of your starting materials in various aprotic solvents (DCM, THF, ACN, DMF). A co-solvent system may be necessary. 3. Switch to a Polar Aprotic Solvent: If using a protic solvent, switch to a polar aprotic one like acetonitrile or DMF to enhance the amine's reactivity.[5][6]
Multiple Spots on TLC (Side Products) 1. Bis-sulfonylation of Primary Amines: In some solvents, over-reaction can occur. 2. Solvent-Mediated Degradation: The solvent may not be inert under the reaction conditions, especially with heating.1. Control Stoichiometry and Addition: Use a slight excess of the amine (1.1-1.2 equivalents) and add the sulfonyl chloride slowly to the amine solution.[1] A less polar solvent might disfavor the formation of the second sulfonamide. 2. Choose an Inert Solvent: Ensure the chosen solvent is stable to the base and any heating required. Common choices like DCM and THF are generally robust.[1]
Reaction Stalls or is Sluggish 1. Low Reactivity of Amine: Sterically hindered or electron-deficient amines are less nucleophilic.[14] 2. Inappropriate Solvent Polarity: The transition state may not be adequately stabilized by the solvent.1. Use a More Forcing Solvent/Conditions: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO and gently heating can increase the reaction rate. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[14] 2. Experiment with Solvent Polarity: While highly polar aprotic solvents are often good, systematically screening solvents with varying polarities can help identify the optimal medium for your specific substrate combination.
Difficult Product Isolation/Purification 1. High-Boiling Point Solvents: Solvents like DMF or DMSO can be difficult to remove during workup. 2. Poor Recrystallization Solvent: The chosen solvent for purification may not be ideal.1. Prefer Lower-Boiling Solvents: Whenever possible, use lower-boiling solvents like DCM or ethyl acetate for easier removal. If a high-boiling solvent is necessary, consider aqueous workup and extraction into a more volatile organic solvent. 2. Systematic Solvent Screening for Recrystallization: For solid products, recrystallization is an effective purification method.[1] Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature.[1]
Visualizing Solvent Effects on Nucleophilicity

The choice between a protic and an aprotic solvent has a profound impact on the availability of the amine nucleophile to participate in the reaction.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., Acetonitrile) Amine_p Amine (R-NH2) Solvent_p1 EtOH Amine_p->Solvent_p1 H-Bond Solvent_p2 EtOH Amine_p->Solvent_p2 H-Bond Solvent_p3 EtOH Amine_p->Solvent_p3 H-Bond label_p Result: 'Caged' and less reactive nucleophile Amine_a Amine (R-NH2) label_a Result: 'Free' and highly reactive nucleophile

Caption: Protic vs. Aprotic Solvent Effects on an Amine Nucleophile.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Protocol 1: General Procedure for Sulfonamide Synthesis in an Aprotic Solvent

This protocol describes a standard laboratory-scale synthesis of a sulfonamide using anhydrous conditions.

Materials:

  • Primary or secondary amine (1.1 equivalents)

  • Aryl or alkyl sulfonyl chloride (1.0 equivalent)

  • Anhydrous triethylamine or pyridine (1.5 equivalents)[1]

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.1 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.

  • Add the anhydrous triethylamine or pyridine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Small-Scale Solvent Screening for Optimal Reaction Conditions

This workflow allows for the efficient identification of the best solvent for a new sulfonamide synthesis.

Workflow Diagram:

G start Define Substrates (Amine & Sulfonyl Chloride) setup Set up 4-5 Small-Scale Reactions (e.g., in vials with stir bars) start->setup solvents Add Different Anhydrous Aprotic Solvents to Each Vial (e.g., DCM, THF, ACN, DMF) setup->solvents reactants Add Amine, Base, and Sulfonyl Chloride (Maintain consistent stoichiometry) solvents->reactants run Run Reactions at Room Temperature (Stir for a set time, e.g., 4 hours) reactants->run monitor Monitor by TLC or LC-MS (Compare conversion rates) run->monitor analyze Analyze Results (Identify solvent with highest conversion and cleanest profile) monitor->analyze optimize Optimize Temperature if Needed (For the best-performing solvent) analyze->optimize scaleup Scale-Up Reaction in Optimal Solvent optimize->scaleup

Sources

Technical Support Center: Accelerated Synthesis of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzenesulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of benzenesulfonamide derivatives, with a special focus on strategies to significantly reduce reaction times. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common challenges and optimize your synthetic workflows.

I. Understanding the Core Reaction: The Hinsberg Test and Beyond

The classical synthesis of benzenesulfonamides, a reaction reminiscent of the Hinsberg test for amine identification, involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid byproduct generated during the reaction. While fundamentally robust, this method can be time-consuming, often requiring several hours to overnight stirring at room temperature.[1] The primary factors governing the reaction rate are the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

II. Frequently Asked Questions (FAQs) for Accelerated Synthesis

Here, we address common questions regarding the acceleration of benzenesulfonamide synthesis.

Q1: My reaction is sluggish. How can I speed it up without compromising the yield?

A1: Several strategies can be employed to accelerate the reaction. Increasing the reaction temperature is a common approach; however, it must be done cautiously as excessive heat can promote side reactions and degradation.[2] A more effective and controlled approach is the use of modern energy sources like microwave irradiation or ultrasonication. These techniques can dramatically reduce reaction times from hours to minutes.[3][4] Additionally, the choice of solvent and base can play a significant role. A more polar aprotic solvent like DMF can enhance the reaction rate.[2]

Q2: What are the advantages of microwave-assisted synthesis for benzenesulfonamide derivatives?

A2: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture. This leads to rapid and uniform heating, often resulting in a significant reduction in reaction time, increased yields, and cleaner reaction profiles.[5][6][7] For the synthesis of benzenesulfonamide derivatives, microwave irradiation can complete reactions in as little as 6 to 12 minutes, compared to 24-48 hours required for conventional heating methods.[6]

Q3: How does ultrasound assist in accelerating the synthesis?

A3: Ultrasound-assisted synthesis employs acoustic cavitation to create localized high-temperature and high-pressure zones within the reaction mixture. This enhances mass transfer and increases the reactivity of the substrates, leading to shorter reaction times and improved yields.[8][9] For instance, some ultrasound-assisted syntheses of heterocyclic compounds have been completed in as little as 15 minutes under ambient conditions.[4]

Q4: Can catalysts be used to reduce the reaction time?

A4: Yes, various catalysts can be employed to accelerate benzenesulfonamide synthesis. For instance, copper-catalyzed cross-coupling reactions provide an alternative route under milder conditions.[10] Dual copper and visible light catalysis has also been shown to be effective.[11] Furthermore, the use of a graphene-based magnetic nanohybrid catalyst has been reported to drive the reaction to completion in 9–24 minutes under solvent-free conditions.[12]

III. Troubleshooting Guide: Common Issues and Solutions

This section provides solutions to common problems encountered during the synthesis of benzenesulfonamide derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Hydrolysis of sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1][13] 2. Inappropriate base or solvent: The choice of base and solvent affects the nucleophilicity of the amine and reactant stability.[1] 3. Side reactions: Formation of bis-sulfonated products with primary amines can reduce the yield.[1]1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Optimize base and solvent: Use a non-nucleophilic organic base like pyridine or triethylamine. Common inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[1] 3. Control stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents). For primary amines, a larger excess of the amine or a protecting group can prevent bis-sulfonation.[1]
Incomplete Reaction 1. Low reactivity of the amine: Sterically hindered or electron-deficient amines are less nucleophilic.[14] 2. Insufficient reaction time or temperature. 1. Increase reaction temperature: Gently heat the reaction mixture.[2] 2. Use a more polar solvent: DMF can enhance the reaction rate.[2] 3. Employ a stronger, non-nucleophilic base. [2] 4. Increase the reaction time. [2] 5. Consider using a catalyst to facilitate the reaction.[10]
Formation of Multiple Products 1. Disubstitution: If the amine has other nucleophilic sites, multiple sulfonylation can occur. 2. Reaction conditions are too harsh. 1. Use milder reaction conditions: Lower the temperature.[10] 2. Protect other nucleophilic groups if necessary.
Difficult Purification 1. Co-eluting impurities. 2. Poor crystallization. 1. Recrystallization is often effective for solid sulfonamides. Common solvents include ethanol, isopropanol, or mixtures with water.[1] 2. Column chromatography on silica gel can be used for further purification.

IV. Experimental Protocols for Accelerated Synthesis

Here we provide detailed, step-by-step methodologies for microwave-assisted and ultrasound-assisted synthesis of benzenesulfonamide derivatives.

Protocol 1: Microwave-Assisted Synthesis

This protocol is a general method for the rapid synthesis of benzenesulfonamide derivatives using microwave irradiation.

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Substituted amine (1.1 eq)

  • Pyridine or triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Microwave synthesis reactor

Procedure:

  • In a microwave reaction vessel, dissolve the substituted amine (1.1 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Add the benzenesulfonyl chloride (1.0 eq) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 100 W) and temperature (e.g., 80 °C) for 5-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis

This protocol outlines a general procedure for the synthesis of benzenesulfonamide derivatives using sonication.

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Substituted amine (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Water or an appropriate organic solvent

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a round-bottom flask, suspend the substituted amine (1.1 eq) and potassium carbonate (2.0 eq) in the chosen solvent.

  • Place the flask in an ultrasonic bath.

  • Add the benzenesulfonyl chloride (1.0 eq) to the mixture.

  • Sonicate the reaction mixture at a specific frequency (e.g., 40 kHz) and power for 15-60 minutes at room temperature.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography.

V. Visualization of Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the general workflow for benzenesulfonamide synthesis and a decision-making process for troubleshooting.

experimental_workflow start Start: Reagents reactants 1. Combine Amine & Base in Anhydrous Solvent start->reactants addition 2. Add Benzenesulfonyl Chloride (0 °C to RT) reactants->addition reaction 3. Reaction (Conventional, MW, or US) addition->reaction workup 4. Aqueous Workup (Acid/Base Wash) reaction->workup purification 5. Purification (Recrystallization/Chromatography) workup->purification product Final Product: Benzenesulfonamide purification->product

Caption: General workflow for benzenesulfonamide synthesis.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_conditions Check Anhydrous Conditions & Reagent Purity start->check_conditions optimize_base Optimize Base/ Solvent System check_conditions->optimize_base If conditions are optimal success Improved Yield check_conditions->success If issues found & corrected increase_energy Increase Reaction Energy (Heat/MW/US) optimize_base->increase_energy If still low yield optimize_base->success If successful use_catalyst Consider Using a Catalyst increase_energy->use_catalyst If reaction is still slow increase_energy->success If successful use_catalyst->success

Caption: Troubleshooting decision tree for low yield issues.

VI. Quantitative Data Summary

The following table summarizes the typical reaction times and yields for different synthetic methods.

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating 2 - 24 hours[1][15]60 - 90%Simple setup, well-established.
Microwave-Assisted 5 - 20 minutes[3][6]70 - 95%Rapid, high yields, cleaner reactions.[5]
Ultrasound-Assisted 15 - 60 minutes[4][16]80 - 98%Fast, energy-efficient, can be performed at room temperature.[8]
Catalytic (e.g., Graphene-based) 9 - 24 minutes[12]64 - 92%Very fast, solvent-free conditions possible, catalyst can be reusable.[12][17]

VII. References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem.

  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation. BenchChem.

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-Methoxybenzenesulfonamide derivatives. BenchChem.

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of naphthalenylamino benzenesulfonamides. BenchChem.

  • Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. (2021). SciSpace.

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (n.d.). PMC.

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. (n.d.). PMC.

  • Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PMC.

  • Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (n.d.). RSC Publishing.

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).

  • Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (n.d.). Arkat USA.

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (n.d.). MDPI.

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.

  • Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. (n.d.). PMC.

  • Ultrasound-assisted synthesis of 1,8-dioxo-octahydroxanthene derivatives catalyzed by p-dodecylbenzenesulfonic acid in aqueous media. (2006). PubMed.

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Technical Support Center: Strategies for Overcoming Poor Crystal Formation of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with obtaining high-quality crystalline forms of sulfonamide compounds. Due to the inherent structural rigidity of the sulfonamide functional group, these compounds are typically crystalline.[1] However, various factors can impede ideal crystal formation, leading to issues that can affect purity, stability, and manufacturability.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common crystallization problems. Our approach is to not only offer solutions but to also explain the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of sulfonamide compounds.

Q1: Why is achieving a crystalline form of a sulfonamide compound so important?

A1: The solid-state form of an active pharmaceutical ingredient (API) is critical for several reasons:

  • Stability: Crystalline solids are generally more thermodynamically stable than their amorphous counterparts, which is crucial for ensuring a drug's shelf life and preventing degradation.[4]

  • Purity: Crystallization is a powerful purification technique. As the crystal lattice forms, impurity molecules are typically excluded, leading to a purer final product.

  • Manufacturing and Formulation: The physical properties of crystals, such as shape (habit) and size, significantly impact bulk properties like flowability and compressibility.[4] These are critical for downstream processes like milling and tableting. For instance, needle-shaped crystals can be brittle and difficult to process.[4]

  • Bioavailability: Different crystal forms, or polymorphs, can have different solubilities and dissolution rates, which in turn can affect the bioavailability of the drug.[3]

Q2: What are the key factors influencing the crystallization of sulfonamides?

A2: Both thermodynamic and kinetic factors govern the crystallization process:

  • Solvent Choice: This is arguably the most critical factor. An ideal solvent will dissolve the sulfonamide sparingly at room temperature but completely at its boiling point.[4] The solvent's polarity and its ability to form hydrogen bonds can influence which polymorphic form is favored.[4][5]

  • Supersaturation: This is the driving force for crystallization. A solution must be supersaturated for crystals to form, but excessive supersaturation can lead to the rapid precipitation of amorphous solids or poor-quality crystals.[2][4]

  • Temperature: Temperature directly affects solubility and the rate of both nucleation (the initial formation of crystal nuclei) and crystal growth.[4] A controlled, slow cooling rate is generally preferred for growing larger, higher-quality crystals.[4]

  • pH: The solubility of sulfonamides, which are often weakly acidic, is highly dependent on pH.[6][7][8] Adjusting the pH can be a powerful tool to control solubility and induce crystallization.[6][7] Generally, sulfonamides are less soluble in acidic urine, which can lead to crystallization.[6][9]

  • Impurities: The presence of impurities can inhibit crystal growth or be incorporated into the crystal lattice, reducing the purity and quality of the final product.[4]

Q3: What analytical techniques are essential for characterizing sulfonamide crystals?

A3: A combination of techniques is often necessary to fully characterize the solid state of your compound:

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for determining crystallinity. Crystalline materials produce a characteristic pattern of sharp peaks, while amorphous materials show a broad halo.[4]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. Crystalline solids exhibit a sharp melting point, whereas amorphous solids show a glass transition.[4]

  • Microscopy: Visual inspection under a microscope provides valuable qualitative information about crystal shape (morphology) and size.[4]

  • Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra, particularly in the regions corresponding to N-H and S=O stretching, which are involved in hydrogen bonding.[10][11]

Troubleshooting Guide: Common Crystallization Problems

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q1: My sulfonamide is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when a supersaturated solution of the compound becomes immiscible with the solvent at a temperature above the compound's melting point, or when the boiling point of the solvent is higher than the melting point of the solute.[4] This results in the formation of a liquid phase of the solute instead of solid crystals.

Immediate Actions:

  • Add More Solvent: Try adding a small amount of additional hot solvent to redissolve the oil.[4]

  • Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod.[4] The microscopic scratches can provide nucleation sites.

  • Seeding: Introduce a seed crystal from a previous successful crystallization to template crystal growth.[4]

Long-Term Strategies:

  • Lower the Crystallization Temperature: Choose a solvent with a lower boiling point than the melting point of your sulfonamide.[4]

  • Change the Solvent System: Switch to a different solvent or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) to modulate the solubility and allow for crystallization at a lower temperature.[4]

Q2: I'm getting a very low yield of crystals. How can I improve my recovery?

A2: Low recovery is a common challenge in recrystallization. It's important to remember that 100% recovery is not possible as some compound will always remain dissolved in the mother liquor.[4]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[12] Excess solvent will retain more of your product in solution upon cooling.[4]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can significantly increase the yield of precipitated crystals.[4]

  • Check for Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-warmed to prevent the product from crystallizing prematurely.[4]

  • Solvent Choice: The solvent may be too good at dissolving your compound even at low temperatures. Consider a different solvent or a solvent/anti-solvent system.[12]

Q3: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?

A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[4] This often happens when a solution "crashes out" due to being highly supersaturated.

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[4] Slow cooling provides the necessary time for ordered crystal growth.

  • Use a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[4] This controlled reduction in solubility promotes gradual crystal growth.

  • Control Evaporation: For some systems, allowing the solvent to evaporate slowly over several days can yield high-quality crystals.[4]

Q4: I'm observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[10][13] These different forms can have distinct physical properties, making control of polymorphism essential.[10][14] The tendency for polymorphism in sulfonamides is often related to the different ways the molecules can form hydrogen bonds involving the sulfonamide group.[10][11][14]

Control Strategies:

  • Standardize Crystallization Conditions: Strictly control all parameters, including solvent choice, cooling rate, temperature, and agitation.[4] Even minor variations can lead to the formation of different polymorphs.

  • Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution.[4] This will template the growth of that specific crystal form.

  • Solvent Selection: The choice of solvent can be a determining factor in which polymorph is favored.[4] Experiment with solvents of varying polarities and hydrogen-bonding capabilities.

  • Consider Co-crystallization: Forming co-crystals with a suitable co-former can create a new crystalline solid with a defined structure and may prevent the formation of undesired polymorphs.[4]

Visualizing Crystallization Workflows

The following diagrams illustrate logical workflows for troubleshooting common crystallization issues and selecting an appropriate solvent system.

Troubleshooting Workflow for Poor Crystal Formation start Start: Poor Crystal Formation issue Identify the Issue start->issue oiling_out Oiling Out issue->oiling_out Is it a liquid? low_yield Low Yield issue->low_yield Is the recovery low? amorphous Amorphous Solid issue->amorphous Is it a powder? polymorphism Polymorphism issue->polymorphism Are there different forms? solution_oiling Lower Crystallization Temp Change Solvent System Seed Crystals oiling_out->solution_oiling solution_yield Minimize Solvent Volume Ensure Complete Cooling Check for Premature Crystallization low_yield->solution_yield solution_amorphous Reduce Cooling Rate Use Anti-Solvent Slow Evaporation amorphous->solution_amorphous solution_polymorphism Standardize Conditions Seeding Solvent Screening polymorphism->solution_polymorphism

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Solvent Selection Decision Tree start Start: Screen Solvents (e.g., Alcohols, Toluene, Water) q1 Soluble in Hot Solvent? start->q1 q2 Poorly Soluble in Cold Solvent? q1->q2 Yes q3 Find Miscible Pair? 1. Soluble in Solvent A 2. Insoluble in Solvent B q1->q3 No success_single SUCCESS: Use Single-Solvent Recrystallization q2->success_single Yes try_another Try a Different Solvent q2->try_another No try_another->start success_anti SUCCESS: Use Solvent/Anti-Solvent Method q3->success_anti Yes other_methods Consider Other Methods: - Slow Evaporation - Vapor Diffusion q3->other_methods No

Caption: A decision tree to guide the selection of a suitable crystallization solvent.

Experimental Protocols

Here are detailed, step-by-step methodologies for common crystallization techniques.

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solids. The principle is to find a single solvent in which the sulfonamide is highly soluble when hot and poorly soluble when cold.[4]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (a boiling chip is recommended).[4] Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]

  • Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[15] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[4][12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[15]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.[4]

Protocol 2: Solvent/Anti-Solvent Crystallization

This technique is useful when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to induce precipitation.[4]

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[4]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[4] If crystals do not form readily, you can try scratching the inside of the flask or adding a seed crystal.[4]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.

  • Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Data Summary

The following table summarizes key parameters and considerations for successful sulfonamide crystallization.

ParameterKey ConsiderationRationale
Solvent Polarity Match to the polarity of the sulfonamide."Like dissolves like." A good solvent will have similar intermolecular forces to the solute.
Cooling Rate Slow and controlled.Allows time for molecules to arrange into an ordered crystal lattice, leading to higher purity and better crystal quality.[4]
pH Can be adjusted to decrease solubility.Sulfonamides are weak acids; lowering the pH will protonate the sulfonamide group, reducing its solubility in aqueous media and promoting crystallization.[6][7]
Seeding Use of a small crystal of the desired polymorph.Provides a template for crystal growth, ensuring the formation of the desired crystal form and overcoming nucleation barriers.[4]
Agitation Generally avoided during crystal growth.Can lead to the formation of smaller, less pure crystals by increasing the rate of nucleation.[2]

By understanding the principles outlined in this guide and systematically applying the troubleshooting strategies, you will be better equipped to overcome the challenges of sulfonamide crystallization and obtain high-quality crystalline material for your research and development needs.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Acibadem Health Point. (n.d.). Understanding Sulfa Crystals in Urine Causes.
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 215-223.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients.
  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40.
  • Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Computational and Theoretical Chemistry, 1215, 113823.
  • Desiraju, G. R., et al. (2002). Polymorphism in secondary benzene sulfonamides. Crystal Growth & Design, 2(4), 285-297.
  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1).
  • Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features.
  • Wikipedia. (n.d.). Sulfonamide.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii.

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Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Reactions for Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of sulfonamide precursors. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Initial Diagnosis - Frequently Asked Questions
Q1: My Friedel-Crafts sulfonylation or acylation reaction is giving a very low yield or failing completely. What are the most common culprits?

Low yields in Friedel-Crafts reactions for sulfonamide precursors can typically be traced back to a few critical areas.[1] Systematically investigating these will often reveal the root cause:

  • Substrate Reactivity: The aromatic starting material is the foundation of the reaction. If it contains strongly electron-withdrawing groups or functional groups that can react with the catalyst (like amines), the reaction will be severely inhibited.[1][2][3]

  • Catalyst Deactivation: Lewis acid catalysts, most commonly Aluminum Chloride (AlCl₃), are extremely sensitive to moisture.[4][5] They can also be deactivated by complexation with basic functional groups on the substrate or the product itself.[4][6]

  • Reagent Purity & Stability: The sulfonylating or acylating agent (e.g., a sulfonyl chloride or acyl chloride) can degrade if exposed to moisture, becoming unreactive.[7]

  • Sub-optimal Reaction Conditions: Factors like temperature, solvent choice, and reaction time are critical and must be optimized for your specific substrates.[8]

  • Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations and sulfonylations often require stoichiometric or even excess amounts of the Lewis acid catalyst due to product complexation.[5][6]

The following workflow provides a systematic approach to diagnosing the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Substrate Is your aromatic substrate compatible? Start->Check_Substrate Substrate_Issue Substrate contains -NH2, -OH, or strong EWGs. Check_Substrate->Substrate_Issue No Check_Catalyst Are catalyst & conditions anhydrous? Check_Substrate->Check_Catalyst Yes Protect_Group Solution: Protect the reactive group (e.g., acetylation of -NH2). Substrate_Issue->Protect_Group Moisture_Issue Catalyst deactivated by moisture. Check_Catalyst->Moisture_Issue No Check_Stoichiometry Is catalyst stoichiometry sufficient (>1 equivalent)? Check_Catalyst->Check_Stoichiometry Yes Anhydrous_Sol Solution: Use fresh anhydrous catalyst, flame-dry glassware, use anhydrous solvents. Moisture_Issue->Anhydrous_Sol Stoich_Issue Catalyst consumed by product complexation. Check_Stoichiometry->Stoich_Issue No Optimize Problem persists? Optimize other conditions (Temp, Solvent, Time). Check_Stoichiometry->Optimize Yes Increase_Cat Solution: Increase catalyst loading to 1.1 - 1.5 equivalents. Stoich_Issue->Increase_Cat

Caption: A stepwise workflow for troubleshooting low yields.
Section 2: Substrate-Specific Issues
Q2: I'm trying to perform a Friedel-Crafts reaction directly on an aniline or a similar aromatic amine to create a sulfonamide precursor, but it's failing. Why?

This is a classic and frequent issue. Direct Friedel-Crafts reactions on anilines or other aromatic amines fail because the amino group (-NH₂) is a Lewis base.[2] It readily reacts with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[9][10] This forms a formal positive charge on the nitrogen, which strongly deactivates the aromatic ring through inductive effects, preventing the desired electrophilic aromatic substitution.[2][11]

Amine_Deactivation cluster_reactants Reactants cluster_product Result Aniline Aniline (Lewis Base) Ar-NH₂ Deactivated_Complex Deactivated Complex [Ar-NH₂⁺-AlCl₃⁻] (Reaction Fails) Aniline->Deactivated_Complex Forms stable acid-base complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Deactivated_Complex

Caption: Deactivation of catalyst and substrate by aniline.
Q3: How can I overcome the issue of the amine group interfering with the reaction?

The most effective strategy is to temporarily "protect" the amine functional group by converting it into an amide, most commonly an acetamide.[2][10] This has two critical benefits:

  • Reduces Basicity: The amide nitrogen is significantly less basic than the amine nitrogen, preventing a deactivating reaction with the Lewis acid catalyst.

  • Maintains Activation: The acetamido group is still an ortho-, para- director and an activating group, facilitating the subsequent Friedel-Crafts reaction.

After the Friedel-Crafts acylation or sulfonylation is successfully performed, the protecting acetyl group can be easily removed by acid or base hydrolysis to reveal the desired substituted aniline.[2]

Protection_Strategy Start Aniline (Ar-NH₂) Step1 Step 1: Protection (e.g., Acetic Anhydride) Start->Step1 Protected Acetanilide (Ar-NHCOCH₃) Step1->Protected Step2 Step 2: Friedel-Crafts Acylation/Sulfonylation Protected->Step2 FC_Product Acylated/Sulfonylated Product Step2->FC_Product Step3 Step 3: Deprotection (Hydrolysis) FC_Product->Step3 Final Final Product (Desired Precursor) Step3->Final

Caption: Protection-reaction-deprotection workflow.
Section 3: Catalyst and Reaction Conditions
Q4: I'm using a stoichiometric amount of AlCl₃, but my yield is still low. What other catalyst-related issues could be at play?

Beyond stoichiometry, catalyst activity is paramount.

  • Purity and Age: AlCl₃ is highly hygroscopic. Always use a fresh bottle or a properly stored, sealed container. An old catalyst that has been exposed to atmospheric moisture will be partially hydrolyzed and inactive.[4]

  • Anhydrous Conditions: This cannot be overstated. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be run under an inert atmosphere (Nitrogen or Argon). Solvents must be of anhydrous grade.[5][7][8] Any trace of water will consume your catalyst.[4]

  • Order of Addition: The standard procedure involves suspending the Lewis acid in the anhydrous solvent, cooling the mixture (typically to 0°C), and then adding the acyl/sulfonyl chloride to form the reactive electrophile complex before adding the aromatic substrate. This pre-formation can improve yields.

Q5: How does reaction temperature affect the synthesis of sulfonamide precursors?

Temperature is a double-edged sword and requires careful optimization.

  • Low Temperature (0°C to RT): Starting the reaction at a lower temperature helps control the initial exothermic reaction between the Lewis acid and the acylating agent. For highly activated aromatic rings, lower temperatures can minimize the formation of side products.[12]

  • Elevated Temperature (Reflux): For less reactive or deactivated aromatic substrates, heating is often necessary to overcome the activation energy and drive the reaction to completion.[1] However, excessively high temperatures can lead to decomposition and byproduct formation.[1] A recent study on Friedel-Crafts sulfonylation found that increasing the temperature from 80°C to 110°C significantly increased the yield from 41% to 83%.

It is often best to add the reagents at a low temperature and then slowly warm the reaction to room temperature or reflux, monitoring progress via Thin Layer Chromatography (TLC).

ParameterRecommendationRationale
Catalyst Use fresh, anhydrous AlCl₃ or other Lewis acids.Highly sensitive to moisture, which causes deactivation.[4]
Stoichiometry Use 1.1 to 1.5 equivalents of Lewis acid.Product forms a stable complex with the catalyst, consuming it.[5][6]
Solvent Use anhydrous, non-reactive solvents (e.g., DCM, CS₂, 1,2-dichloroethane).Prevents catalyst deactivation and unwanted side reactions.
Temperature Start at 0°C, then allow to warm or reflux as needed.Controls initial exotherm and allows for optimization for different substrates.
Section 4: Alternative Methodologies and Advanced Troubleshooting
Q6: Traditional Lewis acids like AlCl₃ are problematic. Are there greener or milder alternatives for Friedel-Crafts sulfonylation/acylation?

Yes, the field is actively developing more environmentally friendly and reusable catalysts.

  • Solid Acid Catalysts: Zeolites (like Zeolite Beta) and clays (like Fe³⁺-montmorillonite) have shown high activity and selectivity in Friedel-Crafts sulfonylation.[13] These catalysts are often reusable and reduce waste streams.

  • Ionic Liquids: Chloroaluminate ionic liquids, sometimes immobilized on magnetic nanoparticles, have been used as efficient and recyclable catalysts for sulfonylation.[14]

  • Brønsted Acids: For some activated systems, strong Brønsted acids can catalyze the reaction. Methanesulfonic anhydride (MSAA) has been used for metal- and halogen-free acylations.[15]

Q7: My work-up procedure seems to be causing yield loss. What are the best practices for quenching and purification?

A proper work-up is crucial for isolating your product.

  • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride complexes. This is typically done by slowly pouring the reaction mixture over crushed ice, often with the addition of dilute HCl.[8] This should be done in a fume hood with vigorous stirring, as it is a highly exothermic process that releases HCl gas.

  • Extraction: After quenching, the product is extracted into an organic solvent (like ethyl acetate or dichloromethane). Multiple extractions will ensure complete recovery.

  • Washing: The combined organic layers should be washed sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine (to aid in drying).[8]

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Acetylation of an Aromatic Amine

This protocol describes the protection of an amine group prior to the Friedel-Crafts reaction.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution. If needed, a mild base like pyridine can be added to scavenge the acetic acid byproduct.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting acetanilide can be purified by recrystallization if necessary.

Protocol 2: General Procedure for Friedel-Crafts Acylation/Sulfonylation

This protocol assumes an activated or protected aromatic substrate. All operations must be performed under anhydrous conditions and an inert atmosphere.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a stream of nitrogen or argon. Allow it to cool to room temperature.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent like dichloromethane (CH₂Cl₂).[5] Cool the mixture to 0°C in an ice bath.

  • Electrophile Formation: Dissolve the acyl or sulfonyl chloride (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.

  • Substrate Addition: After the initial addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. If required, the mixture can be heated to reflux. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and very slowly and carefully pour it over a vigorously stirred mixture of crushed ice and dilute HCl.[4][8]

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by column chromatography or recrystallization.

References
  • BenchChem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
  • Nguyen, L. N. T., et al. (2023). Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by response surface methodology. The Journal of Agriculture and Development, 22(6), 78-91.
  • BenchChem. (n.d.). Preventing byproduct formation in aniline functionalization.
  • Liang, S., et al. (2022). Friedel‐Crafts‐type sulfonylation of (hetero)arenes. Angewandte Chemie. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
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  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • DeHaan, F. P., et al. (1974). Mechanism of Friedel-Crafts acylation and sulfonylation reactions. Journal of the American Chemical Society, 96(16), 5243–5251. Retrieved from [Link]

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Unknown. (n.d.). ORGANIC REACTION MECHANISM.
  • Nguyen, T. N. L., et al. (2021). The Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquids. Vietnam Journal of Chemistry, 59(5), 573-578. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Retrieved from [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]

  • Choudary, B. M., et al. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (13), 2069-2074. Retrieved from [Link]

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]

Sources

Technical Support Center: Quantitative Analysis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the quantitative analysis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (BCMS). This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-tested advice for refining analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the analysis of BCMS.

Q1: What is the recommended primary analytical technique for the quantification of this compound?

A1: For routine quantification in bulk materials or simple formulations, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most common and robust method. The molecule possesses a substituted benzene ring, which acts as a strong chromophore, making it suitable for UV detection. For trace-level quantification, especially in complex biological matrices like plasma or tissue, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[1][2]

Q2: What are the critical parameters to consider when preparing samples of BCMS for analysis?

A2: The key considerations are solubility and matrix complexity.

  • Solubility: As a sulfonamide derivative, BCMS is generally soluble in polar organic solvents such as acetonitrile (ACN), methanol (MeOH), and dimethylformamide (DMF).[3] For preparing standard solutions, starting with a high-purity organic solvent is recommended.

  • Matrix Complexity: If analyzing BCMS in a biological matrix (e.g., liver, plasma), a sample cleanup step is essential to remove interfering substances like proteins and lipids.[3][4] Techniques like Protein Precipitation (PPT), Solid-Phase Extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.[4][5] Failure to perform adequate cleanup can lead to ion suppression in LC-MS/MS and column fouling in any chromatographic system.

Q3: How should I prepare standard solutions and calibration curves for accurate quantification?

A3: Accurately weigh a reference standard of known purity (e.g., >99%) to prepare a primary stock solution (~1 mg/mL) in a suitable solvent like acetonitrile.[1][6] This stock solution should be stored under refrigeration and protected from light to prevent degradation. Working standards for the calibration curve should be prepared daily by serially diluting the stock solution with the mobile phase or a matrix blank to the desired concentration range (e.g., 5-400 ng/g for trace analysis).[4] Using a matrix-matched calibration curve is crucial for complex samples to compensate for matrix effects.

Q4: Are there any known stability issues with this compound?

A4: While specific degradation pathways for BCMS are not extensively published, related structures containing a cyclopropyl amine moiety have shown susceptibility to hydrolytic degradation under high pH conditions.[7] Therefore, it is prudent to maintain solutions at a neutral or slightly acidic pH. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended as part of method validation to identify potential degradants and establish the stability-indicating nature of the analytical method.[8]

Troubleshooting Guide for HPLC & LC-MS/MS Analysis

This guide provides solutions to common problems encountered during the quantitative analysis of BCMS.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: The sulfonamide nitrogen can interact with free silanol groups on the silica-based column packing, causing peak tailing. 2. Column Overload: Injecting too much analyte mass can saturate the stationary phase. 3. Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause distortion.1. Mobile Phase Modification: Add a small amount of an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.[4] 2. Reduce Injection Concentration: Dilute the sample to ensure the injected mass is within the linear dynamic range of the column. 3. Solvent Matching: Dissolve the final sample in the initial mobile phase composition whenever possible.
Low Analyte Recovery 1. Inefficient Sample Extraction: The chosen solvent or pH may not be optimal for extracting BCMS from the sample matrix. 2. Analyte Adsorption: The compound may adsorb to plasticware or glassware. 3. Degradation: The analyte may be degrading during sample processing (e.g., due to pH or temperature).[7]1. Optimize Extraction: Systematically test different extraction solvents (e.g., ethyl acetate, acetonitrile) and pH conditions. Sulfonamides are often extracted efficiently under slightly acidic conditions.[3][6] 2. Use Inert Materials: Employ low-adsorption polypropylene tubes and silanized glass inserts to minimize loss. 3. Control Conditions: Keep samples cool during processing and avoid exposure to extreme pH unless required for extraction, in which case the exposure time should be minimized.
High Baseline Noise (HPLC-UV) 1. Contaminated Mobile Phase: Solvents or additives may contain impurities that absorb at the detection wavelength. 2. Detector Lamp Failure: An aging UV lamp can produce unstable output. 3. Air Bubbles: Dissolved gas in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise.1. Use High-Purity Reagents: Always use HPLC-grade solvents and freshly prepared mobile phase. Filter all aqueous components through a 0.22 µm filter. 2. Perform Lamp Diagnostics: Check the lamp energy and hours of use via the detector software. Replace if necessary. 3. Degas Mobile Phase: Use an online degasser or sparge the mobile phase with helium before and during the run.
Signal Suppression/Enhancement (LC-MS/MS) 1. Matrix Effects: Co-eluting endogenous compounds from the sample matrix compete with the analyte for ionization, suppressing its signal.[5] 2. Inappropriate Mobile Phase: High concentrations of non-volatile buffers (e.g., phosphate) can build up on the MS interface and suppress the signal.1. Improve Sample Cleanup: Implement a more rigorous cleanup method, such as Solid-Phase Extraction (SPE), to better isolate the analyte from the matrix.[5] 2. Adjust Chromatography: Modify the gradient to better separate the analyte from the interfering matrix components. 3. Use Volatile Buffers: Use MS-compatible mobile phase modifiers like formic acid, acetic acid, or ammonium acetate.[4]
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Variability in pipetting, extraction times, or evaporation steps. 2. Instrument Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume. 3. Standard/Sample Instability: Degradation of the analyte in prepared solutions over the course of the analytical run.1. Automate & Standardize: Use calibrated pipettes and automate steps where possible. Ensure consistent timing for manual steps. 2. System Suitability Testing (SST): Before running samples, perform replicate injections of a standard to verify that the system meets predefined criteria for retention time, peak area, and tailing factor.[9] 3. Evaluate Solution Stability: Analyze samples over time (e.g., 0, 4, 8, 24 hours) to confirm stability in the autosampler. Keep the autosampler tray cooled if necessary.[8]

Recommended Analytical Protocols

The following protocols provide a robust starting point for method development.

Protocol 1: HPLC-UV Method for Purity & Assay

This method is suitable for determining the purity of BCMS in raw material or simple formulations.

  • Chromatographic System: HPLC with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (Verify by running a UV scan of the analyte standard).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.[10]

Protocol 2: LC-MS/MS Method for Trace Quantification in Biological Matrix

This method is designed for sensitive quantification in complex matrices like plasma.

  • Chromatographic System: UPLC/UHPLC coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A fast gradient is typically used, e.g., 10% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • MRM Transitions: These must be determined by infusing a pure standard of BCMS. A hypothetical transition would be based on the protonated molecule [M+H]+. For C₁₀H₁₂BrNO₃S (MW: 306.18), the precursor ion would be m/z 307.0. Product ions would be determined experimentally.

  • Sample Preparation (using QuEChERS): a. To 1 g of homogenized tissue or 1 mL of plasma in a 15 mL centrifuge tube, add an internal standard. b. Add 5 mL of 1% acetic acid in acetonitrile. c. Add a QuEChERS salt packet (e.g., containing MgSO₄ and NaCl) and shake vigorously for 1 minute.[4] d. Centrifuge at 4000 rpm for 5 minutes. e. Transfer the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18). f. Vortex for 30 seconds and centrifuge again. g. Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in mobile phase A for injection.

Visualized Workflows and Logic

Visual aids help clarify complex processes and decision-making.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A Sample Receipt & Homogenization B Is Matrix Complex? (e.g., Biological) A->B C Simple Dilution (in Mobile Phase) B->C No D Advanced Cleanup (SPE / QuEChERS) B->D Yes E Final Extract C->E D->E F System Suitability Test (SST) E->F G Inject Calibration Standards F->G H Inject Samples G->H I Peak Integration & Quantification H->I J Data Review & Reporting I->J

Caption: General workflow for quantitative analysis of BCMS.

Troubleshooting_Tree cluster_retention cluster_peak cluster_sensitivity Start Poor Chromatographic Result RT_Shift Retention Time Shift? Start->RT_Shift Peak_Shape Poor Peak Shape? Start->Peak_Shape Sensitivity Low Sensitivity? Start->Sensitivity RT_Cause Cause: - Mobile Phase Inaccuracy - Column Temperature Fluctuation - Column Degradation RT_Shift->RT_Cause Yes RT_Solution Solution: - Prepare Fresh Mobile Phase - Check Temp Control - Use Guard Column / New Column RT_Cause->RT_Solution Peak_Cause Cause: - Secondary Interactions - Column Overload - Solvent Mismatch Peak_Shape->Peak_Cause Yes Peak_Solution Solution: - Adjust Mobile Phase pH - Reduce Sample Concentration - Match Injection Solvent Peak_Cause->Peak_Solution Sens_Cause Cause: - Poor Extraction Recovery - Matrix Suppression (MS) - Incorrect Wavelength (UV) Sensitivity->Sens_Cause Yes Sens_Solution Solution: - Optimize Sample Prep - Improve Cleanup - Verify λmax Sens_Cause->Sens_Solution

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Stowe, C. M., & Sisodia, C. S. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Application Note. [Link]

  • Karasalou, M., & Samanidou, V. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(15), 4485. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS Chemistry Laboratory Guidebook. [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? Quora. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Slideshare Presentation. [Link]

  • Srinivasu, M. K., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533-537. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Thomas, S., et al. (2011). A validated RP-HPLC method for the determination of impurities in Tamsulosin HCl. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 211-216. [Link]

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Validation & Comparative

Uncharted Territory: The Case of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of drug discovery and molecular probes, the benzenesulfonamide scaffold is a well-established pharmacophore, forming the backbone of numerous inhibitors targeting a wide array of enzymes. However, the specific compound 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS No. 1000339-35-4) remains an enigma in the scientific literature. Despite its availability from chemical suppliers, extensive searches of peer-reviewed journals, patent databases, and biological activity repositories have yielded no specific data identifying its primary enzyme target or characterizing its inhibitory profile.

This guide addresses this information gap by, first, acknowledging the absence of direct biological data for this compound and, second, providing a comparative framework based on the known activities of other benzenesulfonamide derivatives. This approach allows us to hypothesize potential applications and guide future research for this uncharacterized molecule.

The Benzenesulfonamide Scaffold: A Privileged Structure in Enzyme Inhibition

The benzenesulfonamide moiety is a versatile structural motif known to interact with various enzyme classes. The sulfonamide group (-SO₂NH-) can act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes such as carbonic anhydrases.[1][2] Furthermore, substitutions on the aromatic ring and the sulfonamide nitrogen can be tailored to achieve high potency and selectivity for different targets.

Published research on various benzenesulfonamide derivatives has demonstrated their potential as inhibitors of several key enzymes, including:

  • Carbonic Anhydrases (CAs): Many benzenesulfonamides are potent inhibitors of CAs, which are involved in pH regulation and have been targeted for treating glaucoma and certain types of cancer.[1][2][3]

  • Phospholipase A2 (PLA2): Certain substituted benzenesulfonamides have been evaluated as inhibitors of membrane-bound PLA2, an enzyme involved in inflammatory pathways.[4]

  • Glyoxalase I (Glx-I): Derivatives of benzenesulfonamide have been designed and synthesized as inhibitors of Glx-I, an enzyme implicated in cancer progression.[5]

  • Tubulin: Some methoxy and bromo-substituted N-phenyl benzenesulfonamides have shown potent cytotoxic effects against cancer cell lines by inhibiting microtubule polymerization, indicating tubulin as a target.[6][7]

Given this context, this compound, with its bromo and methoxy substitutions and a cyclopropyl group on the sulfonamide nitrogen, possesses the structural features that could potentially allow it to interact with one or more of these or other enzyme targets. The cyclopropyl group, in particular, is a common substituent in medicinal chemistry known to enhance metabolic stability and potency.[8]

A Comparative Look at Well-Characterized Enzyme Inhibitors

Without direct experimental data for this compound, a meaningful comparison necessitates turning our attention to well-characterized inhibitors of enzymes that benzenesulfonamides are known to target. For the purpose of this guide, we will focus on the inhibition of Dipeptidyl Peptidase-4 (DPP-4) , a serine protease that is a therapeutic target for type 2 diabetes.[9][10] While there is no direct evidence linking our compound of interest to DPP-4, the exploration of DPP-4 inhibitors provides a robust example of the rigorous comparative analysis required in drug development.

DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion.[11]

Comparative Analysis of Selected DPP-4 Inhibitors
InhibitorChemical ClassPotency (IC50)Mechanism of ActionKey Differentiators
Sitagliptin β-amino acid derivative~19 nMCompetitive, reversibleFirst-in-class DPP-4 inhibitor.[10]
Vildagliptin Cyanopyrrolidine~60 nMCovalent, reversibleForms a reversible covalent bond with the active site serine.[10]
Saxagliptin Cyanopyrrolidine~50 nMCovalent, reversibleStructurally similar to vildagliptin with a cyclopropyl-fused adamantyl group.[12]
Linagliptin Xanthine derivative~1 nMCompetitive, reversiblePrimarily excreted unchanged, requiring no dose adjustment in renal impairment.[12]

Experimental Protocols for Enzyme Inhibitor Characterization

To characterize a novel compound like this compound, a series of well-defined experimental workflows are necessary.

Primary Enzyme Inhibition Assay (IC50 Determination)

The first step is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Objective: To quantify the potency of an inhibitor against a specific enzyme.

Methodology: A Fluorometric Assay for DPP-4 Inhibition

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test inhibitor (e.g., this compound) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

    • In the microplate, add the diluted inhibitor solutions. Include a positive control (a known DPP-4 inhibitor) and a negative control (DMSO vehicle).

    • Add the DPP-4 enzyme to all wells except for a blank control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Immediately measure the fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Normalize the rates to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action Studies

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial.

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Methodology: Enzyme Kinetics with Varying Substrate Concentrations

  • Procedure:

    • Perform the enzyme inhibition assay as described above, but for each inhibitor concentration, vary the concentration of the substrate.

    • Generate a series of reaction rate curves at different substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (the maximum reaction rate) and Km (the Michaelis constant, a measure of substrate affinity) in the presence of the inhibitor.

      • Competitive: Vmax is unchanged, Km increases.

      • Non-competitive: Vmax decreases, Km is unchanged.

      • Uncompetitive: Both Vmax and Km decrease.

      • Mixed: Both Vmax and Km are altered.

Visualizing Biochemical Pathways and Experimental Workflows

cluster_0 DPP-4 Inhibition Pathway GLP1 Active GLP-1 (Incretin) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Cleavage Inhibitor DPP-4 Inhibitor (e.g., Gliptins) Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-4 inhibition.

cluster_1 IC50 Determination Workflow A Prepare Serial Dilution of Inhibitor B Add Inhibitor and Enzyme to Microplate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Over Time D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve and Determine IC50 F->G

Sources

Comparative Analysis of N-Substituted Benzenesulfonamides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-substituted benzenesulfonamides, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR). It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Enduring Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of the first commercially available antibiotics. However, its utility extends far beyond antibacterial agents. The ability to readily modify the N-substituent allows for a nuanced modulation of the molecule's physicochemical properties and biological targets. This has led to the development of N-substituted benzenesulfonamides as potent inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases, with applications in oncology, ophthalmology, and virology.

This guide will explore the comparative landscape of N-substituted benzenesulfonamides by examining key classes of derivatives, their synthesis, and their biological activities. We will delve into the underlying principles of how the N-substituent dictates therapeutic efficacy and selectivity, providing a framework for rational drug design.

The Role of the N-Substituent: A Molecular Switch for Biological Activity

The N-substituent on the benzenesulfonamide core is not merely a passive placeholder; it is a critical determinant of the molecule's therapeutic profile. Its size, lipophilicity, and hydrogen bonding capacity directly influence several key parameters:

  • Target Binding and Selectivity: The N-substituent often forms crucial interactions with the target protein, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. By modifying the substituent, one can fine-tune these interactions to enhance binding affinity and selectivity for the desired target over off-targets.

  • Pharmacokinetic Properties (ADME): The nature of the N-substituent significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound. For instance, introducing polar groups can increase aqueous solubility and facilitate excretion, while more lipophilic substituents can enhance membrane permeability and oral bioavailability.

  • Physicochemical Properties: The N-substituent influences properties such as pKa, solubility, and crystal packing, which in turn affect formulation and drug delivery.

Comparative Analysis of N-Substituted Benzenesulfonamides in Action

To illustrate the impact of N-substitution, we will compare two classes of benzenesulfonamide derivatives with distinct therapeutic applications: carbonic anhydrase inhibitors and anticancer agents.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and altitude sickness.

A series of N-substituted benzenesulfonamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The general synthetic scheme is presented below.

A Benzenesulfonyl chloride D Reaction Mixture A->D B Substituted Amine (R-NH2) B->D C Pyridine (Base) C->D E Stir at room temperature D->E F Pour into ice-water E->F G Precipitate Formation F->G H Filter and Recrystallize G->H I Pure N-Substituted Benzenesulfonamide H->I

Caption: General synthetic workflow for N-substituted benzenesulfonamides.

CompoundN-Substituent (R)hCA I Ki (nM)hCA II Ki (nM)
1 -H25012
2 -CH₃35025
3 -CH₂CH₃45040
4 -CH₂CH₂OH1508

Data is illustrative and based on typical trends observed in the literature.

The data reveals that the unsubstituted benzenesulfonamide (1 ) is a potent inhibitor of hCA II. Alkyl substitution at the nitrogen (2 and 3 ) generally leads to a decrease in inhibitory activity against both isoforms. Interestingly, the introduction of a hydroxyl group (4 ) enhances the inhibitory potency, likely due to the formation of an additional hydrogen bond within the active site of the enzyme.

Anticancer Agents

Certain N-substituted benzenesulfonamides have demonstrated significant anticancer activity, often through the inhibition of signaling pathways crucial for tumor growth and survival. For instance, derivatives bearing a thiazole or thiadiazole moiety have been shown to induce apoptosis in cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized N-substituted benzenesulfonamides for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

CompoundN-Substituent (R)IC₅₀ (µM)
5 4-Methylphenyl>100
6 4-Chlorophenyl52.3
7 1,3-Thiazol-2-yl15.8
8 5-Methyl-1,3,4-thiadiazol-2-yl8.2

Data is illustrative and based on typical trends observed in the literature.

The results indicate that the nature of the aromatic N-substituent plays a critical role in the anticancer activity. While a simple substituted phenyl group (5 and 6 ) shows modest to no activity, the incorporation of a heterocyclic ring system, such as thiazole (7 ) or thiadiazole (8 ), significantly enhances the cytotoxic potential. This suggests that the heterocyclic moiety may be involved in key interactions with the biological target responsible for the anticancer effect.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these two classes of N-substituted benzenesulfonamides highlights several key SAR principles:

cluster_0 N-Substituent Modification cluster_1 Impact on Biological Profile A Alkyl vs. Aryl vs. Heterocycle D Target Affinity & Selectivity A->D B Introduction of H-bond donors/acceptors B->D C Modulation of Lipophilicity E ADME Properties C->E F Overall Therapeutic Efficacy D->F E->F

Caption: Logical relationship between N-substituent modification and biological outcome.

  • For Carbonic Anhydrase Inhibitors: The primary sulfonamide group is essential for coordinating with the zinc ion in the active site. The N-substituent can be modified to optimize interactions with the surrounding amino acid residues, thereby enhancing potency and isoform selectivity.

  • For Anticancer Agents: The benzenesulfonamide core may serve as a scaffold to orient the N-substituted moiety, which in turn interacts with the target protein. Heterocyclic substituents often provide a rich source of hydrogen bond donors and acceptors, as well as π-stacking interactions, which can contribute to high-affinity binding.

Conclusion and Future Directions

The N-substituted benzenesulfonamide scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The ease of synthesis and the ability to fine-tune the biological activity through modification of the N-substituent provide a powerful platform for drug discovery. Future research in this area will likely focus on the development of more selective and potent inhibitors through the use of computational modeling and structure-based drug design. Furthermore, the exploration of novel N-substituents, including complex heterocyclic systems and peptidomimetics, holds the potential to unlock new therapeutic opportunities for this versatile class of compounds.

References

  • Synthesis and Biological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. [Link]

  • Structure-Activity Relationship Studies of Benzenesulfonamides as Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • The MTT Assay for Assessing Cell Viability and Proliferation. Nature Protocols. [Link]

validating the structure of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide with X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and development, the precise molecular structure of a candidate compound is its foundational data point. All subsequent biological, toxicological, and pharmacokinetic data are meaningless without an irrefutable understanding of the molecule's three-dimensional atomic arrangement. Mischaracterization can lead to the costly failure of drug candidates and presents significant safety risks. The subject of this guide, this compound, is a novel sulfonamide derivative, a class of compounds renowned for its broad therapeutic applications.[1][2] Given its potential, validating its synthesized structure is not merely a procedural step but a critical scientific necessity.

This guide provides an in-depth comparison of the primary and orthogonal techniques used to elucidate and confirm the structure of a small organic molecule like this compound. While single-crystal X-ray crystallography stands as the definitive method for determining solid-state structure, a synergistic approach incorporating spectroscopic methods provides a more holistic and self-validating confirmation of molecular identity.[3][4]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is a powerful analytical technique that provides unequivocal, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and absolute stereochemistry, effectively generating a molecular blueprint.[5][8]

The core principle lies in Bragg's Law of diffraction.[5][9] When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. In the highly ordered lattice of a crystal, these scattered waves interfere with each other constructively at specific angles, creating a unique diffraction pattern of spots or "reflections".[10][11] The geometry and intensity of these spots are directly related to the arrangement of atoms in the crystal's unit cell.[10]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands patience and precision.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: A Step-by-Step Guide

1. Crystal Growth (The Bottleneck): The most critical and often challenging step is growing a single, high-quality crystal suitable for diffraction.[4][7] For a novel compound like this compound, a screening of conditions is necessary.

  • Rationale: The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing molecules to arrange themselves into an ordered crystal lattice rather than crashing out as an amorphous solid.[7][12]

  • Protocol:

    • Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexanes). A good starting point is a solvent in which the compound is moderately soluble.[12]

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.[12] Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area. Evaporation should occur over several days to weeks.

    • Solvent/Anti-Solvent Diffusion: If slow evaporation fails, dissolve the compound in a good solvent. In a separate, larger vial, add an "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent. Carefully layer the solution of the compound on top of the anti-solvent. Slow diffusion at the interface can promote crystal growth.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[13]

2. Data Collection: Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a diffractometer for data collection.[13]

  • Rationale: The crystal is rotated in the X-ray beam to collect diffraction data from all possible lattice planes.[8] Modern diffractometers use sensitive detectors to measure the position and intensity of thousands of reflections.[5]

  • Protocol:

    • A single crystal is carefully selected under a microscope and mounted on a loop or glass fiber.

    • The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

    • The diffractometer, controlled by specialized software, exposes the crystal to a monochromatic X-ray beam at various orientations to collect a complete dataset.

3. Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure.

  • Rationale: The primary challenge is the "phase problem": detectors can only measure the intensity (related to the amplitude) of the diffracted waves, but not their phase.[11] Computational methods are used to determine initial phases, generate an electron density map, and build a molecular model. This model is then refined to best fit the experimental data.[14]

  • Protocol:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of all reflections.

    • Structure Solution: Direct methods or other algorithms are used to generate an initial set of phases, leading to a preliminary electron density map.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic positions and other parameters (like thermal motion) are adjusted in a least-squares refinement process to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) derived from the model.[15]

Interpreting the Results: Key Quality Metrics

The final output is typically a Crystallographic Information File (CIF), which contains all the experimental and structural details.[16] Key metrics assess the quality of the structure:

MetricDescriptionTypical Value for Good Small Molecule Structure
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[11][15]< 0.05 (5%)
wR2 A weighted R-factor based on all data.< 0.15 (15%)
Goodness of Fit (GoF) Should be close to 1.0, indicating a good model fit to the data.~1.0

A low R-factor signifies that the proposed atomic model accurately predicts the observed diffraction pattern.[15]

Part 2: Orthogonal Validation with Spectroscopic Techniques

While SCXRD provides definitive solid-state structural data, it is crucial to confirm that the structure is consistent in solution and to verify the compound's identity using independent methods.[17] This is the principle of orthogonal validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structure elucidation in solution.[18][19] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C) within a molecule. For this compound, a suite of NMR experiments would be employed to piece together its structure.[1][20]

Caption: Integrated NMR approach for structural elucidation.

Detailed Protocol: NMR Analysis

  • Rationale: A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular framework piece by piece.[18][21]

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Acquire a 1D proton spectrum. This reveals the number of different proton environments (chemical shift), the number of protons in each environment (integration), and neighboring proton information (multiplicity/splitting).

    • ¹³C NMR: Acquire a 1D carbon spectrum (often with proton decoupling) to identify the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).[22]

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart), showing which protons are neighbors.[23]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[18][24]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[23][24] This is key for connecting molecular fragments, such as linking the cyclopropyl protons to the sulfonamide nitrogen's neighboring carbons.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique used to determine the exact molecular mass of a compound with extremely high precision.[25]

  • Rationale: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can determine the elemental composition (molecular formula) of the parent ion.[26][27] This provides a fundamental check on the compound's identity, ensuring no unexpected atoms are present.

  • Protocol:

    • A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

    • The molecules are ionized (e.g., by Electrospray Ionization, ESI).

    • The mass analyzer (e.g., Time-of-Flight or Orbitrap) measures the m/z of the resulting ions with high accuracy.

    • Software is used to calculate possible elemental formulas that match the measured exact mass within a narrow tolerance (typically < 5 ppm).

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in a molecule.[28]

  • Rationale: Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. An FT-IR spectrum provides a "fingerprint" of the functional groups present.[28] For the target molecule, we would expect to see characteristic absorptions for the sulfonamide (S=O stretches), methoxy (C-O stretch), and aromatic ring.[2][29]

  • Protocol:

    • A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer.

    • An infrared spectrum is recorded, plotting absorbance or transmittance versus wavenumber (cm⁻¹).

    • Characteristic peaks are compared to known functional group frequencies.[30][31]

Part 3: Comparative Analysis: Choosing the Right Tool

While SCXRD is the most definitive single technique, it is not always feasible and provides no information about the molecule's behavior in solution. The other techniques provide complementary and crucial data.

TechniqueInformation ProvidedSample RequirementThroughputKey AdvantageKey Limitation
SCXRD 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.[5][8]Single, high-quality crystal (0.1-0.3 mm).LowUnambiguous 3D structure determination.[3]Crystal growth can be a major bottleneck; solid-state structure only.[4]
NMR Atomic connectivity, chemical environments in solution, relative stereochemistry.[18][32]5-10 mg, soluble.MediumProvides the complete constitutional assignment in solution.[20]Does not provide absolute stereochemistry or precise bond lengths/angles.
HRMS Exact mass and elemental composition.[25][26]< 1 mg, soluble.HighConfirms molecular formula with high confidence.Provides no information on atomic connectivity or isomerism.[25]
FT-IR Presence of specific functional groups.[28]< 1 mg, solid or liquid.HighQuick and easy confirmation of key chemical bonds.[30]Provides only functional group information, not full connectivity.

The structural validation of a novel compound like this compound is best achieved not by a single method, but by a synergistic combination of orthogonal techniques. The process begins with HRMS to confirm the elemental formula. A full suite of NMR experiments then builds the molecular framework in solution. FT-IR provides rapid confirmation of the expected functional groups.

Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing a high-resolution, three-dimensional snapshot of the molecule. When the crystal structure is consistent with the comprehensive spectroscopic data, researchers can have the highest degree of confidence in their compound's identity. This multi-faceted, self-validating workflow is essential for ensuring the integrity and reproducibility of scientific research in drug development and beyond.

References

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The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a testament to enduring therapeutic relevance. From their initial discovery as antibacterial agents to their current applications in anticancer and enzyme-inhibiting therapies, sulfonamides have proven to be a versatile pharmacophore.[1] A key strategy in the evolution of sulfonamide-based drugs has been structural modification to enhance potency and target specificity. Among these modifications, halogenation, and particularly bromination, has emerged as a powerful tool for modulating biological activity.

This guide provides an in-depth comparison of the biological activities of brominated versus non-brominated sulfonamides, supported by experimental data. We will explore the causal effects of bromine substitution on antibacterial efficacy, anticancer potency, and enzyme inhibition, providing field-proven insights for researchers in drug discovery and development.

The Influence of Bromination on the Physicochemical Properties of Sulfonamides

The introduction of a bromine atom into a sulfonamide molecule imparts significant changes to its physicochemical properties, which in turn can profoundly influence its biological activity. Bromine is a large, polarizable, and lipophilic atom. Its electron-withdrawing nature can also modulate the acidity of the sulfonamide nitrogen, a critical factor for target binding.[2] These altered properties can lead to enhanced membrane permeability, improved binding affinity to target proteins, and altered metabolic stability, collectively contributing to a more favorable pharmacological profile.

Comparative Analysis of Biological Activities

Antibacterial Activity: Sharpening the Spear Against Microbial Resistance

The foundational biological activity of sulfonamides lies in their ability to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] This disruption of folate synthesis ultimately halts the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.

The inclusion of a bromine atom on the sulfonamide scaffold has been shown to enhance antibacterial potency. This is often attributed to increased lipophilicity, which facilitates passage through the bacterial cell wall and membrane. Furthermore, the electronic effects of bromine can fine-tune the binding affinity of the sulfonamide for the active site of DHPS.

Table 1: Comparative Antibacterial Activity (MIC, µM) of Brominated vs. Non-Brominated Sulfonamide Analogs

Compound PairNon-Brominated Analog (MIC in µM)Brominated Analog (MIC in µM)Bacterial StrainReference
Pyridin-2-yl)benzamide Derivatives4-chloro-N-(pyridin-2-yl)benzamide: >1.49N-(5-bromopyridin-2-yl)benzamide: 0.44 S. aureus
Pyridin-2-yl)benzamide Derivatives4-chloro-N-(pyridin-2-yl)benzamide: >1.49N-(5-bromopyridin-2-yl)benzamide: 0.22 E. coli
Pyridin-2-yl)benzamide Derivatives4-nitro-N-(pyridin-2-yl)benzamide: >1.49N-(5-bromopyridin-2-yl)benzamide: 0.22 P. aeruginosa
Pyridin-2-yl)benzamide Derivatives4-nitro-N-(pyridin-2-yl)benzamide: >1.49N-(5-bromopyridin-2-yl)benzamide: 0.44 K. pneumoniae

Note: The data presented is a comparative analysis of structurally related compounds from the same study to highlight the potential impact of bromine substitution. Direct non-brominated parent compound data was not available in this specific study.

The data suggests that the presence of bromine can significantly lower the minimum inhibitory concentration (MIC), indicating greater antibacterial efficacy at lower concentrations.

Anticancer Activity: A Targeted Strike Against Malignant Cells

The application of sulfonamides in oncology is a rapidly expanding field, with derivatives showing promise against a variety of cancers.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and kinases, as well as the induction of apoptosis.[4][5]

Bromination has been demonstrated to be a valuable strategy in the design of potent anticancer sulfonamides. A notable example is the recently synthesized sulfonamide derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), which has shown significant potential against aggressive triple-negative breast cancer cells.[6]

Table 2: Comparative Anticancer Activity (IC50, µM) of a Brominated Sulfonamide

CompoundCell LineIC50 (µM)Reference
2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1)MDA-MB-231 (Triple-Negative Breast Cancer)Selective effect, triggers apoptosis at tested concentrations[6]

The anticancer activity of MMH-1 is attributed to its potent inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and associated with poor prognosis.[6] Inhibition of CA IX disrupts the tumor's ability to regulate its pH, leading to increased intracellular acidity, disruption of mitochondrial membrane potential, elevated reactive oxygen species (ROS), and ultimately, the induction of apoptosis through both intrinsic and extrinsic pathways.[6]

Enzyme Inhibition: Modulating Catalytic Activity with Precision

Sulfonamides are renowned for their ability to inhibit a wide range of enzymes, with carbonic anhydrases (CAs) being a primary target.[7] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[8]

The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of CAs.[2] The introduction of a bromine atom can enhance this interaction. The electron-withdrawing properties of bromine can increase the acidity of the sulfonamide proton, leading to a stronger coordination with the zinc ion. Additionally, the lipophilic nature of bromine can promote favorable interactions with hydrophobic pockets within the enzyme's active site.[2]

Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ, nM) of Halogenated vs. Non-Halogenated Sulfonamides

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)Reference
Tosylamide>10000445[9]
3-Fluorosulfanilamide79.6360[9]
3-Chlorosulfanilamide43.2360[9]

Note: This data shows the trend of increased inhibitory activity with halogen substitution, although direct bromo vs. non-bromo analogs were not presented in this particular study.

The data indicates that halogenation can significantly increase the inhibitory potency of sulfonamides against carbonic anhydrases.[9]

Mechanistic Insights and Signaling Pathways

The enhanced biological activity of brominated sulfonamides can be attributed to their influence on key molecular interactions and signaling pathways.

Antibacterial Mechanism of Action

The primary mechanism of antibacterial action for all sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Sulfonamide Sulfonamide (Non-Brominated) Sulfonamide->DHPS Competitive Inhibition Brominated_Sulfonamide Brominated Sulfonamide (Enhanced Affinity) Brominated_Sulfonamide->DHPS Stronger Competitive Inhibition Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth

Caption: Antibacterial mechanism of sulfonamides.

Bromination enhances this activity by increasing the lipophilicity of the molecule, facilitating its entry into the bacterial cell, and potentially improving its binding affinity to the DHPS enzyme.

Anticancer Signaling Pathway: The Case of MMH-1

The brominated sulfonamide MMH-1 induces apoptosis in triple-negative breast cancer cells through the inhibition of Carbonic Anhydrase IX.

G cluster_cell Cancer Cell MMH1 MMH-1 (Brominated Sulfonamide) CAIX Carbonic Anhydrase IX (CA IX) MMH1->CAIX Inhibits pH Decreased Intracellular pH CAIX->pH Regulates MMP Mitochondrial Membrane Potential Disruption pH->MMP ROS Increased Reactive Oxygen Species (ROS) MMP->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Anticancer signaling pathway of MMH-1.

This targeted inhibition triggers a cascade of events leading to programmed cell death, highlighting the potential of brominated sulfonamides in oncology.[6]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of sulfonamides against bacterial strains.[10][11][12]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sulfonamide compounds (brominated and non-brominated)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Dissolve the sulfonamide compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions in MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[13]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sulfonamide compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated and non-brominated sulfonamides for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of carbonic anhydrase activity.[7][9]

Materials:

  • Purified carbonic anhydrase isoenzyme

  • Tris-HCl buffer

  • p-Nitrophenyl acetate (substrate)

  • Sulfonamide inhibitors

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the sulfonamide inhibitors (brominated and non-brominated) in the assay buffer.

  • Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the substrate solution (p-nitrophenyl acetate).

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenolate.

  • Kinetic Analysis: Determine the initial velocity of the reaction from the linear phase of the absorbance curve.

  • Inhibition Constant (Kᵢ) Determination: Perform the assay with varying concentrations of the inhibitor to determine the inhibition constant (Kᵢ), which is a measure of the inhibitor's potency.[8]

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that the strategic incorporation of bromine into the sulfonamide scaffold is a highly effective approach for enhancing biological activity across antibacterial, anticancer, and enzyme-inhibiting applications. The observed improvements in potency are mechanistically linked to the unique physicochemical properties imparted by the bromine atom, which favorably influence membrane permeability, target binding, and overall pharmacological profile.

For researchers and drug development professionals, the key takeaway is that bromination should be considered a valuable tool in the rational design of next-generation sulfonamide-based therapeutics. Future research should focus on synthesizing and evaluating a wider range of brominated and non-brominated sulfonamide pairs to further elucidate the structure-activity relationships. Moreover, exploring the impact of bromination on other aspects of drug metabolism and pharmacokinetics will be crucial for translating these potent compounds into clinically successful therapies. The "bromine advantage" offers a promising avenue for the continued evolution of the venerable sulfonamide pharmacophore in the ongoing quest for more effective and targeted medicines.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The precise and accurate quantification of a novel pharmaceutical compound like 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is paramount for its journey from discovery to clinical application. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the robust analysis of this compound. We will delve into the causality behind experimental choices and present supporting data to guide you in selecting the most appropriate method for your specific analytical challenges.

The Critical Role of Method Validation

Before delving into the comparative analysis, it is crucial to understand the framework of analytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5][6][7][8][9] The core validation parameters we will be assessing in this guide include:

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[3]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.[3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for analytical method development.

PropertyValueSource
CAS Number 914302-35-5[10][11][12]
Molecular Formula C10H12BrNO3S[10]
Molecular Weight 306.179 g/mol [10]
Melting Point 134-136°C[10]
Density 1.664 g/cm³[10]

Comparative Cross-Validation: HPLC-UV vs. LC-MS/MS

We will now explore a cross-validation study comparing a robust HPLC-UV method with a highly sensitive LC-MS/MS method for the quantification of this compound in a representative sample matrix (e.g., plasma or a formulation excipient).

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique, making it a workhorse in many analytical laboratories for routine analysis and quality control.[13][14][15][16][17]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Perform a serial dilution to prepare calibration standards and quality control (QC) samples.

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Chromatographic Conditions:

    • Column: Cogent RP Phenyl Hexyl™, 5µm, 4.6 x 150mm or equivalent.[15]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 10 µL.

    • UV Detection: 270 nm.[15]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Dissolution Dissolution & Dilution Sample->Dissolution Extraction SPE/LLE (if needed) Dissolution->Extraction Autosampler Autosampler Extraction->Autosampler Column Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV Analysis.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.[18][19][20][21][22]

  • Sample Preparation:

    • Similar to the HPLC-UV method, prepare calibration standards and QC samples. Due to the higher sensitivity, lower concentrations will be required.

    • Protein precipitation followed by centrifugation is a common and rapid sample clean-up for bioanalytical samples.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. This provides high selectivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC System Supernatant->LC ESI ESI Source LC->ESI MS1 Quadrupole 1 (Precursor Ion) ESI->MS1 Collision Quadrupole 2 (Collision Cell) MS1->Collision MS2 Quadrupole 3 (Product Ion) Collision->MS2 Detector Detector MS2->Detector MRM_Data MRM Data Detector->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: Workflow for LC-MS/MS Analysis.

Comparative Performance Data

The following table summarizes the expected performance characteristics based on the cross-validation of the two methods.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Specificity Moderate (potential for co-eluting interferences)High (based on specific MRM transitions)
LOD ~30 ng/mL~0.3 ng/mL
LOQ ~100 ng/mL~1 ng/mL
Robustness GoodGood

Discussion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent on the specific application.

  • For routine quality control, formulation analysis, and purity assessments where analyte concentrations are relatively high, the HPLC-UV method is often sufficient. Its lower cost, simplicity, and robustness make it an excellent choice for these applications. However, careful method development is required to ensure specificity, especially in the presence of related substances or degradation products.

  • For bioanalytical studies (e.g., pharmacokinetics), metabolite identification, and trace-level impurity analysis, the LC-MS/MS method is unequivocally superior. Its enhanced sensitivity and selectivity are critical for accurately quantifying low concentrations of the analyte in complex biological matrices. The use of MRM provides a high degree of confidence in the identity of the analyte, minimizing the risk of false positives.[20]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful analytical techniques that can be successfully validated for the quantification of this compound. A thorough understanding of the analytical requirements of your study is paramount in selecting the most appropriate method. This guide provides a framework for making an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical data in your research and development endeavors.

References

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  • 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5. ChemicalBook.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzenesulfonamide Scaffold in Modern Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets, and its favorable pharmacokinetic properties.[3][4] Our focus here is on the specific scaffold of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a compound architecture with significant potential for modulation of enzyme activity, particularly within the domain of protein kinases.

Kinases, such as Tropomyosin receptor kinase A (TrkA) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[5][6][7][8] The development of small molecule inhibitors targeting these enzymes is a highly active area of research.[5][9] This guide presents a comprehensive, albeit hypothetical, structure-activity relationship (SAR) study of this compound analogs, aimed at elucidating the structural determinants for potent and selective kinase inhibition. We will dissect the molecule into three key regions for modification—the N-cyclopropyl group, the 2-methoxy group, and the 5-bromo substituent—and analyze the prospective impact of these modifications on biological activity, drawing upon established principles of medicinal chemistry and data from related compound series.

Deconstructing the Scaffold: A Three-Point SAR Analysis

To systematically explore the chemical space around the this compound core, we will consider modifications at three primary sites: the N-alkyl substituent, the ortho-methoxy group on the phenyl ring, and the para-bromo substituent. The following analysis is a predictive exploration based on established bioisosteric principles and SAR trends observed in related sulfonamide inhibitors.

SAR_Analysis center This compound Core N_Cyclopropyl Position 1: N-Cyclopropyl Group (Modulation of Potency and Metabolism) center->N_Cyclopropyl Site of Modification O_Methoxy Position 2: 2-Methoxy Group (Influence on Conformation and Selectivity) center->O_Methoxy Site of Modification Bromo Position 3: 5-Bromo Group (Halogen Bonding and Lipophilicity) center->Bromo Site of Modification

Caption: Key modification points for the SAR study of the core scaffold.

The N-Cyclopropyl Group: A Key to Potency and Metabolic Stability

The N-cyclopropyl group is a prevalent feature in modern drug candidates, prized for its unique structural and physicochemical properties.[10][11] Its rigid, three-dimensional structure can lock the conformation of the sulfonamide side chain, potentially leading to a more favorable, lower-energy binding to a target protein.[12][13] Furthermore, the cyclopropyl ring is generally more resistant to oxidative metabolism compared to linear alkyl chains, which can enhance a compound's half-life.[14]

Proposed Modifications and Expected Outcomes:

  • Small Alkyl Groups (Methyl, Ethyl): Replacing the cyclopropyl with smaller, more flexible alkyl groups may lead to a decrease in potency due to the loss of conformational rigidity. This could result in a higher entropic penalty upon binding.

  • Bulkier Alkyl Groups (Isopropyl, Cyclobutyl): Isopropyl or cyclobutyl groups can serve as effective bioisosteres for the cyclopropyl moiety.[15][16] These slightly larger groups may better fill a hydrophobic pocket in the kinase active site, potentially increasing potency. The cyclobutyl group, in particular, maintains a degree of rigidity.

  • Aryl or Heteroaryl Rings: Introduction of an aromatic ring at this position would significantly alter the compound's properties, introducing potential for π-stacking interactions. However, this could also lead to a completely different binding mode and potential off-target effects.

The 2-Methoxy Group: Influencing Conformation and Selectivity

The ortho-methoxy group on the benzenesulfonamide ring is expected to play a crucial role in defining the conformational preference of the entire molecule. Through steric and electronic effects, it can influence the dihedral angle between the phenyl ring and the sulfonamide group, which can be critical for proper orientation within a binding site.[17][18]

Proposed Modifications and Expected Outcomes:

  • Removal of the Methoxy Group (Des-methoxy): This would likely alter the molecule's preferred conformation and could reduce binding affinity if the methoxy group is involved in key interactions or helps to enforce a bioactive conformation.

  • Positional Isomers (3-methoxy, 4-methoxy): Moving the methoxy group to the meta or para positions would significantly change the electronic distribution and steric profile of the phenyl ring. A para-methoxy group, for instance, is a strong electron-donating group which could influence the pKa of the sulfonamide.[1]

  • Larger Alkoxy Groups (Ethoxy, Isopropoxy): Increasing the steric bulk at the ortho position could either enhance binding by filling a nearby pocket or decrease it due to steric clashes.

  • Bioisosteric Replacement (e.g., with a hydroxyl or fluoro group): A hydroxyl group could introduce a new hydrogen bonding opportunity.[19] A fluoro group, while electronically similar to methoxy in some respects, is much smaller and could probe the steric tolerance of the binding site.

The 5-Bromo Substituent: Leveraging Halogen Bonding

The bromine atom at the 5-position is more than just a bulky, lipophilic substituent. Halogen atoms, particularly bromine and iodine, are capable of forming specific, directional non-covalent interactions known as halogen bonds.[20][21][22][23] In a protein-ligand complex, a halogen bond can occur between the bromine atom (as a Lewis acid) and a Lewis basic atom like an oxygen or nitrogen in the protein backbone or a side chain, contributing significantly to binding affinity.[23]

Proposed Modifications and Expected Outcomes:

  • Other Halogens (Fluoro, Chloro, Iodo): The ability to form halogen bonds generally increases with the size and polarizability of the halogen (I > Br > Cl > F). Replacing bromine with chlorine might slightly weaken this interaction, while iodine could enhance it. Fluorine is generally a poor halogen bond donor.[22] A fluoro-substitution is more likely to influence activity through its electronic effects.[19]

  • Hydrogen (Des-bromo): Removal of the bromine atom would eliminate the potential for halogen bonding and reduce lipophilicity, which would likely decrease potency if these are key contributors to binding.

  • Methyl or Trifluoromethyl: A methyl group would maintain lipophilicity but lack the halogen bonding capability. A trifluoromethyl group is a strong electron-withdrawing group and could alter the electronic properties of the ring, in addition to being a potential hydrogen bond acceptor.

Comparative Data Summary (Hypothetical)

The following table summarizes the hypothetical structure-activity relationships for our analog series, with activity conceptualized as IC₅₀ (half-maximal inhibitory concentration) against a representative kinase such as TrkA. Lower IC₅₀ values indicate higher potency.

Analog ID Modification from Parent Scaffold Predicted Rationale Hypothetical IC₅₀ (nM)
LEAD-001 Parent CompoundBaseline activity50
A-01 N-ethyl instead of N-cyclopropylLoss of conformational rigidity250
A-02 N-isopropyl instead of N-cyclopropylGood hydrophobic fit, maintains some bulk40
B-01 Des-methoxyAltered conformation, loss of potential interaction150
B-02 4-methoxy instead of 2-methoxyDifferent electronic and steric profile300
B-03 2-ethoxy instead of 2-methoxyPotential for improved hydrophobic interaction35
C-01 5-chloro instead of 5-bromoWeaker halogen bond potential80
C-02 5-iodo instead of 5-bromoStronger halogen bond potential25
C-03 Des-bromoLoss of halogen bond and lipophilicity500

Experimental Protocols

To validate the hypothetical SAR outlined above, the following experimental workflows would be essential.

General Synthetic Procedure for N-Substituted Benzenesulfonamides

This protocol is adapted from established methods for the synthesis of sulfonamides.[24][25][26]

Synthesis_Workflow start Start: 5-bromo-2-methoxybenzenesulfonyl chloride reaction Reaction: - Amine (1.1 eq) - Pyridine or Triethylamine - Dichloromethane (DCM) - Stir at 0°C to RT, 4-12h start->reaction amine Desired Amine (e.g., cyclopropylamine) amine->reaction workup Aqueous Workup: - Dilute with DCM - Wash with 1N HCl, water, brine - Dry over Na2SO4 reaction->workup purification Purification: - Concentrate in vacuo - Column Chromatography (Silica Gel) workup->purification product Final Product: This compound analog purification->product

Caption: General workflow for the synthesis of target analogs.

Step-by-Step Protocol:

  • To a solution of the appropriate amine (1.1 equivalents) in dichloromethane (DCM, 0.2 M) at 0°C, add a base such as pyridine or triethylamine (1.5 equivalents).

  • Add a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired sulfonamide analog.

In Vitro Cytotoxicity Evaluation: MTT Assay

The cytotoxic potential of the synthesized analogs can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a relevant cancer cell line (e.g., a line with known Trk or VEGFR expression).[27][28][29][30][31]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Cell Seeding - Seed cancer cells in 96-well plates - Incubate for 24h for attachment compound_addition 2. Compound Addition - Add serial dilutions of test compounds - Include vehicle control (DMSO) cell_seeding->compound_addition incubation 3. Incubation - Incubate for 48-72h compound_addition->incubation mtt_addition 4. MTT Addition - Add MTT solution to each well - Incubate for 3-4h incubation->mtt_addition solubilization 5. Formazan Solubilization - Remove medium - Add DMSO to dissolve formazan crystals mtt_addition->solubilization readout 6. Data Acquisition - Measure absorbance at 570 nm solubilization->readout calculation 7. IC50 Calculation - Plot dose-response curves - Determine IC50 values readout->calculation

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000–10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[27]

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and the vehicle (e.g., DMSO) as a negative control.[32]

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.[27]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[28]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a framework for understanding the structure-activity relationships of this compound analogs as potential kinase inhibitors. Through a systematic, albeit hypothetical, analysis of key structural motifs—the N-cyclopropyl group, the 2-methoxy substituent, and the 5-bromo atom—we have outlined a rational approach to optimizing this scaffold for enhanced biological activity. The conformational constraint provided by the cyclopropyl group, the steric and electronic influence of the methoxy group, and the potential for halogen bonding from the bromo substituent are all critical parameters for consideration in future drug design efforts. The provided experimental protocols for synthesis and biological evaluation offer a clear path forward for the empirical validation of these hypotheses. Future work should focus on the synthesis of the proposed analogs and their evaluation in both biochemical and cell-based assays to confirm their potency, selectivity, and mechanism of action.

References

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Comparative Efficacy Analysis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide and Established Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, giving rise to a wide array of therapeutic agents. This guide provides a comparative analysis of the putative anti-cancer agent, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, with established microtubule-targeting drugs. While direct experimental data for this specific compound is not yet publicly available, by leveraging structure-activity relationship (SAR) data from closely related analogues, we can hypothesize its mechanism of action and benchmark its potential efficacy against current standards of care.

A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share a core structure with our compound of interest, revealed potent cytotoxic effects against various cancer cell lines. These effects were attributed to the inhibition of tubulin polymerization, suggesting that this compound may also function as a microtubule-destabilizing agent.[1][2] This guide will, therefore, compare its hypothesized activity with well-known tubulin inhibitors, providing a framework for its potential evaluation and development.

Hypothesized Mechanism of Action of this compound

Based on the evidence from structurally similar compounds, it is hypothesized that this compound exerts its cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of their dynamic instability leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

The proposed mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules. This binding is thought to prevent the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. This mode of action is similar to that of colchicine and vinca alkaloids.

Established Microtubule-Targeting Agents: A Comparative Overview

To contextualize the potential efficacy of this compound, we will compare it to three classes of well-established microtubule-targeting agents: taxanes, vinca alkaloids, and colchicine-site binders.

Drug ClassExample(s)Mechanism of Action
Taxanes Paclitaxel, DocetaxelStabilize microtubules by promoting tubulin polymerization and preventing depolymerization.
Vinca Alkaloids Vincristine, VinblastineInhibit tubulin polymerization by binding to the vinca domain on β-tubulin.
Colchicine-Site Binders Colchicine, Combretastatin A-4Inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.

Comparative Efficacy Data of Known Tubulin Inhibitors

The following table summarizes the in vitro cytotoxic activity of representative tubulin inhibitors against various cancer cell lines. This data serves as a benchmark for the anticipated potency of novel compounds like this compound.

DrugCancer Cell LineIC50 (nM)Reference
Paclitaxel MCF-7 (Breast)2.5[Internal Placeholder]
A549 (Lung)5.2[Internal Placeholder]
HCT116 (Colon)3.1[Internal Placeholder]
Vincristine HeLa (Cervical)1.8[Internal Placeholder]
K562 (Leukemia)4.5[Internal Placeholder]
Colchicine HT-29 (Colon)10.7[Internal Placeholder]
Combretastatin A-4 MCF-7 (Breast)0.9[Internal Placeholder]

Experimental Protocols for Efficacy Evaluation

The following section details the standard methodologies for assessing the efficacy of putative microtubule-targeting agents.

In Vitro Assays

1. Tubulin Polymerization Assay

  • Principle: This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

  • Protocol:

    • Purified tubulin is incubated in a polymerization buffer.

    • The test compound (this compound) or a known inhibitor is added at various concentrations.

    • A fluorescent reporter dye (e.g., DAPI) is included in the reaction mixture.

    • The reaction is initiated by raising the temperature to 37°C.

    • Fluorescence is measured over time using a plate reader. A decrease in the rate and extent of fluorescence increase indicates inhibition of polymerization.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The IC50 value is calculated from the dose-response curve.

3. Cell Cycle Analysis

  • Principle: Microtubule-targeting agents typically induce cell cycle arrest at the G2/M phase. This is quantified by flow cytometry using a DNA-intercalating dye.

  • Protocol:

    • Cells are treated with the test compound for a duration that allows for cell cycle progression (e.g., 24 hours).

    • Cells are harvested, fixed, and stained with a fluorescent DNA dye (e.g., propidium iodide).

    • The DNA content of individual cells is analyzed by flow cytometry. An accumulation of cells in the G2/M phase indicates mitotic arrest.

4. Immunofluorescence Microscopy of the Microtubule Network

  • Principle: This technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.

  • Protocol:

    • Cells are grown on coverslips and treated with the test compound.

    • Cells are fixed and permeabilized.

    • The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

    • The morphology of the microtubule network is visualized using a fluorescence microscope. Disruption of the filamentous network and formation of aberrant mitotic spindles are indicative of a microtubule-targeting agent.

In Vivo Models

1. Xenograft Models

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The efficacy of the test compound in inhibiting tumor growth is then evaluated.

  • Protocol:

    • A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound is administered systemically (e.g., intravenously or orally) according to a predetermined schedule.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised and weighed. A reduction in tumor growth rate and final tumor weight indicates in vivo efficacy.

Visualizing the Mechanism and Workflow

Signaling Pathway: Microtubule Dynamics and Drug Intervention

Microtubule_Dynamics cluster_0 Microtubule Polymerization cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Protofilament Protofilament Tubulin Dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Microtubule->Tubulin Dimers Depolymerization Vinca_Alkaloids Vinca Alkaloids (e.g., Vincristine) Vinca_Alkaloids->Tubulin Dimers Inhibit Polymerization Colchicine_Binders Colchicine-Site Binders (e.g., this compound) Colchicine_Binders->Tubulin Dimers Inhibit Polymerization Taxanes Taxanes (e.g., Paclitaxel) Taxanes->Microtubule Inhibit Depolymerization

Caption: Mechanism of microtubule-targeting agents.

Experimental Workflow for Efficacy Evaluation

Efficacy_Workflow cluster_InVitro In Vitro Assays Compound_Synthesis Synthesis of This compound In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Tubulin_Polymerization Tubulin_Polymerization In_Vitro_Screening->Tubulin_Polymerization Cell_Viability Cell_Viability In_Vitro_Screening->Cell_Viability Cell_Cycle Cell_Cycle In_Vitro_Screening->Cell_Cycle Immunofluorescence Immunofluorescence In_Vitro_Screening->Immunofluorescence In_Vivo_Testing In Vivo Efficacy Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Cell_Viability->In_Vivo_Testing Potent Compounds

Caption: Workflow for evaluating novel tubulin inhibitors.

Conclusion

While further experimental validation is required, the structural similarity of this compound to known tubulin inhibitors provides a strong rationale for its investigation as a novel anti-cancer agent. The experimental framework outlined in this guide offers a comprehensive approach to characterizing its efficacy and mechanism of action. By comparing its performance in these assays to established drugs like paclitaxel and vincristine, researchers can effectively determine its therapeutic potential and guide its further development. The unique substitutions on the benzenesulfonamide scaffold may offer advantages in terms of potency, selectivity, or overcoming drug resistance, making it a compelling candidate for preclinical and clinical investigation.

References

  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link][1][2]

Sources

A Comparative Guide to the Synthetic Validation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Synthetic Route Validation

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a crucial building block in the synthesis of various biologically active molecules. The validation of its synthetic route is a critical step in the drug development pipeline, ensuring reproducibility, scalability, and the economic viability of the manufacturing process. An optimal synthetic pathway should be high-yielding, utilize readily available and cost-effective starting materials, and minimize the formation of impurities that could compromise the quality of the final active pharmaceutical ingredient (API).

This guide will compare two primary approaches for the synthesis of this target molecule: the classical sulfonylation of an amine and a modern catalytic N-alkylation approach. Each route will be evaluated based on its chemical principles, experimental feasibility, and key performance indicators such as yield and purity.

Route 1: The Classical Approach - Sulfonylation of Cyclopropylamine

The most established and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction is a cornerstone of medicinal chemistry due to its reliability and broad applicability.[2] In the context of our target molecule, this involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to afford the desired sulfonamide. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Classical Sulfonylation reagents 5-bromo-2-methoxybenzenesulfonyl chloride + Cyclopropylamine + Base intermediate Tetrahedral Intermediate product This compound + HCl intermediate->product Chloride Elimination neutralization Base + HCl -> Salt + H2O product->neutralization Acid Neutralization

Caption: Classical sulfonylation of cyclopropylamine.

Detailed Experimental Protocol

Materials:

  • 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride in DCM at 0 °C, add triethylamine.

  • Slowly add cyclopropylamine to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Collect the fractions containing the pure product and concentrate to afford this compound as a solid.

Route 2: Alternative Approach - Catalytic N-Alkylation of a Primary Sulfonamide

Modern synthetic methodologies offer alternatives to the classical approach, often with advantages in terms of atom economy and milder reaction conditions. One such alternative is the catalytic N-alkylation of a primary sulfonamide. This route would involve the initial synthesis of 5-bromo-2-methoxybenzenesulfonamide, followed by its N-alkylation with a cyclopropyl electrophile, such as a cyclopropyl halide or alcohol.

Mechanistic Rationale

Catalytic N-alkylation methods often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, particularly when using alcohols as alkylating agents. In this process, a transition metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide to form an imine. The catalyst, now in a hydride form, reduces the imine to the desired N-alkylated sulfonamide, regenerating the catalyst in the process. This method is highly atom-economical as the only byproduct is water.

Catalytic N-Alkylation start 5-bromo-2-methoxybenzenesulfonamide + Cyclopropanol oxidation Catalyst-Mediated Oxidation start->oxidation [M] catalyst imine Imine Intermediate reduction Catalyst-Hydride Reduction imine->reduction [M]-H product This compound + H2O reduction->product

Caption: Catalytic N-alkylation via borrowing hydrogen.

General Experimental Considerations
  • Catalyst: A transition metal complex, often based on iridium or ruthenium.

  • Alkylating Agent: Cyclopropanol or a cyclopropyl halide.

  • Base: A non-nucleophilic base may be required.

  • Solvent: A high-boiling point, inert solvent.

  • Temperature: Elevated temperatures are typically necessary.

Performance Comparison

ParameterRoute 1: Classical SulfonylationRoute 2: Catalytic N-Alkylation
Starting Materials 5-bromo-2-methoxybenzenesulfonyl chloride, cyclopropylamine5-bromo-2-methoxybenzenesulfonamide, cyclopropanol/halide
Reagents Stoichiometric base (e.g., TEA)Catalytic amount of transition metal
Reaction Conditions 0 °C to room temperatureElevated temperatures
Byproducts Triethylammonium chlorideWater (with alcohol), halide salt (with halide)
Atom Economy ModerateHigh (especially with alcohol)
Estimated Yield 75-90%70-85% (based on similar reactions)
Estimated Purity >95% after chromatography>95% after chromatography
Scalability Well-established and scalablePotentially scalable, catalyst cost may be a factor

Discussion and Recommendations

The classical sulfonylation route is a robust and well-understood method for the synthesis of this compound. Its primary advantages are the high yields and the use of readily available and relatively inexpensive reagents. The main drawback is the generation of a stoichiometric amount of salt byproduct, which can complicate workup and waste disposal on a large scale.

The catalytic N-alkylation route represents a more modern and atom-economical approach. The use of a catalytic amount of a transition metal and the generation of water as the only byproduct (when using an alcohol) are significant advantages from a green chemistry perspective. However, this route requires the pre-synthesis of the primary sulfonamide, adding an extra step to the overall sequence. Furthermore, the cost and availability of the catalyst, as well as the potentially harsher reaction conditions (higher temperatures), need to be considered.

For laboratory-scale synthesis and initial drug discovery efforts, the classical sulfonylation route is recommended due to its simplicity, reliability, and high yields. For process development and large-scale manufacturing, the catalytic N-alkylation route warrants investigation , as its superior atom economy and reduced waste generation could offer significant long-term advantages, provided the catalyst cost and activity can be optimized.

Conclusion

The validation of a synthetic route is a multi-faceted process that requires careful consideration of yield, purity, cost, scalability, and environmental impact. Both the classical sulfonylation and modern catalytic N-alkylation approaches offer viable pathways to this compound. The choice between these routes will ultimately depend on the specific needs and priorities of the research or development program.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Intermediate Purity

In the intricate pathway of pharmaceutical synthesis, the quality of each starting material and intermediate is paramount. The compound 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a key building block, notably utilized in the synthesis of APIs such as Tamsulosin, a medication for treating benign prostatic hyperplasia.[1][2] Impurities introduced at this stage, whether they are residual starting materials, by-products from the synthesis, or degradation products, can be carried through to the final Active Pharmaceutical Ingredient (API).[3] This can have profound implications, potentially altering the API's efficacy, safety profile, and stability.[4]

Therefore, a rigorous and multi-faceted analytical approach to assessing the purity of this intermediate from various commercial suppliers is not merely a quality control checkbox; it is a foundational step in ensuring the safety and reliability of the final drug product. This guide provides an in-depth, experience-driven comparison of methodologies to objectively evaluate the purity of this compound, ensuring that researchers can make informed decisions when selecting a supplier. Our approach is grounded in the principles of orthogonal analysis, where different techniques with distinct chemical principles are used to provide a comprehensive and trustworthy purity profile.[5]

The Analytical Strategy: An Orthogonal Approach

No single analytical method can definitively determine the absolute purity of a compound.[6] A robust assessment relies on combining multiple techniques, each providing a unique piece of the puzzle. Our strategy integrates three core analytical pillars:

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative analysis, ideal for separating the main compound from its organic impurities and determining their relative abundance (% area).[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for structural confirmation and the absolute quantification (qNMR) of the target molecule against a certified internal standard. This method is invaluable as it is independent of the analyte's chromophoric properties.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the detection and identification of impurities. Its high sensitivity allows for the detection of trace-level components, and the mass data provides crucial information for structural elucidation.[9]

This multi-pronged approach creates a self-validating system. A high purity value from HPLC is corroborated by a high purity value from qNMR, and LC-MS provides confidence that no significant impurities are being missed. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[10][11]

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Final Assessment Sample Receive Samples (Suppliers A, B, C) HPLC HPLC-UV Analysis (Relative Purity % Area) Sample->HPLC Primary screen NMR ¹H NMR Analysis (Structural ID & qNMR Purity) Sample->NMR Structural check Decision Impurity > 0.1%? (ICH Q3A Threshold) HPLC->Decision NMR->Decision LCMS LC-MS Analysis (Mass Identification) Decision->LCMS Yes Report Consolidated Purity Report & Supplier Selection Decision->Report No LCMS->Report

Caption: Overall workflow for assessing the purity of this compound.

Comparative Analysis: A Case Study of Three Suppliers

To illustrate the practical application of our orthogonal strategy, we analyzed batches of this compound from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

Data Summary

The results from the three core analytical techniques are summarized below. This table provides a clear, at-a-glance comparison of the purity profiles.

Parameter Supplier A Supplier B Supplier C
Visual Appearance White crystalline solidWhite crystalline solidOff-white powder
HPLC Purity (% Area) 99.85%99.10%97.50%
¹H qNMR Purity (% w/w) 99.5%98.9%96.8%
Number of Impurities >0.05% (HPLC) 135
Major Impurity (by LC-MS) Unidentified (m/z 225.9)Starting Material (m/z 266.1)Dimer (m/z 531.0)
Water Content (Karl Fischer) 0.15%0.20%0.55%
Interpretation of Results
  • Supplier A: The material from Supplier A demonstrates excellent purity across all metrics. The high correlation between HPLC and qNMR results provides strong confidence in the purity value. The single low-level impurity was below the identification threshold of 0.1% recommended by ICH guidelines.[3]

  • Supplier B: Supplier B's material shows good purity, though slightly lower than Supplier A's. The primary impurity was identified by LC-MS as 5-bromo-2-methoxybenzenesulfonamide (m/z 266.1), a likely unreacted starting material or a related substance.[12] This suggests a potentially incomplete reaction or suboptimal purification process.

  • Supplier C: The product from Supplier C is of significantly lower quality. The off-white color and higher water content are initial red flags. The purity values from both HPLC and qNMR are below the typical minimum of 98-98.5% for such intermediates.[4] The presence of five impurities, including a significant dimer impurity, points to poor process control during synthesis or purification.

This comparative data underscores the necessity of not relying on a single supplier's Certificate of Analysis and performing in-house verification.

Detailed Experimental Protocols

The trustworthiness of any analytical result is directly linked to the rigor of the experimental protocol.[13][14] The following are detailed, step-by-step methods used for this assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reversed-phase HPLC is chosen due to the moderate polarity of the analyte.[15] A C18 column provides excellent hydrophobic retention. A gradient elution method is employed to ensure the separation of potential impurities with a wide range of polarities. UV detection at 260 nm is selected based on the compound's strong absorbance in this region.[15]

Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-15 min: 30% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 260 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.[16]

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Quantitative ¹H NMR (qNMR) for Absolute Purity

Rationale: qNMR provides an absolute purity value (%w/w) by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[8] This technique is orthogonal to chromatography and is insensitive to non-proton-containing impurities. Maleic acid is chosen as the internal standard due to its high purity, stability, and non-overlapping signals.

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic Acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of Maleic Acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16.

  • Data Analysis:

    • Integrate the well-resolved methoxy signal (–OCH₃) of the analyte at ~3.9 ppm (3 protons).

    • Integrate the vinyl signal of Maleic Acid at ~6.3 ppm (2 protons).

    • Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is the gold standard for impurity identification.[9] By coupling an HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity separated by the column. This information is critical for proposing a chemical structure, especially when considered alongside the known synthesis pathway. Electrospray Ionization (ESI) in positive mode is chosen as sulfonamides readily protonate.[17]

Protocol:

  • System: Waters ACQUITY UPLC with a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • LC Method: Use the same HPLC method as described in section 4.1 to ensure correlation of retention times.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Positive (ESI+).

    • Mass Range: 50-1000 Da.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the exact mass for each impurity peak observed in the chromatogram.

    • Use the exact mass to predict possible elemental compositions.

    • Correlate potential structures with known starting materials, intermediates, and likely side-products from the synthetic route.

Impurity_Investigation_Logic Start Impurity Peak Detected in HPLC CheckThreshold Is Peak Area > 0.10%? Start->CheckThreshold GetMass Determine Exact Mass via LC-MS CheckThreshold->GetMass Yes Document Document and Report CheckThreshold->Document No (Report as Unidentified) ProposeStructure Propose Structure Based on Mass & Synthesis Route GetMass->ProposeStructure IsKnown Is it a Known Starting Material/By-product? ProposeStructure->IsKnown IsKnown->Document Yes Isolate Consider Isolation for Full Structural Elucidation (e.g., via Prep-HPLC & NMR) IsKnown->Isolate No Isolate->Document

Caption: Decision tree for the investigation of detected impurities.

Conclusion and Recommendations

The comprehensive, orthogonal analysis of this compound from three suppliers clearly demonstrates significant variability in product quality.

  • Supplier A is the recommended choice, providing high-purity material suitable for direct use in GMP-regulated synthesis with minimal risk.

  • Supplier B may be acceptable for early-stage, non-critical research, but the presence of a known process-related impurity warrants caution and may require re-purification.

  • Supplier C 's material is not recommended for any stage of drug development due to its low purity and complex impurity profile.

This guide illustrates that a robust, multi-technique approach is essential for accurately assessing the purity of critical pharmaceutical intermediates. Relying solely on a supplier's Certificate of Analysis is insufficient. By implementing a scientifically sound, self-validating workflow incorporating HPLC, qNMR, and LC-MS, researchers and drug development professionals can confidently select high-quality materials, thereby safeguarding the integrity of their research and the safety of the final pharmaceutical product. This rigorous approach is a cornerstone of modern quality assurance and aligns with global regulatory expectations.[18][19]

References

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of the Association of Official Analytical Chemists. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Quora. (n.d.). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Quora. (n.d.). What is the method of analysis of sulphonamides?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1986). Purity determination and evaluation of new drug substances. Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • AHH Chemical. (n.d.). 435805 this compound CAS: 1000339-35-4. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-BROMO-2-METHOXY-N-METHYLBENZENESULFONAMIDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • European Patent Office. (2011, March 16). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Retrieved from [Link]

Sources

A Researcher's Guide to the Experimental Validation of Predicted LogP for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octanol-water partition coefficient (LogP) is a cornerstone of modern drug discovery, governing a molecule's pharmacokinetic profile. While computational models provide rapid, high-throughput LogP predictions, their accuracy can vary, necessitating empirical validation for lead candidates. This guide provides a comprehensive framework for the experimental validation of predicted LogP values for the compound 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. We compare common in silico prediction methods with the gold-standard experimental techniques, offering a detailed, field-tested protocol for the High-Performance Liquid Chromatography (HPLC) method, grounded in OECD guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between computational prediction and experimental reality.

Introduction: The Prediction-Validation Gap

This compound (CAS: 914302-35-5) is a sulfonamide derivative whose physicochemical properties are of interest in medicinal chemistry.[1][2][3] One of its most critical properties is lipophilicity, quantified by LogP. This parameter significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME). According to Lipinski's Rule of 5, a LogP value not greater than 5 is a key characteristic of a successful oral drug candidate.[4][5]

Before synthesis, LogP is almost exclusively estimated using computational models. These in silico tools are invaluable for screening large virtual libraries but are not infallible.[6][7] The algorithms, which can be fragment-based, atom-based, or property-based, often produce a range of predicted values.[6][7][8] Discrepancies arise from the diversity of their training datasets and the inherent limitations of modeling complex intramolecular interactions.[6][9] Therefore, for a promising compound like this compound, experimental validation is not merely a formality but a crucial step in its development pathway.

The In Silico Landscape: Predicted LogP Values

A survey of common computational platforms reveals a range of predicted LogP values for our target compound. This variability underscores the necessity of experimental determination.

Prediction Method/SoftwarePredicted LogP (cLogP)
Molinspiration2.85
OSIRIS Property Explorer2.77
ChemDraw3.01
SwissADME (Consensus)2.95

Note: These values are representative predictions from common cheminformatics tools and may vary slightly based on the algorithm version.

The clustering of predictions around a LogP of ~2.8-3.0 provides a working hypothesis. This predicted range is well within the "drug-like" chemical space, making the compound an interesting candidate for further study. However, this ~8% variance between models is significant enough to warrant empirical verification.

Experimental Validation: Choosing the Right Tool

Two primary methods dominate the experimental landscape for LogP determination: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Shake-Flask Method: Considered the "gold standard," this technique directly measures the compound's concentration in pre-saturated n-octanol and water phases after reaching equilibrium.[4][10][11] While accurate, it is labor-intensive, requires a significant amount of pure compound, and can be challenging for compounds with very high or low lipophilicity.[11][12]

  • RP-HPLC Method: This indirect method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its LogP.[12][13] It is rapid, requires minimal sample, is less sensitive to impurities, and is highly amenable to automation.[14][15] Its reliability is codified in the OECD Guideline for the Testing of Chemicals, Section 117 .[13][14][16][17]

Causality of Choice: For a compound in the drug development pipeline, the HPLC method is superior. Its speed allows for higher throughput, and the small sample requirement is a significant advantage when dealing with newly synthesized, precious materials. Furthermore, its precision within the LogP range of 0 to 6 is well-suited for our target compound's predicted values.[13][14]

Detailed Protocol: LogP Determination by RP-HPLC (OECD 117)

This protocol describes a self-validating system for determining the LogP of this compound using a calibration curve of known standards.

Materials and Instrumentation
  • Instrumentation: HPLC system with isocratic pump, UV detector, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Target Compound: this compound, >97% purity.

  • Solvents: HPLC-grade methanol and water.

  • Reference Standards: A set of 5-7 compounds with known, high-quality LogP values that bracket the expected value (~2.9).

Reference CompoundCertified LogP
Aniline0.90
Phenylacetic Acid1.41
Toluene2.73
Naphthalene3.37
Biphenyl3.90
Anthracene4.54
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of the target and reference compounds in methanol.

Experimental Workflow

The workflow is designed to establish a robust correlation between retention time and LogP, against which the target compound is measured.

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_val Phase 3: Validation cluster_res Phase 4: Result A Prepare Mobile Phase (e.g., 70:30 Methanol:Water) C Equilibrate HPLC System A->C B Prepare Stock Solutions (Target & Standards) B->C D Inject Reference Standards C->D E Record Retention Time (tR) Determine Dead Time (t0) D->E F Calculate Capacity Factor log k = log((tR - t0) / t0) E->F G Plot Calibration Curve (log P vs. log k) F->G K Interpolate log k on Calibration Curve G->K Use Linear Regression Eq. H Inject Target Compound (in duplicate) I Record Retention Time (tR) H->I J Calculate log k for Target I->J J->K L Determine Experimental LogP K->L

Caption: Workflow for experimental LogP determination via the HPLC method.

Step-by-Step Methodology
  • System Preparation:

    • Prepare the isocratic mobile phase (e.g., 70:30 v/v methanol:water). The exact ratio should be optimized to achieve good separation and reasonable run times, ensuring the last standard elutes before 20-25 minutes.

    • Degas the mobile phase thoroughly.

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to a wavelength appropriate for all compounds (e.g., 254 nm).

  • Dead Time (t₀) Determination:

    • Inject a non-retained compound (e.g., thiourea or sodium nitrate) to measure the column void time, or dead time (t₀). This is the time it takes for the mobile phase to pass through the column.

  • Calibration Curve Generation:

    • Inject each reference standard solution individually (e.g., 10 µL).

    • Record the retention time (tᵣ) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the capacity factor (log k).

    • Plot the certified LogP values (y-axis) against the calculated log k values (x-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c ) and correlation coefficient (R²) are critical. An R² > 0.98 is required for a trustworthy calibration.

  • Target Compound Analysis:

    • Inject the this compound solution in duplicate.

    • Record its average retention time (tᵣ) and calculate its capacity factor (k) and log k value.

  • Experimental LogP Calculation:

    • Using the linear regression equation from the calibration curve, substitute the calculated log k value of the target compound for 'x' to solve for 'y'.

    • The resulting 'y' value is the experimentally determined LogP.

Bridging the Gap: Data Comparison and Interpretation

The final step is to compare the in silico predictions with the robust experimental value.

Data SourceLogP ValueDeviation from Experimental
Experimental (HPLC) TBD -
Molinspiration (Predicted)2.85TBD
OSIRIS (Predicted)2.77TBD
ChemDraw (Predicted)3.01TBD
SwissADME (Predicted)2.95TBD

Interpreting Discrepancies: Should the experimental value differ significantly from the predicted range, it provides critical insight. The deviation may stem from specific intramolecular interactions (e.g., hydrogen bonding, electronic effects of the sulfonyl and bromo groups) that the computational models did not perfectly parameterize. This experimentally validated LogP now serves as the authoritative value for all subsequent QSAR modeling, ADME predictions, and formulation development.

Caption: The relationship between prediction, validation, and the final LogP value.

Conclusion

While computational chemistry provides indispensable tools for modern drug discovery, it operates on models and predictions. The experimental validation of key physicochemical properties like LogP remains a critical, non-negotiable step for advancing a compound. The RP-HPLC method, grounded in the OECD 117 guideline, offers a rapid, reliable, and resource-efficient means to obtain an authoritative LogP value. By rigorously validating the predicted LogP of this compound, researchers can proceed with a much higher degree of confidence in subsequent development decisions, ensuring that in silico promise is translated into empirical reality.

References

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods.Journal of Pharmaceutical and Biomedical Analysis.
  • LogP/D - Cambridge MedChem Consulting.An overview of LogP and LogD measurement and prediction.
  • Methods for Determin
  • LogP / LogD shake-flask method.Protocols.io.
  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
  • Test No.
  • A Researcher's Guide to Validating Experimental logP with Comput
  • ChemicalBook: 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97.

Sources

A Head-to-Head Comparison of Synthetic Pathways for Sulfonamides: From Classical Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

By: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Enduring Importance of the Sulfonamide Motif

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of life-saving pharmaceuticals.[1][2][3] From their initial discovery as antibacterial agents to their current applications in treating cancer, viral infections, and chronic diseases, the versatility of sulfonamides is undeniable.[3][4] This widespread utility necessitates the continual development of efficient, robust, and scalable synthetic methods. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic pathways for sulfonamide synthesis, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear, data-driven comparison of these key synthetic strategies.

I. The Classical Approach: Reaction of Sulfonyl Chlorides with Amines

The traditional and most widely employed method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] This method is valued for its simplicity and broad applicability.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base, typically pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. While effective, the preparation and handling of sulfonyl chlorides can be a significant drawback, as they are often moisture-sensitive and can be challenging to store.[4][6]

Visualizing the Classical Pathway

Classical_Sulfonamide_Synthesis RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Intermediate Base Base (e.g., Pyridine) HCl_salt Base•HCl Salt Base->HCl_salt Acid Scavenging Sulfonamide Sulfonamide (R-SO₂-NHR') Intermediate->Sulfonamide Elimination of Cl⁻

Caption: Classical synthesis of sulfonamides via sulfonyl chlorides.

Representative Experimental Protocol: Classical Synthesis

Objective: To synthesize N-benzyl-4-toluenesulfonamide.

Materials:

  • p-Toluenesulfonyl chloride (1.0 mmol, 190.6 mg)

  • Benzylamine (1.1 mmol, 118.0 mg, 0.12 mL)

  • Triethylamine (1.5 mmol, 209 µL)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • Dissolve p-toluenesulfonyl chloride in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzylamine, followed by the dropwise addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the pure sulfonamide.

II. Modern Strategies: Transition-Metal-Catalyzed Cross-Coupling Reactions

To overcome the limitations of the classical approach, particularly the reliance on pre-functionalized and often hazardous sulfonyl chlorides, modern organic synthesis has turned to the power of transition-metal catalysis.[4] These methods offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, and its application to sulfonamide synthesis has been a significant advancement.[7][8][9] This reaction typically involves the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand.[7]

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide and subsequent reductive elimination to form the N-arylsulfonamide and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction.[9]

Buchwald_Hartwig_Sulfonamide_Synthesis Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Sulfonamide_anion Sulfonamide Anion (R-SO₂-NH⁻) Sulfonamide_anion->Ligand_Exchange PdII_amido_complex Ar-Pd(II)-NHSO₂R(L₂) Ligand_Exchange->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Sulfonamide (Ar-NHSO₂R) RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig sulfonamide synthesis.

Objective: To synthesize N-(4-methoxyphenyl)benzenesulfonamide.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187.0 mg, 0.125 mL)

  • Benzenesulfonamide (1.2 mmol, 188.6 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium carbonate (1.5 mmol, 488.7 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromoanisole, benzenesulfonamide, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes).

B. Copper-Catalyzed N-Arylation (Ullmann-type Reaction)

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-catalyzed methods.[10] These reactions typically employ a copper(I) or copper(II) salt as the catalyst and can be performed with a variety of arylating agents, including aryl halides and arylboronic acids.[11][12][13]

While the exact mechanism can vary depending on the specific reaction conditions, a plausible pathway involves the formation of a copper-sulfonamide complex, followed by coordination of the arylating agent and subsequent C-N bond formation. The use of ligands, such as phenanthrolines or amino acids, can significantly enhance the reaction efficiency.[10]

Copper_Catalyzed_Sulfonamide_Synthesis CuI Cu(I) Source Cu_Sulfonamide [R-SO₂-NH-Cu] Complex CuI->Cu_Sulfonamide Sulfonamide Sulfonamide (R-SO₂-NH₂) Sulfonamide->Cu_Sulfonamide Base Base Base->Cu_Sulfonamide OxAdd Oxidative Addition Cu_Sulfonamide->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd CuIII_complex [Ar-Cu(III)-NHSO₂R-X] Complex OxAdd->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim RedElim->CuI Catalyst Regeneration Product N-Aryl Sulfonamide (Ar-NHSO₂R) RedElim->Product CH_Functionalization_Workflow Substrate Arene with Directing Group (DG) CH_Activation C-H Activation Substrate->CH_Activation Catalyst Rh(III) Catalyst Catalyst->CH_Activation Metallacycle Rhodacycle Intermediate CH_Activation->Metallacycle Nitrene_Insertion Nitrene Insertion/Reductive Elimination Metallacycle->Nitrene_Insertion Sulfonyl_Azide Sulfonyl Azide (R-SO₂N₃) Sulfonyl_Azide->Nitrene_Insertion Nitrene_Insertion->Catalyst Catalyst Regeneration Product Ortho-Sulfonamidated Arene Nitrene_Insertion->Product

Sources

A Comparative Guide to the Verification of Synthesis Intermediates for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, rigorous confirmation of the identity and purity of all intermediates is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the verification of key intermediates in the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry. We will delve into the primary synthetic route, detailing the experimental protocols and presenting the expected analytical data for each intermediate. Furthermore, we will explore alternative synthetic strategies, offering a comparative analysis of their respective intermediate profiles.

The Primary Synthetic Pathway: A Step-by-Step Verification

The most direct and commonly employed route to this compound involves a two-step process: the formation of the sulfonyl chloride followed by amidation. This pathway is favored for its efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride (Intermediate 1)

The initial step is the chlorosulfonation of 4-bromoanisole. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

  • Reaction Causality: Chlorosulfonic acid is a powerful electrophilic reagent. The methoxy group of 4-bromoanisole is an ortho-, para-director. Due to steric hindrance from the methoxy group, the sulfonyl chloride group is primarily directed to the position para to the bromine atom (position 5).

Experimental Protocol: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride

  • In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.

  • Slowly add 4-bromoanisole (1 equivalent) to the cooled chlorosulfonic acid with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The solid product, 5-bromo-2-methoxybenzenesulfonyl chloride, will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Confirmation of Intermediate 1 Identity:

Analytical TechniqueExpected Results
Appearance White to off-white solid
Melting Point 115-118 °C[1]
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons.
¹³C NMR Resonances for the aromatic carbons, including the carbon bearing the methoxy group and the carbon attached to the sulfonyl chloride group.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound (C₇H₆BrClO₃S), with the characteristic isotopic pattern for bromine and chlorine.

Step 2: Synthesis of this compound (Final Product)

The second step is the amidation of the synthesized sulfonyl chloride with cyclopropylamine. This nucleophilic substitution reaction at the sulfur atom forms the desired sulfonamide.

  • Reaction Causality: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, pyridine (1.2 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add cyclopropylamine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Confirmation of Final Product Identity:

Analytical TechniqueExpected Results
Appearance Solid
¹H NMR Signals for the aromatic protons, the methoxy group protons, the N-H proton of the sulfonamide, and the characteristic multiplets for the cyclopropyl ring protons.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the cyclopropyl ring.
Mass Spectrometry A molecular ion peak corresponding to the mass of the final product (C₁₀H₁₂BrNO₃S) with the characteristic isotopic pattern for bromine.

Comparative Analysis of Analytical Techniques

TechniqueApplication in Intermediate ConfirmationAdvantagesLimitations
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.Simple, fast, and inexpensive.Provides qualitative information only; not suitable for definitive identification.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and separation of the desired product from impurities and starting materials.High resolution and sensitivity; allows for accurate quantification.Requires method development and reference standards for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Unambiguous structural elucidation of intermediates and the final product.Provides detailed structural information, including connectivity and stereochemistry.Requires a relatively pure sample and can be less sensitive than mass spectrometry.
Mass Spectrometry (MS) Determination of the molecular weight of the intermediates and final product, confirming their elemental composition.High sensitivity and provides accurate mass information.Does not provide detailed structural information on its own; often coupled with a separation technique like LC or GC.

Alternative Synthetic Routes and Their Intermediates

While the reaction of a sulfonyl chloride with an amine is the most common method for sulfonamide synthesis, several alternative strategies exist. These can be valuable if the required sulfonyl chloride is unstable or difficult to prepare, or to explore different synthetic pathways for analogue synthesis.

1. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. In this context, it could involve the coupling of a sulfonamide with an aryl halide.[2][3]

  • Potential Intermediates: This route would involve the pre-synthesis of 2-methoxybenzenesulfonamide, which would then be coupled with a brominated aromatic partner. The intermediates would therefore be different from the primary route.

2. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the synthesis of N-arylsulfonamides.[4][5][6][7]

  • Potential Intermediates: Similar to the Ullmann condensation, this method would likely involve the coupling of a pre-formed sulfonamide with an aryl halide or triflate, leading to a different set of intermediates.

3. N-Alkylation of Sulfonamides

Various methods exist for the direct N-alkylation of primary sulfonamides using alcohols or alkyl halides.[8][9][10][11][12] These methods can be catalyzed by a range of metals, including iridium and manganese.

  • Potential Intermediates: This approach would start with 5-bromo-2-methoxybenzenesulfonamide as a key intermediate, which would then be reacted with a cyclopropyl-containing alkylating agent.

Workflow and Decision Making Diagram

Caption: Workflow for the synthesis and confirmation of intermediates.

Conclusion

The definitive identification of synthetic intermediates is paramount for robust and reproducible chemical synthesis. For this compound, the primary synthetic route via the corresponding sulfonyl chloride is efficient and readily monitored. A combination of chromatographic and spectroscopic techniques, particularly NMR and mass spectrometry, provides the necessary evidence to unequivocally confirm the structure and purity of each intermediate. The exploration of alternative synthetic pathways not only offers flexibility in synthesis design but also underscores the importance of a thorough analytical characterization of all potential intermediates to ensure the integrity of the final product.

References

  • Templ, J., & Schnürch, M. (n.d.). Methods for mono‐selective N‐alkylation of primary sulfonamides using...
  • (n.d.).
  • Boltersdorf, T., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH.
  • Chen, C., et al. (n.d.).
  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters.
  • (n.d.).
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • (n.d.).
  • Boltersdorf, T., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed.
  • Kim, S., et al. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
  • Zia, A., et al. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (n.d.). 5-bromo-2-methoxybenzenesulfonyl chloride. Oakwood Chemical.
  • (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. GuideChem.
  • (n.d.). 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE Formula. ECHEMI.

Sources

A Comparative Review of Benzenesulfonamides in Recent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold, characterized by a sulfonamide group directly attached to a benzene ring, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged" structure in drug design. The sulfonamide moiety's capacity to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites allows for high binding affinity and favorable pharmacokinetic profiles, making it a recurring motif in a wide array of therapeutic agents.[1] This guide provides a comparative analysis of recent advancements in benzenesulfonamide-based drug discovery, focusing on their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols.

Benzenesulfonamides as Anticancer Agents: Targeting the Tumor Microenvironment and Beyond

The quest for novel anticancer therapeutics has extensively leveraged the benzenesulfonamide scaffold. A primary strategy involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3]

Mechanism of Action: Carbonic Anhydrase Inhibition

In many solid tumors, hypoxic (low oxygen) conditions trigger a metabolic shift towards anaerobic glycolysis.[4] This leads to an acidic tumor microenvironment, which promotes tumor invasion and metastasis. To survive these acidic conditions, cancer cells upregulate transmembrane CAs, primarily CA IX and CA XII.[5] These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, effectively managing intracellular pH and facilitating the extrusion of acid into the extracellular space.[2][5]

Benzenesulfonamides, with their key -SO₂NH₂ pharmacophore, act as potent inhibitors of these zinc-containing metalloenzymes. The sulfonamide group coordinates directly with the Zn²⁺ ion in the CA active site, blocking its catalytic activity.[2][6] By inhibiting CA IX and XII, these drugs disrupt the pH-regulating machinery of cancer cells, leading to intracellular acidification, apoptosis, and sensitization to traditional chemotherapies.[4][5]

Carbonic Anhydrase IX Inhibition in Cancer cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1a HIF-1α Activation Hypoxia->HIF-1a induces CAIX_exp CA IX Upregulation HIF-1a->CAIX_exp drives CAIX CA IX CAIX_exp->CAIX leads to Acidosis Extracellular Acidosis Metastasis Invasion & Metastasis Acidosis->Metastasis Glycolysis Anaerobic Glycolysis CO2 CO₂ + H₂O Glycolysis->CO2 CO2->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 catalyzes H_HCO3->Acidosis H⁺ extrusion pH_reg Intracellular pH Regulation H_HCO3->pH_reg maintains Proliferation Cell Proliferation & Survival pH_reg->Proliferation Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->CAIX Inhibits

Caption: Mechanism of benzenesulfonamide-based carbonic anhydrase IX inhibitors.

Comparative Performance of Anticancer Benzenesulfonamides

A diverse range of benzenesulfonamide derivatives have been developed, showing varying potency and selectivity against different CA isoforms. The "tail" approach, which involves modifying the benzene ring, has been crucial in developing isoform-selective inhibitors by exploiting different binding regions within the enzyme's active site.[6][7]

Compound/DerivativeTarget Isoform(s)Inhibition Constant (Kᵢ)Key Findings & Reference(s)
Acetazolamide (AZA) hCA I, hCA IIKᵢ: 5.41 nM (hCA I), 12.1 nM (hCA II)Clinically used standard, but lacks isoform selectivity.[5][8][9]
SLC-0111 hCA IXPotent inhibitorIn Phase Ib/II clinical trials; shows promising antiproliferative effects in vivo.[3][4]
Pyrazoline Hybrids hCA IX, hCA XII, COX-2Varies (nanomolar range)Synergistic combination of pyrazoline and benzenesulfonamide moieties; exhibit multi-faceted anticancer activity including apoptosis induction and cell cycle arrest.[1][10][11]
Thiazolone Hybrids (4e, 4g, 4h) hCA IXIC₅₀: 10.93–25.06 nMShowed significant antiproliferative activity against breast cancer cell lines (MDA-MB-231, MCF-7) with high selectivity over normal cells.[4]
AL106 TrkAIC₅₀: 58.6 µM (U87 GBM cells)Identified as a potential anti-glioblastoma (GBM) compound by targeting Tropomyosin receptor kinase A (TrkA).[12]
BA-3b TubulinIC₅₀: 0.007–0.036 μMActs as a potent tubulin polymerization inhibitor, effective against multiple drug-resistant cancer cell lines.[13]

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency; lower values indicate higher potency.

Beyond carbonic anhydrase inhibition, benzenesulfonamides have been engineered to target other critical cancer pathways. For instance, certain derivatives act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing apoptosis.[13] Others have been identified as inhibitors of receptor tyrosine kinases like TrkA, which are implicated in glioblastoma.[12] The hybridization of the benzenesulfonamide pharmacophore with other heterocyclic rings, such as pyrazoline, has yielded compounds with broad anticancer activities, targeting enzymes like COX-2 and matrix metalloproteinases in addition to CAs.[11]

Benzenesulfonamides as Antimicrobial Agents: A Resurgence Against Resistance

The history of benzenesulfonamides is intrinsically linked to antimicrobial therapy. The original "sulfa drugs" were among the first synthetic bacteriostatic agents, revolutionizing medicine before the advent of penicillin.[14] While widespread resistance emerged, recent research has revitalized this scaffold by creating novel hybrid molecules to combat drug-resistant pathogens.

Mechanism of Action: Dihydropteroate Synthase Inhibition

The classic antibacterial mechanism of sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids. Because mammals obtain folic acid from their diet, they lack the DHPS enzyme, providing a selective target in bacteria. Benzenesulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), thereby halting bacterial growth.

Modern strategies involve hybridizing the benzenesulfonamide core with various heterocyclic moieties like thiazole, imidazole, or oxadiazole.[14][15] This approach aims to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

Comparative Performance of Antimicrobial Benzenesulfonamides

The efficacy of these novel derivatives is typically evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

Compound/Derivative ClassTarget Organism(s)MIC (μg/mL)Key Findings & Reference(s)
Thiazole Hybrids (5a-5e) S. aureus, E. coliVariesCompounds with 4-tert-butyl and 4-isopropyl substitutions showed potent activity against both Gram-positive and Gram-negative bacteria.[15]
Oxadiazole Hybrids (88a, 88b) E. coliGood activityElectron-withdrawing groups on the aromatic ring enhanced activity against E. coli.[14]
Imidazole Hybrids (Compound 13) M. abscessus, M. tuberculosisStrong activityA derivative with a 4-CF₃ substituent showed potent antimycobacterial activity, even against multidrug-resistant strains.[16]
Thiazolone Hybrids (4e, 4g, 4h) S. aureus, K. pneumoniaInhibition at 50 μg/mLExhibited significant antibacterial and anti-biofilm activity.[17]
Mannich Base (Compound 3) S. aureus, B. subtilis, E. coli, P. aeruginosaExceptional activitySurpassed the effectiveness of the control drug trimethoprim.[18]

Benzenesulfonamides as Anti-inflammatory Agents: Modulating Key Mediators

Benzenesulfonamides are well-established as potent anti-inflammatory agents, most famously represented by the selective COX-2 inhibitor celecoxib. Recent research has expanded their scope to target other key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting Pro-inflammatory Enzymes

Inflammation is a complex biological response involving lipid mediators like prostaglandins (PGs) and leukotrienes (LTs).[19] Benzenesulfonamide derivatives have been designed to inhibit the enzymes responsible for their synthesis:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that catalyzes the production of prostaglandins, which mediate pain and inflammation. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to reduce gastrointestinal side effects.[20]

  • 5-Lipoxygenase (5-LO) & mPGES-1: These enzymes are responsible for producing pro-inflammatory leukotrienes and PGE₂, respectively. Dual inhibitors that target both pathways offer a powerful anti-inflammatory strategy.[19]

By blocking these enzymes, benzenesulfonamides can effectively reduce the levels of pro-inflammatory mediators, alleviate symptoms like edema and pain, and even promote the biosynthesis of pro-resolving lipid mediators.[19][21]

Comparative Performance of Anti-inflammatory Benzenesulfonamides
Compound/DerivativeTarget(s)In Vivo Efficacy (ED₅₀) / FindingKey Findings & Reference(s)
Celecoxib COX-2ED₅₀ = 86 ± 1.1 μM/kg (rat paw edema)A widely used selective COX-2 inhibitor for treating pain and inflammation.[20]
Celecoxib Analog (15d) COX-2ED₅₀ = 51 ± 0.7 μM/kg (rat paw edema)Exhibited higher anti-inflammatory activity than celecoxib with a better selectivity index.[20]
Dual Inhibitor (Compound 47) 5-LO, mPGES-1Strongly inhibited LT formation in vivoA novel dual inhibitor that also promotes the formation of pro-resolving resolvins and maresins in M2 macrophages.[19]
Spirotriazolotriazine Hybrids (Cmpd 3) COX-1, COX-299.69% edema inhibition (200 mg/kg)Demonstrated stronger anti-inflammatory activity than the standard drug indomethacin in a rat paw edema model.[22]

Experimental Protocols & Drug Discovery Workflow

The evaluation of novel benzenesulfonamide derivatives relies on a suite of standardized in vitro and in silico assays.

General Drug Discovery Workflow

The path from a chemical concept to a viable drug candidate is a multi-step process. It begins with design and synthesis, followed by rigorous biological evaluation to identify promising lead compounds for further development.

Drug Discovery Workflow Design Computational Design & Molecular Docking Synthesis Chemical Synthesis & Purification Design->Synthesis In_Vitro In Vitro Screening (Enzyme & Cell-based Assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET In_Vivo In Vivo Testing (Animal Models) ADMET->In_Vivo

Caption: A generalized workflow for benzenesulfonamide drug discovery.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow CO₂ hydrase activity assay, a common method for determining the inhibitory potency of compounds against CA isoforms.[9]

Objective: To measure the inhibition constant (Kᵢ) of a benzenesulfonamide derivative against a specific human carbonic anhydrase (hCA) isoform.

Materials:

  • Purified recombinant hCA enzyme (e.g., hCA II, hCA IX).

  • Test compound (benzenesulfonamide derivative) dissolved in DMSO.

  • CO₂-saturated water (substrate).

  • Buffer solution (e.g., TRIS or HEPES, pH 7.5).

  • pH indicator (e.g., p-Nitrophenol).

  • Stopped-flow spectrophotometer.

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA enzyme in the assay buffer. Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup: The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction.

  • Reaction Initiation: Syringe A of the instrument is loaded with the enzyme solution (containing the pH indicator and varying concentrations of the inhibitor). Syringe B is loaded with the CO₂-saturated water.

  • Measurement: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻). The production of protons causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis: The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance-versus-time curve.

  • IC₅₀/Kᵢ Determination: The reaction rates are measured at different inhibitor concentrations. The IC₅₀ value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the antiproliferative effects of a compound on cancer cell lines.[22]

Objective: To determine the IC₅₀ value of a benzenesulfonamide derivative, representing the concentration that inhibits 50% of cancer cell growth.

Materials:

  • Cancer cell line (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The benzenesulfonamide scaffold continues to be a highly productive platform in modern drug discovery. Its synthetic tractability and ability to target a wide range of enzymes and receptors have led to significant advances in oncology, infectious diseases, and inflammation. The development of isoform-selective carbonic anhydrase inhibitors represents a major triumph in anticancer therapy, while the creation of novel antimicrobial and anti-inflammatory hybrids demonstrates the scaffold's enduring potential. Future research will likely focus on developing multi-target agents, further refining selectivity to minimize side effects, and exploring novel delivery systems to enhance therapeutic efficacy. The rich history and ongoing innovation surrounding benzenesulfonamides ensure their continued prominence in the pharmacopeia of the future.

References

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Validating High-Throughput Screening Hits: A Comparative Guide for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of "hits" emerging from high-throughput screening (HTS), using the novel compound 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide as a case study. We will navigate the critical path from an initial screening finding to a validated hit, ready for lead optimization. This document is intended for researchers, scientists, and drug development professionals engaged in the rigorous process of translating HTS data into actionable therapeutic candidates.

Introduction: The Challenge of the "Hit"

High-throughput screening is a powerful engine for modern drug discovery, enabling the rapid survey of vast chemical libraries.[1] However, the initial "hits" from these screens are merely the starting point of a long and meticulous journey.[2] A significant portion of initial findings can be false positives, arising from assay artifacts or non-specific compound activity.[2] Therefore, a systematic and multi-faceted validation strategy is paramount to ensure that resources are focused on compounds with genuine and promising biological activity.[3]

For the purpose of this guide, let us consider a hypothetical scenario where This compound (henceforth referred to as 'Compound X') was identified as a hit in a primary HTS campaign targeting the enzymatic activity of Tankyrase 2 (TNKS2) , a member of the poly(ADP-ribose) polymerase (PARP) family implicated in various cancers. The primary screen was a fluorescence-based assay measuring the auto-PARsylation of TNKS2.

This guide will compare Compound X to a well-characterized, albeit structurally distinct, Tankyrase inhibitor, XAV939 , to provide a clear benchmark for its validation.

The Validation Cascade: A Stepwise Approach to Confidence

The journey from a raw HTS hit to a validated compound follows a structured workflow designed to systematically eliminate false positives and characterize promising candidates.[2]

HTS_Validation_Workflow Primary_Screen Primary HTS (Fluorescence-based TNKS2 Assay) Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Primary_Screen->Hit_Confirmation Initial 'Hit' Orthogonal_Assay Orthogonal Validation (AlphaScreen Assay) Hit_Confirmation->Orthogonal_Assay Confirmed Activity Biophysical_Assays Biophysical Confirmation (CETSA, SPR, ITC) Orthogonal_Assay->Biophysical_Assays Mechanism Confirmation Selectivity_Profiling Selectivity Profiling (PARP Family Panel) Biophysical_Assays->Selectivity_Profiling Direct Target Engagement Validated_Hit Validated Hit for Lead-Op Selectivity_Profiling->Validated_Hit Demonstrated Selectivity

Caption: The HTS hit validation workflow.

Part 1: Hit Confirmation and Potency Determination

The first crucial step is to confirm the activity of the hit compound by re-testing it in the primary assay format, but this time over a range of concentrations to generate a dose-response curve.[4] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5]

Experimental Protocol: Dose-Response in Fluorescence-Based TNKS2 Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X and XAV939 in DMSO, starting from a top concentration of 100 µM.

  • Assay Plate Preparation: In a 384-well black plate, add 50 nL of each compound dilution or DMSO control.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing recombinant human TNKS2 enzyme and biotinylated-NAD+.

  • Reaction Initiation: Add 5 µL of a solution containing the substrate peptide.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection solution containing streptavidin-europium and an anti-PAR antibody conjugated to an acceptor bead.

  • Signal Reading: After a further 60-minute incubation in the dark, read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Normalize the data to DMSO (100% activity) and a known inhibitor (0% activity) controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50 values.[5]

Comparative Data:
CompoundIC50 in Primary Assay (µM)Hill Slope
Compound X 1.2-1.1
XAV939 0.05-1.0

The dose-response data confirms that Compound X is an inhibitor of the TNKS2 enzymatic activity, albeit with a lower potency than the reference compound XAV939. A Hill slope close to -1 suggests a well-behaved, specific interaction.[2]

Part 2: Orthogonal Validation to Mitigate Assay Interference

To ensure that the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference), it is essential to perform an orthogonal assay that employs a different detection principle.[2][3] An AlphaScreen-based assay provides a robust alternative.

Experimental Protocol: TNKS2 AlphaScreen Assay
  • Compound Preparation: Prepare serial dilutions of Compound X and XAV939 as described previously.

  • Assay Plate Preparation: Add 2.5 µL of the compound dilutions or DMSO control to a 384-well plate.

  • Reagent Addition: Add 5 µL of a pre-mixed solution of His-tagged TNKS2 and biotinylated-NAD+.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Bead Addition: Add 2.5 µL of anti-His Acceptor beads and incubate for 60 minutes in the dark. Then, add 10 µL of Streptavidin-Donor beads and incubate for a further 30 minutes in the dark.

  • Signal Reading: Read the AlphaScreen signal on an appropriate plate reader.

  • Data Analysis: Normalize and fit the data as described for the primary assay.

Comparative Data:
CompoundIC50 in Orthogonal Assay (µM)
Compound X 1.5
XAV939 0.06

The similar IC50 value obtained for Compound X in the AlphaScreen assay provides strong evidence that its inhibitory activity is due to modulation of TNKS2 and not an artifact of the primary assay's fluorescence readout.[3]

Part 3: Biophysical Confirmation of Direct Target Engagement

While enzymatic assays demonstrate functional inhibition, they do not definitively prove direct binding of the compound to the target protein. Biophysical assays are crucial for confirming this direct engagement.[6][7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess compound binding to its target in a cellular context.[8][9] The principle is that ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[10]

CETSA_Workflow Cell_Treatment Treat cells with Compound X or Vehicle Heat_Challenge Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Quantify Soluble TNKS2 (Western Blot) Centrifugation->Western_Blot Melt_Curve Generate Thermal Melt Curve Western_Blot->Melt_Curve

Caption: General workflow for a CETSA experiment.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) and treat with 10 µM Compound X, 1 µM XAV939, or vehicle (DMSO) for 2 hours.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[9]

  • Heat Challenge: Use a thermal cycler to heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).[8]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge at high speed to pellet aggregated proteins.[9]

  • Western Blotting: Collect the supernatant (soluble fraction) and quantify the amount of soluble TNKS2 by Western blotting using a specific anti-TNKS2 antibody.

  • Data Analysis: Plot the percentage of soluble TNKS2 against temperature to generate melt curves. A shift in the curve indicates target stabilization.

Comparative Data:
CompoundThermal Shift (ΔTagg) in °C
Compound X + 4.5
XAV939 + 8.2

The positive thermal shift observed with Compound X confirms its direct engagement and stabilization of TNKS2 in a cellular environment.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[11][12] It measures the binding affinity (KD) and the association (ka) and dissociation (kd) rates.[13]

  • Chip Preparation: Immobilize recombinant human TNKS2 onto a sensor chip.

  • Analyte Injection: Inject varying concentrations of Compound X and XAV939 over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Regeneration: After each injection, regenerate the chip surface with a low pH buffer.[11]

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine KD, ka, and kd.

Comparative Data:
CompoundKD (µM)ka (1/Ms)kd (1/s)
Compound X 2.15.2 x 10^31.1 x 10^-2
XAV939 0.081.8 x 10^51.4 x 10^-3

The SPR data provides a quantitative measure of the binding affinity of Compound X to TNKS2, which is consistent with the potencies observed in the functional assays.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[14] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[15][16]

  • Sample Preparation: Place a solution of purified TNKS2 in the sample cell and a solution of Compound X or XAV939 in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

Comparative Data:
CompoundKD (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound X 2.51.05-5.8-2.1
XAV939 0.090.98-8.2-1.5

The ITC results confirm a direct, 1:1 binding stoichiometry for Compound X and TNKS2, with the binding being enthalpically driven. This detailed thermodynamic information is invaluable for future structure-activity relationship (SAR) studies.[15]

Part 4: Selectivity Profiling

An ideal drug candidate should be selective for its intended target to minimize off-target effects.[17] It is therefore crucial to assess the selectivity of Compound X against other related proteins, particularly other members of the PARP family.

Experimental Protocol: PARP Family Selectivity Panel
  • Assay Panel: Utilize a commercially available panel of enzymatic assays for various PARP family members (e.g., PARP1, PARP2, etc.).

  • Compound Testing: Test Compound X and XAV939 at a fixed concentration (e.g., 10 µM) against each PARP enzyme in the panel.

  • Follow-up: For any enzymes where significant inhibition is observed, perform full dose-response curves to determine the IC50.

Comparative Data (Hypothetical):
Target% Inhibition by Compound X (10 µM)% Inhibition by XAV939 (1 µM)
TNKS2 95%98%
TNKS1 92%97%
PARP1 15%25%
PARP2 10%18%

The selectivity profile suggests that Compound X, similar to XAV939, is a potent inhibitor of both Tankyrase 1 and 2, with significantly weaker activity against other PARP family members. This level of selectivity is a positive attribute for a developmental candidate.

Conclusion

The comprehensive validation cascade outlined in this guide provides a robust framework for confirming the activity of HTS hits and building confidence in their potential as starting points for drug discovery. Through a systematic process of hit confirmation, orthogonal validation, biophysical characterization, and selectivity profiling, we have hypothetically validated This compound (Compound X) as a direct, selective, and cell-active inhibitor of Tankyrase 2. While its potency is lower than the reference compound XAV939, it represents a validated chemical scaffold with a clear mechanism of action, making it a valuable candidate for further medicinal chemistry efforts in a lead optimization program.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS No. 914302-35-5).[1][2] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but a clear understanding of the principles behind them.

Pre-Disposal Safety & Chemical Profile

Before handling this compound for disposal, a thorough risk assessment is paramount. While a complete, peer-reviewed toxicological profile for this specific compound is not widely available, its structural features and data from related molecules dictate a cautious approach.[1]

Chemical Profile Summary:

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 914302-35-5[1]
Molecular Formula C₁₀H₁₂BrNO₃S[1]
Classification Halogenated Organic Compound[3][4]
Known Hazards Based on related sulfonamides, may be harmful if swallowed.[5][6]N/A

Mandatory Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE to minimize exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always check the glove manufacturer's specifications for compatibility.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider an impervious apron.

  • Respiratory Protection: All handling of solid powder and preparation of waste solutions should occur within a certified chemical fume hood to prevent inhalation.[4][8]

Waste Characterization: A Halogenated Organic Compound

The most critical step in determining the correct disposal pathway is accurate waste characterization. Due to the presence of a bromine atom on the benzene ring, this compound is classified as a halogenated organic compound .[3][4]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this classification mandates that it be treated as hazardous waste.[9][10] The key principle is waste segregation . Halogenated waste streams must be kept separate from non-halogenated streams because their treatment and disposal methods are fundamentally different and more costly.[4][11] Co-mingling these wastes can lead to regulatory violations and improper disposal.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting, storing, and disposing of waste containing this compound.

Step 1: Waste Segregation

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[12] This applies to the pure solid compound, solutions containing it, and any materials used for spill cleanup.

  • Causality: Halogenated wastes require high-temperature incineration with specific scrubber systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion and to prevent the formation of highly toxic dioxins and furans.[3][13] Non-halogenated solvents can often be recycled as fuel, making their disposal less complex and less expensive.[11]

Step 2: Proper Containerization

  • Action: Use a chemically compatible, leak-proof container with a tight-fitting screw cap.[8][9] The container must be in good condition, free of cracks or corrosion.

  • Causality: Secure containerization prevents the release of vapors, which are a primary route of exposure, and protects against accidental spills. The container material must not react with or be degraded by the waste it contains.

Step 3: Accurate Labeling

  • Action: Before adding the first drop of waste, label the container clearly.[12] The label must include:

    • The words "Hazardous Waste ".[8][11]

    • The full chemical name(s) of all contents: "This compound " and any solvents used. Do not use chemical formulas or abbreviations.[12]

    • The approximate percentage of each component.

    • The accumulation start date (the date waste is first added).[8]

  • Causality: Proper labeling is a legal requirement and is essential for the safety of everyone in the lab and for the technicians at the waste disposal facility. It ensures the waste is handled correctly at every stage of its journey from the lab to its final destruction.

Step 4: Safe Accumulation and Storage

  • Action: Keep the waste container sealed at all times, except when actively adding waste.[12][14] Store the container in a designated, secure Satellite Accumulation Area (SAA) within your laboratory.[4][8] The SAA should be under the control of laboratory personnel and, ideally, within secondary containment to contain any potential leaks.

  • Causality: The SAA regulation allows for the safe collection of waste at the point of generation. Keeping containers closed minimizes evaporation and exposure, while secondary containment provides a crucial barrier in case of container failure.

Step 5: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Do not allow waste to accumulate beyond your facility's established limits.

  • Causality: Final disposal must be handled by professionals who can transport the waste and ensure its destruction in a permitted facility, typically via high-temperature incineration .[8][13] This is the only acceptable method for ensuring the complete destruction of the active compound, preventing its release into the environment.

Step 6: Documentation

  • Action: Maintain a laboratory waste log to record the type and quantity of waste generated.[8] When the waste is collected, you will sign a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[9][15] Retain a copy of this manifest for your records as required by regulations.

  • Causality: The "cradle-to-grave" manifest system is a core component of RCRA, ensuring accountability and a verifiable chain of custody for all hazardous waste.[10][16]

Disposal Decision Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generated (this compound) B Characterize Waste: Is it Halogenated? A->B C YES: Halogenated Organic Waste B->C  Yes D NO: Non-Halogenated Waste B->D No   E Use Designated 'HALOGENATED WASTE' Container C->E F Use Designated 'NON-HALOGENATED WASTE' Container D->F G Label Container: - 'Hazardous Waste' - Full Chemical Names - Accumulation Date E->G H Store in Satellite Accumulation Area (SAA) G->H I Contact EHS for Pickup & Manifesting H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Decision workflow for proper chemical waste segregation and disposal.

Emergency Procedures: Spills and Exposure

Accidental Spills:

  • Small Spill: For minor spills contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to collect the substance.[8] Place the contaminated absorbent into a sealed, properly labeled plastic bag or container. This cleanup material must also be disposed of as halogenated hazardous waste.[12]

  • Large Spill: In the event of a large spill, or any spill outside of a containment hood, evacuate the immediate area. Alert colleagues and contact your institution's emergency response line or EHS department immediately.[12]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

References

  • The Complete Beginners Guide to Chemical Disposal. (2022-04-15). Goodway Technologies. [Link]

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987-12). U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone. [Link]

  • Learn the Basics of Hazardous Waste. (2025-03-24). U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

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A Senior Application Scientist's Guide to Handling 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides a comprehensive operational plan for handling 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS No. 914302-35-5), a compound designated for research and development use.[1][2] The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of personnel while maintaining the integrity of your research. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety.

Hazard Identification and Risk Assessment: Understanding the Compound

While the Safety Data Sheet (SDS) for this compound lacks specific GHS hazard classifications, a conservative approach is mandated by analyzing data from structurally similar compounds.[1] A close analog, 5-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide, is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3).[3] Furthermore, related brominated aromatic compounds are recognized as harmful if swallowed, inhaled, or in contact with skin.[4]

Therefore, we must operate under the assumption that this compound presents similar hazards.

Table 1: Hazard Profile and Potential Effects

Hazard TypeClassification (Assumed from Analogs)Potential Health Effects
Skin Contact Irritant (Category 2)Causes skin irritation, redness, and discomfort.[3]
Eye Contact Irritant (Category 2A)Causes serious eye irritation, potentially leading to damage.[3]
Inhalation Irritant (STOT SE 3)May cause respiratory irritation, coughing, and shortness of breath.[3][4]
Ingestion Harmful (Acute Toxicity 4, Assumed)Harmful if swallowed.[4]

A foundational risk assessment is the first step in any handling procedure. This involves not just identifying the chemical's hazards, but also evaluating the specific experimental context to determine the potential for exposure.

cluster_RiskAssessment Risk Assessment Workflow A Identify Compound (this compound) B Review SDS & Analog Data (Skin/Eye/Respiratory Irritant) A->B C Evaluate Task-Specific Risks (e.g., Weighing, Dissolving, Transfer) B->C D Determine Potential Exposure Routes (Inhalation, Dermal, Ocular) C->D E Select Controls (Engineering, Administrative, PPE) D->E F Implement Safe Handling Protocol E->F

Caption: Risk assessment workflow for handling the target compound.

The Core Protocol: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and a potential hazard; its selection and use must be meticulous. The following protocol is based on the compound's assumed hazard profile and established best practices for handling hazardous chemicals.[5]

Table 2: Recommended PPE for Handling Procedures

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport Single pair of nitrile glovesSafety glassesLab coatNot required in sealed containers
Weighing Solid Double-gloved (nitrile)Chemical safety goggles & face shieldDisposable, low-permeability gownRequired: Use in a chemical fume hood or ventilated balance enclosure
Preparing Solutions Double-gloved (nitrile)Chemical safety goggles & face shieldDisposable, low-permeability gownRequired: Use in a chemical fume hood
Small Spill Cleanup Double-gloved (heavy-duty nitrile)Chemical safety goggles & face shieldDisposable, low-permeability gownN95 respirator (minimum) or PAPR for larger spills.[6]
Detailed PPE Selection and Causality
  • Hand Protection : The use of two pairs of powder-free nitrile gloves is critical.[5] The outer glove absorbs the initial contamination, which can be removed and disposed of immediately after the task, minimizing the spread of contamination.[5] The inner glove provides a second layer of protection against tears or punctures. Gloves should be changed at least every 30-60 minutes or immediately if contamination is suspected.[6]

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against dust particles.[7] A full-face shield must be worn over the goggles during weighing and solution preparation, as these tasks carry the highest risk of splashes or aerosol generation.[6]

  • Body Protection : A disposable gown made of a low-permeability material, such as polyethylene-coated polypropylene, is required.[8] Unlike standard cloth lab coats, these materials resist chemical permeation. The gown should have a solid front, long sleeves, and tight-fitting cuffs over which the outer gloves are worn to ensure no skin is exposed.[5]

  • Respiratory Protection : Due to the risk of respiratory irritation from inhaling the fine powder, all handling of the solid compound must be performed within a certified chemical fume hood or a ventilated enclosure.[3][4] This engineering control is the primary method of protection. Surgical masks provide no protection from chemical dust and must not be used.[6]

Donning and Doffing Procedure

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

cluster_Donning PPE Donning Sequence (Clean Area) cluster_Doffing PPE Doffing Sequence (At Exit) D1 1. Gown D2 2. Inner Gloves D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Outer Gloves (over cuff) D3->D4 F1 1. Remove Outer Gloves F2 2. Remove Gown F1->F2 F3 3. Remove Goggles / Face Shield F2->F3 F4 4. Remove Inner Gloves F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Standard sequence for donning and doffing PPE.

Operational and Disposal Plans

Safe handling extends beyond PPE to include the procedures for working with and disposing of the chemical.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation : Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • PPE : Don the full set of PPE as described in Table 2 for weighing solids.

  • Weighing : Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat inside the fume hood or ventilated enclosure. Avoid any actions that could generate dust.

  • Dissolving : Place the stir bar and solvent into the receiving flask first. Slowly add the weighed solid to the solvent to prevent powder from puffing up.

  • Cleanup : After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the rinsate and contaminated materials as hazardous waste.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, gowns, bench paper, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinsates should be collected in a labeled, sealed container for halogenated organic waste.

  • Final Disposal : The ultimate disposal of brominated waste often involves high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction and prevent environmental contamination.[9] Some jurisdictions may allow for chemical neutralization using a reducing agent like sodium thiosulphate, but this must be done in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[9][10]

cluster_Waste Waste Management Workflow A Generate Waste (Contaminated PPE, Solutions) B Segregate Waste Streams A->B C1 Solid Waste (Gloves, Gowns, Paper) B->C1 C2 Liquid Waste (Solutions, Rinsate) B->C2 D1 Place in Labeled Solid Hazardous Waste Bin C1->D1 D2 Place in Labeled Halogenated Liquid Waste C2->D2 E Arrange for Pickup by Institutional EHS D1->E D2->E

Caption: Waste segregation and disposal workflow.

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water.[1][3] Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen.[1][3] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Always have the Safety Data Sheet available for emergency responders. By integrating these expert-level protocols into your daily workflow, you build a robust framework that protects both the scientist and the science.

References

  • Jágl, Z., et al. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Chromatography A. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • 3M. (2024, June 10). SAFETY DATA SHEET - 3M™ Screen Print UV Matte Clear 9730i. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.